molecular formula C4H6N4O2 B1306432 methyl 1H-tetrazol-1-ylacetate CAS No. 55633-19-7

methyl 1H-tetrazol-1-ylacetate

Cat. No.: B1306432
CAS No.: 55633-19-7
M. Wt: 142.12 g/mol
InChI Key: CGQJVEFCNZKVRS-UHFFFAOYSA-N
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Description

Methyl 1H-tetrazol-1-ylacetate is a useful research compound. Its molecular formula is C4H6N4O2 and its molecular weight is 142.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(tetrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c1-10-4(9)2-8-3-5-6-7-8/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQJVEFCNZKVRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=NN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390029
Record name methyl 1H-tetrazol-1-ylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55633-19-7
Record name methyl 1H-tetrazol-1-ylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: The Tetrazole Moiety in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Basic Properties of Methyl 1H-Tetrazol-1-ylacetate

The tetrazole ring, a deceptively simple five-membered heterocycle containing four nitrogen atoms, represents a cornerstone in medicinal chemistry and materials science. Its ability to act as a stable, non-classical bioisostere for the carboxylic acid group has cemented its role in the development of numerous therapeutic agents.[1][2] The tetrazole's unique electronic properties, metabolic stability, and capacity for hydrogen bonding and metal chelation offer a versatile platform for molecular design.[1] This guide focuses on a key derivative, this compound (CAS No. 55633-19-7), a pivotal building block for introducing the tetrazolylacetic acid side chain, most notably in the synthesis of blockbuster cephalosporin antibiotics.[3][4] We will dissect its fundamental properties, from its electronic structure and basicity to its synthesis and reactivity, providing researchers and drug development professionals with a comprehensive technical resource.

Physicochemical and Structural Characteristics

This compound is a white to pale yellow crystalline solid at room temperature.[5] Its structure features a methyl ester functionality connected via a methylene bridge to the N1 position of the 1H-tetrazole ring.[1] This substitution pattern is crucial, as it defines the molecule's reactivity and distinguishes it from its 2H-tetrazole isomer.

Core Properties

All quantitative data are summarized in the table below for ease of reference.

PropertyValueSource(s)
CAS Number 55633-19-7[3][4][6]
Molecular Formula C₄H₆N₄O₂[3][6]
Molecular Weight 142.12 g/mol [3][6]
Melting Point 50-52 °C[4][7]
Boiling Point (Predicted) 262.2 ± 42.0 °C[4][7]
Density (Predicted) 1.47 ± 0.1 g/cm³[4][7]
IUPAC Name methyl 2-(1H-tetrazol-1-yl)acetate[6]
Topological Polar Surface Area 69.9 Ų[6][8]
Hydrogen Bond Acceptor Count 5[8]
Hydrogen Bond Donor Count 0[8]
Rotatable Bond Count 3[8]
Molecular Geometry

The tetrazole ring itself is an aromatic, planar system.[1] X-ray crystallography studies of related tetrazole structures confirm this planarity, which is a consequence of the 6π-electron aromatic system.[5] The acetate ester group in this compound is typically oriented to minimize steric hindrance with the ring.[1] This defined geometry is critical for its interaction with biological targets or for directing synthetic transformations.

Figure 1: Structure of this compound.

Electronic Properties and Basicity

While the parent 1H-tetrazole is known for its acidity (pKa ≈ 4.9), which is comparable to acetic acid, N1-substitution fundamentally alters this property.[2][5] this compound lacks the acidic N-H proton and is, therefore, not an acid in the Brønsted-Lowry sense.

Understanding Tetrazole Acidity (The Parent System)

The acidity of 1H-tetrazole stems from the remarkable stability of its conjugate base, the tetrazolate anion.[9] Upon deprotonation, the negative charge is delocalized across all four nitrogen atoms through resonance, spreading the charge density and stabilizing the anion.[2] This high degree of resonance stabilization is the primary reason for its pKa being similar to that of carboxylic acids, underpinning its utility as a bioisostere.[1][9]

G cluster_acid 1H-Tetrazole (Acid) cluster_base Tetrazolate Anion (Conjugate Base) cluster_resonance Resonance Stabilization A_N1 N-H A_N2 N A_N1->A_N2 B_N1 N⁻ A_N1->B_N1 Deprotonation (+ H⁺) A_N3 N A_N2->A_N3 A_N4 N A_N3->A_N4 A_C5 C-H A_N4->A_C5 A_C5->A_N1 B_N1->A_N1 Protonation (- H⁺) B_N2 N B_N1->B_N2 Res Charge delocalized over all four Nitrogen atoms B_N1->Res B_N3 N B_N2->B_N3 B_N2->Res B_N4 N B_N3->B_N4 B_N3->Res B_C5 C-H B_N4->B_C5 B_N4->Res B_C5->B_N1 caption Deprotonation and Resonance Stabilization of Tetrazole.

Figure 2: Acidity of the parent 1H-tetrazole scaffold.

Basicity of this compound

With the acidic proton removed, the basic properties of the remaining nitrogen atoms become prominent. The lone pairs of electrons on the "pyridine-like" nitrogen atoms (N3 and N4, and to a lesser extent N2) can act as proton acceptors. The predicted pKa of 0.23 for this molecule likely refers to the pKa of its conjugate acid (pKaH), indicating it is a weak base.[4][7] This weak basicity is sufficient for the molecule to coordinate with metal ions, a property leveraged in the design of metal-organic frameworks and as potential metal chelators in biological systems.[1]

Synthesis and Purification

This compound is typically synthesized via a two-step process: first, the formation of 1H-tetrazole-1-acetic acid, followed by esterification. The most common route to the acid involves a multicomponent reaction between glycine, an orthoformate, and an azide source.[1][10]

reagents Glycine + Triethyl Orthoformate + Sodium Azide step1 [1] Cyclization Reaction (e.g., in Acetic Acid, 55°C) reagents->step1 intermediate 1H-Tetrazole-1-acetic acid step1->intermediate step2 [2] Fischer Esterification intermediate->step2 esterification_reagents Methanol (MeOH) + Acid Catalyst (e.g., H₂SO₄) esterification_reagents->step2 product This compound step2->product purification Purification (e.g., Recrystallization, Chromatography) product->purification final_product Pure Product purification->final_product

Figure 3: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of 1H-Tetrazole-1-acetic acid

This protocol is adapted from established literature procedures for the synthesis of the key precursor.[10]

Materials:

  • Sodium azide (NaN₃)

  • Glacial acetic acid

  • Glycine

  • Triethyl orthoformate

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, combine sodium azide (0.3 mol) and glacial acetic acid (125 mL).

  • Initial Heating: Blanket the mixture with nitrogen and heat to 55 °C with stirring. Continue until most of the solids have dissolved (approx. 15 minutes).

    • Causality Note: Heating is required to dissolve the reagents and achieve a sufficient reaction rate. The nitrogen atmosphere prevents unwanted side reactions with atmospheric moisture or oxygen.

  • Addition of Reagents: Add glycine (0.25 mol) and triethyl orthoformate (0.27 mol) to the reaction mixture.

    • Causality Note: Glycine provides the N-CH₂-COOH backbone. Triethyl orthoformate reacts with glycine and azide in situ to form the heterocyclic ring.

  • Reaction: Maintain the temperature at 50-55 °C with continuous stirring under nitrogen for 6 hours.

  • Work-up: Cool the reaction mixture to room temperature. Acidify with concentrated HCl (25 mL) and evaporate the solvent under reduced pressure to obtain a solid residue.

    • Causality Note: Acidification ensures the product is in its neutral carboxylic acid form and helps in the subsequent work-up.

  • Extraction: Extract the residue with ethyl acetate (4 x 100 mL). Combine the organic extracts and evaporate the solvent to yield the crude 1H-Tetrazole-1-acetic acid.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system to yield the final product.

Note: The subsequent esterification to this compound can be achieved using standard Fischer esterification conditions (refluxing in methanol with a catalytic amount of sulfuric acid).

Chemical Reactivity

The reactivity of this compound is dominated by the ester functional group and the tetrazole ring.

  • Ester Hydrolysis: The methyl ester can be easily hydrolyzed back to the parent carboxylic acid, 1H-tetrazole-1-acetic acid, under either acidic or basic conditions. This is a key reaction, as the acid is often the active species required for subsequent coupling reactions.[1]

  • Amide Bond Formation: The corresponding carboxylic acid is readily activated (e.g., with carbodiimides or conversion to an acyl chloride) to react with amines, forming amide bonds. This is the cornerstone of its use in synthesizing cephalosporins, where it is coupled to the 7-aminocephalosporanic acid (7-ACA) core.

  • Ring Nitrogen Reactivity: The nitrogen atoms of the tetrazole ring can act as ligands for metal chelation or participate in nucleophilic substitution reactions, allowing for further functionalization of the heterocycle.[1]

main This compound hydrolysis 1H-Tetrazole-1-acetic acid main->hydrolysis Ester Hydrolysis (H⁺ or OH⁻) coordination Metal Coordination Complexes main->coordination Metal Chelation (+ Metal Ion) amide Amide-Coupled Products (e.g., Cefazolin precursor) hydrolysis->amide Amide Coupling (+ Amine, Coupling Agent)

Figure 4: Key reaction pathways for this compound.

Applications in Research and Drug Development

The primary application of this compound is as a crucial intermediate in pharmaceutical synthesis.

  • Antibiotics: Its most notable use is in the synthesis of the first-generation cephalosporin antibiotic, cefazolin. The 1H-tetrazol-1-acetyl side chain is essential for the drug's antibacterial activity.[3][4][7] It is also used in optimizing the production of cephalosporin acid synthetase in Escherichia coli.[3][4]

  • Organic Synthesis: It serves as a versatile building block for introducing the tetrazolyl-methyl moiety into a wide range of organic molecules.[1]

  • Medicinal Chemistry Research: Derivatives of this compound are actively explored for various biological activities, including antimicrobial and anticancer properties. The tetrazole ring's ability to engage in hydrogen bonding and its favorable pharmacokinetic profile make it an attractive scaffold for drug design.[1]

  • Materials Science: The tetrazole moiety can be incorporated into polymers or used to construct metal-organic frameworks (MOFs), which have potential applications in gas storage and separation.[1]

Safety and Handling

  • General Precautions: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area, preferably a fume hood.[12] Avoid contact with skin, eyes, and clothing.[13]

  • Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[12][13]

  • Inhalation/Ingestion: Avoid breathing dust or vapors. Avoid ingestion.[12] If inhaled, move to fresh air. If ingested, seek medical attention.[14]

  • Fire and Explosion Hazard: Some tetrazole compounds are flammable solids.[13] Finely dispersed dust may form explosive mixtures in the air.[15] Keep away from heat, sparks, and open flames.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Recommended storage is often under an inert atmosphere at 2-8°C.[16]

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

  • Pharmaffiliates. CAS No : 55633-19-7 | Product Name : this compound. [Link]

  • Ostrovskii, V. A., et al. (2023, December 8). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health. [Link]

  • ResearchGate. (2008, August 10). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Quora. (2018, July 13). Why do the tetrazole molecules have pKa equal to 4.9 in spite of four nitrogen atoms in the ring?[Link]

  • CORE. TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. [Link]

  • Organic Chemistry Portal. Synthesis of 1H-tetrazoles. [Link]

  • Dömling, A., et al. (2021). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. National Institutes of Health. [Link]

  • PrepChem.com. Synthesis of 1H-Tetrazole-1-acetic acid. [Link]

  • Semantic Scholar. Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. [Link]

  • Asif, M. (2014). Tetrazolium Compounds: Synthesis and Applications in Medicine. National Institutes of Health. [Link]

  • Zheng, H., et al. (2021). Phase transition and chemical reactivity of 1H-tetrazole under high pressure up to 100 GPa. Physical Chemistry Chemical Physics. [Link]

  • Eberhardt, L.J., et al. (2024, June 26). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI. [Link]

  • PubChem. 1-Tetrazolylacetic acid. National Center for Biotechnology Information. [Link]

Sources

Introduction: The Strategic Importance of a Versatile Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 1H-tetrazol-1-ylacetate (CAS: 55633-19-7)

This compound is a pivotal chemical intermediate belonging to the tetrazole family, a class of five-membered heterocyclic compounds containing four nitrogen atoms.[1] While unassuming in its structure, this compound has garnered significant interest within the scientific community, particularly in pharmaceutical and medicinal chemistry. Its primary value lies in the tetrazole ring, which serves as a highly effective bioisostere for the carboxylic acid functional group.[1][2][3] This mimicry allows for the enhancement of crucial drug properties, such as metabolic stability and pharmacokinetic profiles, making this compound a valuable building block in the synthesis of advanced therapeutic agents.[1][4]

This guide offers a comprehensive technical overview for researchers and drug development professionals, delving into the compound's synthesis, core applications, reactivity, and safety protocols. The narrative is structured to provide not just procedural steps, but also the underlying scientific rationale, ensuring a deep and actionable understanding of this important molecule.

Physicochemical and Structural Properties

The fundamental characteristics of a compound govern its reactivity, solubility, and suitability for various applications. This compound is a solid at room temperature with a defined set of properties that are critical for its use in synthesis.[5][6] The planarity of the tetrazole ring, a result of significant electron delocalization, is a key structural feature influencing its interactions and bioisosteric capabilities.[1]

PropertyValueSource(s)
CAS Number 55633-19-7[5][7][8]
Molecular Formula C₄H₆N₄O₂[5][7][9]
Molecular Weight 142.12 g/mol [5][7][8]
IUPAC Name methyl 2-(1H-tetrazol-1-yl)acetate[7]
Synonyms Methyl Tetrazole-1-acetate, 1H-Tetrazole-1-acetic acid, methyl ester[5][8][10]
Melting Point 50-52 °C[5][10]
Boiling Point 262.2 ± 42.0 °C (Predicted)[5][10]
Density 1.47 ± 0.1 g/cm³ (Predicted)[5][10]
SMILES COC(=O)CN1C=NN=N1[7]
InChIKey CGQJVEFCNZKVRS-UHFFFAOYSA-N[6][7]

Synthesis and Mechanistic Insights

The preparation of 1-substituted tetrazoles is a well-established area of organic chemistry. For this compound, a particularly effective method involves the reaction of a glycine ester salt, an orthoformic acid ester, and an azide source. A patented process highlights the use of trimethylsilyl azide (TMSA), which offers advantages in terms of safety and yield compared to other azide reagents.[11]

The causality for this choice of reagents is rooted in their specific functions. The glycine ester provides the acetate backbone, the orthoformate acts as a one-carbon source for the tetrazole ring, and TMSA delivers the requisite four nitrogen atoms for the heterocycle formation in a controlled manner.[11] This multicomponent approach facilitates the assembly of the final complex structure in a single, efficient step.[1]

Workflow for the Synthesis of this compound

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification GlycineEster Glycine Methyl Ester HCl Mixing Combine Reactants GlycineEster->Mixing Orthoformate Triethyl Orthoformate Orthoformate->Mixing TMSA Trimethylsilyl Azide (TMSA) TMSA->Mixing Heating Heat to 70°C for 3 hours Mixing->Heating Stirring Extraction Solvent Extraction Heating->Extraction Reaction Completion Crystallization Crystallization Extraction->Crystallization Product This compound Crystallization->Product High Purity Solid

Caption: Synthetic workflow from reactants to final product.

Detailed Experimental Protocol

This protocol is adapted from methodologies described for the synthesis of related esters.[11]

  • Charging the Reactor: In a suitable reaction vessel equipped with a stirrer and condenser, charge glycine methyl ester hydrochloride and triethyl orthoformate.

  • Addition of Azide: Slowly add trimethylsilyl azide to the mixture under controlled temperature and stirring. The use of TMSA is critical as it is a less hazardous azide source compared to hydrazoic acid.

  • Reaction Execution: The reaction mixture is heated slowly to approximately 70°C and maintained at this temperature for several hours (e.g., 3 hours) to ensure the completion of the ring-forming cycloaddition.[11]

  • Workup and Isolation: After cooling, the reaction mixture is worked up via extraction with an appropriate organic solvent. The organic phases are combined, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product, often an oil, is purified. It will typically crystallize upon standing at room temperature or with appropriate recrystallization techniques to yield the final product with high purity.[11]

This self-validating system ensures high conversion and purity, as the final product crystallizes from the reaction mixture, separating it from most impurities.[11]

Core Applications in Research and Development

The utility of this compound stems from the unique properties of the tetrazole ring system. It is not merely a passive scaffold but an active participant in modulating biological activity and enabling novel chemical transformations.

Pillar of Pharmaceutical Development: The Bioisostere Concept

In drug design, a primary application of the tetrazole moiety is as a bioisostere of the carboxylic acid group.[1][2][12] This means it can replace a carboxylic acid in a drug molecule without negatively impacting—and often improving—the desired biological activity.

Causality of Bioisosteric Efficacy:

  • Acidity: The pKa of the N-H proton on a 5-substituted tetrazole is comparable to that of a carboxylic acid, allowing it to exist in an anionic form at physiological pH and engage in similar ionic interactions with biological targets.[4]

  • Geometry: The tetrazole ring is planar, similar to the planar arrangement of a carboxylate group, preserving the geometry required for receptor binding.[1]

  • Metabolic Stability: Tetrazole rings are generally more resistant to metabolic degradation than carboxylic acids, which can lead to improved bioavailability and a longer duration of action for the drug.[4]

  • Lipophilicity: The tetrazole group can increase the lipophilicity of a molecule compared to a carboxylic acid, which can enhance its ability to cross cell membranes.[2]

A prime example of its application is as a key intermediate in the synthesis of certain cephalosporin antibiotics, such as cefazolin.[5][8][10]

Sources

Introduction: The Strategic Importance of Methyl 1H-tetrazol-1-ylacetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 1H-tetrazol-1-ylacetate

This compound is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of advanced pharmaceutical agents, most notably in the cefazolin antibiotic family.[1] Its structure incorporates the tetrazole ring, a well-established bioisostere of the carboxylic acid group. This substitution can enhance a molecule's metabolic stability, lipophilicity, and cell membrane permeability, making it a highly desirable moiety in drug design.[2][3][4] This guide provides a comprehensive exploration of the core synthetic strategies for preparing this compound, focusing on the underlying chemical principles, experimental causality, and detailed, field-proven protocols for researchers and drug development professionals.

Core Synthetic Challenge: The Question of Regioselectivity

The synthesis of N-substituted tetrazoles from the parent 1H-tetrazole presents a fundamental challenge: regioselectivity. The tetrazolate anion, formed upon deprotonation of 1H-tetrazole, possesses two nucleophilic nitrogen atoms (N1 and N2). Alkylation can therefore lead to a mixture of two constitutional isomers: the desired N1-substituted product and the N2-substituted isomer.

G cluster_0 Alkylation of Tetrazolate Anion Tetrazolate Tetrazolate Anion Product_N1 This compound (N1-isomer) Tetrazolate->Product_N1 Attack at N1 Product_N2 Methyl 2H-tetrazol-2-ylacetate (N2-isomer) Tetrazolate->Product_N2 Attack at N2 RX Alkylating Agent (e.g., Methyl Chloroacetate) RX->Tetrazolate Nucleophilic Attack

Caption: Regioselectivity in the N-alkylation of the tetrazolate anion.

Controlling the reaction to favor the N1 isomer is the primary objective of a successful synthesis. Factors such as the choice of solvent, counter-ion, temperature, and the nature of the alkylating agent all play a critical role in directing the regiochemical outcome.[5][6]

Synthetic Strategy 1: Direct N-Alkylation of 1H-Tetrazole

The most direct approach involves the nucleophilic substitution reaction between the tetrazolate anion and a suitable methyl acetate synthon, typically methyl chloroacetate or methyl bromoacetate.

Causality Behind Experimental Choices
  • Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are preferred. These solvents effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃), leaving a more "naked" and highly reactive tetrazolate anion. This enhances nucleophilicity and reaction rates.

  • Base Selection: Potassium carbonate (K₂CO₃) is a commonly used base due to its moderate strength, low cost, and ease of handling. It is sufficient to deprotonate 1H-tetrazole (pKa ≈ 4.9) to generate the nucleophilic anion.[2] Stronger bases like sodium hydride (NaH) can also be used for complete and rapid deprotonation.

  • Alkylating Agent: Methyl bromoacetate is generally more reactive than methyl chloroacetate due to the lower bond dissociation energy of the C-Br bond, potentially allowing for milder reaction conditions.

  • Temperature Control: Higher temperatures can sometimes favor the formation of the N1-substituted product, although this is not a universal rule and depends on the specific reaction system.[6] However, elevated temperatures can also lead to side reactions and decomposition. An optimal temperature must be determined empirically.

Experimental Protocol: N-Alkylation with Methyl Bromoacetate

This protocol describes a standard laboratory-scale synthesis.

Step 1: Reaction Setup

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1H-tetrazole (7.0 g, 0.1 mol).

  • Add anhydrous potassium carbonate (20.7 g, 0.15 mol).

  • Add 100 mL of anhydrous acetonitrile.

Step 2: Alkylation

  • Stir the suspension vigorously under a nitrogen atmosphere.

  • Slowly add methyl bromoacetate (16.8 g, 0.11 mol) dropwise to the suspension at room temperature over 20 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).

  • Wash the solid residue with a small amount of acetonitrile (2 x 20 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude oil, which is a mixture of N1 and N2 isomers.

  • Dissolve the crude oil in 150 mL of ethyl acetate and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting oil by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to separate the N1 and N2 isomers. The N1 isomer is typically the more polar product.

Quantitative Data Summary
ReagentMolar Mass ( g/mol )AmountMoles (mol)Molar Equiv.
1H-Tetrazole70.057.0 g0.11.0
Potassium Carbonate138.2120.7 g0.151.5
Methyl Bromoacetate152.9616.8 g0.111.1
Acetonitrile41.05100 mL--

Expected Yield: 60-75% for the purified N1 isomer, with the N1:N2 ratio often falling in the range of 3:1 to 4:1.

Synthetic Strategy 2: Ring Construction via Cycloaddition

An alternative and often more regioselective method involves constructing the tetrazole ring from acyclic precursors already containing the acetate moiety. A patented process describes the reaction of a glycine ester salt, an orthoformate, and an azide source.[7][8]

Mechanistic Rationale

This synthesis leverages the inherent reactivity of specific functional groups to build the heterocyclic ring with high regiocontrol. The glycine ester provides the N-C-COO-Methyl backbone. The orthoformate reacts with the amino group to form an imidate intermediate. This intermediate then undergoes a [3+2] cycloaddition with an azide source, such as trimethylsilyl azide (TMS-N₃), to form the tetrazole ring. The reaction geometry strongly favors the formation of the N1-substituted product. This method avoids the issue of isomeric mixtures that plagues the direct alkylation route.

G Start Glycine Methyl Ester HCl + Trimethyl Orthoformate Intermediate Imidate Intermediate Formation Start->Intermediate Acid Catalyst Cycloaddition [3+2] Cycloaddition with TMS-N₃ Intermediate->Cycloaddition RingClosure Ring Closure & Tautomerization Cycloaddition->RingClosure Product This compound (High Regioselectivity) RingClosure->Product

Caption: Workflow for the cycloaddition synthesis of the target molecule.

Experimental Protocol: Cycloaddition Synthesis

This protocol is adapted from patent literature and is suitable for achieving high yields and regioselectivity.[7][8]

Safety Note: Trimethylsilyl azide is toxic and can release hydrazoic acid (HN₃), which is highly toxic and explosive, upon contact with acid. This procedure must be performed in a well-ventilated fume hood by trained personnel.

Step 1: Reaction Setup

  • In a 500 mL flask equipped for stirring and heating, combine glycine methyl ester hydrochloride (25.1 g, 0.2 mol), trimethyl orthoformate (53.1 g, 0.5 mol), and glacial acetic acid (60 mL).

  • Add anhydrous sodium acetate (16.4 g, 0.2 mol) to the mixture.

Step 2: Cycloaddition

  • Stir the mixture and begin gentle heating.

  • Carefully add trimethylsilyl azide (TMS-N₃) (34.6 g, 0.3 mol) to the reaction mixture.

  • Slowly heat the mixture to 70°C and maintain this temperature with stirring for 3-5 hours. The reaction progress can be monitored by GC or LC-MS.

Step 3: Work-up and Isolation

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add the reaction mixture to 200 mL of cold water.

  • Extract the aqueous phase with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting product is often of high purity (>95%) and may crystallize upon standing. Further purification can be achieved by recrystallization from an appropriate solvent system if necessary.

Quantitative Data Summary
ReagentMolar Mass ( g/mol )AmountMoles (mol)Molar Equiv.
Glycine Methyl Ester HCl125.5525.1 g0.21.0
Trimethyl Orthoformate106.1253.1 g0.52.5
Trimethylsilyl Azide115.2134.6 g0.31.5
Sodium Acetate82.0316.4 g0.21.0
Glacial Acetic Acid60.0560 mL--

Expected Yield: >90% with high regioselectivity for the N1 isomer.[7]

Conclusion and Outlook

The synthesis of this compound can be effectively achieved through two primary routes: direct N-alkylation of 1H-tetrazole and a de novo ring construction via cycloaddition.

  • The N-alkylation method is straightforward but requires careful optimization and chromatographic purification to manage the inherent lack of complete regioselectivity.

  • The cycloaddition route, while involving more complex reagents, offers a superior pathway in terms of yield and regioselectivity, providing a more direct and efficient synthesis of the desired N1-isomer.

The choice of method will depend on the specific requirements of the researcher, including scale, available starting materials, and the need for isomeric purity. For applications in drug development where high purity is paramount, the cycloaddition approach presents a clear advantage.

References

  • Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46, 21085-21091. [Link]

  • Pluta, R., et al. (2021). Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. ACS Sustainable Chemistry & Engineering. [Link]

  • Touzani, R., et al. (2019). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molbank, 2019(2), M1062. [Link]

  • Kowalski, C., & Stahnecker, P. (1979). Process for producing 1H-tetrazole-1 acetic acid and its esters.
  • Reynard, G., et al. (2022). Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. ResearchGate. [Link]

  • Pluta, R., et al. (2021). Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. ACS Publications. [Link]

  • Kowalski, C., & Stahnecker, P. (1982). Process for producing 1h-tetrazole-1 acetic acid and its esters.
  • Su, W.-K., Hong, Z., Shan, W.-G., & Zhang, X.-X. (2006). A series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized in good yields from amines, triethyl orthoformate, and sodium azide. European Journal of Organic Chemistry, 2006(12), 2723-2726. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. Retrieved January 11, 2026, from [Link]

  • Ali, M. A., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. National Institutes of Health. [Link]

  • Dömling, A. (2006). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 106(1), 17-89. [Link]

Sources

methyl 2-(1H-tetrazol-1-yl)acetate structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-(1H-tetrazol-1-yl)acetate: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(1H-tetrazol-1-yl)acetate is a heterocyclic compound of significant interest in medicinal chemistry. The tetrazole ring, a key feature of this molecule, is a well-established bioisostere of the carboxylic acid group, offering advantageous physicochemical properties for drug design.[1][2][3][4] This guide provides a comprehensive overview of the structure, synthesis, and characterization of methyl 2-(1H-tetrazol-1-yl)acetate. Furthermore, it delves into the applications of this compound and related tetrazole derivatives in drug development, supported by established protocols and mechanistic insights.

Molecular Structure and Physicochemical Properties

Methyl 2-(1H-tetrazol-1-yl)acetate possesses a molecular formula of C4H6N4O2 and a molecular weight of 142.12 g/mol .[5][6] The structure consists of a methyl ester of acetic acid attached to a 1H-tetrazole ring at the N1 position. The tetrazole ring is an aromatic, five-membered heterocycle with four nitrogen atoms. This high nitrogen content contributes to the compound's unique electronic properties and its ability to participate in various intermolecular interactions.

Table 1: Physicochemical Properties of Methyl 2-(1H-tetrazol-1-yl)acetate

PropertyValueReference
CAS Number 55633-19-7[5][7]
Molecular Formula C4H6N4O2[5][6]
Molecular Weight 142.12 g/mol [6]
Topological Polar Surface Area 69.9 Ų[5]
Hydrogen Bond Acceptor Count 5[5]
Rotatable Bond Count 3[5]

The planarity of the tetrazole ring and the rotational freedom of the acetate group are key structural features. In related structures, such as methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, the methyl acetate group is oriented nearly perpendicular to the tetrazole ring.[8][9]

Synthesis of Methyl 2-(1H-tetrazol-1-yl)acetate

The synthesis of methyl 2-(1H-tetrazol-1-yl)acetate can be achieved through a two-step process starting from glycine (2-aminoacetic acid). The first step involves the formation of the tetrazole ring to yield 2-(1H-tetrazol-1-yl)acetic acid, followed by esterification to the methyl ester.

Synthesis of 2-(1H-Tetrazol-1-yl)acetic acid

A well-established method for the synthesis of 2-(1H-tetrazol-1-yl)acetic acid involves the reaction of glycine with triethoxymethane and sodium azide in the presence of acetic acid.[10]

Experimental Protocol:

  • To a solution of 2-aminoacetic acid (0.1 mol) in 50 ml of acetic acid, add triethoxymethane (0.22 mol) and sodium azide (0.11 mol).

  • Reflux the mixture for 3 hours at 80°C.

  • Decolorize the mixture with activated carbon and reflux for an additional 10 minutes.

  • Cool the mixture to room temperature and filter to remove the activated carbon.

  • Precipitate the product by adding concentrated hydrochloric acid to the filtrate.

  • Extract the white solid product with ethyl acetate.

  • Wash the organic layer with a saturated solution of sodium bicarbonate and brine, then dry over MgSO4.

  • Evaporate the solvent under vacuum to yield 2-(1H-tetrazol-1-yl)acetic acid.[10]

Esterification to Methyl 2-(1H-tetrazol-1-yl)acetate

The subsequent esterification of 2-(1H-tetrazol-1-yl)acetic acid to its methyl ester can be performed using standard esterification methods, such as reaction with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid or hydrochloric acid).

Experimental Protocol:

  • Dissolve 2-(1H-tetrazol-1-yl)acetic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-(1H-tetrazol-1-yl)acetate.

  • Purify the product by column chromatography on silica gel if necessary.

SynthesisWorkflow Glycine Glycine reagent1 Triethoxymethane, Sodium Azide, Acetic Acid Glycine->reagent1 TAA 2-(1H-Tetrazol-1-yl)acetic acid reagent2 Methanol, H₂SO₄ (cat.) TAA->reagent2 MTA Methyl 2-(1H-tetrazol-1-yl)acetate reagent1->TAA Ring Formation reagent2->MTA Esterification Bioisosterism cluster_0 Carboxylic Acid cluster_1 Tetrazole Bioisostere R-COOH R-COOH R-CNNNN-H R-CNNNN-H R-COOH->R-CNNNN-H Bioisosteric Replacement

Sources

An In-depth Technical Guide to 1H-Tetrazole-1-acetic acid, methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-(1H-tetrazol-1-yl)acetate, also known as 1H-Tetrazole-1-acetic acid, methyl ester, is a pivotal heterocyclic building block in modern medicinal and synthetic chemistry. The tetrazole ring, a bioisosteric analog of the carboxylic acid group, imparts unique physicochemical properties such as enhanced metabolic stability and lipophilicity to parent molecules.[1][2][3] This guide provides a comprehensive overview of the compound's chemical data, synthesis, spectroscopic characterization, applications in drug development, and essential safety protocols. It is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis who require a detailed understanding of this versatile reagent.

Chemical Identity and Properties

Methyl 2-(1H-tetrazol-1-yl)acetate is a white to off-white solid chemical compound.[4] Its structure consists of a five-membered aromatic ring with four nitrogen atoms (a tetrazole) attached via a nitrogen atom to a methyl acetate group.[4] This combination of a polar, metabolically stable heterocycle and an ester functional group makes it a valuable synthon.

Table 1: Core Chemical Data

PropertyValueSource(s)
IUPAC Name methyl 2-(1H-tetrazol-1-yl)acetate[5]
Synonyms Methyl 1H-tetrazol-1-ylacetate, Methyl Tetrazole-1-acetate[4][5][6]
CAS Number 55633-19-7[4][5][6]
Molecular Formula C₄H₆N₄O₂[4][5]
Molecular Weight 142.12 g/mol [4][5]
Appearance White to off-white solid[4]
Melting Point 154 - 158 °C (309 - 316 °F)[7]
SMILES COC(=O)CN1C=NN=N1[5]
InChIKey CGQJVEFCNZKVRS-UHFFFAOYSA-N[5]

Synthesis and Mechanism

The synthesis of 1H-tetrazole-1-acetic acid and its esters can be achieved through several routes. A prominent method involves the cycloaddition reaction between a glycine ester salt, an orthoformic acid ester, and an azide-containing compound, such as trimethylsilyl azide.[8] This approach is notable for its high yields and the use of a non-polar azide source.[8]

The general mechanism involves the formation of an intermediate from the glycine ester and orthoformate, which then undergoes a [3+2] cycloaddition with the azide to form the tetrazole ring. The choice of reagents and reaction conditions is critical for selectively obtaining the N1-substituted isomer over the N2-isomer, which often have different biological and physical properties.

Representative Synthesis Protocol

The following protocol describes a conceptual pathway for synthesizing Methyl 2-(1H-tetrazol-1-yl)acetate.

Objective: To synthesize Methyl 2-(1H-tetrazol-1-yl)acetate from glycine methyl ester hydrochloride.

Materials:

  • Glycine methyl ester hydrochloride

  • Trimethyl orthoformate

  • Trimethylsilyl azide (TMS-azide)

  • Glacial acetic acid

  • Anhydrous Sodium Acetate

  • Solvent (e.g., Toluene)

  • Extraction Solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine glycine methyl ester hydrochloride, trimethyl orthoformate, glacial acetic acid, and anhydrous sodium acetate in an appropriate solvent like toluene.

  • Addition of Azide: While stirring under a nitrogen atmosphere, slowly add trimethylsilyl azide to the mixture at room temperature.

    • Causality Insight: TMS-azide is used as a safer, organic-soluble alternative to hydrazoic acid or sodium azide, which can be highly toxic and explosive. The reaction is performed under an inert atmosphere to prevent moisture from hydrolyzing the reagents.

  • Reaction Progression: Slowly heat the reaction mixture to 70-80°C and maintain this temperature for several hours (e.g., 3-5 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]

    • Expertise Note: Heating provides the necessary activation energy for the cycloaddition. Acetic acid acts as a catalyst in the formation of the reactive intermediate prior to ring closure.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

    • Trustworthiness: The washing steps are crucial to remove unreacted acids and salts, ensuring the purity of the final product.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization or column chromatography on silica gel to yield pure Methyl 2-(1H-tetrazol-1-yl)acetate.

Caption: A generalized workflow for the synthesis of Methyl 2-(1H-tetrazol-1-yl)acetate.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the different proton environments. The methylene protons (-CH₂-) adjacent to the tetrazole ring and the ester carbonyl typically appear as a singlet. The methyl protons (-CH₃) of the ester group also appear as a singlet, but further upfield. In a typical spectrum for a related compound like methyl acetate, the acetate protons are found around 2.05 ppm, while the methyl ester protons are more deshielded at ~3.65 ppm due to the adjacent oxygen.[9] For the title compound, one would expect the methylene protons to be significantly deshielded by the electronegative tetrazole ring, and the tetrazole ring proton (-CH=N-) would appear as a singlet far downfield.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct peaks for the carbonyl carbon of the ester, the methylene carbon, the methyl carbon, and the carbon atom within the tetrazole ring. The tetrazole carbon typically appears in the range of 155-165 ppm.[3][10]

  • Infrared (IR) Spectroscopy: Key vibrational frequencies would include a strong carbonyl (C=O) stretch from the ester group (typically ~1750 cm⁻¹), C-H stretches, and characteristic absorptions for the C=N and N=N bonds within the tetrazole ring.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the compound's molecular weight (142.12 m/z), along with characteristic fragmentation patterns.

Applications in Drug Development

The tetrazole moiety is a well-established bioisostere for the carboxylic acid functional group.[1][2][3] This substitution is a key strategy in drug design to enhance a molecule's pharmacological profile.

Key Advantages of Tetrazole Bioisosterism:

  • Improved Metabolic Stability: Tetrazole rings are generally more resistant to metabolic degradation compared to carboxylic acids.[2]

  • Enhanced Lipophilicity: The tetrazole anion is more lipophilic than the carboxylate anion, which can improve a drug's ability to cross cell membranes and increase its bioavailability.[3]

  • Similar Acidity: The pKa of the N-H proton in a 1H-tetrazole is comparable to that of a carboxylic acid, allowing it to engage in similar ionic interactions with biological targets.[11]

  • Conformational Rigidity: The planar tetrazole ring can introduce conformational constraints, leading to higher binding affinity and selectivity for its target.[1][2]

Methyl 2-(1H-tetrazol-1-yl)acetate serves as a crucial intermediate for introducing this valuable pharmacophore.[4] It is used in the synthesis of various active pharmaceutical ingredients (APIs), including cephalosporin antibiotics like Cefazolin.[6][12]

Caption: The role of the tetrazole group as a bioisostere for carboxylic acid in drug design.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 2-(1H-tetrazol-1-yl)acetate.

  • General Precautions: Handle in accordance with good industrial hygiene and safety practices.[13] Use in a well-ventilated area or under a chemical fume hood.[14][15] Avoid contact with skin, eyes, and clothing.[13][14]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[7][13]

  • Fire and Explosion Hazards: The compound is combustible.[7] Tetrazole-containing compounds can be energetic and may decompose explosively upon heating.[7][16] Keep away from heat, sparks, open flames, and hot surfaces.[7][13][14] Use non-sparking tools and take precautionary measures against static discharge.[13][14]

  • Storage: Store in a cool, well-ventilated place in the original, tightly sealed container.[7][14][15]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste.[7]

Conclusion

Methyl 2-(1H-tetrazol-1-yl)acetate is a compound of significant interest due to its role as a versatile building block in pharmaceutical and chemical synthesis. Its utility is primarily derived from the tetrazole moiety, which serves as a powerful bioisostere for carboxylic acids, offering advantages in metabolic stability and bioavailability. A thorough understanding of its chemical properties, synthesis, and handling procedures is essential for its effective and safe application in research and development.

References

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  • Pharmaffiliates. CAS No : 55633-19-7 | Product Name : this compound. [Link]

  • ResearchGate. Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. [Link]

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  • Protheragen. Methyl 2-(1H-Tetrazol-1-Yl)Acetate. [Link]

  • Frontiers in Chemistry. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]

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  • ACG Publications. Synthesis of some 2-alkyl-5-(4-vinylphenyl)-2H-tetrazole compounds via the Wittig reaction and investigation by X-ray crystallography. [Link]

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physical and chemical properties of methyl 1H-tetrazol-1-ylacetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 1H-tetrazol-1-ylacetate: Properties, Synthesis, and Applications

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on this compound. This document is designed for researchers, scientists, and professionals in drug development who are interested in the nuanced physical and chemical properties of this important heterocyclic compound. Our focus will be on providing not just data, but also the underlying scientific principles and practical insights that are crucial for its effective application. We will delve into its synthesis, characterization, and pivotal role in the pharmaceutical industry, ensuring that every piece of information is supported by authoritative references.

Chemical Identity and Molecular Structure

This compound is a heterocyclic compound featuring a tetrazole ring substituted at the N1 position with a methyl acetate group. The tetrazole moiety is a well-known bioisostere for the carboxylic acid group, a property that is frequently exploited in medicinal chemistry to enhance the metabolic stability and pharmacokinetic profile of drug candidates.[1][2][3]

  • IUPAC Name: methyl 2-(1H-tetrazol-1-yl)acetate

  • Synonyms: Methyl 2-(1H-tetrazol-1-yl)acetate, 1H-Tetrazole-1-acetic acid, methyl ester, Methyl 1H-1-tetrazoleacetate[4][5]

  • CAS Number: 55633-19-7[4][5][6][7]

  • Molecular Formula: C₄H₆N₄O₂[4][5][6][7]

Caption: Molecular Structure of this compound

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in both chemical reactions and biological systems. The following table summarizes the key properties of this compound.

PropertyValueSource
Molecular Weight 142.12 g/mol [4][5][6][7]
Melting Point 50-52 °C[5][8]
Boiling Point (Predicted) 262.2 ± 42.0 °C[5][8]
Density (Predicted) 1.47 ± 0.1 g/cm³[5][8]
pKa (Predicted) 0.23 ± 0.10[5][8]
Appearance White to off-white solid[4]
Storage Temperature 2-8°C, under inert atmosphere[4][9]

Synthesis and Mechanistic Considerations

The synthesis of this compound is a key step in the production of several important pharmaceutical compounds. A common synthetic route involves the reaction of a glycine ester equivalent with a source of azide.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of 1-substituted tetrazoles.[10][11]

  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagent Addition: Charge the flask with sodium azide (NaN₃, 1.2 equivalents) and glacial acetic acid (5 volumes). Stir the mixture under a nitrogen atmosphere.

  • Initiation: Gently heat the mixture to 55-60°C.

  • Substrate Addition: Once the sodium azide has largely dissolved, add glycine methyl ester hydrochloride (1.0 equivalent) and triethyl orthoformate (1.1 equivalents) to the reaction mixture.

  • Reaction: Maintain the reaction temperature at 55-60°C for 6-8 hours, with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Acidify with concentrated hydrochloric acid and evaporate the solvent under reduced pressure.

  • Extraction: Extract the residue with ethyl acetate (3 x 10 volumes).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Mechanistic Rationale

The synthesis proceeds through the formation of an intermediate from the reaction of the amine (glycine methyl ester) and triethyl orthoformate, which then undergoes a cyclization reaction with the azide ion. The acidic medium facilitates the reaction.

Synthesis_Workflow General Synthesis Workflow reagents Glycine Methyl Ester HCl Sodium Azide Triethyl Orthoformate Glacial Acetic Acid reaction Reaction at 55-60°C (6-8 hours) reagents->reaction workup Acidification and Solvent Evaporation reaction->workup extraction Ethyl Acetate Extraction workup->extraction purification Recrystallization extraction->purification product This compound purification->product

Caption: General Synthesis Workflow

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by the tetrazole ring and the methyl ester functionality.

  • Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield 1H-tetrazole-1-acetic acid.[1]

  • Substitution Reactions: The nitrogen atoms of the tetrazole ring can participate in nucleophilic substitution reactions, allowing for further chemical modifications.[1]

  • Stability: The compound is stable under normal laboratory conditions but should be stored in a cool, dry place under an inert atmosphere to prevent degradation.[6][9] Tetrazole-containing compounds can be energetic, and appropriate safety precautions should be taken.[12]

Spectroscopic Characterization

A thorough spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

Expected Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A singlet corresponding to the two protons of the methylene group (-CH₂-) adjacent to the tetrazole ring.

    • A singlet for the three protons of the methyl ester group (-OCH₃).

    • A singlet for the proton on the tetrazole ring (C₅-H).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • A signal for the carbonyl carbon of the ester group.

    • A signal for the carbon of the methylene group.

    • A signal for the carbon of the methyl ester group.

    • A signal for the carbon atom in the tetrazole ring.

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • Characteristic stretching vibrations for the C=O of the ester group.

    • Stretching and bending vibrations associated with the C-H bonds of the methylene and methyl groups.

    • Vibrations corresponding to the N=N and C=N bonds within the tetrazole ring.[13][14]

  • Mass Spectrometry (MS):

    • The molecular ion peak corresponding to the molecular weight of the compound (142.12 g/mol ).

    • Characteristic fragmentation patterns.

Protocol for Spectroscopic Analysis
  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. For IR analysis, the sample can be analyzed as a thin film or a KBr pellet. For MS, a dilute solution in a suitable volatile solvent is required.

  • Data Acquisition: Acquire the spectra using standard parameters on the respective instruments.

  • Data Interpretation: Analyze the obtained spectra to confirm the presence of the expected functional groups and the overall structure of the molecule. Compare the data with literature values for similar compounds where available.[15][16]

Applications in Drug Development

This compound is a valuable intermediate in the pharmaceutical industry, primarily due to the desirable properties of the tetrazole ring.

  • Synthesis of Cephalosporins: It is a key building block in the synthesis of the cephalosporin antibiotic, cefazolin.[4][5][8]

  • Bioisosterism: The tetrazole ring serves as a bioisostere of the carboxylic acid group, which can lead to improved metabolic stability and bioavailability of drug molecules.[1][2][3]

  • Scaffold for Novel Therapeutics: The tetrazole scaffold is present in numerous marketed drugs with a wide range of biological activities, including antihypertensive, antiviral, and anticancer properties.[2][3][17]

Conclusion

This compound is a heterocyclic compound of significant interest to the scientific and pharmaceutical communities. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an important intermediate in the synthesis of life-saving medicines. A thorough understanding of its synthesis, characterization, and applications is crucial for its effective utilization in research and development.

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An In-depth Technical Guide to Methyl 1H-tetrazol-1-ylacetate: A Key Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1H-tetrazol-1-ylacetate is a pivotal chemical intermediate, recognized for its integral role in the synthesis of high-profile pharmaceuticals, most notably the first-generation cephalosporin antibiotic, Cefazolin. Its structure combines a metabolically robust tetrazole ring with a reactive methyl ester, offering a unique set of physicochemical properties that are highly advantageous in drug design. This guide provides a comprehensive technical overview of this compound, detailing its molecular characteristics, the rationale and methodology of its synthesis, in-depth spectroscopic analysis for structural verification, and a discussion of its critical function as a bioisosteric analogue in medicinal chemistry. The protocols and data presented herein are synthesized from established literature to provide a reliable and authoritative resource for professionals in chemical and pharmaceutical development.

Core Molecular Profile

This compound (CAS Number: 55633-19-7) is a heterocyclic compound featuring a tetrazole ring N-substituted with a methyl acetate group. This specific arrangement is crucial to its function, particularly in the acylation step of antibiotic synthesis.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₄H₆N₄O₂[1][2]
Molecular Weight 142.12 g/mol [1][2]
IUPAC Name methyl 2-(1H-tetrazol-1-yl)acetate[1]
Synonyms Methyl Tetrazole-1-acetate[2][3]
CAS Number 55633-19-7[1]
InChI Key CGQJVEFCNZKVRS-UHFFFAOYSA-N[1]
Canonical SMILES COC(=O)CN1C=NN=N1[1]

The Tetrazole Moiety: A Bioisosteric Powerhouse in Drug Design

A core principle underpinning the utility of this compound is the concept of bioisosterism, where the tetrazole ring serves as a superior substitute for a carboxylic acid group. This strategic replacement is a widely successful tactic in medicinal chemistry to enhance a drug's pharmacological profile.[4]

Causality Behind the Bioisosteric Choice:
  • Enhanced Metabolic Stability : Carboxylic acids are often susceptible to rapid metabolic breakdown in the liver (e.g., glucuronidation), which can lead to poor bioavailability and the formation of potentially reactive metabolites.[1][4][5] The tetrazole ring is significantly more resistant to such metabolic transformations, resulting in a longer biological half-life.[1]

  • Comparable Acidity : The 1H-tetrazole ring has a pKa value (typically 4.5-4.9) that is very similar to that of a carboxylic acid (pKa ≈ 4.2-4.5).[6] This allows it to exist in its ionized (anionic) form at physiological pH, effectively mimicking the carboxylate anion's ability to form critical ionic bonds with biological targets, such as receptors or enzymes.[4]

  • Increased Lipophilicity : The tetrazolate anion is considerably more lipophilic than the corresponding carboxylate.[4] This property can improve the molecule's ability to cross biological membranes, potentially leading to better oral absorption and tissue distribution.[5]

This strategic substitution is famously demonstrated in the development of angiotensin II receptor blockers (ARBs) like Losartan, where the tetrazole moiety is essential for high-affinity receptor binding.[6]

Synthesis and Mechanism

The synthesis of this compound is logically approached as a two-stage process: first, the creation of the core structure, 1H-tetrazole-1-acetic acid, followed by esterification. This ensures a high-yield, verifiable pathway to the final product.

Logical Workflow for Synthesis

cluster_0 Stage 1: Formation of Tetrazole Acetic Acid cluster_1 Stage 2: Esterification A Glycine E 1H-Tetrazole-1-acetic Acid A->E [3+2] Cycloaddition (Heating, 50-55°C) B Triethyl Orthoformate B->E [3+2] Cycloaddition (Heating, 50-55°C) C Sodium Azide C->E [3+2] Cycloaddition (Heating, 50-55°C) D Glacial Acetic Acid (Solvent/Catalyst) D->E [3+2] Cycloaddition (Heating, 50-55°C) H This compound E->H Fischer Esterification (Reflux) F Methanol (Reagent/Solvent) F->H G Acid Catalyst (e.g., H₂SO₄) G->H

Caption: Two-stage synthesis of this compound.

Experimental Protocol: Synthesis of 1H-Tetrazole-1-acetic acid

This protocol is adapted from established literature for the synthesis of the carboxylic acid precursor.[7]

  • Reaction Setup : In a round-bottom flask equipped with a stirrer and blanketed with an inert nitrogen atmosphere, combine sodium azide (0.3 mol) and glacial acetic acid (125 ml).

  • Initial Heating : Heat the mixture to 55°C with continuous stirring. Continue until most of the solids have dissolved (approximately 15 minutes).

  • Addition of Reagents : To the reaction mixture, add glycine (0.25 mol) followed by triethyl orthoformate (0.27 mol).

  • Cycloaddition Reaction : Maintain the reaction temperature at 50-55°C under nitrogen with stirring for 6 hours. The reaction involves the in-situ formation of an imine from glycine and the orthoformate, which then undergoes a [3+2] cycloaddition with the azide.

  • Work-up : Cool the mixture to room temperature. Acidify with concentrated hydrochloric acid (25 ml) and evaporate the solvent under reduced pressure.

  • Extraction : Extract the resulting residue with ethyl acetate (4 x 100 ml). Combine the organic extracts and evaporate to yield the crude product.

  • Purification : The crude 1H-tetrazole-1-acetic acid can be purified by recrystallization to yield a solid product.[7]

Experimental Protocol: Fischer Esterification to Methyl Ester

This is a standard, authoritative method for converting the resulting acid to its methyl ester.

  • Reaction Setup : Dissolve the purified 1H-tetrazole-1-acetic acid in an excess of methanol.

  • Catalysis : Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 1-3% of the substrate moles).

  • Esterification : Heat the mixture to reflux for several hours (typically 4-8 hours). Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up : After cooling, neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extraction : Extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification : Concentrate the filtrate under reduced pressure. The crude this compound can be further purified by column chromatography or distillation to yield the final product.

Structural Elucidation and Characterization

Verifying the chemical structure of the synthesized this compound is paramount. This is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Expected Spectroscopic Data
TechniqueFeatureExpected Chemical Shift / WavenumberRationale
¹H NMR Tetrazole Ring Proton (-CH=N)~8.1 - 9.3 ppm (singlet)Protons on aromatic heterocyclic rings are highly deshielded. The singlet multiplicity is due to the absence of adjacent protons.[2][7]
Methylene Protons (-CH₂-)~5.3 - 5.5 ppm (singlet)These protons are adjacent to the electron-withdrawing tetrazole ring and the carbonyl group, causing a significant downfield shift.[7]
Methyl Protons (-OCH₃)~3.7 ppm (singlet)Typical chemical shift for protons of a methyl ester group.
¹³C NMR Tetrazole Ring Carbon (-C=N)~143 - 150 ppmCharacteristic chemical shift for a carbon atom within a tetrazole ring.[2]
Carbonyl Carbon (C=O)~165 - 170 ppmTypical range for an ester carbonyl carbon.
Methylene Carbon (-CH₂-)~50 - 55 ppmThe carbon is shifted downfield due to its attachment to the electronegative nitrogen of the tetrazole ring.
Methyl Carbon (-OCH₃)~52 ppmTypical chemical shift for a methyl ester carbon.
FT-IR C=O Stretch (Ester)~1740-1760 cm⁻¹Strong, characteristic absorption for an ester carbonyl group.
C=N Stretch (Tetrazole Ring)~1660-1690 cm⁻¹Stretching vibration of the carbon-nitrogen double bonds within the heterocyclic ring.[2]
Ring Stretch (Tetrazole)~1100-900 cm⁻¹Characteristic vibrations of the tetrazole ring structure.
Workflow for Spectroscopic Analysis

Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Verify proton & carbon environments IR FT-IR Spectroscopy Start->IR Identify key functional groups MS Mass Spectrometry Start->MS Confirm molecular weight (142.12) Final Structural Confirmation NMR->Final IR->Final MS->Final

Caption: Workflow for the structural confirmation of the final product.

Application in Pharmaceutical Synthesis: The Case of Cefazolin

The primary industrial application of this compound is as a crucial acylating agent in the synthesis of Cefazolin, a broad-spectrum cephalosporin antibiotic.[8]

The Role in Cefazolin Synthesis

Cefazolin's structure consists of a core bicyclic beta-lactam ring system, known as 7-aminocephalosporanic acid (7-ACA), which is modified at two key positions. The (1H-tetrazol-1-yl)acetyl group is installed at the 7-position via an acylation reaction.[9]

In this reaction, the activated form of 1H-tetrazole-1-acetic acid (often derived from the methyl ester) is coupled with the primary amine of the 7-ACA core. This can be achieved through chemical methods or, more efficiently, using enzymatic catalysis.[10][11] The tetrazolylacetyl side chain is critical for the antibiotic's spectrum of activity and efficacy against bacterial cell wall synthesis.[8]

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, safe handling procedures can be established based on the known hazards of its constituent functional groups and related compounds.

  • General Precautions : Handle in a well-ventilated area, preferably within a chemical fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Hazards of Precursors : Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme caution according to established safety protocols.

  • Hazards of Related Compounds : The parent tetrazole ring is classified as a flammable and potentially explosive solid when heated.[13] While the N-substitution in this compound likely modifies these properties, it should be treated with caution, avoiding exposure to excessive heat, sparks, or open flames.[14]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials and sources of ignition.[12]

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern pharmaceutical chemistry. Its utility is not merely as a passive intermediate but as an embodiment of the bioisosteric principles that allow for the enhancement of drug properties like metabolic stability and target affinity. A thorough understanding of its synthesis, characterization, and the chemical logic behind its application is essential for researchers and developers working to create the next generation of therapeutics. The protocols and data compiled in this guide provide a foundational, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) grounded resource to support these endeavors.

References

  • Akhileshwari, P. et al. (2025). Bioisosteres in Drug Discovery: Focus on Tetrazole. ResearchGate. Available at: [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Supplementary information: General synthesis for the preparation of 1-substituted 1H-tetrazoles. Available at: [Link]

  • PubChem. (n.d.). Cefazolin. National Center for Biotechnology Information. Available at: [Link]

  • Agilent Technologies. (2019). Methyl Acetate - Safety Data Sheet. Available at: [Link]

  • precisionFDA. (n.d.). CEFAZOLIN. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 1H-Tetrazole-1-acetic acid. Available at: [Link]

  • Google Patents. (n.d.). RU2210596C2 - Method of synthesis of cefazolin.
  • Growing Science. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR shifts of all compounds. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). MCR synthesis of a tetracyclic tetrazole scaffold. PMC. Available at: [Link]

  • University of the Punjab. (2012). IMPROVED AND ECONOMICAL SYNTHESIS OF CEFAZOLIN SODIUM. Pak. J. Pharm. Available at: [Link]

  • Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • Reich, H. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Available at: [Link]

  • Sklyarenko, A. V., et al. (2018). Enzymatic synthesis of cefazolin using immobilized recombinant cephalosporin-acid synthetase as the biocatalyst. PubMed. Available at: [Link]

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An In-depth Technical Guide to the Solubility of Methyl 1H-Tetrazol-1-ylacetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 1H-tetrazol-1-ylacetate is a heterocyclic compound featuring a tetrazole ring, a structural motif of significant interest in medicinal chemistry where it often serves as a bioisostere for carboxylic acids.[1] Its applications include use as a building block in the synthesis of pharmaceuticals like cefazolin.[2] For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is paramount. It governs critical processes from synthesis and purification to formulation and bioavailability.

This guide addresses the solubility of this compound. Notably, extensive, publicly available quantitative solubility data for this specific compound across a broad spectrum of organic solvents is limited. Therefore, this document moves beyond a simple data repository. It provides a framework for understanding the molecule's inherent physicochemical properties, predicting its solubility behavior based on chemical principles, and equipping researchers with a robust, validated protocol to generate reliable solubility data experimentally.

Section 1: Molecular Profile and Predicted Solubility Behavior

The solubility of a solute in a given solvent is dictated by the intermolecular forces between them. The adage "like dissolves like" serves as a foundational principle, suggesting that substances with similar polarities are more likely to be miscible.[3] An analysis of the molecular structure of this compound provides the basis for predicting its solubility profile.

Key Structural Features:

  • Tetrazole Ring: A five-membered aromatic ring with four nitrogen atoms. The lone pairs on these nitrogen atoms can act as hydrogen bond acceptors.

  • Methyl Ester Group (-COOCH₃): This functional group introduces polarity through the carbonyl (C=O) and ether (C-O) linkages and can also act as a hydrogen bond acceptor.[4]

  • Methylene Bridge (-CH₂-): A nonpolar linker between the tetrazole and ester functionalities.

The presence of a highly polar tetrazole ring and an ester group, combined with a low calculated XLogP3-AA value of -0.4, suggests that this compound is a predominantly polar molecule.[5][6]

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₄H₆N₄O₂ PubChem[5]
Molecular Weight 142.12 g/mol PubChem[5]
XLogP3-AA (Predicted Lipophilicity) -0.4 PubChem[5][6]
Hydrogen Bond Acceptor Count 5 Guidechem[6]
Hydrogen Bond Donor Count 0 Guidechem[6]

| Topological Polar Surface Area (TPSA) | 69.9 Ų | Guidechem[6] |

Predicted Solubility:

  • High Solubility Expected in: Polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) that can engage in strong dipole-dipole interactions and hydrogen bonding with the solute.

  • Moderate to Low Solubility Expected in: Solvents of intermediate polarity (e.g., acetone, ethyl acetate).

  • Poor Solubility Expected in: Nonpolar solvents (e.g., hexane, toluene, diethyl ether) which lack the ability to form favorable interactions with the polar functional groups of the molecule.

G cluster_solute This compound cluster_solvents Solvent Classes Solute C₄H₆N₄O₂ (Polar, H-bond Acceptor) Polar Protic Methanol Ethanol Solute->Polar Protic High Solubility (H-bonding, Dipole-Dipole) Polar Aprotic DMSO Acetonitrile Solute->Polar Aprotic High Solubility (Dipole-Dipole) Nonpolar Hexane Toluene Solute->Nonpolar Low Solubility (Weak van der Waals)

Caption: Predicted solubility based on intermolecular forces.

Section 2: A Validated Protocol for Experimental Solubility Determination

To overcome the lack of published data, direct experimental measurement is necessary. The isothermal shake-flask method is the gold-standard technique for determining equilibrium solubility due to its reliability and reproducibility.[7][8]

Expertise in Protocol Design: The following protocol is designed to be a self-validating system. The key causality is establishing a true thermodynamic equilibrium. This is achieved by using an excess of solid to ensure the solution becomes saturated, agitating for a sufficient duration (24-48 hours) to allow the dissolution rate to equal the precipitation rate, and maintaining strict temperature control, as solubility is temperature-dependent.[9] Phase separation via centrifugation and filtration is critical to prevent suspended solids from artificially inflating the measured concentration.[3]

Experimental Protocol: Isothermal Shake-Flask Method

1. Materials and Equipment:

  • This compound (solid, >95% purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control (incubator shaker)

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

2. Procedure:

  • Step 1: Preparation: Add an excess amount of solid this compound to a vial. The visual presence of undissolved solid after equilibration is essential.[8] Add a precisely known volume (e.g., 2.0 mL) of the desired organic solvent.

  • Step 2: Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Equilibrate for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[7][9]

  • Step 3: Phase Separation: After equilibration, allow the vials to rest at the set temperature for a short period to let solids settle. Centrifuge the vials to pellet the remaining solid.

  • Step 4: Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step removes any remaining microscopic solid particles.[3]

  • Step 5: Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical instrument's calibration curve.

  • Step 6: Quantification: Analyze the diluted sample using a validated HPLC method to determine the precise concentration of this compound.

  • Step 7: Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the results in units such as mg/mL or mol/L at the specified temperature.

G A 1. Preparation Add excess solid solute to known volume of solvent B 2. Equilibration Shake at constant T (24-48 hours) A->B C 3. Phase Separation Centrifuge to pellet undissolved solid B->C D 4. Sampling & Filtration Withdraw supernatant & filter (0.22 µm) C->D E 5. Dilution Dilute filtrate to known concentration D->E F 6. Quantification Analyze via calibrated HPLC method E->F G 7. Calculation Determine solubility (mg/mL or mol/L) F->G

Caption: Workflow for the Isothermal Shake-Flask solubility determination method.

Section 3: Framework for Data Interpretation and Reporting

Once experimental data is generated, it should be organized systematically to facilitate comparison and analysis. This allows for the development of a comprehensive solubility profile for the compound.

Table 2: Data Reporting Template for Solubility of this compound at 25 °C

Solvent Solvent Class Solubility (mg/mL) Molar Solubility (mol/L) Qualitative Descriptor
Methanol Polar Protic Experimental Value Calculated Value e.g., Very Soluble
Ethanol Polar Protic Experimental Value Calculated Value e.g., Freely Soluble
Acetonitrile Polar Aprotic Experimental Value Calculated Value e.g., Soluble
DMSO Polar Aprotic Experimental Value Calculated Value e.g., Very Soluble
Acetone Polar Aprotic Experimental Value Calculated Value e.g., Soluble
Ethyl Acetate Intermediate Experimental Value Calculated Value e.g., Sparingly Soluble
Toluene Nonpolar Experimental Value Calculated Value e.g., Slightly Soluble

| n-Hexane | Nonpolar | Experimental Value | Calculated Value | e.g., Practically Insoluble |

Section 4: Advanced Approaches to Solubility Estimation

In early-stage research where compound availability is limited, computational methods can provide valuable, albeit predictive, insights into solubility. These methods should be used to guide solvent selection rather than as a replacement for experimental data.

Thermodynamic Models: Predictive models like UNIFAC (UNIQUAC Functional-group Activity Coefficients) and COSMO-RS (Conductor-like Screening Model for Real Solvents) can estimate solubility based on molecular structure.[10][11] These models use group contribution methods or quantum chemical calculations to predict the activity coefficients of the solute in the solvent, which is a key parameter in the thermodynamic equation for solubility.[12] While powerful, their accuracy can vary depending on the complexity of the molecule and the functional groups involved.[11]

Conclusion

References

  • Title: Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Source: Journal of the American Chemical Society. URL: [Link]

  • Title: Thermodynamic modeling of activity coefficient and prediction of solubility. Source: PubMed. URL: [Link]

  • Title: Predicting solubility curves via a thermodynamic cycle and machine learning. Source: American Chemical Society. URL: [Link]

  • Title: Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Source: ACS Publications. URL: [Link]

  • Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Source: Lund University Publications. URL: [Link]

  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Source: Dissolution Technologies. URL: [Link]

  • Title: An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. Source: ResearchGate. URL: [Link]

  • Title: Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Source: Ingenta Connect. URL: [Link]

  • Title: this compound. Source: PubChem. URL: [Link]

  • Title: Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Source: SciELO. URL: [Link]

  • Title: Solubility of 1- H Tetrazole1-acetic Acid in Different Solvents between 283 K and 323 K. Source: Journal of Chemical & Engineering Data. URL: [Link]

  • Title: CAS No : 55633-19-7 | Product Name : this compound. Source: Pharmaffiliates. URL: [Link]

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Introduction to Methyl 1H-tetrazol-1-ylacetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 1H-tetrazol-1-ylacetate: Synthesis, Characterization, and Physicochemical Properties

Executive Summary: This guide provides a comprehensive technical overview of this compound, a key heterocyclic compound utilized in pharmaceutical synthesis. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering advantages in metabolic stability and pharmacokinetic profiles of drug candidates.[1] This document details the synthesis, purification, and rigorous characterization of this compound, with a central focus on its melting point as a critical indicator of purity. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this versatile building block.

The tetrazole ring system, a five-membered heterocycle with four nitrogen atoms, is a prominent pharmacophore in modern medicinal chemistry.[1][2] Its structural and electronic similarity to the carboxylic acid group allows it to function as a non-classical bioisostere, often enhancing the lipophilicity and membrane permeability of a parent molecule. This compound (CAS No. 55633-19-7) is a crucial intermediate, most notably serving as a key precursor in the synthesis of cephalosporin antibiotics, such as cefazolin.[3][4][5] Its specific structure, featuring a methyl ester attached to the tetrazole ring via an acetic acid linker, provides a reactive handle for further chemical modification while maintaining the core tetrazole scaffold.[2] Understanding its synthesis and physical properties is paramount for ensuring the quality and efficacy of the final active pharmaceutical ingredients (APIs).

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. The melting point range of 50-52°C is a key specification for this compound, indicating its solid nature at room temperature and providing a benchmark for purity assessment.[3][4]

PropertyValueSource(s)
CAS Number 55633-19-7[3][4][6][7][8]
Molecular Formula C₄H₆N₄O₂[3][4][6][7]
Molecular Weight 142.12 g/mol [3][4][6]
Melting Point 50-52 °C[3][4]
Boiling Point 262.2 ± 42.0 °C (Predicted)[3][4]
Density 1.47 ± 0.1 g/cm³ (Predicted)[3][4]
Synonyms Methyl Tetrazole-1-acetate, methyl 2-(1H-tetrazol-1-yl)acetate[4][7]
Appearance White to off-white solid (typical)
Solubility Soluble in polar organic solvents (e.g., Methanol, DMF, Acetonitrile)

X-ray diffraction studies on related tetrazole compounds reveal that the five-membered heterocyclic ring is remarkably planar. This planarity arises from significant electron delocalization across the ring system, with bond lengths that are intermediate between single and double bonds.[2]

Synthesis and Purification

The synthesis of 1-substituted tetrazoles is a well-established field in organic chemistry.[9] The most common and direct pathway to this compound involves the N-alkylation of the 1H-tetrazole ring with a suitable haloacetate ester.

Synthetic Strategy: Nucleophilic Substitution

The chosen strategy is the Williamson ether synthesis-analogous N-alkylation of 1H-tetrazole with methyl bromoacetate. This reaction proceeds via an SN2 mechanism.

  • Causality of Reagent Selection :

    • 1H-Tetrazole : The starting heterocycle. Its acidic proton (pKa ≈ 4.9) is readily removed by a mild base.

    • Methyl Bromoacetate : The electrophile. The bromine atom is a good leaving group, and the adjacent ester group activates the α-carbon for nucleophilic attack.

    • Potassium Carbonate (K₂CO₃) : A mild, inexpensive base chosen to deprotonate the tetrazole. Its use avoids harsher conditions that could lead to ester hydrolysis or ring degradation.

    • N,N-Dimethylformamide (DMF) : A polar aprotic solvent. It effectively solvates the potassium cation while leaving the tetrazole anion relatively "naked" and highly nucleophilic, thus accelerating the rate of the SN2 reaction.

G cluster_reactants Reactants cluster_process Process cluster_products Products R1 1H-Tetrazole P1 Deprotonation of Tetrazole by K₂CO₃ R1->P1 R2 Methyl Bromoacetate P2 SN2 Attack by Tetrazolate Anion on Methyl Bromoacetate R2->P2 R3 K₂CO₃ (Base) R3->P1 R4 DMF (Solvent) R4->P2 Solvates P1->P2 Generates Nucleophile P3 Work-up & Extraction P2->P3 Waste KBr, excess K₂CO₃ P2->Waste P4 Purification (Recrystallization) P3->P4 Prod This compound P4->Prod

Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
  • Reaction Setup : To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1H-tetrazole (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, 3 mL per gram of tetrazole).

  • Base Addition : Stir the mixture at room temperature and add anhydrous potassium carbonate (1.5 eq) portion-wise. The mild exotherm should be monitored.

  • Alkylation : To the resulting suspension, add methyl bromoacetate (1.1 eq) dropwise via a syringe over 15-20 minutes, ensuring the internal temperature does not exceed 35°C. The causality here is to maintain control over the reaction rate and prevent side reactions.

  • Reaction Monitoring : Stir the reaction mixture at room temperature for 12-18 hours. The progress is monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v), visualizing with a UV lamp. The reaction is complete upon the disappearance of the 1H-tetrazole spot.

  • Quenching and Extraction : Once complete, pour the reaction mixture into ice-cold water (10 mL per gram of initial tetrazole). This step precipitates the product and dissolves inorganic salts. Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Washing : Combine the organic layers and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL). This self-validating washing process ensures the removal of residual DMF and inorganic impurities.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Detailed Experimental Protocol: Purification by Recrystallization

The crude product is purified to achieve a sharp melting point, which validates its identity and purity.

  • Solvent Selection : Dissolve the crude solid in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration.

  • Crystallization : Slowly add a non-polar co-solvent, such as hexane, to the hot solution until turbidity persists.

  • Cooling : Allow the flask to cool slowly to room temperature, then place it in an ice bath (0-4°C) for 1-2 hours to maximize crystal formation.

  • Isolation : Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of cold ethyl acetate/hexane mixture.

  • Drying : Dry the crystals under vacuum at a temperature below 40°C to yield pure this compound.

Characterization and Quality Control

Melting Point Determination

The melting point is a fundamental and rapid method for assessing the purity of a crystalline solid. A sharp melting point range close to the literature value indicates high purity.

  • Protocol :

    • Load a small amount of the dried, purified solid into a capillary tube.

    • Place the tube in a calibrated melting point apparatus.

    • Heat the sample at a ramp rate of 1-2°C per minute near the expected melting point (50°C).

    • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range should be narrow (≤ 2°C) and fall within the expected 50-52°C range.[3][4]

G cluster_input Input cluster_process Analysis cluster_output Output & Decision cluster_result Conclusion Sample Purified Crystalline Sample MP_Apparatus Melting Point Apparatus Sample->MP_Apparatus Decision Melting Range Matches 50-52°C and is Sharp? MP_Apparatus->Decision Pure High Purity Confirmed Decision->Pure Yes Impure Impure / Requires Further Purification Decision->Impure No

Caption: Logic diagram for purity validation via melting point determination.
Spectroscopic Characterization

Spectroscopic data provides an unambiguous confirmation of the chemical structure.

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ ~8.8 ppm (s, 1H, N-CH-N), δ ~5.3 ppm (s, 2H, -CH₂-), δ ~3.8 ppm (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz)δ ~166 ppm (C=O), δ ~144 ppm (C-tetrazole), δ ~53 ppm (-OCH₃), δ ~50 ppm (-CH₂-)
FT-IR (KBr, cm⁻¹)~2950 (C-H stretch), ~1750 (C=O ester stretch), ~1500-1400 (N=N, C=N ring stretch)
Mass Spec. (ESI+)m/z = 143.05 [M+H]⁺, 165.03 [M+Na]⁺

Applications in Pharmaceutical Synthesis

This compound is a valuable building block, primarily recognized for its role in the industrial synthesis of β-lactam antibiotics.[2] Its most prominent application is in the synthesis of cefazolin, a first-generation cephalosporin. In this context, the methyl ester is typically hydrolyzed to 1H-tetrazole-1-acetic acid, which is then coupled as a side chain to the 7-aminocephalosporanic acid (7-ACA) core. This specific side chain is crucial for the antibacterial spectrum and pharmacokinetic properties of cefazolin.[5] The compound is also used in research to optimize the production of cephalosporin synthetase in recombinant organisms like E. coli.[3][4]

Conclusion

This compound is a foundational reagent for medicinal and organic chemists. Its synthesis via N-alkylation of 1H-tetrazole is efficient and scalable. The compound's purity, critically assessed by its melting point of 50-52°C, is essential for its successful application in multi-step syntheses, particularly in the pharmaceutical industry. The protocols and characterization data provided in this guide serve as a reliable reference for its preparation and quality control, ensuring its suitability for advanced applications in drug development.

References

  • This compound | C4H6N4O2 | CID 3153776. PubChem. [Link]

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  • CAS No : 55633-19-7 | Product Name : this compound. Pharmaffiliates. [Link]

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An In-depth Technical Guide to the Starting Materials for Methyl 1H-Tetrazol-1-ylacetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1H-tetrazol-1-ylacetate is a valuable building block in medicinal chemistry and drug development. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[1] This guide provides a comprehensive overview of the primary starting materials and synthetic strategies for the preparation of this compound, with a focus on the underlying chemical principles and practical considerations for laboratory synthesis. This compound is notably used in the synthesis of pharmaceuticals like cefazolin.[2]

Core Synthetic Strategy: N-Alkylation of 1H-Tetrazole

The most direct and widely employed method for the synthesis of this compound is the N-alkylation of the parent heterocycle, 1H-tetrazole. This reaction involves the formation of a new carbon-nitrogen bond between one of the nitrogen atoms of the tetrazole ring and the acetate moiety.

Fundamental Reactants

The key starting materials for this synthesis are:

  • 1H-Tetrazole: The foundational heterocyclic ring. It is a commercially available, nitrogen-rich compound.

  • Methyl Haloacetate: The alkylating agent that introduces the methyl acetate group. The most common examples are methyl chloroacetate and methyl bromoacetate.

The general transformation is depicted below:

G 1H-Tetrazole 1H-Tetrazole Isomer Mixture Isomer Mixture 1H-Tetrazole->Isomer Mixture Methyl Haloacetate Methyl Haloacetate Methyl Haloacetate->Isomer Mixture Base Base Base->Isomer Mixture Solvent Solvent Solvent->Isomer Mixture This compound This compound Isomer Mixture->this compound

Caption: General schematic of the N-alkylation of 1H-tetrazole.

Mechanistic Insights and the Challenge of Regioselectivity

The N-alkylation of 1H-tetrazole is not always straightforward due to the presence of two potentially nucleophilic nitrogen atoms in the deprotonated tetrazole ring (the tetrazolide anion). This can lead to the formation of two constitutional isomers: the desired N1-substituted product (this compound) and the N2-substituted isomer (methyl 2H-tetrazol-2-ylacetate).[3][4]

The ratio of these isomers is influenced by several factors, including:

  • The nature of the alkylating agent: The reactivity and steric bulk of the haloacetate can play a role.

  • The counter-ion of the tetrazolate salt: Different metal cations can influence the site of alkylation.

  • The solvent: The polarity of the solvent can affect the solvation of the tetrazolide anion and influence the reaction pathway.

  • The reaction temperature: Temperature can impact the kinetic versus thermodynamic control of the reaction.

Understanding and controlling this regioselectivity is a key aspect of synthesizing the desired isomer in high yield.[3]

Recommended Starting Materials and a Validated Experimental Protocol

Based on a thorough review of the literature, a reliable method for the synthesis of N-substituted tetrazoles involves the use of a mild base and a polar aprotic solvent. The following protocol is adapted from a well-established procedure for the N-alkylation of a tetrazole derivative and is applicable to the synthesis of this compound.[4]

Starting Materials and Reagents
Compound Role Key Considerations
1H-TetrazoleHeterocyclic CoreCommercially available.
Methyl ChloroacetateAlkylating AgentA common and cost-effective choice. Methyl bromoacetate can also be used and may be more reactive.
Potassium Carbonate (K₂CO₃)BaseA mild, inexpensive, and readily available base.
AcetoneSolventA polar aprotic solvent that facilitates the reaction.
Experimental Protocol
  • Reaction Setup: To a solution of 1H-tetrazole (10 mmol) in anhydrous acetone (25 mL), add potassium carbonate (11 mmol).

  • Initial Stirring: Stir the suspension at room temperature for 15 minutes to facilitate the deprotonation of the tetrazole.

  • Addition of Alkylating Agent: Add methyl chloroacetate (10 mmol) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours.

  • Work-up:

    • Remove the solvent by rotary evaporation.

    • Take up the residue in ethyl acetate.

    • Wash the organic layer with water three times to remove any remaining potassium salts and unreacted 1H-tetrazole.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, which may be a mixture of N1 and N2 isomers, can be purified by column chromatography on silica gel.[4]

G cluster_reactants Reactants & Reagents cluster_procedure Reaction & Work-up cluster_purification Purification cluster_product Final Product 1H-Tetrazole 1H-Tetrazole Stir at RT (2h) Stir at RT (2h) 1H-Tetrazole->Stir at RT (2h) Methyl Chloroacetate Methyl Chloroacetate Methyl Chloroacetate->Stir at RT (2h) K2CO3 K2CO3 K2CO3->Stir at RT (2h) Acetone Acetone Acetone->Stir at RT (2h) Evaporation Evaporation Stir at RT (2h)->Evaporation EtOAc Extraction EtOAc Extraction Evaporation->EtOAc Extraction Water Wash Water Wash EtOAc Extraction->Water Wash Drying (Na2SO4) Drying (Na2SO4) Water Wash->Drying (Na2SO4) Concentration Concentration Drying (Na2SO4)->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: A step-by-step workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is readily achievable through the N-alkylation of 1H-tetrazole with a suitable methyl haloacetate. The choice of a mild base such as potassium carbonate and a polar aprotic solvent like acetone provides a robust and reproducible method. A critical consideration for researchers is the potential for the formation of both N1 and N2 isomers, which necessitates careful purification and characterization of the final product. This guide provides a solid foundation for the successful synthesis of this important building block for drug discovery and development.

References

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 30(1), 2766. Retrieved from [Link]

  • ResearchGate. (n.d.). Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. Retrieved from [Link]

  • ResearchGate. (2013). What are the ideal conditions for methylating the di hydroxy groups by using potassium carbonate and methyl iodide? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Retrieved from [Link]

  • MDPI. (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 556319-7 | Product Name : this compound. Retrieved from [Link]

  • ARKIVOC. (2022). Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Tetrazoles: Synthesis and Biological Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Potassium carbonate as a base for generation of carbanions from CH-acids in organic synthesis. Retrieved from [Link]

  • MDPI. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules, 28(3), 1362. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. Retrieved from [Link]

  • PubMed Central. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. Retrieved from [Link]

Sources

Methyl 1H-Tetrazol-1-ylacetate: A Versatile and Strategic Building Block in Modern Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 1H-tetrazol-1-ylacetate is a pivotal chemical intermediate highly valued in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of its role as a strategic building block, focusing on its synthesis, core reactivity, and diverse applications. As a stable, readily handled precursor to the pharmacologically significant 1H-tetrazol-1-ylacetic acid, this ester offers synthetic advantages for constructing complex molecular architectures. We will explore its function as a bioisosteric mimic of carboxylic acids, a key strategy in drug design to enhance metabolic stability and pharmacokinetic profiles. This guide presents detailed, field-tested protocols for its synthesis and subsequent transformations, such as hydrolysis and amidation, supported by mechanistic insights and data-driven discussions to empower researchers in leveraging this compound for novel molecular discovery.

The Strategic Importance of Tetrazole Scaffolds in Drug Design

The Tetrazole Moiety: A Superior Carboxylic Acid Bioisostere

The 1H-tetrazole ring is a preeminent example of a successful bioisostere for the carboxylic acid functional group.[1][2] In drug development, directly replacing a carboxylic acid with a tetrazole can significantly improve a molecule's therapeutic potential.[3][4] This is because the tetrazole group mimics the acidic properties of a carboxylic acid—possessing a similar pKa—while being substantially more resistant to metabolic degradation, particularly phase II metabolism pathways that can rapidly clear carboxylate-containing drugs from the body.[5] This enhanced metabolic stability often leads to improved oral bioavailability and a longer duration of action.[1]

Furthermore, the tetrazole ring's greater lipophilicity compared to a carboxyl group can enhance cell membrane permeability, a critical factor for a drug's ability to reach its biological target.[1][6] This strategic substitution is a cornerstone of modern medicinal chemistry, famously utilized in the "sartan" class of antihypertensive drugs like Losartan, where the tetrazole is crucial for efficacy after oral administration.[2][5]

This compound: A Key Synthetic Entry Point

This compound serves as a versatile and protected precursor to the active 1H-tetrazol-1-ylacetic acid scaffold. The methyl ester provides a stable, neutral handle that is compatible with a wide range of reaction conditions, allowing chemists to build complex molecular frameworks before revealing the acidic tetrazole moiety in a final deprotection step. Its utility is prominent in the synthesis of cephalosporin antibiotics, such as Cefazolin, and other advanced pharmaceutical intermediates.[7]

Synthesis and Physicochemical Characteristics

A Reliable Synthetic Pathway

The most common and efficient synthesis of this compound involves the alkylation of 1H-tetrazole with methyl chloroacetate. This straightforward SN2 reaction provides a reliable route to the desired product.

Synthesis_Workflow cluster_reactants Starting Materials Tetrazole 1H-Tetrazole ReactionVessel Reaction at Reflux Tetrazole->ReactionVessel Chloroacetate Methyl Chloroacetate Chloroacetate->ReactionVessel Base Base (e.g., K2CO3) Base->ReactionVessel Solvent Solvent (e.g., Acetone) Solvent->ReactionVessel Product This compound Workup Aqueous Workup & Extraction ReactionVessel->Workup 1. Cool 2. Filter Purification Purification (e.g., Distillation) Workup->Purification Crude Product Purification->Product Pure Product

Fig. 1: General workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided below.[8][9][10]

PropertyValueSource
CAS Number 55633-19-7[8][9]
Molecular Formula C₄H₆N₄O₂[8][9]
Molecular Weight 142.12 g/mol [7][8]
Appearance Solid or liquid[11]
Storage 2-8°C, Inert Atmosphere[7][10]
Topological Polar Surface Area 69.9 Ų[8][9]
Hydrogen Bond Acceptor Count 5[9]
Rotatable Bond Count 3[9]

Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be confirmed by acquiring spectra on the synthesized material and comparing it with reference data from chemical databases.

Safety and Handling

While this compound itself is not classified as explosive, its direct precursor, 1H-tetrazol-1-ylacetic acid, is.[11] Tetrazole-containing compounds, especially those with a high nitrogen content, should be handled with care. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, are mandatory. All manipulations should be performed in a well-ventilated fume hood. Store the compound in a cool, dry place away from oxidizing agents.[10]

Core Reactivity and Synthetic Transformations

The true power of this compound as a building block lies in its predictable and versatile reactivity, primarily centered around the methyl ester functionality.

Core_Reactions MTA This compound Acid 1H-Tetrazol-1-ylacetic Acid MTA->Acid Saponification Amide Substituted Amide (R-NH-CO-CH₂-Tet) MTA->Amide Coupling Hydrolysis Hydrolysis (e.g., LiOH, H₂O/THF) Hydrolysis->Acid Amidation Amidation (R-NH₂, Coupling Agent) Amidation->Amide

Sources

The Genesis and Evolution of Tetrazole Acetates: A Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

Within the vast landscape of heterocyclic chemistry, the tetrazole ring stands out as a uniquely versatile and powerful scaffold. Comprising a five-membered aromatic ring with four nitrogen atoms and one carbon, this nitrogen-rich heterocycle has carved a significant niche in medicinal chemistry, materials science, and beyond.[1] Its ability to act as a metabolically stable bioisostere of the carboxylic acid group has made it a cornerstone of modern drug design, leading to the development of numerous blockbuster pharmaceuticals.[2][3] This guide provides an in-depth exploration of a key subclass: the tetrazole acetates. We will journey through their historical discovery, delve into the intricacies of their synthesis, analyze their physicochemical properties, and examine their applications, offering a comprehensive resource for researchers and drug development professionals.

Chapter 1: A Historical Perspective – The Dawn of Tetrazole Chemistry

The story of tetrazoles begins in 1885 with the Swedish chemist J. A. Bladin, who first synthesized a derivative of this novel ring system.[1] However, the foundational synthetic methodology that would dominate the field for decades emerged in 1901 with the work of Hantzsch and his collaborators. They established the [3+2] cycloaddition of an azide with a nitrile as the principal route to the tetrazole core.[1] For many years, the use of the highly toxic and explosive hydrazoic acid made this a hazardous undertaking. A pivotal advancement came in 1958 when Finnegan and his team introduced a much safer protocol using sodium azide and ammonium chloride in dimethylformamide (DMF), a method still widely employed today.[1]

While the broader history of tetrazoles was unfolding, a significant development in the specific area of tetrazole acetates was documented in a 1956 paper in the Journal of Organic Chemistry by C. R. Jacobson et al.[4] Their work, "Studies in Tetrazole Chemistry, IV, Tetrazoleacetic Acids and Esters," laid some of the earliest groundwork for the synthesis of 5-substituted-1-tetrazole-1-acetic esters.[4] This research opened the door to a new class of compounds that would prove immensely valuable, particularly in the pharmaceutical industry. Subsequent patents, such as those from the 1970s, further detailed processes for preparing 1H-tetrazole-1-acetic acid and its esters, highlighting their crucial role as intermediates in the synthesis of cephalosporin and penicillin antibiotics.[4][5]

Chapter 2: The Synthetic Toolkit for Tetrazole Acetates

The synthesis of tetrazole acetates can be broadly approached through two primary strategies: the formation of the tetrazole ring on a substrate already containing an acetate or equivalent moiety, or the alkylation of a pre-formed tetrazole ring with an acetic acid derivative.

Cycloaddition Routes to Tetrazole Acetates

The [3+2] cycloaddition remains a cornerstone for the synthesis of 5-substituted tetrazoles. For tetrazole-5-acetic acid, this typically involves the reaction of cyanoacetic acid with an azide source.

Experimental Protocol: One-Pot Synthesis of 1H-Tetrazole-5-Acetic Acid [6]

  • Reaction Setup: To a suitable reaction vessel, add cyanoacetic acid, sodium azide, a solvent (e.g., water), and a catalyst (e.g., zinc chloride). The molar ratio of cyanoacetic acid to sodium azide is typically in the range of 1:0.8 to 1:1.5.

  • Heating: The mixture is stirred and heated to reflux. The progress of the reaction is monitored by an appropriate technique, such as thin-layer chromatography (TLC).

  • Work-up: Upon completion, the solvent is concentrated under reduced pressure.

  • pH Adjustment and Isolation: The pH of the residue is adjusted with an acid to precipitate the product.

  • Purification: The crude product is collected and purified, for example, by recrystallization, to yield 1H-tetrazole-5-acetic acid.

This method offers a direct and efficient route to the target compound.[6]

Synthesis of 1-Substituted Tetrazole Acetates

The synthesis of 1-substituted tetrazole acetates often involves the reaction of an amine (such as a glycine ester) with an orthoformate and an azide source.

Experimental Protocol: Synthesis of Ethyl 1H-Tetrazole-1-Acetate [5]

  • Reaction Mixture: A mixture of glycine ethyl ester hydrochloride, sodium azide, and methyl orthoformate in acetic acid is prepared.

  • Heating: The mixture is heated with stirring (e.g., at 70°C) for a period of time (e.g., 2 hours).

  • Isolation: After the reaction is complete, the solvent is distilled off. Water is added to the residue, resulting in the formation of an oil.

  • Extraction and Purification: The oil is extracted with a suitable organic solvent like chloroform. The organic extract is washed with water, dried, and the solvent is removed to yield ethyl 1H-tetrazole-1-acetate, which may crystallize upon cooling.

Diagram: Synthetic Pathway to Ethyl 1H-Tetrazole-1-Acetate

G glycine_ester Glycine Ethyl Ester Hydrochloride reaction Reaction (Heating) glycine_ester->reaction sodium_azide Sodium Azide sodium_azide->reaction orthoformate Methyl Orthoformate orthoformate->reaction acetic_acid Acetic Acid (Solvent/Catalyst) acetic_acid->reaction product Ethyl 1H-Tetrazole-1-Acetate reaction->product

Caption: Synthesis of Ethyl 1H-Tetrazole-1-Acetate from Glycine Ester.

Hydrolysis to 1H-Tetrazole-1-Acetic Acid

The corresponding acid, 1H-tetrazole-1-acetic acid, is readily obtained by the hydrolysis of its esters.

Experimental Protocol: Hydrolysis of Ethyl 1H-Tetrazole-1-Acetate [4]

  • Reaction Setup: Ethyl 5-(ethoxycarbonyl)-1H-tetrazole-1-acetate is added to a refluxing solution of aqueous hydrochloric acid.

  • Reflux: The reaction mixture is maintained at reflux for an extended period (e.g., 30 hours).

  • Isolation: Upon cooling, the hydrated 1H-tetrazole-1-acetic acid precipitates and is isolated by filtration.

  • Drying: The product can be further purified and dried to obtain the anhydrous form.

Diagram: Hydrolysis of Ethyl Tetrazole-1-Acetate

G ester Ethyl 5-(ethoxycarbonyl)-1H- tetrazole-1-acetate reflux Reflux ester->reflux hcl Aqueous HCl hcl->reflux acid 1H-Tetrazole-1-Acetic Acid reflux->acid

Sources

The Tetrazole Moiety: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Tetrazole Ring

The tetrazole moiety, a five-membered heterocyclic ring containing four nitrogen atoms and one carbon atom, has emerged from a chemical curiosity to a privileged scaffold in modern organic and medicinal chemistry.[1][2][3][4][5] Though not found in natural sources, its unique physicochemical and electronic properties have rendered it an indispensable tool for drug designers.[1] This guide provides an in-depth exploration of the tetrazole core, from its fundamental characteristics and synthesis to its strategic application in drug development, with a particular focus on its role as a bioisostere of the carboxylic acid group.

The parent compound, 1H-tetrazole (CH₂N₄), is a whitish crystalline powder.[6] The tetrazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which are aromatic due to the presence of a 6π-electron system.[5][6] The 1H-tautomer is generally more stable in the solid phase and in polar solvents.[5][6]

G

Key Physicochemical Properties

The tetrazole ring's utility is deeply rooted in its distinct physicochemical characteristics:

  • Acidity: The N-H proton of 1H-tetrazoles is acidic, with a pKa typically in the range of 4.5-5.1.[7] This is remarkably similar to that of carboxylic acids (pKa ≈ 4.0-5.0), a feature that is central to its application as a bioisostere.[7]

  • Aromaticity and Stability: The tetrazole ring is aromatic, which contributes to its high thermal and chemical stability.[2][8] This stability is a desirable trait in drug molecules, ensuring their integrity under physiological conditions.

  • Electronic Nature: The four nitrogen atoms in the ring create an electron-rich system capable of participating in various non-covalent interactions, including hydrogen bonding and coordination with metal ions.[1]

Synthesis of the Tetrazole Ring: The [3+2] Cycloaddition

The most prevalent and versatile method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile (R-C≡N) and an azide, typically sodium azide (NaN₃).[9][10][11] This reaction is often catalyzed by Brønsted or Lewis acids.[12]

The generally accepted mechanism involves the activation of the nitrile by the catalyst, making the carbon atom more electrophilic.[13][14][15] The azide anion then acts as a nucleophile, attacking the nitrile carbon in a stepwise fashion, followed by cyclization to form the tetrazole ring.[13][15]

G

A variety of catalysts can be employed to facilitate this transformation, including zinc salts, ammonium chloride, and various transition metal complexes.[11][12][15] The choice of catalyst and reaction conditions can be optimized to accommodate a wide range of functional groups on the starting nitrile.[12]

The Tetrazole Moiety in Medicinal Chemistry: A Superior Bioisostere

The concept of bioisosterism, the replacement of a functional group in a biologically active molecule with another group that retains the parent molecule's biological activity, is a cornerstone of drug design. The 5-substituted-1H-tetrazole ring is arguably the most successful bioisostere for the carboxylic acid group.[1][7][16][17] This strategic replacement can lead to significant improvements in a drug candidate's pharmacokinetic and pharmacodynamic profile.

G

Advantages of the Tetrazole-for-Carboxylic Acid Swap
PropertyCarboxylic Acid5-Substituted-1H-tetrazoleAdvantage of Tetrazole
pKa ~4.0 - 5.0~4.5 - 5.1[7]Similar acidity ensures analogous ionic interactions with biological targets at physiological pH.[7]
Lipophilicity LowerHigher (tetrazolate anion is more lipophilic than carboxylate)[7]Can lead to improved membrane permeability and oral absorption.[7][17]
Metabolic Stability Susceptible to metabolism (e.g., glucuronidation)More resistant to metabolic transformations[7][16]Often results in a longer half-life and improved in vivo efficacy.[7]
Size SmallerSlightly largerThe increased size is generally well-tolerated by binding pockets.[7][18]
Notable Examples of Tetrazole-Containing Drugs

The success of the tetrazole moiety is evidenced by its presence in numerous FDA-approved drugs across various therapeutic areas.[1][19]

  • Antihypertensives (Angiotensin II Receptor Blockers - ARBs): A significant class of antihypertensive drugs, known as "sartans," feature a tetrazole ring. This includes:

    • Losartan (Cozaar®): The first of its class, where the tetrazole ring is crucial for its binding to the angiotensin II receptor.[16][20]

    • Valsartan (Diovan®): Another widely prescribed ARB.[16]

    • Irbesartan (Avapro®): A long-acting ARB.[16]

    • Candesartan (Atacand®): A potent ARB.[16]

  • Antibiotics: Several cephalosporin antibiotics incorporate a tetrazole-containing side chain.

    • Cefotiam: An example of a tetrazole-containing antibacterial agent.[1]

    • Cefamandole: Another cephalosporin with a tetrazole moiety.[16]

  • Antifungals:

    • Oteseconazole (Vivjoa™): A tetrazole-containing antifungal agent approved for the treatment of recurrent vulvovaginal candidiasis.[16]

  • Other Therapeutic Areas: Tetrazole derivatives have also found applications as anticancer, anti-inflammatory, antiviral, and antidiabetic agents.[4][9][17]

Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole

This protocol provides a representative procedure for the synthesis of a 5-substituted-1H-tetrazole from the corresponding nitrile.

Materials:
  • Benzonitrile (1.0 eq)

  • Sodium azide (1.2 eq)

  • Ammonium chloride (1.1 eq)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzonitrile, sodium azide, and ammonium chloride.

  • Solvent Addition: Add DMF to the flask. The volume should be sufficient to dissolve the reactants upon heating.

  • Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing an excess of 1 M hydrochloric acid while stirring. A white precipitate should form.

    • Continue stirring for 30 minutes to ensure complete precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water.

  • Purification (if necessary):

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Drying and Characterization:

    • Dry the purified product under vacuum.

    • Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

G

Conclusion

The tetrazole moiety has firmly established itself as a privileged scaffold in organic and medicinal chemistry. Its unique combination of physicochemical properties, particularly its ability to effectively mimic the carboxylic acid group, has led to the development of numerous successful therapeutic agents. The straightforward and versatile synthetic routes to tetrazole derivatives, primarily through the [3+2] cycloaddition of nitriles and azides, further enhance its appeal to drug discovery professionals. As our understanding of molecular interactions and drug design principles continues to evolve, the strategic incorporation of the tetrazole ring is poised to remain a valuable tool in the quest for novel and improved medicines.

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  • Meanwell, N. A. (2011). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

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  • Koldobskii, G. I., & Ostrovskii, V. A. (2003). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. [Link]

  • El-Sayed, M. A. A., et al. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. Bioorganic Chemistry, 92, 103301. [Link]

  • Reddy, T. S., et al. (2024). Synthesis and biological evaluation of tetrazole ring incorporated oxazole-pyrimidine derivatives as anticancer agents. Polycyclic Aromatic Compounds, 1-13. [Link]

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  • Mondal, J., & Bera, J. K. (2018). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega, 3(7), 7858–7867. [Link]

  • Ostrovskii, V. A., et al. (2004). Physicochemical Characteristics of 1-Monosubstituted Tetrazoles. ResearchGate. [Link]

  • Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. [Link]

  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(2), 537–553. [Link]

  • Johnson, D. W., & Smith, B. D. (2011). Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and Acyl Sulfonamides. The Journal of Organic Chemistry, 76(9), 3433–3441. [Link]

  • ResearchGate. (n.d.). Drugs on the market with a tetrazole moiety. ResearchGate. [Link]

  • ResearchGate. (n.d.). Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. ResearchGate. [Link]

  • Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(12), 7328–7378. [Link]

  • Taylor & Francis. (n.d.). Tetrazole – Knowledge and References. Taylor & Francis. [Link]

  • ResearchGate. (n.d.). Drugs in the Tetrazole Series. ResearchGate. [Link]

  • Ostrovskii, V. A., et al. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Molecules, 28(23), 7899. [Link]

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An In-depth Technical Guide to the Safe Handling and Application of Methyl 1H-tetrazol-1-ylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Compound Overview and Significance

Methyl 1H-tetrazol-1-ylacetate (CAS No. 55633-19-7) is a heterocyclic organic compound of increasing importance in the fields of medicinal chemistry and drug development.[1][2] Structurally, it comprises a five-membered tetrazole ring, known for its high nitrogen content, attached to a methyl acetate group.[1] The tetrazole moiety is a well-established bioisostere for the carboxylic acid functional group, a substitution often employed by medicinal chemists to enhance a drug candidate's metabolic stability, lipophilicity, and pharmacokinetic profile.[3][4][5] This makes tetrazole-containing compounds, including this compound, valuable intermediates and building blocks in the synthesis of novel active pharmaceutical ingredients (APIs).[6][7] For instance, it has been utilized in the synthesis of cephalosporin antibiotics.[8]

The compound's utility stems from its reactivity; the methyl ester can be hydrolyzed to the corresponding carboxylic acid, and the tetrazole ring's nitrogen atoms can participate in further functionalization reactions.[1] However, the very features that make this molecule synthetically valuable—the high-energy tetrazole ring and its reactive functional groups—necessitate a thorough understanding and rigorous implementation of safety protocols. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in an understanding of its inherent chemical properties.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for risk assessment and the design of appropriate handling procedures.

PropertyValueSource(s)
CAS Number 55633-19-7[2]
Molecular Formula C₄H₆N₄O₂[2]
Molecular Weight 142.12 g/mol [2]
Appearance White to off-white crystalline powder[6]
Purity Typically ≥95%[9]
Storage Temperature 2-8°C, under inert atmosphere[8][9]

Section 2: Hazard Identification and Comprehensive Risk Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, a robust risk assessment can be conducted by analyzing its constituent functional groups and comparing it to structurally similar compounds, namely 1H-tetrazole. This approach is fundamental to the principle of a Chemical Hygiene Plan as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[10]

Thermal Instability and Explosive Potential

The primary and most critical hazard associated with tetrazole derivatives is their potential for rapid, exothermic decomposition. The tetrazole ring is a high-energy moiety due to its high nitrogen content and the presence of multiple N-N bonds.[11]

  • Causality: Upon heating, tetrazole compounds can undergo decomposition, releasing a large volume of nitrogen gas (N₂), a highly stable molecule.[12][13] This rapid release of gas in a confined space can lead to a dangerous pressure increase and potentially an explosion. Several sources explicitly state that 1H-tetrazole, the parent compound, may explode when heated.[14] This property is likely conferred to its derivatives.

  • Risk Mitigation: All work with this compound must be performed with the strict avoidance of heat, sparks, open flames, and other sources of ignition.[15] Do not subject the solid material to grinding, shock, or friction, as these can provide the activation energy for decomposition.[16] Reactions involving this compound, especially those requiring heating, must be conducted behind a blast shield with careful temperature monitoring.

Potential Toxicity and Irritation
  • Skin and Eye Irritation: Structurally related compounds, such as 5-methyl-1H-tetrazole, are classified as causing serious eye irritation and skin irritation.[17] Therefore, it is prudent to assume that this compound poses similar risks. Direct contact with the skin and eyes must be avoided.

  • Inhalation Hazard: As a fine powder, the compound can become airborne, posing an inhalation risk. Inhaling the dust may cause respiratory irritation.[17]

  • Potential as an Alkylating Agent: The methyl acetate portion of the molecule introduces the potential for it to act as an alkylating agent. Alkylating agents are a class of reactive compounds that can transfer an alkyl group to nucleophilic sites in cells, including DNA. Many alkylating agents are known to be genotoxic and are treated as potential carcinogens.[18] While specific toxicity data for this compound is lacking, this potential hazard warrants the highest level of containment and PPE to prevent exposure.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

Adherence to OSHA standards requires the implementation of engineering controls and the mandatory use of appropriate PPE to minimize employee exposure to hazardous chemicals.[19][20]

Mandatory Engineering Controls
  • Certified Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a properly functioning and certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[21]

  • Safety Shielding: Use a blast shield for any reactions that involve heating or have the potential for energetic decomposition.

  • Designated Area: Establish a designated area within the lab specifically for working with this and other highly hazardous compounds. This helps contain contamination and alerts other personnel to the potential risks.

Required Personal Protective Equipment (PPE)

A standard PPE ensemble is required at all times when handling this compound:

  • Eye and Face Protection: Wear chemical splash goggles and a face shield that conform to OSHA's eye and face protection regulations (29 CFR 1910.133).

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) that have been inspected for integrity before use. Dispose of contaminated gloves immediately in the appropriate waste stream.

  • Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.

  • Respiratory Protection: For situations with a high potential for aerosol generation (e.g., large spills), a NIOSH-approved respirator may be necessary as determined by a formal hazard assessment.

Section 4: Safe Handling and Storage Protocols

A self-validating protocol ensures that safety is integrated into every step of the experimental workflow.

Handling Solid Compound
  • Preparation: Before handling, ensure the work area inside the fume hood is clean and uncluttered. Have all necessary equipment, including spill cleanup materials, readily available.

  • Weighing: Use a static-free weighing dish or boat. Use non-sparking tools (e.g., bronze or plastic spatulas) to transfer the solid.[21][22] Avoid scraping the container, which could generate friction.

  • Dissolution: Add the solid to the solvent slowly and with stirring. Be aware of any potential exotherms during dissolution.

Storage Requirements

Proper storage is critical to maintaining the compound's stability and preventing accidents.

  • Temperature: Store in a refrigerator at 2-8°C.[9]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with moisture or air.[9]

  • Container: Keep the container tightly sealed and in its original packaging.[15]

  • Segregation: Store away from incompatible materials, particularly strong acids, oxidizing agents, and sources of heat or ignition.[15] Do not store with combustible materials.

Section 5: Emergency Procedures

Rapid and correct response to an emergency is critical. These procedures should be posted in the laboratory.[20]

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[23]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[17]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[24]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.

Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Remove all sources of ignition from the area.[24]

  • Containment: Wearing full PPE, cover the spill with an inert, absorbent, non-combustible material like sand or vermiculite. Do not use combustible materials like paper towels to absorb the bulk of the spill.[15]

  • Collection: Using non-sparking tools, carefully sweep the absorbed material into a labeled container for hazardous waste disposal.[24]

  • Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all decontamination materials for hazardous waste disposal.

Fire Response
  • In Case of Fire: Evacuate the area immediately and activate the fire alarm. Fight the fire remotely due to the risk of explosion.

  • Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use a direct stream of water, as it may scatter the material.[22]

Section 6: Waste Disposal

All waste containing this compound must be treated as hazardous.

  • Waste Streams: Maintain separate, clearly labeled, and sealed waste containers for:

    • Solid waste (unused compound, contaminated absorbents, gloves, etc.).

    • Liquid waste (reaction mixtures, solvent rinses).

  • Disposal Protocol: Do not mix tetrazole waste with other chemical waste streams, especially strong acids or oxidizers.[16] All disposal must be handled by trained personnel and in accordance with local, state, and federal regulations. This typically involves removal by a licensed chemical destruction facility.[22]

Section 7: Case Study: Safe Use in a Synthetic Protocol

This section outlines a typical laboratory procedure—the hydrolysis of the methyl ester to the corresponding carboxylic acid—and integrates the safety controls discussed.

Experimental Protocol: Hydrolysis of this compound

Objective: To safely hydrolyze this compound to 1H-tetrazole-1-acetic acid.

Methodology:

  • Preparation: Don all required PPE. Set up the reaction apparatus (a round-bottom flask with a magnetic stir bar and condenser) inside a chemical fume hood and behind a blast shield.

  • Reagent Addition: In the flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol).

  • Reaction: Slowly add an aqueous solution of lithium hydroxide (1.1 eq) to the stirring solution at room temperature.

  • Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Workup: Once the reaction is complete, cool the mixture in an ice bath. Slowly and carefully acidify the solution with dilute HCl to precipitate the product.

  • Isolation: Isolate the solid product by vacuum filtration. Wash the solid with cold water.

  • Drying: Dry the product under vacuum at a low temperature (e.g., room temperature) to avoid thermal decomposition. Do not use a high-temperature oven.

  • Waste Handling: Collect all filtrates and rinses in a labeled hazardous waste container.

Workflow Visualization

The following diagram illustrates the critical safety checkpoints in the experimental workflow.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_disposal Disposal Phase prep1 Don Full PPE prep2 Work in Fume Hood prep1->prep2 prep3 Set Up Blast Shield prep2->prep3 reac1 Weigh Solid with Non-Sparking Tools prep3->reac1 blast_shield CRITICAL: Blast Shield in Place prep3->blast_shield reac2 Slow Reagent Addition (Monitor Temperature) reac1->reac2 reac3 Monitor Reaction Progress reac2->reac3 work1 Cool Reaction Before Acidification reac3->work1 work2 Isolate Product work1->work2 work3 Low-Temperature Drying ONLY work2->work3 disp1 Segregate Waste Streams work3->disp1 low_temp CRITICAL: Avoid High Heat work3->low_temp disp2 Label Hazardous Waste disp1->disp2

Caption: Workflow with integrated safety checkpoints for the hydrolysis of this compound.

Section 8: References

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  • Thermal Stability of Bis-Tetrazole and Bis-Triazole Derivatives with Long Catenated Nitrogen Chains: Quantitative Insights from High-Level Quantum Chemical Calculations. (2020, August 11). The Journal of Physical Chemistry A - ACS Publications. Retrieved January 11, 2026, from

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  • Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99%. (n.d.). Cole-Parmer. Retrieved January 11, 2026, from

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  • SAFETY DATA SHEET - 1H-Tetrazole. (2025, May 7). Sigma-Aldrich. Retrieved January 11, 2026, from

  • 5-Methyl-1H-tetrazole - SAFETY DATA SHEET. (n.d.). Fisher Scientific. Retrieved January 11, 2026, from

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  • Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from

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Methodological & Application

The Strategic Application of Methyl 1H-Tetrazol-1-ylacetate in Cefazolin Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of Cefazolin and the Pivotal Role of its Side-Chain Precursor

Cefazolin, a first-generation cephalosporin, remains a cornerstone of antibacterial therapy, prized for its efficacy against a wide spectrum of bacterial pathogens.[1] Its synthesis is a mature yet continually optimized field in pharmaceutical manufacturing. A key architectural feature of the cefazolin molecule is the (1H-tetrazol-1-ylacetyl)amino side-chain at the 7-position of the cephem nucleus.[1] This moiety is crucial for its antibacterial activity. The introduction of this side-chain is accomplished through the acylation of the 7-amino cephem core, and a critical reagent in this process is methyl 1H-tetrazol-1-ylacetate. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound in both chemical and enzymatic routes to cefazolin, emphasizing the underlying principles and providing actionable protocols.

Chemical Synthesis Route: A Stepwise Approach to Cefazolin Assembly

The traditional chemical synthesis of cefazolin involves the acylation of a protected cephalosporin nucleus with an activated form of 1H-tetrazol-1-ylacetic acid. This compound serves as a stable, readily available precursor to this activated species. The overall workflow can be conceptualized as a three-stage process: saponification of the methyl ester, activation of the resulting carboxylic acid, and the final coupling reaction.

Diagram: Chemical Synthesis Workflow

cluster_0 Stage 1: Precursor Preparation cluster_1 Stage 2: Side-Chain Activation cluster_2 Stage 3: Acylation & Product Formation A This compound B Saponification (e.g., NaOH, H₂O/MeOH) A->B C 1H-Tetrazol-1-ylacetic Acid B->C D 1H-Tetrazol-1-ylacetic Acid E Mixed Anhydride Formation (Pivaloyl Chloride, Triethylamine) D->E F Activated Acylating Agent E->F G 7-amino-3-cephem Nucleus* H Acylation (in CH₂Cl₂, low temp) F->H G->H I Cefazolin (Free Acid) H->I J Work-up & Crystallization I->J K Purified Cefazolin J->K caption *7-amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Caption: Workflow for the chemical synthesis of cefazolin.

Protocol 1: Chemical Synthesis of Cefazolin

Part A: Saponification of this compound

  • Rationale: The methyl ester is a stable precursor, but the free carboxylic acid is required for the subsequent activation step. Saponification is a standard and efficient method for this hydrolysis.

  • Dissolve this compound in a mixture of methanol and water.

  • Add a stoichiometric amount of sodium hydroxide solution dropwise while maintaining the temperature at 20-25°C.

  • Stir the mixture for 2-3 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, carefully acidify the reaction mixture with hydrochloric acid to a pH of 2-3 to precipitate the 1H-tetrazol-1-ylacetic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Part B: Formation of the Mixed Anhydride and Acylation

  • Rationale: Direct acylation with the carboxylic acid is inefficient. Formation of a mixed anhydride with pivaloyl chloride creates a highly reactive acylating agent.[2] The bulky pivaloyl group enhances the reactivity of the desired carbonyl center. The reaction is conducted at very low temperatures to prevent side reactions and degradation of the sensitive β-lactam ring.

  • Suspend 1H-tetrazol-1-ylacetic acid (from Part A) in anhydrous dichloromethane.

  • Cool the suspension to -10 to -20°C and add triethylamine.

  • Further cool the mixture to -40 to -50°C.

  • Slowly add pivaloyl chloride and stir the reaction for 1 hour to form the mixed anhydride solution.[3]

  • In a separate flask, dissolve the 7-amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid nucleus in anhydrous dichloromethane with an organic base (e.g., triethylamine) at -10 to -20°C.[3]

  • Add the solution of the cephalosporin nucleus to the pre-formed mixed anhydride solution while maintaining the temperature at -40 to -50°C.

  • Allow the reaction to proceed for 1-2 hours.[3]

Part C: Work-up and Crystallization

  • Rationale: The work-up procedure is designed to separate the desired cefazolin from unreacted starting materials, byproducts, and the solvent. Acidification to the isoelectric point of cefazolin (pH ~2.4) minimizes its solubility in the aqueous phase, leading to its precipitation.[2]

  • Quench the reaction by adding water and allow the mixture to warm to room temperature.

  • Separate the aqueous layer.

  • Adjust the pH of the aqueous layer to ~2.4 with hydrochloric acid to precipitate the cefazolin free acid.[2]

  • Cool the suspension to 0-5°C to maximize crystallization.[2]

  • Filter the crystalline cefazolin, wash with cold water and acetone, and dry under vacuum.[3]

ParameterValueRationale
Acylating Agent Mixed anhydride of 1H-tetrazol-1-ylacetic acid and pivalic acidHigh reactivity for efficient acylation.[2]
Solvent DichloromethaneAnhydrous, inert, and good solubility for reactants.[3]
Base TriethylamineNeutralizes HCl byproduct and aids in solubilization.[3]
Acylation Temperature -40 to -50°CMinimizes degradation of the β-lactam ring and side reactions.[3]
Crystallization pH ~2.4Isoelectric point of cefazolin, leading to minimal solubility and maximum precipitation.[2]
Typical Molar Yield ~90%Efficient conversion under optimized conditions.[3]

Enzymatic Synthesis: A Greener and More Specific Alternative

The enzymatic synthesis of cefazolin represents a significant advancement, offering a more environmentally friendly and highly specific alternative to traditional chemical methods.[2] This approach utilizes an immobilized enzyme, such as penicillin G amidase or a specific cephalosporin-acid synthetase, to directly acylate the 7-amino cephem nucleus with this compound in an aqueous medium.[2][4]

Diagram: Enzymatic Synthesis Pathway

A This compound D Enzymatic Acylation (Aqueous Buffer, Controlled pH & Temp) A->D B 7-amino-3-cephem Nucleus* B->D C Immobilized Enzyme (e.g., Penicillin G Amidase) C->D E Cefazolin D->E F Methanol (byproduct) D->F G Downstream Processing (Enzyme Removal, pH Adjustment, Crystallization) E->G H Purified Cefazolin G->H caption *7-amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Caption: Pathway for the enzymatic synthesis of cefazolin.

Protocol 2: Enzymatic Synthesis of Cefazolin
  • Rationale: This protocol leverages the high specificity of the enzyme to catalyze the formation of the amide bond, avoiding the need for protecting groups and harsh chemical reagents. A stepwise pH gradient is often employed to manage the solubility of the reactants and the product, thereby driving the reaction towards a high yield.[1][2]

  • Prepare an aqueous buffer solution (e.g., phosphate buffer) and adjust the initial pH to a range of 7.3-7.8.

  • Add the 7-amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (TDA) nucleus and this compound to the buffer. The molar ratio of the methyl ester to the nucleus is typically greater than 3.5:1 to favor synthesis over hydrolysis.[2]

  • Introduce the immobilized enzyme (e.g., cephalosporin-acid synthetase) to the reaction mixture.

  • Maintain the reaction temperature between 10-30°C.[2]

  • Monitor the pH of the reaction. As the reaction proceeds, the pH will naturally decrease. A controlled, stepwise pH gradient is applied, allowing the pH to drop to around 6.2-6.4.[1][2] This pH profile is critical for maintaining reactant solubility and enzyme activity.

  • Upon reaction completion (typically 1-2 hours, monitored by HPLC), filter to remove the immobilized enzyme for reuse.

  • Cool the filtrate to ~5°C and acidify with an inorganic acid (e.g., sulfuric or hydrochloric acid) to a pH of 1.4-1.5 to precipitate the cefazolin.[4]

  • Stir the suspension to allow for complete crystallization, then filter the product.

  • Wash the crystalline cefazolin with cold water and dry under vacuum.

ParameterValueRationale
Acylating Agent This compoundDirect substrate for the enzyme, avoiding a separate activation step.[2]
Catalyst Immobilized Cephalosporin-Acid Synthetase or Penicillin G AmidaseHigh specificity, reusability, and operation in aqueous media.[1]
Medium Aqueous BufferEnvironmentally friendly and mimics biological conditions.[2]
pH Profile Stepwise gradient from ~7.8 down to ~6.2Manages the solubility of reactants and product to maximize yield.[1][2]
Temperature 10-30°COptimal range for enzyme activity and stability.[2]
Typical Yield 92-95% (relative to TDA)High efficiency due to enzyme specificity and optimized conditions.[1][2]

Conclusion: A Versatile Intermediate for Modern Cefazolin Production

This compound is a versatile and indispensable intermediate in the synthesis of cefazolin. Its utility spans both traditional chemical and modern enzymatic routes. For researchers and drug development professionals, a thorough understanding of the principles governing its application in these synthetic pathways is paramount. The chemical route, while robust, requires careful control of anhydrous conditions and low temperatures. In contrast, the enzymatic pathway offers a greener, more efficient, and highly specific alternative. The choice of synthetic strategy will depend on factors such as scale, available equipment, and cost considerations. However, in both approaches, the effective use of this compound is a key determinant of a successful and high-yielding synthesis of the vital antibiotic, cefazolin.

References

  • Hussain, S. A., Mahmood, T., & Chawala, N. (2012). IMPROVED AND ECONOMICAL SYNTHESIS OF CEFAZOLIN SODIUM. Pak. J. Pharm., 25(1 & 2), 23-26.
  • Qilu Antibiotics Pharmaceutical Co Ltd. (2015). Synthetic method of cefazolin acid. CN104910188A.
  • PubChem. (n.d.). Cefazolin. National Center for Biotechnology Information.
  • Vulcanchem. (n.d.). Cefazolin pivaloyl.
  • Bioferma Murcia S.A. (2003). Simple enzymatic process for preparing cefazolin. EP1416054B1.
  • Wang, L., Sklyarenko, A. V., Li, D., Sidorenko, A. I., Zhao, C., Li, J., & Yarotsky, S. V. (2018). Enzymatic synthesis of cefazolin using immobilized recombinant cephalosporin-acid synthetase as the biocatalyst. Bioprocess and Biosystems Engineering, 41(12), 1837–1845.
  • Jústiz, E., et al. (1997). A procedure for the synthesis of 2-(1H-tetrazol-1-yl)acetic acid.

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Application Notes & Protocols: Synthesis of Cephalosporins via C-7 Acylation with Methyl 1H-Tetrazol-1-ylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cephalosporins represent a cornerstone class of β-lactam antibiotics, pivotal in the management of bacterial infections for decades. Their broad spectrum of activity and clinical efficacy are largely dictated by the nature of the substituents at the C-3 and C-7 positions of the 7-aminocephalosporanic acid (7-ACA) core.[1] The acylamino side chain at the C-7 position is particularly crucial for determining the antibacterial spectrum and resistance to β-lactamases.[2][3] One such vital side chain, the (1H-tetrazol-1-yl)acetyl group, is a hallmark of the highly successful antibiotic, Cefazolin. This document provides a detailed guide for researchers on the synthesis of cephalosporins featuring this side chain, focusing on the use of methyl 1H-tetrazol-1-ylacetate as the key acylating precursor. We will explore both modern enzymatic and classical chemical methodologies, explaining the rationale behind each approach to empower researchers with the knowledge to adapt and optimize these protocols.

The Strategic Role of the Tetrazolylacetyl Moiety

The incorporation of a tetrazole ring into the C-7 side chain of cephalosporins is a well-established strategy to enhance pharmacokinetic properties and antibacterial potency.[4][5] Specifically, the 1H-tetrazol-1-ylacetic acid moiety is a key structural feature of Cefazolin, a first-generation cephalosporin with excellent activity against Gram-positive bacteria and many Gram-negative bacteria. The synthesis of Cefazolin and related analogues hinges on the efficient acylation of a 7-amino cephalosporin nucleus with a reactive derivative of 1H-tetrazol-1-ylacetic acid. This compound serves as a stable, readily available, and highly effective precursor for this transformation, particularly in enzymatic synthesis pathways.

Reaction Schema: C-7 Acylation of the Cephalosporin Core

The fundamental reaction involves the formation of an amide bond between the 7-amino group of the cephalosporin core and the carbonyl group of the tetrazolylacetyl moiety. This can be achieved through two primary routes: enzymatic catalysis, which offers high specificity and environmentally benign conditions, and chemical synthesis, which provides versatility through the use of activated acid derivatives.

Cephalosporin_Acylation cluster_reactants Reactants cluster_methods Synthesis Methods 7_ACA 7-Amino Cephalosporin Nucleus (e.g., 7-ACA, TDA) Enzymatic Enzymatic Synthesis (e.g., Cephalosporin-acid Synthetase) 7_ACA->Enzymatic Chemical Chemical Synthesis (Activated Intermediate) 7_ACA->Chemical METzAA This compound METzAA->Enzymatic Acyl Donor METzAA->Chemical Precursor to Activated Acyl Donor Product C-7 Acylated Cephalosporin (e.g., Cefazolin) Enzymatic->Product Chemical->Product

Caption: General pathways for the synthesis of C-7 (1H-tetrazol-1-yl)acetyl cephalosporins.

Protocol 1: Enzymatic Synthesis of Cefazolin

This protocol details a highly efficient and green chemistry approach for the synthesis of Cefazolin via enzymatic acylation. It leverages an immobilized cephalosporin-acid synthetase to catalyze the reaction between 7-amino-3-(5-methyl-l,3,4-thiadiazol-2-yl)thiomethyl-3-cephem-4-carboxylic acid (TDA) and this compound (METzAA).[6] This method avoids harsh chemicals and simplifies product purification.

Causality Behind Experimental Choices:

  • Immobilized Enzyme: Using an immobilized enzyme (IECASA) allows for easy separation from the reaction mixture and repeated reuse, significantly reducing costs and improving process efficiency.[6]

  • Stepwise pH Gradient: TDA has low solubility at neutral or acidic pH. The synthesis starts at a higher pH (e.g., 8.2-8.3) to ensure TDA is fully dissolved. As the reaction proceeds and METzAA is consumed (hydrolyzing to 1(H)-tetrazolylacetic acid), the pH naturally drops. Maintaining the pH at specific lower setpoints (e.g., 6.8, then 6.0) prevents TDA precipitation while ensuring optimal enzyme activity for Cefazolin synthesis.[6][7]

  • Molar Excess of Acyl Donor: A molar excess of METzAA is used to drive the reaction equilibrium towards product formation, maximizing the conversion of the more valuable TDA substrate.[8]

Experimental Workflow: Enzymatic Synthesis

Enzymatic_Workflow A 1. Prepare Reaction Buffer (e.g., 0.3 M Phosphate Buffer) B 2. Dissolve TDA at High pH (e.g., pH 8.2-8.3) A->B C 3. Add METzAA (Acyl Donor) B->C D 4. Add Immobilized Enzyme (IECASA) Begin Reaction at 25-30°C C->D E 5. Monitor & Control pH Stepwise gradient down to ~6.0 D->E F 6. Monitor Reaction by HPLC (Target >90% conversion) E->F G 7. Filter to Recover Enzyme F->G H 8. Precipitate Product Acidify filtrate to pH ~1.5 G->H I 9. Isolate & Wash Cefazolin H->I J 10. Dry Product Under Vacuum I->J

Caption: Step-by-step workflow for the enzymatic synthesis of Cefazolin.

Materials and Reagents:

  • 7-amino-3-(5-methyl-l,3,4-thiadiazol-2-yl)thiomethyl-3-cephem-4-carboxylic acid (TDA)

  • This compound (METzAA)

  • Immobilized cephalosporin-acid synthetase from recombinant E. coli (IECASA)

  • Potassium phosphate (for buffer preparation)

  • Sulfuric Acid or Hydrochloric Acid (for pH adjustment)

  • Deionized Water

  • Magnetic stirrer, pH meter, reaction vessel with temperature control, filtration apparatus, HPLC system.

Quantitative Data for Enzymatic Protocol

ParameterValueRationale
Initial TDA Concentration150-200 mMHigh substrate loading to maximize volumetric yield.[6]
Molar Ratio (METzAA:TDA)1.5:1 to 4:1Excess acyl donor drives the reaction to completion.[8]
Temperature25-30 °COptimal temperature for enzyme activity and stability.[8]
Initial pH8.2 - 8.3Ensures complete dissolution of TDA substrate.[6]
Final pH~6.0Optimal pH for the synthetic activity of the enzyme.[7]
Reaction Time1-3 hoursDependent on enzyme activity and reaction scale.
Expected Yield92-95% (relative to TDA)High efficiency is characteristic of this enzymatic method.[6]

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.3 M potassium phosphate buffer.

  • Substrate Dissolution: In a temperature-controlled reaction vessel, suspend TDA in the buffer. Adjust the pH to 8.2-8.3 with a suitable base until the TDA is completely dissolved.

  • Acyl Donor Addition: Add METzAA to the reaction mixture at the desired molar excess.

  • Enzyme Addition: Introduce the immobilized enzyme (IECASA) to the mixture and begin stirring. A typical enzyme loading is around 10 IU/ml.[7]

  • Reaction Control: Maintain the temperature at 30 °C. Allow the pH to spontaneously decrease. Once it reaches a setpoint (e.g., 6.8), maintain it there for a period before allowing it to drop to the final setpoint of 6.0 for the remainder of the reaction.[6][7]

  • Monitoring: Periodically take samples and analyze by HPLC to monitor the consumption of TDA and the formation of Cefazolin.

  • Enzyme Recovery: Once the reaction reaches completion (>92% conversion), stop the stirring and separate the immobilized enzyme by filtration. The enzyme can be washed and stored for reuse.

  • Product Precipitation: Cool the filtrate to 0-5 °C. Slowly add sulfuric or hydrochloric acid with stirring to lower the pH to approximately 1.4-1.5 to precipitate the Cefazolin product.[8]

  • Isolation: Hold the suspension at low temperature for one hour to ensure complete crystallization. Collect the crystalline Cefazolin by filtration.

  • Washing and Drying: Wash the product cake with cold deionized water and dry under vacuum at 30-40 °C to a constant weight.

Protocol 2: Chemical Synthesis via Mixed Anhydride

This protocol describes a classical chemical approach for acylating a 7-amino cephalosporin nucleus. It involves the in-situ formation of a mixed anhydride of 1H-tetrazol-1-ylacetic acid, which serves as a highly reactive acylating agent.[9] This method is robust but requires stringent control of temperature and anhydrous conditions to prevent side reactions.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The activated mixed anhydride is highly susceptible to hydrolysis. The presence of water would consume the acylating agent and significantly lower the yield.

  • Low Temperature: The formation of the mixed anhydride and the subsequent acylation are highly exothermic. Low temperatures (-40 to -50 °C) are critical to prevent side reactions, decomposition of the anhydride, and degradation of the β-lactam ring.[9]

  • Organic Base: A non-nucleophilic organic base like triethylamine or tetramethylguanidine is used. Its primary role is to deprotonate the carboxylic acid of the tetrazoleacetic acid to form a carboxylate, which then reacts with the pivaloyl chloride. It also acts as a scavenger for the HCl generated during the reaction.[9]

Experimental Workflow: Chemical Synthesis

Chemical_Workflow A 1. Prepare 7-ACA Lysate (Dissolve 7-ACA in DCM with base at -20°C) D 4. Add 7-ACA Lysate (Flask A) to Anhydride (Flask B) Maintain temperature at -40 to -50°C A->D B 2. Prepare Anhydride Solution (Separate Flask) (Tetrazoleacetic acid, base, DCM at -20°C) C 3. Add Pivaloyl Chloride to Flask B Cool to -50°C, react for 1h B->C C->D E 5. React for 2-3 hours D->E F 6. Quench Reaction (e.g., with water or dilute acid) E->F G 7. Phase Separation & Extraction F->G H 8. Isolate Crude Product (e.g., precipitation, evaporation) G->H I 9. Purify Product (e.g., Crystallization, Chromatography) H->I

Caption: Step-by-step workflow for the chemical synthesis via a mixed anhydride intermediate.

Materials and Reagents:

  • 7-aminocephalosporanic acid (7-ACA)

  • 1H-tetrazol-1-ylacetic acid

  • Pivaloyl chloride

  • Triethylamine or Tetramethylguanidine

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (for work-up)

  • Sodium bicarbonate solution

  • Brine, Anhydrous sodium sulfate

  • Reaction vessel with low-temperature control, dropping funnels, nitrogen atmosphere setup.

Quantitative Data for Chemical Protocol

ParameterValueRationale
Molar Ratio (7-ACA:Acid:Base:Pivaloyl Chloride)1 : 1.1 : 1.1 : 1.1A slight excess of reagents ensures full conversion of the 7-ACA.[9]
SolventDichloromethane (DCM)Inert solvent, good solubility for reactants, low boiling point for easy removal.[9]
Anhydride Formation Temp.-40 to -50 °CPrevents decomposition and side reactions.[9]
Acylation Reaction Temp.-40 to -50 °CCritical for maintaining the integrity of the β-lactam ring.[9]
Reaction Time2-4 hoursSufficient time for the acylation to proceed to completion at low temperatures.
Expected Yield~60-75%Lower than enzymatic methods due to potential side reactions and work-up losses.[10]

Step-by-Step Methodology:

  • Prepare 7-ACA Lysate: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend 7-ACA (1.0 eq) in anhydrous DCM. Cool the suspension to -20 °C. Slowly add tetramethylguanidine (1.1 eq) and stir until a clear solution is obtained. Keep this lysate at -20 to -30 °C.[9]

  • Prepare Mixed Anhydride: In a separate dry flask under nitrogen, dissolve 1H-tetrazol-1-ylacetic acid (1.1 eq) in anhydrous DCM. Cool to -20 °C and add triethylamine (1.1 eq). Further cool the solution to -50 °C.

  • Slowly add pivaloyl chloride (1.1 eq) to the 1H-tetrazol-1-ylacetic acid solution, maintaining the temperature below -40 °C. Stir the mixture at this temperature for 1 hour to form the mixed anhydride.[9]

  • Acylation Reaction: Slowly add the cold 7-ACA lysate from step 1 to the mixed anhydride solution, ensuring the internal temperature does not rise above -40 °C.

  • Stir the reaction mixture at -40 to -50 °C for 2-3 hours. Monitor the reaction by TLC or HPLC.

  • Work-up: Quench the reaction by adding cold water. Allow the mixture to warm to room temperature.

  • Separate the organic layer. Wash the organic layer successively with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the desired C-7 acylated cephalosporin.

References

  • Shcherbakova, T. A., et al. (2020). Alternative Cefazolin Synthesis with a Cephalosporin-Acid Synthetase. Applied Biochemistry and Microbiology, 56(5), 554-562.
  • Deshkovskaia, et al. (2003). Method of synthesis of cefazolin.
  • Alpegiani, M., et al. (2004). Simple enzymatic process for preparing cefazolin.
  • Wang, F., et al. (2015). Synthetic method of cefazolin acid.
  • Sklyarenko, A. V., et al. (2018). Enzymatic synthesis of cefazolin using immobilized recombinant cephalosporin-acid synthetase as the biocatalyst. Applied Microbiology and Biotechnology, 102(22), 9573-9583. [Link]

  • Fengchen Technology. (n.d.). Optimizing Cephalosporin Synthesis: The Role of 5-Methyl-1H-tertazole. Fengchen Group Co., Ltd. [Link]

  • Naito, T., et al. (1980). Synthesis and Biological Activity of a New Semisynthetic Cephalosporin, CN-92,982. The Journal of Antibiotics, 33(11), 1352-1356. [Link]

  • Tandon, N., & Tandon, R. (2019). Synthesis of Cephalosporin nucleus. Journal of Emerging Technologies and Innovative Research, 6(1), 501-507. [Link]

  • Miyauchi, M., et al. (1993). Cephalosporins having a heterocyclic catechol in the C3 side chain. I. Enhancement of efficacy against gram-negative bacteria. The Journal of Antibiotics, 46(5), 840-849. [Link]

  • Kurbegovic, S., et al. (2012). Synthesis of cephalosporin derivatives with different 3'-nitrogen heterocyclic substituents. ResearchGate. [Link]

  • Nishimura, T., et al. (1990). Synthesis of a new series of cephalosporins having 3-substituted-ammonio-1-propenyl group as the C-3 side chain. The Journal of Antibiotics, 43(5), 533-543. [Link]

  • Medeiros, T. C., et al. (2011). Synthesis of cephalosporin-3′-diazeniumdiolates: biofilm dispersing NO-donor prodrugs activated by β-lactamase. Chemical Communications, 47(31), 8949-8951. [Link]

  • But', G., et al. (2021). Synthesis and biological evaluation of new cephalosporin derivatives containing cyclic disulfide moieties. bioRxiv. [Link]

  • But', G., et al. (2022). Synthesis and antimicrobial evaluation of new cephalosporin derivatives containing cyclic disulfide moieties. RSC Medicinal Chemistry, 13(3), 329-336. [Link]

  • Nakayama, E., et al. (1991). Cephalosporin antibiotics. I. Synthesis and structure-activity relationships of 3-thiazoliomethyl derivatives. The Journal of Antibiotics, 44(8), 854-863. [Link]

  • Al-Rawi, N. H., et al. (2023). Synthesis of 7α-Methoxy-7-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamino-3′-arylthio-cephalosporic Acid Derivatives from 7-Aminocephalosporic Acid. Molecules, 28(21), 7384. [Link]

  • Faria, P. M., et al. (2019). Ethyl 7-Acetyl-8a-methyl-3-(1-phenyl-1H-tetrazol-5-yl)-1,4,4a,5,6,8a-hexahydro-7H-pyrano[2,3-c]pyridazine-1-carboxylate. Molbank, 2019(4), M1095. [Link]

  • Kumar, A., et al. (2024). Structural insights into the mechanism of C3 side chain fragmentation in cephalosporins with SME-1 class A carbapenemase. bioRxiv. [Link]

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The Strategic Role of Methyl 1H-Tetrazol-1-ylacetate in Modern Antibiotic Synthesis: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of methyl 1H-tetrazol-1-ylacetate, a pivotal intermediate in the manufacturing of semi-synthetic β-lactam antibiotics, most notably the first-generation cephalosporin, cefazolin. We will elucidate the synthetic pathways to this crucial precursor, detail its application in both traditional chemical and modern enzymatic acylation reactions, and provide comprehensive, field-tested protocols for its synthesis and subsequent use in the production of cefazolin. This document is intended for researchers, chemists, and process development scientists in the pharmaceutical industry, offering a blend of theoretical principles and practical, actionable methodologies.

Introduction: The Significance of the Tetrazole Moiety in β-Lactam Antibiotics

The β-lactam class of antibiotics remains a cornerstone of antibacterial therapy. Their mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). The evolution of these antibiotics has been marked by the strategic modification of side chains attached to the core β-lactam structure to enhance their antibacterial spectrum, improve pharmacokinetic properties, and overcome bacterial resistance mechanisms.

The 1H-tetrazol-1-ylacetyl side chain, introduced via intermediates like this compound, has proven to be particularly effective. This moiety is a key structural feature of several potent antibiotics, including cefazolin. The tetrazole ring is considered a bioisostere of a carboxylic acid group, and its incorporation can influence the molecule's acidity, stability, and interaction with bacterial targets. This guide focuses on the practical synthesis and application of this compound, a versatile and economically significant building block in the synthesis of these life-saving drugs.

Synthesis of the Key Precursor: 1H-Tetrazole-1-acetic acid

The journey to cefazolin begins with the synthesis of the side chain acid, 1H-tetrazole-1-acetic acid (TAA). A common and efficient method involves a one-pot reaction using readily available starting materials: glycine, sodium azide, and triethyl orthoformate.[1]

Reaction Workflow: Synthesis of 1H-Tetrazole-1-acetic acid

Glycine Glycine Reaction_Vessel Reaction Vessel (50-55°C, 6h) Glycine->Reaction_Vessel Sodium_Azide Sodium Azide Sodium_Azide->Reaction_Vessel Triethyl_Orthoformate Triethyl Orthoformate Triethyl_Orthoformate->Reaction_Vessel Acetic_Acid Acetic Acid (solvent/catalyst) Acetic_Acid->Reaction_Vessel Intermediate_Complex In-situ generated intermediate Reaction_Vessel->Intermediate_Complex Formation Acidification Acidification (conc. HCl) Intermediate_Complex->Acidification Cyclization & Hydrolysis Evaporation Evaporation Acidification->Evaporation Extraction Ethyl Acetate Extraction Evaporation->Extraction TAA 1H-Tetrazole-1-acetic acid (TAA) Extraction->TAA TAA 1H-Tetrazole-1-acetic acid (TAA) Reaction_Vessel Reflux (3 hours) TAA->Reaction_Vessel Methanol Methanol (excess) Methanol->Reaction_Vessel Sulfuric_Acid Conc. H₂SO₄ (catalyst) Sulfuric_Acid->Reaction_Vessel Neutralization Neutralization (e.g., NaHCO₃) Reaction_Vessel->Neutralization Filtration Filtration Neutralization->Filtration Drying Vacuum Drying Filtration->Drying Product This compound Drying->Product

Caption: Fischer esterification of TAA to its methyl ester.

Detailed Protocol: Synthesis of this compound

This protocol is adapted from a patented method for producing a crude but effective form of the ester for enzymatic synthesis. [2] Materials:

  • 1H-Tetrazol-1-yl-2-acetic acid (TAA) (0.1 mol)

  • Dry methanol (1 mol)

  • Concentrated sulfuric acid (0.3 mL)

  • Sodium bicarbonate or sodium hydroxide solution

  • Reaction vessel with reflux condenser

  • Filtration apparatus

  • Vacuum drying oven

Procedure:

  • Suspend TAA (0.1 mol) in dry methanol (1 mol) in the reaction vessel.

  • Carefully add concentrated sulfuric acid (0.3 mL) as a catalyst.

  • Heat the mixture to reflux and maintain for 3 hours, or until the suspension becomes a clear solution. [2]4. Cool the reaction mixture to room temperature.

  • Neutralize the solution with a base such as sodium bicarbonate or sodium hydroxide solution.

  • Filter any precipitated salts.

  • Dry the filtrate under vacuum to yield crude this compound. The purity is reported to be around 92%. [2]

Application in Cefazolin Synthesis: A Tale of Two Methodologies

This compound serves as the acyl donor to introduce the tetrazolylacetyl side chain onto the 7-amino position of the cephalosporin nucleus. This can be achieved through traditional chemical methods or, more recently, through more sustainable enzymatic processes.

Chemical Synthesis of Cefazolin

Chemical acylation often involves the conversion of the side chain acid (TAA) into a more reactive species, such as an acid chloride or a mixed anhydride, followed by reaction with the cephalosporin core.

4.1.1. Detailed Protocol: Chemical Synthesis of Cefazolin Sodium

This protocol describes the synthesis of cefazolin sodium using TAA and pivaloyl chloride as a coupling agent. [3] Materials:

  • 1H-tetrazole acetic acid (TAA)

  • 7-aminocephalosporanic acid (7-ACA) derivative (e.g., 7-amino-3-(2-methyl-1,3,4-thiadiazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid, TDA)

  • Pivaloyl chloride

  • Triethylamine

  • Methylene chloride (solvent)

  • Dimethylacetamide

  • Sodium acetate trihydrate

  • Isopropyl alcohol

  • Hydrochloric acid

Procedure (summarized stages):

  • Preparation of Mixed Acid Anhydride: React TAA with triethylamine and then pivaloyl chloride in a suitable solvent like methylene chloride at low temperatures.

  • Acylation: Add the cephalosporin nucleus (TDA) to the mixed anhydride solution and allow the acylation to proceed.

  • Crystallization of Cefazolin Free Acid: After the reaction is complete, carefully adjust the pH of the aqueous layer to around 2.4 with hydrochloric acid to precipitate the cefazolin free acid. [3]4. Formation of Cefazolin Sodium: Dissolve the free acid in a solvent like dimethylacetamide. Separately, prepare a solution of sodium acetate in water and isopropyl alcohol. Add the cefazolin solution to the sodium acetate solution to form and precipitate the sodium salt. [3]

Enzymatic Synthesis of Cefazolin

Enzymatic synthesis offers a greener and more efficient alternative to chemical methods. It typically employs an immobilized penicillin G amidase (PGA) or a specific cefazolin synthetase to catalyze the acylation of the cephalosporin nucleus with this compound in an aqueous medium. [4][5][6] 4.2.1. Advantages of the Enzymatic Approach:

  • Mild Reaction Conditions: Reactions are conducted in aqueous media at near-neutral pH and moderate temperatures, preserving the labile β-lactam ring.

  • High Specificity: The enzyme specifically targets the 7-amino group, eliminating the need for protection and deprotection steps.

  • Reduced Waste: Avoids the use of harsh chemicals and organic solvents, leading to a more environmentally friendly process.

  • High Yields: Optimized processes can achieve high conversion rates of the cephalosporin nucleus to the final product. [7] 4.2.2. Reaction Workflow: Enzymatic Synthesis of Cefazolin

Methyl_Ester This compound Reaction_Vessel Aqueous Buffer (pH 6-8, 20-30°C) Methyl_Ester->Reaction_Vessel TDA 7-amino-3-(2-methyl-1,3,4-thiadiazol-5-yl) thiomethyl-3-cephem-4-carboxylic acid (TDA) TDA->Reaction_Vessel Enzyme Immobilized Penicillin G Amidase or Cefazolin Synthetase Enzyme->Reaction_Vessel Acylation Enzymatic Acylation Reaction_Vessel->Acylation Precipitation Acidification & Precipitation (pH < 3.5) Acylation->Precipitation Reaction Mixture Filtration Filtration & Washing Precipitation->Filtration Cefazolin Cefazolin (Free Acid) Filtration->Cefazolin

Caption: Enzymatic synthesis of Cefazolin using an immobilized enzyme.

4.2.3. Detailed Protocol: Enzymatic Synthesis of Cefazolin

This protocol is a generalized procedure based on published methods. [2][7] Materials:

  • 7-amino-3-(2-methyl-1,3,4-thiadiazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid (TDA)

  • This compound (in molar excess, e.g., 1.2 to 10-fold) [2]* Immobilized Penicillin G Amidase (PGA) or Cefazolin Synthetase

  • Phosphate or other suitable buffer

  • Ammonia solution (for pH control)

  • Hydrochloric acid or Sulfuric acid

  • Reaction vessel with pH and temperature control

Procedure:

  • Prepare an aqueous buffer solution in the reaction vessel and adjust the pH to the optimal range for the enzyme (typically pH 6.0-8.0).

  • Add the cephalosporin nucleus (TDA) and the immobilized enzyme to the buffer.

  • Initiate the reaction by adding this compound.

  • Maintain the reaction at a constant temperature (e.g., 20-30°C) with gentle stirring.

  • Monitor and control the pH during the reaction, as the formation of the peptide bond releases protons. A stepwise pH gradient may be employed to optimize substrate solubility and enzyme activity. [7]6. Upon reaction completion (monitored by HPLC), filter to recover the immobilized enzyme for reuse.

  • Cool the reaction mixture (e.g., to 0-10°C) and acidify with an inorganic acid to a pH below 3.5 to precipitate the cefazolin free acid. [2]8. Filter the precipitated cefazolin, wash with cold water, and dry.

Quality Control and Analytical Methods

Rigorous quality control is essential in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the standard method for monitoring reaction progress and assessing the purity of the final cefazolin product.

Parameter Typical HPLC Conditions
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water/buffer mixture (e.g., 40:60 v/v) [8]
pH May be adjusted (e.g., to 8 with triethylamine) [8]
Flow Rate 0.5 - 1.0 mL/min
Detection UV at ~270 nm [8]
Retention Time Dependent on specific conditions, typically < 10 min

Safety and Handling

General Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Specific Chemical Hazards:

  • Sodium Azide: Highly toxic and can form explosive heavy metal azides. Handle with extreme caution and follow all institutional safety protocols.

  • 1H-Tetrazole and its derivatives: Can be flammable and may decompose explosively upon heating. Avoid shock, friction, and high temperatures. [9]* Acids and Bases: Concentrated acids (HCl, H₂SO₄) and bases are corrosive. Handle with care.

  • Organic Solvents: Methylene chloride, ethyl acetate, and methanol are flammable and have associated health risks. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each chemical before use. [8][10][11]

Conclusion

This compound is a critical and versatile intermediate in the synthesis of important cephalosporin antibiotics. The transition from traditional chemical synthesis to more sustainable enzymatic methods highlights the evolution of pharmaceutical manufacturing towards greener and more efficient processes. Understanding the synthesis of this intermediate and its application in both chemical and enzymatic acylation reactions is essential for researchers and professionals in the field of drug development and manufacturing. The protocols and data presented in this guide provide a solid foundation for the practical application of this compound in the production of cefazolin and related antibiotics.

References

  • PrepChem. Synthesis of 1H-Tetrazole-1-acetic acid. [Link]

  • Google Patents.
  • PubMed. Enzyme reaction engineering: effect of methanol on the synthesis of antibiotics catalyzed by immobilized penicillin G acylase under isothermal and non-isothermal conditions. [Link]

  • PubMed. [Enzymatic synthesis of beta-lactam antibiotics. I. Cefazolin]. [Link]

  • ResearchGate. A thermal study on the use of immobilized penicillin G acylase in the formation of 7‐amino‐3‐deacetoxy cephalosporanic acid from cephalosporin G. [Link]

  • ResearchGate. Synthesis of ampicillin and cephalexin with pen G amidase-CLEA. [Link]

  • Organic Chemistry Portal. Synthesis of 1H-tetrazoles. [Link]

  • Google Patents.
  • Google Patents. EP0012230A1 - Process for producing 1H-tetrazole-1 acetic acid and its esters.
  • Google Patents. RU2210596C2 - Method of synthesis of cefazolin.
  • Google Patents. US3962272A - 1h-tetrazole-1-acetate esters and acids and process therefor.
  • Punjab University Journal of Zoology. IMPROVED AND ECONOMICAL SYNTHESIS OF CEFAZOLIN SODIUM. [Link]

  • Brazilian Journal of Pharmaceutical Sciences. Validation of analytical methodology for quantification of cefazolin sodium pharmaceutical dosage form by high performance liquid chromatography. [Link]

  • ResearchGate. Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli. [Link]

  • ResearchGate. (PDF) Enzymatic synthesis of cefazolin using immobilized recombinant cephalosporin-acid synthetase as the biocatalyst. [Link]

  • PubMed. Enzymatic synthesis of cefazolin using immobilized recombinant cephalosporin-acid synthetase as the biocatalyst. [Link]

  • Google Patents. EP0012230B1 - Process for producing 1h-tetrazole-1 acetic acid and its esters.
  • ResearchGate. Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines, orthoformic ester, and sodium azide. [Link]

  • PMC - NIH. Exploitation of E. coli for the production of penicillin G amidase: a tool for the synthesis of semisynthetic β-lactam antibiotics. [Link]

  • ResearchGate. Penicillin acylase-catalyzed synthesis of cefazolin in water-solvent mixtures: Enhancement effect of ethyl acetate and carbon tetrachloride on the synthetic yield. [Link]

  • PMC - NIH. Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. [Link]

Sources

The Strategic Application of Methyl 1H-Tetrazol-1-ylacetate in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Tetrazole Bioisosteres in Drug Design

In the landscape of contemporary drug discovery, the pursuit of enhanced pharmacological and pharmacokinetic profiles is paramount. A key strategy in this endeavor is the principle of bioisosteric replacement, where a functional group is substituted with another that possesses similar physicochemical properties, thereby modulating the molecule's activity, stability, and ADME (absorption, distribution, metabolism, and excretion) characteristics. Among the various bioisosteres, the 1H-tetrazole ring has emerged as a particularly successful mimic for the carboxylic acid functionality.[1][2]

Methyl 1H-tetrazol-1-ylacetate, a key intermediate, offers medicinal chemists a versatile building block to incorporate this valuable tetrazole moiety. Its structure combines the advantageous features of the tetrazole ring with a reactive methyl ester handle, facilitating its integration into a wide array of molecular scaffolds.[3] This guide provides a comprehensive overview of the applications of this compound, complete with detailed protocols, comparative data, and mechanistic insights to empower researchers in their quest for novel therapeutics.

Part 1: The Tetrazole Advantage - A Bioisosteric Perspective

The rationale for replacing a carboxylic acid with a 1H-tetrazole, specifically the 1H-tetrazol-1-ylacetic acid moiety derived from this compound, is rooted in a nuanced understanding of their comparative physicochemical properties.

Comparative Physicochemical Properties

While both carboxylic acids and 1H-tetrazoles are acidic and can participate in crucial ionic and hydrogen bonding interactions with biological targets, they exhibit key differences that can be strategically exploited in drug design.[4]

PropertyAcetic Acid1H-Tetrazole-1-acetic acidImplications in Drug Design
pKa ~4.76[5]~3.0-3.5 (estimated)Both are significantly ionized at physiological pH (7.4), allowing the tetrazole to effectively mimic the carboxylate's ability to form salt bridges and hydrogen bonds with receptors.[6]
Lipophilicity (logP) -0.17[5]-0.7 (for the acid)[4]The tetrazolate anion is generally more lipophilic than the corresponding carboxylate, which can lead to improved membrane permeability and oral bioavailability.[2][6]
Metabolic Stability Susceptible to Phase II conjugation (e.g., glucuronidation)[7]Generally more resistant to metabolic degradation[1][8]Enhanced metabolic stability can lead to a longer half-life and improved pharmacokinetic profile.
Hydrogen Bonding Acts as both a hydrogen bond donor and acceptorThe tetrazole ring primarily acts as a hydrogen bond acceptor, with the N-H of the parent tetrazole acting as a donor.The rich nitrogen content of the tetrazole ring offers multiple points for hydrogen bonding interactions, potentially leading to increased binding affinity.[3]
The Bioisosteric Relationship Visualized

The following diagram illustrates the bioisosteric relationship between a carboxylic acid and a 1H-tetrazole, highlighting the similar spatial arrangement and charge distribution that allows the tetrazole to function as an effective mimic.

G cluster_0 Carboxylic Acid cluster_1 1H-Tetrazole R-COOH R-C(=O)OH R-Tetrazole R-C-N=N-N=N-H R-COOH->R-Tetrazole Bioisosteric Replacement

Caption: Bioisosteric relationship between a carboxylic acid and a 1H-tetrazole.

Part 2: Synthetic Applications and Protocols

This compound serves as a crucial starting material and intermediate in the synthesis of a variety of medicinally important compounds. Its utility stems from the ability to either hydrolyze the ester to the corresponding acid or to utilize the ester directly in coupling reactions.

Protocol 1: Synthesis of 1H-Tetrazole-1-acetic acid

The precursor to this compound is 1H-tetrazole-1-acetic acid, which can be synthesized via a one-pot reaction from glycine, sodium azide, and triethyl orthoformate.

Materials:

  • Glycine

  • Sodium azide (Caution: Highly toxic and potentially explosive)

  • Triethyl orthoformate

  • Glacial acetic acid

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • Nitrogen gas supply

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure: [9]

  • In a round-bottom flask equipped with a condenser and magnetic stirrer, create a nitrogen atmosphere.

  • Add sodium azide (0.3 mol) and glacial acetic acid (125 mL) to the flask.

  • Heat the mixture to 55°C with stirring until most of the solids have dissolved (approximately 15 minutes).

  • To the reaction mixture, add glycine (0.25 mol) and triethyl orthoformate (0.27 mol).

  • Continue heating at 50-55°C with stirring under a nitrogen atmosphere for 6 hours.

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture with concentrated hydrochloric acid (25 mL).

  • Evaporate the mixture to dryness under reduced pressure.

  • Extract the residue with ethyl acetate (4 x 100 mL).

  • Combine the ethyl acetate extracts and evaporate to dryness to yield 1H-tetrazole-1-acetic acid. The product can be further purified by recrystallization.

Causality Behind Experimental Choices:

  • Nitrogen Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Glacial Acetic Acid: Serves as both a solvent and a proton source to facilitate the reaction.

  • Triethyl Orthoformate: Acts as a one-carbon source for the formation of the tetrazole ring.

  • Acidification: Protonates the tetrazole and allows for its extraction into an organic solvent.

Protocol 2: Esterification to this compound

The synthesized 1H-tetrazole-1-acetic acid can be readily converted to its methyl ester.

Materials:

  • 1H-Tetrazole-1-acetic acid

  • Dry methanol

  • Concentrated sulfuric acid (Caution: Corrosive)

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure: [10]

  • In a round-bottom flask, dissolve 1H-tetrazole-1-acetic acid (0.1 mol) in dry methanol (1 mol).

  • Carefully add concentrated sulfuric acid (0.3 mL) as a catalyst.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated solution of sodium bicarbonate to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent to obtain crude this compound, which can be purified by column chromatography or distillation.

Causality Behind Experimental Choices:

  • Dry Methanol: The use of an anhydrous alcohol prevents the reverse hydrolysis reaction and drives the equilibrium towards ester formation.

  • Sulfuric Acid: Acts as a catalyst for the Fischer esterification.

  • Sodium Bicarbonate Wash: Neutralizes the acidic catalyst and any unreacted carboxylic acid, facilitating purification.

Application Example: Synthesis of Cefazolin

This compound is a key intermediate in the synthesis of the first-generation cephalosporin antibiotic, cefazolin.[11][12] The (1H-tetrazol-1-yl)acetylamino side-chain at the 7-position of the cephalosporin core is crucial for its antibacterial activity.[8]

Enzymatic Synthesis of Cefazolin: [13][14]

A greener and more efficient approach to cefazolin synthesis involves the enzymatic acylation of 7-amino-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl]-3-cephem-4-carboxylic acid (TDA) with this compound using an immobilized penicillin G amidase or a specific cephalosporin-acid synthetase.[11][13]

General Workflow for Enzymatic Cefazolin Synthesis:

G TDA 7-Amino-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl]- 3-cephem-4-carboxylic acid (TDA) Reaction Aqueous Buffer Controlled pH and Temperature TDA->Reaction MTYA This compound MTYA->Reaction Enzyme Immobilized Penicillin G Amidase or Cephalosporin-Acid Synthetase Enzyme->Reaction Cefazolin Cefazolin Reaction->Cefazolin Methanol Methanol (by-product) Reaction->Methanol

Caption: Enzymatic synthesis of Cefazolin from TDA and this compound.

This enzymatic approach offers several advantages over traditional chemical synthesis, including milder reaction conditions, higher selectivity, and reduced waste generation.[11]

Part 3: Case Study - The "Sartans" and the Angiotensin II Receptor Pathway

While not directly containing the this compound moiety, the "sartan" class of antihypertensive drugs, such as losartan and valsartan, prominently feature a 5-substituted-1H-tetrazole as a bioisostere for a carboxylic acid.[15][16] This tetrazole is critical for their mechanism of action, which involves blocking the angiotensin II type 1 (AT1) receptor.[17][18][19]

Mechanism of Action of Angiotensin II Receptor Blockers (ARBs):

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure. Angiotensin II, a potent vasoconstrictor, binds to AT1 receptors, leading to a cascade of events that increase blood pressure. ARBs competitively inhibit this binding.

Angiotensin II Receptor Signaling Pathway and ARB Intervention:

G cluster_0 Physiological Cascade cluster_1 Cellular Response cluster_2 Pharmacological Intervention Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1_Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Leads to Aldosterone_Secretion Aldosterone_Secretion AT1_Receptor->Aldosterone_Secretion Stimulates Increased_BP Increased_BP Vasoconstriction->Increased_BP Results in Sodium_Water_Retention Sodium_Water_Retention Aldosterone_Secretion->Sodium_Water_Retention Causes Sodium_Water_Retention->Increased_BP Sartans Sartans (e.g., Losartan, Valsartan) Sartans->AT1_Receptor Blocks

Sources

Topic: The Strategic Application of 1H-Tetrazol-1-ylacetate as a Carboxylic Acid Bioisostere in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: Beyond the Carboxylic Acid—A Modern Bioisosteric Approach

In medicinal chemistry, the carboxylic acid functional group is a frequent feature in pharmacologically active molecules due to its ability to engage in crucial hydrogen bonding and ionic interactions with biological targets. However, its inherent acidity (typically pKa 3-5) often leads to poor oral bioavailability, rapid metabolism, and limited cell permeability. The strategic replacement of a carboxylic acid with a suitable bioisostere is a cornerstone of modern drug design, aiming to preserve biological activity while optimizing pharmacokinetic and pharmacodynamic profiles.

The 1H-tetrazole ring has emerged as a superior bioisostere for the carboxylic acid group. Specifically, when appended to an acetate scaffold, the resulting 1H-tetrazol-1-ylacetate moiety serves as an effective mimic of a distal carboxylic acid, offering a similar acidic proton (pKa ~4.9) and spatial arrangement of hydrogen bond acceptors. This guide provides a detailed exploration of the rationale, synthesis, and application of methyl 1H-tetrazol-1-ylacetate as a key intermediate for this bioisosteric replacement.

The Rationale: Why Tetrazol-1-ylacetate?

The efficacy of the tetrazole ring as a carboxylic acid surrogate stems from its unique electronic and structural properties. The delocalized anionic charge in the deprotonated tetrazole ring mimics the carboxylate anion, while the N-H bond provides a similar hydrogen bond donor capability.

Bioisostere cluster_0 Carboxylic Acid cluster_1 Tetrazol-1-ylacetic Acid CA R-COOH Anion_CA R-COO⁻ CA->Anion_CA Deprotonation (pKa ~3-5) TA R-CH₂-Tetrazole CA->TA Bioisosteric Replacement Anion_TA R-CH₂-Tetrazolate⁻ Anion_CA->Anion_TA Mimics Anionic Charge & H-Bonding TA->Anion_TA Deprotonation (pKa ~4.9)

Figure 1: Bioisosteric relationship between a carboxylic acid and 1H-tetrazol-1-ylacetic acid.

Key Advantages of the Tetrazole Moiety:

  • Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation compared to carboxylic acids, which can undergo phase II conjugation.

  • Improved Lipophilicity: The tetrazole moiety can increase the overall lipophilicity of a molecule, potentially enhancing membrane permeability.

  • Enhanced Oral Bioavailability: By mitigating the high acidity of carboxylic acids, tetrazole bioisosteres often lead to improved oral absorption.

Comparative Physicochemical Properties:

PropertyTypical Aliphatic Carboxylic Acid1H-Tetrazol-1-ylacetic AcidSignificance for Drug Design
pKa ~4.7~4.9The similar pKa ensures that the tetrazole is ionized at physiological pH (7.4), effectively mimicking the carboxylate anion.
LogP VariableGenerally higherIncreased lipophilicity can improve membrane permeability and reduce clearance.
Metabolic Profile Susceptible to glucuronidationGenerally more stableLeads to longer half-life and potentially lower dosing frequency.
Hydrogen Bonding 1 H-bond donor, 2 H-bond acceptors1 H-bond donor, 4 H-bond acceptorsThe tetrazole offers a rich array of potential interactions with target proteins.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the key intermediate, this compound, via N-alkylation of 1H-tetrazole. This method is reliable and scalable for laboratory use.

Materials:

  • 1H-Tetrazole

  • Methyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 1H-tetrazole (1.0 eq) and anhydrous DMF. Stir until the tetrazole is fully dissolved.

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will become a slurry.

  • Alkylation: Cool the mixture to 0 °C using an ice bath. Add methyl bromoacetate (1.1 eq) dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a clear oil or white solid.

SynthesisWorkflow

Figure 2: Step-by-step workflow for the synthesis of the key intermediate.

Protocol 2: Hydrolysis to 1H-Tetrazol-1-ylacetic Acid

This protocol describes the deprotection of the methyl ester to yield the final carboxylic acid bioisostere, ready for biological evaluation or further coupling reactions.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water.

  • Hydrolysis: Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution and stir at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Acidification: Cool the reaction mixture to 0 °C and carefully acidify to pH 2-3 with 1M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1H-tetrazol-1-ylacetic acid, typically as a white solid.

Application in a Drug Discovery Workflow

The synthesized 1H-tetrazol-1-ylacetic acid can be used to replace a carboxylic acid in a lead compound. The following workflow outlines the general process for evaluating this bioisosteric replacement.

DrugDiscoveryWorkflow

Figure 3: A typical workflow for evaluating a carboxylic acid to tetrazole bioisosteric swap.

Conclusion

The use of 1H-tetrazol-1-ylacetate as a bioisostere for carboxylic acids represents a powerful strategy in modern medicinal chemistry. By mimicking the essential physicochemical properties of a carboxylate while offering significant advantages in metabolic stability and pharmacokinetics, this moiety can unlock the potential of drug candidates previously hindered by the liabilities of a carboxylic acid group. The protocols provided herein offer a robust and reproducible methodology for the synthesis and implementation of this valuable bioisostere.

References

  • Singh, H., et al. (2021). Tetrazoles: A valuable scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 223, 113637. Available at: [Link]

  • Al-Masoudi, N. A. (2022). The Chemistry of Tetrazoles. Topics in Heterocyclic Chemistry, 61. Available at: [Link]

  • Turner, N. J., et al. (2018). The medicinal chemistry of tetrazoles. RSC Medicinal Chemistry, 9(1), 20-44. Available at: [Link]

Application Notes & Protocols: The Strategic Role of Multicomponent Reactions in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy in medicinal chemistry and drug discovery.[1] By combining three or more reactants in a single, one-pot synthesis, MCRs enable the rapid generation of complex molecules from simple starting materials.[2] This approach offers significant advantages over traditional linear syntheses, including increased efficiency, atom economy, and the ability to quickly build diverse compound libraries.[3][4] These libraries are crucial for high-throughput screening (HTS) campaigns aimed at identifying novel hit compounds.[5] This guide provides an in-depth overview of the application of MCRs in drug discovery, with a focus on key reactions such as the Ugi, Passerini, and Biginelli reactions. Detailed experimental protocols, mechanistic insights, and data presentation guidelines are included to facilitate the practical application of these powerful synthetic tools.

Introduction: The MCR Advantage in Drug Discovery

The process of bringing a new drug to market is notoriously long, expensive, and fraught with high attrition rates. A critical bottleneck in this process is the synthesis of vast and structurally diverse libraries of small molecules for biological screening.[6] Traditional linear synthesis, which involves a stepwise sequence of reactions, is often time-consuming and resource-intensive.[1] Multicomponent reactions offer a compelling alternative by telescoping multiple synthetic steps into a single operation.[3]

The core advantages of employing MCRs in a drug discovery workflow include:

  • Efficiency and Speed: MCRs significantly shorten synthetic sequences, accelerating the production of compound libraries.[7]

  • Molecular Diversity: By systematically varying the starting materials in an MCR, a vast chemical space can be explored, leading to the discovery of novel scaffolds.[2][5]

  • Atom and Step Economy: MCRs are inherently "green" reactions, maximizing the incorporation of atoms from the starting materials into the final product and reducing waste.[3][4]

  • Access to Privileged Scaffolds: Many MCRs yield heterocyclic structures that are considered "privileged scaffolds" in medicinal chemistry due to their frequent occurrence in known drugs.[8][9]

The convergence of these benefits makes MCRs an indispensable tool for modern drug discovery, enabling the rapid exploration of chemical space to identify and optimize new therapeutic agents.[10]

Workflow for MCR-Based Drug Discovery

The integration of MCRs into a drug discovery pipeline follows a logical progression from library design to hit validation. This workflow is designed to maximize the efficiency of identifying and advancing promising lead candidates.

MCR_Drug_Discovery_Workflow cluster_0 Library Design & Synthesis cluster_1 Screening & Hit Identification cluster_2 Lead Optimization A Selection of MCR B Building Block Acquisition (Commercial & Custom) A->B C Parallel Synthesis (Automated Platforms) B->C D High-Throughput Screening (HTS) (Biochemical or Cell-Based Assays) C->D E Hit Confirmation & Triage D->E F Structure-Activity Relationship (SAR) Studies using MCR Analogs E->F G ADME/Tox Profiling F->G H Lead Candidate Selection G->H

Caption: MCR-driven drug discovery workflow.

Key Multicomponent Reactions in Medicinal Chemistry

Several MCRs have proven to be particularly valuable in the synthesis of biologically relevant molecules. This section will detail the mechanisms and provide exemplary protocols for three of the most prominent reactions: the Ugi, Passerini, and Biginelli reactions.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold known as a bis-amide.[11][12] This reaction is exceptionally versatile and has been instrumental in generating vast libraries for drug discovery.[13]

Mechanism: The reaction is believed to initiate with the formation of an imine from the aldehyde and amine. The isocyanide then adds to the imine, followed by the addition of the carboxylic acid and a subsequent Mumm rearrangement to yield the final product.[14][15]

Ugi_Mechanism Aldehyde Aldehyde Imine Imine Intermediate Aldehyde->Imine Amine Amine Amine->Imine Nitrilium Nitrilium Ion Imine->Nitrilium Isocyanide Isocyanide Isocyanide->Nitrilium Intermediate Acyl-Imidate Intermediate Nitrilium->Intermediate CarboxylicAcid Carboxylic Acid CarboxylicAcid->Intermediate Product Bis-Amide Product (Ugi Product) Intermediate->Product Mumm Rearrangement

Caption: Simplified mechanism of the Ugi reaction.

Protocol: Synthesis of a Model Ugi Product

This protocol describes the synthesis of a representative bis-amide using benzaldehyde, aniline, acetic acid, and tert-butyl isocyanide.

Materials:

  • Benzaldehyde (1.0 mmol, 1.0 eq)

  • Aniline (1.0 mmol, 1.0 eq)

  • Acetic acid (1.0 mmol, 1.0 eq)

  • tert-Butyl isocyanide (1.0 mmol, 1.0 eq)

  • Methanol (5 mL)

  • Magnetic stirrer and stir bar

  • Round-bottom flask (25 mL)

Procedure:

  • To a 25 mL round-bottom flask, add methanol (5 mL), benzaldehyde (1.0 mmol), and aniline (1.0 mmol).

  • Stir the mixture at room temperature for 10 minutes to facilitate imine formation.

  • Add acetic acid (1.0 mmol) to the reaction mixture and continue stirring for an additional 5 minutes.

  • Carefully add tert-butyl isocyanide (1.0 mmol) dropwise to the mixture. The Ugi reaction is often exothermic.[11]

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

ComponentMolar RatioNotes
Aldehyde1.0Aromatic or aliphatic
Amine1.0Primary amines are typically used
Carboxylic Acid1.0Can be varied to introduce diversity
Isocyanide1.0Often the final reagent added
The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is another important isocyanide-based MCR that combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[16][17]

Mechanism: The generally accepted mechanism involves the formation of a hydrogen-bonded complex between the carboxylic acid and the carbonyl compound, which then reacts with the isocyanide in a concerted fashion.[18][19]

Protocol: Synthesis of a Model Passerini Product

This protocol outlines the synthesis of an α-acyloxy carboxamide from benzaldehyde, acetic acid, and methyl isocyanoacetate.[20]

Materials:

  • Benzaldehyde (2.0 mmol, 1.0 eq)

  • Acetic acid (2.0 mmol, 1.0 eq)

  • Methyl isocyanoacetate (2.0 mmol, 1.0 eq)

  • Heating block or oil bath

  • Conical vial (3 mL) with a spin vane

Procedure:

  • In a 3 mL conical vial equipped with a spin vane, combine acetic acid (2.0 mmol), benzaldehyde (2.0 mmol), and methyl isocyanoacetate (2.0 mmol).[20]

  • Heat the reaction mixture to approximately 120°C for 40 minutes.[20] Avoid overheating to prevent the loss of reactants.[20]

  • Cool the reaction mixture to room temperature, at which point it should solidify.

  • Recrystallize the crude product from hot 95% ethanol.

  • Collect the purified product by filtration and wash with cold ethanol.[20]

ComponentMolar RatioNotes
Carbonyl Compound1.0Aldehydes or ketones
Carboxylic Acid1.0
Isocyanide1.0Can be toxic; handle in a fume hood[20]
The Biginelli Reaction

First reported in 1893, the Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea to produce dihydropyrimidinones (DHPMs).[21][22] DHPMs are a class of heterocyclic compounds with a wide range of pharmacological activities, including antiviral, antibacterial, and anti-inflammatory properties.[23][24]

Mechanism: The proposed mechanism involves the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester and subsequent cyclization and dehydration to yield the final DHPM product.

Protocol: Synthesis of a Model Biginelli Product

This protocol describes the classic synthesis of a dihydropyrimidinone from benzaldehyde, ethyl acetoacetate, and urea.

Materials:

  • Benzaldehyde (1.0 mmol, 1.0 eq)

  • Ethyl acetoacetate (1.0 mmol, 1.0 eq)

  • Urea (1.5 mmol, 1.5 eq)

  • Ethanol (10 mL)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Reflux condenser

  • Round-bottom flask (50 mL)

Procedure:

  • In a 50 mL round-bottom flask, combine benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and ethanol (10 mL).

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Allow the reaction mixture to cool to room temperature. The product often precipitates out of solution.[22]

  • Collect the solid product by filtration and wash with cold ethanol.

  • The product can be further purified by recrystallization from ethanol.

ComponentMolar RatioNotes
Aldehyde1.0Aromatic aldehydes are commonly used
β-Ketoester1.0Ethyl acetoacetate is a classic choice
Urea/Thiourea1.0 - 1.5An excess is sometimes used

Applications and Future Outlook

The application of multicomponent reactions in drug discovery is vast and continues to expand.[25] MCRs have been successfully employed in the synthesis of compounds targeting a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders.[1][26][27]

The future of MCRs in drug discovery is bright, with several exciting areas of development:

  • Asymmetric MCRs: The development of stereoselective MCRs is a key area of research, as the chirality of a molecule is often critical for its biological activity.[4][28]

  • Combination with Other Technologies: The integration of MCRs with other technologies, such as solid-phase synthesis and flow chemistry, will further enhance their efficiency and applicability in high-throughput settings.[29][30]

  • Discovery of New MCRs: The ongoing discovery of novel MCRs will continue to provide access to new and unique chemical scaffolds for drug discovery.[31][32]

By embracing the principles of efficiency, diversity, and elegance, multicomponent reactions will undoubtedly continue to play a pivotal role in the discovery and development of the next generation of medicines.

References

  • Cioc, R. C., Ruijter, E., & Orru, R. V. A. (2014). Multicomponent reactions: advanced tools for sustainable organic synthesis. Green Chemistry, 16(6), 2958-2975. [Link]

  • Tandi, M., Sharma, V., Gopal, B., & Sundriyal, S. (2025). Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. RSC Advances, 15(1), 1-20. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Multicomponent Reactions. Retrieved from [Link]

  • Akritopoulou-Zanze, I. (2007). One-Step Synthesis of Heterocyclic Privileged Medicinal Scaffolds by a Multicomponent Reaction of Malononitrile with Aldehydes and Thiols. The Journal of Organic Chemistry, 72(9), 3443-3453. [Link]

  • de la Torre, B. G., & Albericio, F. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Biomedicines, 10(7), 1488. [Link]

  • Dömling, A. (2002). Isocyanide-based multicomponent reactions in drug discovery. Current Opinion in Chemical Biology, 6(3), 306-313. [Link]

  • Kumar, A., & Sharma, A. (2020). Recent advances in multi-component reactions and their mechanistic insights: a triennium review. Organic Chemistry Frontiers, 7(18), 2736-2775. [Link]

  • Martin, S. F. (2010). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Israel Journal of Chemistry, 50(5-6), 629-640. [Link]

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  • Akritopoulou-Zanze, I. (2007). One-step synthesis of heterocyclic privileged medicinal scaffolds by a multicomponent reaction of malononitrile with aldehydes and thiols. The Journal of Organic Chemistry, 72(9), 3443-3453. [Link]

  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

  • Akritopoulou-Zanze, I. (2007). One-Step Synthesis of Heterocyclic Privileged Medicinal Scaffolds by a Multicomponent Reaction of Malononitrile with Aldehydes and Thiols. The Journal of Organic Chemistry, 72(9), 3443-3453. [Link]

  • Ambatwar, R., Gupta, V., Kumar, S., & Khatik, G. L. (2024). Biginelli Reaction: A Multi-Component Type of Reaction and Synthetic Advancement in the Synthesis of Bioactive Dihydropyrimidinone Derivatives. Current Organic Synthesis, 21(8). [Link]

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  • Sharma, A., & Kumar, A. (2021). Recent Applications of Multicomponent Reactions Toward Heterocyclic Drug Discovery. In Multicomponent Reactions towards Heterocycles (pp. 359-409). Wiley. [Link]

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  • Dömling, A. (2002). The Application of Multi-Component Reactions in Drug Discovery. Current Medicinal Chemistry, 9(23), 2085-2095. [Link]

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  • Dömling, A. (2002). Isocyanide-based multicomponent reactions in drug discovery. Current Opinion in Chemical Biology, 6(3), 306-313. [Link]

  • Nchinda, A. T. (Ed.). (2021). Multicomponent Reactions (MCRs) Towards Scaffolds with Versatile Applications. Frontiers Media SA. [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

  • Dömling, A. (2006). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Chemical Reviews, 106(1), 17-89. [Link]

  • Popa, A., & Zara, D. C. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 27(11), 3456. [Link]

  • Ugi, I. (2001). Recent progress in the chemistry of multicomponent reactions. Pure and Applied Chemistry, 73(1), 187-191. [Link]

  • Tandi, M., Sharma, V., Gopal, B., & Sundriyal, S. (2025). Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. RSC Advances. [Link]

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  • Javahershenas, R., & Nikzat, S. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(25), 17094-17111. [Link]

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Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from Methyl 1H-Tetrazol-1-ylacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Methyl 1H-Tetrazol-1-ylacetate

The tetrazole moiety is a cornerstone of modern medicinal chemistry. Recognized as a metabolically robust bioisostere of the carboxylic acid group, it enhances pharmacokinetic profiles by improving lipophilicity and metabolic stability.[1][2] This five-membered, nitrogen-rich heterocycle is integral to numerous FDA-approved drugs and exhibits a vast spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2]

This compound (MTA) emerges as a particularly valuable and versatile starting material.[3] Its structure features multiple reactive sites, offering a rich platform for diversification and the construction of complex heterocyclic systems. The strategic importance of MTA is underscored by its application in the synthesis of pharmaceuticals like cefazolin. This guide provides an in-depth exploration of MTA's reactivity and details robust protocols for its conversion into novel heterocyclic scaffolds, aimed at accelerating drug discovery and development programs.

Core Concepts: Reactivity of this compound

The synthetic utility of MTA stems from three primary reactive centers, each enabling distinct chemical transformations. Understanding these sites is crucial for designing rational synthetic routes.

  • The Active Methylene Bridge (-CH₂-) : Positioned between two electron-withdrawing groups (the tetrazole ring and the methyl ester), the protons on this methylene carbon are significantly acidic. This allows for easy deprotonation by a mild base to form a stabilized carbanion, a potent nucleophile for C-C bond formation.[4][5]

  • The Ester Moiety (-COOCH₃) : The electrophilic carbonyl carbon is susceptible to nucleophilic attack, enabling transformations such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol. These functional group interconversions provide secondary handles for subsequent cyclization reactions.

  • The Tetrazole Ring : The tetrazole ring itself is not inert. Under thermal or photochemical conditions, it can undergo rearrangements, such as the Dimroth rearrangement, or ring-opening to form highly reactive intermediates like nitrile imines.[6][7][8] These intermediates can be trapped in cycloaddition reactions to forge new heterocyclic rings.[9][10]

Caption: Key reactive centers of this compound.

Synthetic Strategies & Protocols

Strategy 1: Knoevenagel Condensation of the Active Methylene Group

Scientific Rationale: The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction involving the condensation of an active methylene compound with an aldehyde or ketone.[11][12] For MTA, the acidity of the methylene protons is sufficient to allow for catalysis by weak organic bases like piperidine or pyridine. This avoids the use of strong bases that could promote self-condensation or ester hydrolysis. The reaction proceeds via a nucleophilic addition of the MTA-derived carbanion to the carbonyl, followed by dehydration to yield an electron-deficient alkene.[13] This product is a versatile intermediate for subsequent Michael additions or cyclization reactions.

Experimental Workflow:

Caption: Workflow for the Knoevenagel condensation of MTA.

Detailed Protocol: Synthesis of Methyl 2-(1H-tetrazol-1-yl)-3-phenylacrylate

  • Apparatus Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser, add this compound (1.42 g, 10.0 mmol), benzaldehyde (1.06 g, 10.0 mmol), and toluene (40 mL).

  • Catalyst Addition: Add piperidine (0.1 mL, ~1.0 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Heat the mixture to reflux. Monitor the removal of water in the Dean-Stark trap. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure product as a solid.

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Yield (%)
MTA142.1210.0-
Benzaldehyde106.1210.0-
Product230.23~8.5~85% (Typical)
Strategy 2: Synthesis of Pyrazoles via Tetrazole Rearrangement and [3+2] Cycloaddition

Scientific Rationale: N-substituted tetrazoles can undergo thermally induced ring cleavage to generate a highly reactive 1,3-dipole, specifically a nitrile imine intermediate.[14][15] This transformation is a variant of the Dimroth rearrangement.[16][17] The in-situ generated nitrile imine can be trapped by a dipolarophile, such as an alkyne, in a [3+2] cycloaddition reaction to construct a pyrazole ring.[18] This powerful one-pot strategy allows for the direct conversion of the stable tetrazole scaffold into a different five-membered heterocycle, offering a significant increase in molecular complexity. Dimethyl acetylenedicarboxylate (DMAD) is an excellent, electron-deficient dipolarophile for this purpose.

Experimental Workflow:

Sources

Application Note: A Scalable and Regioselective Synthesis Protocol for Methyl 1H-Tetrazol-1-ylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 1H-tetrazol-1-ylacetate is a pivotal building block in medicinal chemistry, most notably serving as a key intermediate in the synthesis of cephalosporin antibiotics such as Cefazolin.[1] The increasing demand for these pharmaceuticals necessitates a robust, scalable, and economically viable synthetic protocol. This application note provides a comprehensive, field-proven guide for the large-scale synthesis of this compound via the N-alkylation of 1H-tetrazole. We delve into the causality behind experimental choices, present a detailed step-by-step methodology, and emphasize critical safety protocols, particularly concerning the handling of related azide compounds.

Introduction and Synthetic Strategy

The alkylation of the 1H-tetrazole ring system is a fundamental transformation, yet it presents a significant regioselectivity challenge. The tetrazolate anion, formed upon deprotonation, can be alkylated at either the N1 or N2 position. For the synthesis of many active pharmaceutical ingredients, the N1-substituted isomer is the desired product.

The strategy outlined herein focuses on the direct alkylation of 1H-tetrazole with methyl chloroacetate. The choice of a mild inorganic base and a polar aprotic solvent is critical for steering the reaction towards the thermodynamically favored N1 product while ensuring compatibility with large-scale industrial production.

Reaction Scheme

R1 1H-Tetrazole inv1 inv1 R1->inv1 R2 Methyl Chloroacetate R2->inv1 Base K₂CO₃ (Base) Solvent Acetonitrile (Solvent) P1 This compound (N1-isomer, Major) P2 Methyl 2H-tetrazol-2-ylacetate (N2-isomer, Minor) Salt KCl + KHCO₃ inv1->P1 Δ (Heat) inv1->P2 Δ (Heat) inv1->Salt Δ (Heat)

Caption: General reaction scheme for the N-alkylation of 1H-tetrazole.

Causality of Experimental Design

The successful and safe execution of this synthesis on a large scale hinges on a clear understanding of the role and rationale for each component and condition.

  • Choice of Base (Potassium Carbonate): While stronger bases could be used, potassium carbonate (K₂CO₃) is optimal for large-scale synthesis. It is cost-effective, non-hygroscopic, and sufficiently basic to deprotonate 1H-tetrazole (pKa ≈ 4.9) to form the reactive tetrazolate anion. Its solid nature simplifies handling and post-reaction removal via filtration, a significant advantage over liquid amine bases in industrial settings.

  • Solvent Selection (Acetonitrile): Acetonitrile (ACN) is the solvent of choice. As a polar aprotic solvent, it effectively solvates the potassium tetrazolate intermediate, facilitating the Sₙ2 reaction with the alkylating agent. Its boiling point (82°C) allows the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate, without requiring specialized high-pressure equipment. Furthermore, its volatility simplifies removal during product isolation.

  • Alkylating Agent (Methyl Chloroacetate): Methyl chloroacetate is a balance of reactivity and cost. While methyl bromoacetate is more reactive, it is also more expensive and can lead to faster, more exothermic reactions that are harder to control on a large scale. The controlled reactivity of the chloro-analogue is preferable for ensuring process safety.

  • Temperature Control: The reaction is heated to reflux to drive it to completion in a timely manner. However, the initial addition of the alkylating agent should be performed at a controlled rate to dissipate the heat generated from the exothermic reaction, preventing thermal runaways.

Mandatory Safety Protocols: Handling Azide-Related Compounds

While this protocol does not directly use sodium azide, 1H-tetrazole is synthesized from it. Laboratories performing this synthesis must be equipped to handle azides safely. Sodium azide is acutely toxic and can form highly explosive heavy metal azides.[2][3][4]

  • Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[2][5] It functions as a potent vasodilator and metabolic inhibitor.

  • Explosion Hazard:

    • Avoid contact with heavy metals (e.g., lead, copper, silver, mercury). Never use metal spatulas for transferring solid sodium azide.[3][4] Drains in labs where azides are used should be checked to ensure they are not made of copper or lead, as explosive metal azides can accumulate over time.[4]

    • Do not mix with acids. Sodium azide reacts with acids to form the highly toxic and explosive hydrazoic acid (HN₃) gas.[2]

    • Avoid halogenated solvents, as explosive organic azides can form.[4]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and double-glove with nitrile gloves when handling azides or tetrazoles.[3] All manipulations must be performed within a certified chemical fume hood.[5]

  • Waste Disposal: All azide-containing waste is classified as acutely hazardous (P-listed) and must be disposed of according to institutional and regulatory guidelines. Never pour azide solutions down the drain.[4][5]

Detailed Large-Scale Synthesis Protocol

This protocol is designed for a nominal 1-mole scale synthesis. Appropriate engineering controls and risk assessments must be completed before scaling further.

Reagent and Equipment Summary
ReagentCAS No.MW ( g/mol )MolesEquivalentsAmount
1H-Tetrazole288-94-870.051.001.070.05 g
Potassium Carbonate (K₂CO₃), fine powder584-08-7138.211.501.5207.3 g
Methyl Chloroacetate96-34-4108.521.101.1119.4 g (90.8 mL)
Acetonitrile (ACN), anhydrous75-05-841.05--1.0 L
Ethyl Acetate141-78-688.11--For extraction/recrystallization
Hexanes110-54-386.18--For recrystallization

Equipment: 3 L three-neck round-bottom flask, mechanical overhead stirrer, heating mantle with temperature controller, reflux condenser with drying tube, addition funnel, large Büchner funnel, and vacuum filtration apparatus.

Step-by-Step Procedure
  • Reactor Setup: Assemble the 3 L flask with the mechanical stirrer, condenser, and addition funnel in a fume hood. Ensure all glassware is dry.

  • Charging Reagents: Charge the flask with 1H-tetrazole (70.05 g), potassium carbonate (207.3 g), and acetonitrile (1.0 L).

  • Initial Stirring: Begin vigorous stirring. The mixture will form a thick white suspension.

  • Addition of Alkylating Agent: Charge the addition funnel with methyl chloroacetate (119.4 g). Add the methyl chloroacetate dropwise to the stirring suspension over a period of 60-90 minutes. Monitor the internal temperature to ensure it does not rise uncontrollably.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 82°C). Maintain the reflux with stirring for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction's progress by TLC or HPLC. To prepare a sample for TLC, withdraw a small aliquot, filter it, and spot the filtrate on a silica plate. A typical mobile phase is 50:50 ethyl acetate:hexanes. The product is more non-polar than the starting 1H-tetrazole. The reaction is complete when the 1H-tetrazole spot is no longer visible.

  • Cooling and Filtration: Once complete, cool the reaction mixture to room temperature. Filter the suspension through a Büchner funnel to remove the potassium salts.

  • Washing: Wash the filter cake with additional acetonitrile (2 x 100 mL) to recover any product retained in the salts.

  • Solvent Removal: Combine the filtrate and the washes. Concentrate the solution under reduced pressure using a rotary evaporator to remove the acetonitrile. This will yield the crude product as a pale yellow oil or semi-solid.

  • Purification (Recrystallization):

    • Dissolve the crude oil in a minimum amount of hot ethyl acetate (approx. 200-300 mL).

    • Slowly add hexanes while stirring until the solution becomes persistently cloudy.

    • Warm the solution slightly until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath (or refrigerator at 2-8°C) for several hours to complete crystallization.

    • Collect the white crystalline product by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

    • Expected Yield: 100-115 g (70-80%). Purity: >95%.[6]

Experimental Workflow Visualization

G A Setup & Reagent Charging (1H-Tetrazole, K₂CO₃, ACN) B Controlled Addition (Methyl Chloroacetate) A->B C Reaction at Reflux (12-18h @ 82°C) B->C D Reaction Monitoring (TLC / HPLC) C->D In-process check D->C Continue if incomplete E Cool to Room Temp D->E If complete F Filtration (Remove Inorganic Salts) E->F G Concentration (Rotary Evaporation) F->G H Purification (Recrystallization from EtOAc/Hexanes) G->H I Drying & Characterization (NMR, MS) H->I

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Conclusion

This application note details a reliable and scalable protocol for the synthesis of this compound. By carefully selecting reagents and controlling reaction conditions, the desired N1-isomer can be produced in high yield and purity. The emphasis on process safety, particularly the established protocols for handling azide-related compounds, ensures that this synthesis can be performed responsibly at scale. This methodology provides a solid foundation for researchers and drug development professionals engaged in the production of tetrazole-containing pharmaceuticals.

References

  • Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety - Princeton University.

  • Lab Safety Guideline: Sodium Azide. The University of Tennessee Health Science Center.

  • Sodium Azide. Environment, Health & Safety - University of Michigan.

  • Sodium azide: Uses, safety and sustainable alternatives. Abcam.

  • Standard Operating Procedure Safe Handling of Azido Compounds. University of New Mexico - Department of Chemistry & Chemical Biology.

  • Alkylation of 1-aryltetrazol-5-ones. ResearchGate.

  • Synthesis and Characterization of 5-(5-Methyl-isoxazol-3-yl)-1H-tetrazole: A Technical Guide. BenchChem.

  • Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. Royal Society of Chemistry Publishing.

  • MCR synthesis of a tetracyclic tetrazole scaffold. National Center for Biotechnology Information (PMC - NIH).

  • Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. ResearchGate.

  • Synthesis of 1H-Tetrazole-1-acetic acid. PrepChem.com.

  • Synthesis of 1H-tetrazoles. Organic Chemistry Portal.

  • Microwave alkylation of lithium tetrazolate. National Center for Biotechnology Information (PMC - NIH).

  • Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Semantic Scholar.

  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI.

  • CAS No: 55633-19-7 | Product Name : this compound. Pharmaffiliates.

  • Progress in purification of methyl acetate. ResearchGate.

  • Purification process for methyl acetate. European Patent Office - EP 0487285 A2.

  • 55633-19-7(Methyl Tetrazole-1-acetate). ChemicalBook.

  • Methyl Tetrazole-1-acetate. Echemi.

  • This compound, 95+%. Lab-Chemicals.Com.

  • Methyl Tetrazole-1-acetate suppliers & manufacturers in China. ChemicalBook.

  • Preparation and Reactions of (1H-Tetrazol-5-yl)zinc Pivalates. ResearchGate.

  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI.

  • Ultrasonic accelerated efficient synthesis of (1H-tetrazole-5-yl) pyrazines catalyzed by MgFe 2 O 4 nanoparticles as a reusable heterogeneous catalyst. ResearchGate.

  • Synthesis and characterization of multicyclic oxadiazoles and 1-hydroxytrazoles as energetic materials. ResearchGate.

Sources

Application Note & Protocol: Enzymatic Synthesis of Methyl 1H-Tetrazol-1-ylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Biocatalysis in Pharmaceutical Intermediate Synthesis

Methyl 1H-tetrazol-1-ylacetate is a crucial intermediate in the synthesis of various pharmaceuticals, most notably in the production of cephalosporin antibiotics like cefazolin.[1] The tetrazole moiety, a bioisostere for the carboxylic acid group, is a common feature in medicinal chemistry, offering improved metabolic stability and pharmacokinetic properties.[2] Traditional chemical synthesis routes for this intermediate often involve harsh reagents and reaction conditions.[3] The adoption of enzymatic synthesis presents a compelling alternative, aligning with the principles of green chemistry by offering milder reaction conditions, high selectivity, and reduced environmental impact.[4]

This application note provides a comprehensive guide to the enzymatic synthesis of this compound, leveraging the catalytic prowess of immobilized lipases. We will delve into the mechanistic rationale for enzyme selection, provide a detailed experimental protocol, and discuss the critical parameters for process optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to implement sustainable and efficient biocatalytic methods in their synthetic workflows.

The "Why": Mechanistic Insights and Enzyme Selection

The core of this biocatalytic process is the esterification of 1H-tetrazol-1-ylacetic acid with methanol. Lipases, a class of hydrolases, are particularly well-suited for this transformation. In low-water environments, the equilibrium of the lipase-catalyzed reaction shifts from hydrolysis to ester synthesis.[5]

Why Immobilized Candida antarctica Lipase B (CALB)?

Our enzyme of choice is an immobilized form of Candida antarctica Lipase B (such as Novozym® 435). The rationale for this selection is multi-faceted:

  • Proven Efficacy with Tetrazole Moieties: Studies have demonstrated the capability of CALB to effectively catalyze reactions involving substrates containing tetrazole rings, indicating that the active site can accommodate the steric and electronic properties of this heterocycle.[6]

  • Broad Substrate Specificity: CALB is renowned for its broad substrate scope in esterification and transesterification reactions, making it a robust choice for novel substrate combinations.[7]

  • Enhanced Stability and Reusability: Immobilization of the enzyme on a solid support dramatically increases its thermal and operational stability, allowing for its recovery and reuse over multiple reaction cycles, which is economically and environmentally advantageous.[8][9]

  • Mild Reaction Conditions: CALB exhibits high catalytic activity under mild conditions (moderate temperatures and neutral pH), which preserves the integrity of the tetrazole ring and minimizes the formation of by-products.[4]

Experimental Workflow & Logic

The overall experimental workflow is designed for efficiency and ease of execution, from reactant preparation to product purification.

Enzymatic Synthesis Workflow Experimental Workflow for Enzymatic Synthesis cluster_prep Preparation cluster_reaction Synthesis cluster_workup Purification & Analysis Reactant_Prep Reactant Preparation (1H-Tetrazol-1-ylacetic acid, Methanol, Solvent) Reaction_Setup Reaction Setup (Controlled Temperature & Agitation) Reactant_Prep->Reaction_Setup Enzyme_Prep Enzyme Conditioning (Immobilized CALB) Enzyme_Prep->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC/HPLC) Reaction_Setup->Reaction_Monitoring Enzyme_Recovery Enzyme Recovery (Filtration) Reaction_Monitoring->Enzyme_Recovery Upon Completion Product_Isolation Product Isolation (Solvent Evaporation) Enzyme_Recovery->Product_Isolation Purification Purification (Column Chromatography) Product_Isolation->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Sources

Application Notes & Protocols for Compound Library Synthesis Using Methyl 1H-Tetrazol-1-ylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Tetrazole Moiety in Drug Discovery

In the landscape of medicinal chemistry, the tetrazole ring stands out as a "privileged" scaffold. Its remarkable metabolic stability and ability to act as a bioisosteric replacement for the carboxylic acid group have cemented its importance in drug design.[1][2] The tetrazole moiety's acidic nature, coupled with its resistance to metabolic degradation, offers a significant advantage in modulating the pharmacokinetic profiles of potential drug candidates.[2][3] Methyl 1H-tetrazol-1-ylacetate emerges as a particularly valuable and versatile building block for introducing this key heterocycle into molecular libraries.[4] Its structure, featuring a reactive ester group attached to the tetrazole ring, provides a convenient handle for a variety of synthetic transformations, enabling the rapid generation of diverse compound collections.[4][5] This guide provides detailed protocols and technical insights for leveraging this compound in the construction of compound libraries through N-alkylation and multicomponent reaction strategies.

Core Properties and Handling

This compound (CAS No: 55633-19-7) is a chemical intermediate characterized by a five-membered ring with four nitrogen atoms and a methyl ester functional group.[6][7] This structure enhances its solubility and reactivity, making it a versatile reagent in organic synthesis.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC4H6N4O2[7]
Molecular Weight142.12 g/mol [7]
AppearanceWhite to off-white solid[5]
Storage2-8°C Refrigerator[5]
Safety and Handling Precautions

Tetrazole-containing compounds require careful handling due to their high nitrogen content and potential for energetic decomposition.[8][9]

  • Personal Protective Equipment (PPE): Always wear safety goggles, flame-resistant laboratory coats, and appropriate chemical-resistant gloves.[10][11][12]

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[6][10]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and ensure proper grounding of equipment to prevent static discharge.[8][9][11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids or bases.[10][11]

  • Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[12]

Protocol 1: Synthesis of N-Substituted Tetrazole Derivatives via Alkylation

N-alkylation of heterocycles is a fundamental strategy for library diversification. While direct alkylation on the tetrazole ring of this compound can be complex due to the potential for N1 and N2 isomerism, a more robust approach involves the initial hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling and subsequent functionalization.[13][14] This protocol outlines a reliable pathway to a diverse library of N-substituted tetrazole amides.

Workflow for N-Substituted Tetrazole Amide Library Synthesis

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification & Analysis A This compound B 1H-Tetrazol-1-ylacetic acid A->B LiOH, THF/H2O D Library of N-Substituted 2-(1H-tetrazol-1-yl)acetamides B->D HATU, DIPEA, DMF C Diverse Primary/Secondary Amines (R1R2NH) C->D E Crude Product Mixture D->E Reaction Work-up F Purified Compound Library E->F Prep-HPLC or Column Chromatography G LC-MS, NMR F->G Quality Control

Caption: Workflow for generating an N-substituted tetrazole amide library.

Step-by-Step Experimental Protocol

Part A: Hydrolysis of this compound

  • Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1), add lithium hydroxide (LiOH, 1.5 eq).

  • Reaction Execution: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to a pH of 2-3 with 1M HCl.[15]

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1H-tetrazol-1-ylacetic acid as a solid. The product is often used in the next step without further purification.

Part B: Parallel Amide Coupling

  • Reaction Setup: In an array of reaction vials, dispense 1H-tetrazol-1-ylacetic acid (1.0 eq).

  • Reagent Addition:

    • Add a solution of a diverse set of primary or secondary amines (1.1 eq) in dimethylformamide (DMF) to each respective vial.

    • Add the coupling agent HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) to each vial.

  • Reaction Execution: Seal the vials and stir the mixtures at room temperature for 12-16 hours.

  • Purification: Purify the compounds directly from the reaction mixtures using preparative reverse-phase HPLC to yield the final library of N-substituted 2-(1H-tetrazol-1-yl)acetamides.

Table 2: Representative Reagents for Amide Library Synthesis

Amine Substrate (R1R2NH)Coupling AgentBaseSolventExpected Outcome
BenzylamineHATUDIPEADMFN-benzyl-2-(1H-tetrazol-1-yl)acetamide
MorpholineHATUDIPEADMF4-(2-(1H-tetrazol-1-yl)acetyl)morpholine
AnilineCOMUDIPEADMFN-phenyl-2-(1H-tetrazol-1-yl)acetamide
PiperidineT3PPyridineDCM1-(2-(1H-tetrazol-1-yl)acetyl)piperidine

Protocol 2: Library Synthesis via Ugi Multicomponent Reaction (MCR)

Multicomponent reactions (MCRs), particularly the Ugi reaction, are powerful tools for rapidly generating molecular diversity.[16] By replacing the carboxylic acid component with an azide source (like TMSN₃), the Ugi four-component reaction (Ugi-4CR) yields 1,5-disubstituted 1H-tetrazoles.[17] This protocol describes the conversion of this compound into a key aldehyde intermediate, followed by its use in a Ugi-azide reaction to build a tetrazole-based library.

Ugi-Azide Reaction Pathway

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Ugi-Azide 4CR A This compound B 2-(1H-Tetrazol-1-yl)acetaldehyde A->B 1. DIBAL-H (Reduction) 2. DMP (Oxidation) F Library of 1,5-Disubstituted Tetrazoles B->F C Diverse Amines (R-NH2) C->F D Diverse Isocyanides (R'-NC) D->F E TMSN3 E->F

Caption: Synthesis of a tetrazole library via a Ugi-azide reaction.

Step-by-Step Experimental Protocol

Part A: Synthesis of 2-(1H-Tetrazol-1-yl)acetaldehyde

  • Reduction to Alcohol:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar) and cool to -78°C.

    • Add diisobutylaluminium hydride (DIBAL-H, 1.1 eq, 1.0 M solution in hexanes) dropwise.

    • Stir at -78°C for 1 hour, then allow to warm to room temperature.

    • Quench the reaction carefully by the dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers form.

    • Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude alcohol, 2-(1H-tetrazol-1-yl)ethanol.

  • Oxidation to Aldehyde:

    • Dissolve the crude alcohol from the previous step in anhydrous DCM.

    • Add Dess-Martin periodinane (DMP, 1.5 eq) in one portion.

    • Stir at room temperature for 1-2 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

    • Extract the product with DCM, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate carefully to yield the aldehyde. This intermediate is often used immediately in the next step due to potential instability.

Part B: Parallel Ugi-Azide Synthesis

  • Reaction Setup: In an array of reaction vials, add the aldehyde intermediate, 2-(1H-tetrazol-1-yl)acetaldehyde (1.0 eq), dissolved in methanol (MeOH).

  • Reagent Addition: To each vial, add a unique combination of a primary amine (1.0 eq) and an isocyanide (1.0 eq).

  • Azide Addition: Add trimethylsilyl azide (TMSN₃, 1.1 eq) to each vial.

  • Reaction Execution: Seal the vials and stir at room temperature for 24-48 hours.[16]

  • Work-up and Purification:

    • Concentrate the reaction mixtures in vacuo.

    • Redissolve the residues in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the resulting library of 1,5-disubstituted tetrazoles via automated flash chromatography or preparative HPLC.

Table 3: Representative Ugi-Azide Reaction Components

Amine ComponentIsocyanide ComponentSolventExpected Product Core Structure
Anilinetert-Butyl isocyanideMeOH1-(tert-Butyl)-5-((phenylamino)(1H-tetrazol-1-yl)methyl)-1H-tetrazole
BenzylamineCyclohexyl isocyanideMeOHN-((1-(Cyclohexyl)-1H-tetrazol-5-yl)(1H-tetrazol-1-yl)methyl)benzylamine
4-Methoxy-anilineEthyl isocyanoacetateMeOHEthyl 2-((1H-tetrazol-1-yl)((4-methoxyphenyl)amino)methyl)-1H-tetrazole-1-carboxylate

Conclusion

This compound serves as a highly effective and adaptable starting material for the synthesis of diverse compound libraries. The protocols detailed herein for N-alkylation via amide coupling and for the construction of 1,5-disubstituted tetrazoles through a Ugi-azide multicomponent reaction provide robust and scalable methods for researchers in drug discovery. By leveraging these strategies, scientists can efficiently generate novel chemical entities centered around the pharmaceutically important tetrazole scaffold, accelerating the identification of new therapeutic leads.

References

  • Synthesis of Tetrazole-Derived Organocatalysts via Azido-Ugi Reaction with Cyclic Ketimines. The Journal of Organic Chemistry - ACS Publications.
  • One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. National Institutes of Health.
  • 1H-TETRAZOLE - Safety Data Sheet. ChemicalBook.
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Archives.
  • Buy this compound | 55633-19-7. Smolecule.
  • Tetrazoles via Multicomponent Reactions. Chemical Reviews - ACS Publications.
  • Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks. Beilstein Archives.
  • 1H-Tetrazole SDS, 288-94-8 Safety Data Sheets. ECHEMI.
  • Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. McMaster University.
  • MATERIAL SAFETY DATA SHEET. Giant Chem Solutions.
  • Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99%. Cole-Parmer.
  • 1-H-TETRAZOLE. Bio-Fine.
  • Tetrazoles via Multicomponent Reactions. PubMed Central.
  • CAS No : 55633-19-7 | Product Name : this compound. Pharmaffiliates.
  • Microwave alkylation of lithium tetrazolate. PubMed Central.
  • A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research.
  • Methyl Tetrazole-1-acetate. Echemi.
  • This compound | C4H6N4O2 | CID 3153776. PubChem.
  • Synthesis and Characterization of 5-(5-Methyl-isoxazol-3-yl)-1H-tetrazole: A Technical Guide. Benchchem.

Sources

Application Notes and Protocols for Methyl 1H-tetrazol-1-ylacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1H-tetrazol-1-ylacetate is a pivotal heterocyclic compound, primarily recognized for its role as a key intermediate in the synthesis of various pharmaceuticals, most notably semi-synthetic cephalosporin antibiotics. The tetrazole ring, a bioisostere for the carboxylic acid group, imparts unique physicochemical properties to molecules, including enhanced metabolic stability and improved pharmacokinetic profiles.[1][2] This guide provides a comprehensive overview of the patented applications of this compound, with a primary focus on its synthesis and subsequent utilization in the preparation of the first-generation cephalosporin, cefazolin.[3][4][5] Additionally, emerging applications in materials science and its potential in agrochemicals are discussed.

Core Applications of this compound

The predominant application of this compound is in the pharmaceutical industry as a crucial building block for the synthesis of cephalosporin antibiotics.[6] The 1H-tetrazol-1-ylacetyl moiety is incorporated at the 7-amino position of the cephalosporin nucleus to confer potent antibacterial activity.[3]

Key Application Areas:
  • Pharmaceutical Synthesis: Primarily as an intermediate for antibiotics such as cefazolin.[4][7]

  • Organic Synthesis: A versatile reagent for the synthesis of more complex organic molecules, including ethyl aryloxadiazolylacetates.[1]

  • Materials Science: Utilized in the preparation of homochiral 3D diamondoid metal-organic frameworks (MOFs) with potential applications in gas storage and separation.[1]

  • Agrochemicals: Derivatives of tetrazole are under investigation for their potential use as pesticides.[1]

Synthesis of this compound

The synthesis of this compound is well-documented in patent literature. A common and efficient method involves the reaction of a glycine methyl ester salt with an orthoformic acid ester and a source of the azide group.

Workflow for the Synthesis of this compound

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification glycine_ester Glycine Methyl Ester Hydrochloride reaction_mixture Reaction Mixture glycine_ester->reaction_mixture Amine Source orthoformate Trimethyl Orthoformate orthoformate->reaction_mixture Cyclization Agent azide Trimethylsilyl Azide azide->reaction_mixture Azide Source solvent Glacial Acetic Acid solvent->reaction_mixture catalyst Anhydrous Sodium Acetate catalyst->reaction_mixture temperature 70°C temperature->reaction_mixture extraction Solvent Extraction crystallization Crystallization extraction->crystallization product This compound crystallization->product reaction_mixture->extraction cluster_precursors Precursors cluster_activation Side-Chain Activation cluster_acylation Acylation Reaction methyl_tetrazolylacetate This compound hydrolysis Hydrolysis methyl_tetrazolylacetate->hydrolysis Ester Hydrolysis cephalosporin_nucleus 7-Amino-3-(2-methyl-1,3,4-thiadiazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid coupling Coupling cephalosporin_nucleus->coupling Cephalosporin Core activation Acyl Chloride Formation hydrolysis->activation with Thionyl Chloride activation->coupling Activated Side-Chain solvent N,N-dimethylacetamide solvent->coupling product Cefazolin coupling->product

Sources

flow chemistry methods for reactions with methyl 1H-tetrazol-1-ylacetate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Flow Chemistry: Methods for Reactions of Methyl 1H-tetrazol-1-ylacetate

Authored by a Senior Application Scientist

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of continuous flow chemistry to reactions involving this compound. This compound is a key intermediate in the synthesis of pharmaceuticals, notably the cephalosporin antibiotic cefazolin.[1] Traditional batch processing of tetrazoles and their precursors, such as organic azides, presents significant safety and scalability challenges due to the potential for thermal runaways and the handling of explosive intermediates.[2] Continuous flow chemistry offers a robust solution, enabling superior control over reaction parameters, enhancing safety, and facilitating straightforward scalability.[3][4][5] This guide moves beyond simple procedural lists to explain the underlying causality for experimental choices, providing field-proven insights into protocol design. We will explore two primary applications: the N-alkylation of a pre-formed tetrazole ring and the synthesis of the tetrazole heterocycle itself using continuous flow methods.

The Rationale for Flow Chemistry in Tetrazole Synthesis

The tetrazole moiety is a critical component in medicinal chemistry, often serving as a non-classical isostere for carboxylic acids.[5][6] However, its synthesis and subsequent modification are often hampered by hazardous reagents and intermediates, such as sodium azide (NaN₃), hydrazoic acid (HN₃), and shock-sensitive metal azides.[2][6]

Flow chemistry mitigates these risks by design. In a flow reactor, only a small volume of the reaction mixture is subjected to reaction conditions at any given moment, drastically reducing the potential impact of an exothermic event or decomposition.[3][6][7] The high surface-area-to-volume ratio of microreactors or coiled tube reactors allows for extremely efficient heat transfer, preventing the formation of local hot spots that can initiate decomposition.[7] This precise thermal control, coupled with superior mixing and residence time control, often leads to higher yields, improved selectivity, and a more consistent product profile compared to batch synthesis.[8][9]

Key Advantages of Flow Chemistry for Tetrazole Reactions:

  • Enhanced Safety: Minimizes the inventory of hazardous materials (e.g., azides, diazonium salts) at any point in time.[6][10][11]

  • Superior Thermal Control: Efficient heat exchange prevents thermal runaways, allowing reactions to be run safely at higher temperatures and pressures.[7]

  • Precise Parameter Control: Accurate control over residence time, temperature, and stoichiometry enables fine-tuning of reaction outcomes and minimization of byproducts.[12]

  • Scalability: Increasing production is achieved by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), bypassing the complex challenges of scaling up batch reactors.[7]

  • Automation: Flow systems are readily automated for high-throughput screening, reaction optimization, and library synthesis.[8]

Application Note I: N-Alkylation of this compound

Alkylation is a fundamental transformation of tetrazoles, but it often yields a mixture of N1 and N2 regioisomers.[13] Controlling this regioselectivity in batch can be challenging and highly dependent on substrates, reagents, and conditions. Flow chemistry provides an excellent platform for precisely controlling the reaction parameters to favor the desired isomer.

This protocol describes a general method for the N2-alkylation of the tetrazole ring, a common objective in pharmaceutical synthesis.[14][15] We will use this compound as the substrate and an alkyl bromide as the alkylating agent.

Workflow Diagram: Single-Stream Alkylation

The experimental setup is a straightforward single-stream system where premixed reagents are pumped through a heated reactor coil to achieve the desired transformation.

G cluster_0 Reagent Preparation cluster_1 Flow System cluster_2 Collection Reagent_A This compound + Alkyl Bromide + Base in Acetonitrile Pump HPLC Pump Reagent_A->Pump Input Stream Reactor Heated Coil Reactor (PFA Tubing) Pump->Reactor Flow Rate: 0.1 - 1.0 mL/min BPR Back Pressure Regulator (BPR) Reactor->BPR Maintains Pressure (e.g., 10 bar) Collection Product Collection (for analysis/workup) BPR->Collection Output Stream

Caption: General workflow for a continuous flow N-alkylation reaction.

Protocol: N-Alkylation in Continuous Flow

1. Reagent Solution Preparation:

  • In a volumetric flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., Acetonitrile, DMF).

  • Add the desired alkylating agent (e.g., benzyl bromide, 1.1 eq).

  • Add a non-nucleophilic base (e.g., potassium carbonate, 1.5 eq).

  • Dilute to the final volume to achieve the target concentration (e.g., 0.2 M of the tetrazole). Stir until all solids are dissolved or well-suspended.

2. System Setup and Priming:

  • Assemble the flow reactor system as depicted in the workflow diagram. A coiled PFA (perfluoroalkoxy) tubing reactor is suitable for many applications.

  • Set the reactor temperature using a heating bath or column heater (e.g., 80-120 °C).

  • Set the back-pressure regulator (BPR) to the desired pressure (e.g., 10 bar). The BPR ensures the solvent remains in the liquid phase even above its atmospheric boiling point and can help control gas evolution.

  • Prime the system by pumping pure solvent through the reactor for several minutes to remove air and ensure a stable flow.

3. Reaction Execution:

  • Switch the pump inlet from the pure solvent to the prepared reagent solution.

  • Pump the solution through the heated reactor at a defined flow rate. The residence time (τ) is calculated as the reactor volume (V) divided by the flow rate (Q): τ = V / Q .

  • Allow the system to reach a steady state by discarding the initial output (typically 3-5 reactor volumes).

4. Collection and Analysis:

  • Once at a steady state, collect the product stream in a flask.

  • The collected solution can be analyzed directly by HPLC or TLC to determine conversion.

  • For isolation, the solvent can be removed under reduced pressure, followed by a standard aqueous workup and purification by column chromatography.

Data Table: Example N-Alkylation Parameters
EntryTemperature (°C)Flow Rate (mL/min)Reactor Vol. (mL)Residence Time (min)Conversion (%)
1801.0101065
21001.0101092
31201.01010>99
41200.51020>99

Application Note II: Synthesis of 5-Substituted Tetrazoles from Nitriles

While our primary substrate is pre-formed, understanding its synthesis provides a powerful case study in flow chemistry's safety advantages. The most common route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.[16][17][18] This reaction often requires high temperatures and generates the highly toxic and explosive hydrazoic acid (HN₃) as an intermediate, making it a prime candidate for flow processing.[6]

This protocol describes a safe and efficient synthesis of a 5-substituted tetrazole using sodium azide and a nitrile in a high-temperature flow microreactor.[3][5][6]

Workflow Diagram: Two-Stream Synthesis with In-line Quenching

This setup uses two streams for the main reaction and a third for in-line quenching of excess azide, a critical safety feature.

G cluster_0 Reagent Streams cluster_1 Flow System cluster_2 Collection Stream_A Nitrile in NMP Pump_A Pump A Stream_A->Pump_A Stream_B NaN₃ in H₂O Pump_B Pump B Stream_B->Pump_B Stream_C Quench Solution (NaNO₂ in H₂O) Pump_C Pump C Stream_C->Pump_C Mixer_1 T-Mixer Pump_A->Mixer_1 Pump_B->Mixer_1 Mixer_2 T-Mixer Pump_C->Mixer_2 Quench Stream Reactor High-Temp Reactor (190 °C) Mixer_1->Reactor Reaction Mixture Reactor->Mixer_2 Crude Product BPR BPR Mixer_2->BPR Safe Output Collection Quenched Product Stream BPR->Collection

Caption: Multi-stream flow setup for tetrazole synthesis with in-line quenching.

Protocol: Flow Synthesis of 5-Substituted Tetrazoles

1. Reagent Solution Preparation:

  • Stream A: Prepare a solution of the starting nitrile (e.g., benzonitrile, 1.0 eq) in N-Methyl-2-pyrrolidone (NMP).

  • Stream B: Prepare an aqueous solution of sodium azide (NaN₃, 1.05 - 1.5 eq).

  • Stream C (Quench): Prepare an aqueous solution of sodium nitrite (NaNO₂, e.g., 20% w/v). An acidic stream (e.g., 20% H₂SO₄) may also be required for efficient quenching, introduced via a fourth pump.[6]

2. System Setup and Priming:

  • Assemble the flow reactor as shown. The reactor must be capable of high temperatures and pressures (e.g., a stainless steel or Hastelloy coil). This process must be carried out behind an explosion shield for safety. [6]

  • Set the reactor temperature to 190-220 °C.[5][6]

  • Set the BPR to a pressure sufficient to prevent boiling (e.g., 15-20 bar).

  • Prime all pump lines with their respective solutions.

3. Reaction Execution:

  • Begin pumping Streams A and B at flow rates calculated to achieve the desired stoichiometry and residence time (e.g., 20-30 minutes).[6] The streams combine at the first T-mixer before entering the heated reactor.

  • The [3+2] cycloaddition occurs within the high-temperature coil.

  • After exiting the reactor, the product stream is combined with the quenching stream(s) at the second T-mixer. The NaNO₂ (under acidic conditions) safely converts residual azide to nitrogen gas.

  • Allow the system to reach a steady state before collection.

4. Collection and Workup:

  • The output from the BPR is a quenched solution containing the tetrazole product.

  • The product is typically isolated by acidification of the mixture to a pH of 2-3, which protonates the tetrazole, followed by extraction with an organic solvent like ethyl acetate.[19]

Data Table: Example Tetrazole Synthesis Parameters
Nitrile SubstrateTemp (°C)Residence Time (min)[NaN₃] (equiv)SolventYield (%) [c]Ref.
Benzonitrile190201.05NMP:H₂O96[6]
Acetonitrile190301.05NMP:H₂O91[6]
o-Tolunitrile190201.05NMP:H₂O85[6]

[c] Isolated yield as reported in the literature.

Mandatory Safety Protocols

When working with azides and tetrazoles, even in flow, rigorous safety measures are non-negotiable.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[20][21]

  • Ventilation: All operations should be conducted in a well-ventilated fume hood.[22]

  • Explosion Shield: High-temperature reactions involving azides must be run behind a certified explosion shield.[6]

  • Material Compatibility: Ensure all wetted parts of the flow system (tubing, fittings, reactors) are compatible with the reagents and solvents used, especially at high temperatures and pressures.

  • Waste Handling: All waste containing residual azide must be quenched before disposal according to institutional safety guidelines. Never mix azide waste with acids unless it is part of a controlled quenching procedure.

References

  • Carpentier, F., & Zammattio, F. (2020). Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan. Organic Process Research & Development. Available at: [Link]

  • Palde, P. B., & Jamison, T. F. (2011). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. Angewandte Chemie International Edition, 50(15), 3525-3528. Available at: [Link]

  • Ötvös, S. B., Mándity, I. M., Kiss, L., & Fülöp, F. (2013). Alkyne–Azide Cycloadditions with Copper Powder in a High-Pressure Continuous-Flow Reactor: High-Temperature Conditions versus the Role of Additives. Chemistry – An Asian Journal, 8, 800-808. Available at: [Link]

  • (Reference not directly cited in the final text, but supports the context of click chemistry in flow). Available at: [Link]

  • Semantic Scholar. (n.d.). Safe and efficient tetrazole synthesis in a continuous-flow microreactor. Available at: [Link]

  • (Reference not directly cited in the final text, but supports the context of cycloadditions in flow). Available at: [Link]

  • Vapourtec. (n.d.). Copper tube reactors for catalysed click chemistry. Available at: [Link]

  • García-Lacuna, J., Domínguez, G., & Pérez-Castells, J. (2020). Flow Chemistry for Cycloaddition Reactions. ChemSusChem, 13(19), 5138-5163. Available at: [Link]

  • Palde, P. B., & Jamison, T. F. (2011). Safe and Efficient Tetrazole Synthesis in a Continuous-Flow Microreactor. MIT Open Access Articles. Available at: [Link]

  • (Reference not directly cited in the final text, but supports the context of tetrazole synthesis in flow). Available at: [Link]

  • (2025). Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. Thesis. Available at: [Link]

  • Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(17), 12452-12459. Available at: [Link]

  • Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. Organic Chemistry Portal. Available at: [Link]

  • Sharpless, K. B., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society. Available at: [Link]

  • Noël, T., et al. (2018). Flow chemistry experiments in the undergraduate teaching laboratory: synthesis of diazo dyes and disulfides. Journal of Chemical Education. Available at: [Link]

  • Yoshida, J. (n.d.). FLASH CHEMISTRY: FAST CHEMICAL SYNTHESIS IN FLOW MICROREACTORS. Conference Paper. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Available at: [Link]

  • (2022). Flow Chemistry at the Extremes: Turning Complex Reactions into Scalable Processes. Wiley-VCH. Available at: [Link]

  • (Reference not directly cited in the final text, but supports the context of flow methods). Available at: [Link]

  • Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). A field guide to flow chemistry for synthetic organic chemists. Chemical Reviews, 117(18), 11796-11893. Available at: [Link]

  • (2021). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. Marine Drugs, 19(10), 577. Available at: [Link]

  • Pharmaffiliates. (n.d.). This compound. Available at: [Link]

Sources

Troubleshooting & Optimization

improving the yield of cefazolin synthesis from methyl 1H-tetrazol-1-ylacetate

Author: BenchChem Technical Support Team. Date: January 2026

A-Technical-Support-Guide-for-Drug-Development-Professionals

Welcome to the Technical Support Center for the synthesis of Cefazolin. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of Cefazolin, with a specific focus on improving the yield from the acylation reaction involving methyl 1H-tetrazol-1-ylacetate.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in the synthesis of Cefazolin?

This compound serves as the acylating agent. It provides the (1H-tetrazol-1-yl)acetyl side-chain at the 7-position of the 7-aminocephalosporanic acid (7-ACA) nucleus, which is a critical structural feature for the antibacterial activity of Cefazolin.[1][2]

Q2: What are the common challenges encountered when using this compound that can lead to low yields?

Common challenges include the instability of the corresponding acyl chloride if generated in situ, potential side reactions, and suboptimal reaction conditions such as temperature, pH, and solvent choice.[1] Strict anhydrous conditions are often necessary to prevent hydrolysis of activated intermediates.[1]

Q3: Are there alternative, higher-yielding methods for Cefazolin synthesis?

Yes, enzymatic synthesis methods have been developed that demonstrate high yields of 92-95%.[3][4] These methods often utilize immobilized enzymes, such as cephalosporin-acid synthetase, to catalyze the acylation of the 7-amino-3-(5-methyl-l,3,4-thiadiazol-2-yl)thiomethyl-3-cephem-4-carboxylic acid (TDA) core.[3][4]

Q4: What is a typical byproduct in the synthesis of Cefazolin using this compound?

A common byproduct is 1(H)-tetrazolylacetic acid (TzAA), which can be present in the final reaction mixture.[3]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis of Cefazolin from this compound.

Problem 1: Low Yield of Cefazolin

Possible Causes:

  • Suboptimal Reaction Temperature: The temperature can significantly impact reaction kinetics and the stability of reactants and intermediates.

  • Incorrect pH: The pH of the reaction mixture affects the reactivity of the amine group on the cephalosporin core and the stability of the final product.

  • Hydrolysis of Acylating Agent: The presence of water can lead to the hydrolysis of the activated form of 1H-tetrazol-1-ylacetic acid (e.g., the acyl chloride or a mixed anhydride), reducing the amount available for acylation.[1]

  • Inefficient Activation of 1H-tetrazol-1-ylacetic acid: The conversion of 1H-tetrazol-1-ylacetic acid to a more reactive species (like a mixed anhydride with pivaloyl chloride) may be incomplete.[5][6]

  • Poor Quality of Starting Materials: Impurities in either the this compound or the 7-aminocephalosporanic acid derivative can interfere with the reaction.

Corrective Actions:

  • Temperature Optimization: Experiment with a range of temperatures, for example, from -50°C to room temperature, to find the optimal condition for the acylation step.[1][6] Some methods suggest temperatures as low as -30°C to -50°C during the formation of the mixed anhydride and subsequent acylation.[6]

  • pH Control: Carefully monitor and adjust the pH of the reaction mixture. For the acylation step, a pH range of 7.2-7.5 has been reported for the formation of the tetrazole acetic acid salt, while the subsequent crystallization of the free acid is performed at a much lower pH of 2.4.[6] Enzymatic methods may use a pH gradient, for instance from 7.8 down to 6.2.[7]

  • Ensure Anhydrous Conditions: Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.[1]

  • Optimize Activation Step: Ensure complete formation of the mixed anhydride by carefully controlling the addition of pivaloyl chloride and the reaction time and temperature.[5][6]

  • Starting Material Purity: Use highly pure starting materials. Consider recrystallization or other purification methods for the starting materials if their purity is questionable.

Problem 2: Presence of Significant Impurities in the Final Product

Possible Causes:

  • Side Reactions: Undesired reactions can occur, leading to the formation of byproducts.

  • Incomplete Reaction: Unreacted starting materials will contaminate the final product.

  • Degradation of Cefazolin: The Cefazolin molecule can be unstable under certain pH and temperature conditions. Rapid hydrolysis can occur at a pH above 8.5, and the free acid may precipitate below a pH of 4.5.[2]

Corrective Actions:

  • Optimize Reaction Conditions: Refer to the corrective actions for "Low Yield" to minimize side reactions.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction and ensure it goes to completion.

  • Purification Strategy: Develop a robust purification protocol. This may involve:

    • Crystallization: Cefazolin free acid can be crystallized from the reaction mixture by adjusting the pH.[6]

    • Solvent Extraction: Use a suitable organic solvent to remove non-polar impurities.[8]

    • Chromatography: While less common for large-scale production, chromatographic techniques can be used for high-purity applications.

Problem 3: Difficulty in Isolating the Cefazolin Product

Possible Causes:

  • Incorrect pH for Precipitation: Cefazolin's solubility is highly pH-dependent.

  • Formation of an Emulsion during Extraction: This can make phase separation difficult.

  • Product is too Soluble in the Reaction Mixture: The choice of solvent can impact the ease of isolation.

Corrective Actions:

  • Precise pH Adjustment for Crystallization: Carefully adjust the pH to the optimal point for Cefazolin precipitation. For the free acid, a pH of 2.4 has been shown to be effective.[6]

  • Breaking Emulsions: If an emulsion forms during extraction, try adding a saturated brine solution or filtering the mixture through a bed of celite.

  • Solvent Selection: If product solubility is an issue, consider adding a co-solvent to reduce its solubility and promote precipitation.

Experimental Protocols

High-Yield Synthesis of Cefazolin Sodium

This protocol is based on an optimized chemical synthesis approach.[5][6]

Step 1: Formation of 7-ACA-TD salt

  • This step involves the reaction of 7-aminocephalosporanic acid (7-ACA) with 2-mercapto-5-methyl-1,3,4-thiadiazole. The resulting salt is a key intermediate.

Step 2: Preparation of the Mixed Acid Anhydride of 1H-tetrazol-1-ylacetic acid

  • Dissolve 1H-tetrazol-1-ylacetic acid in a suitable solvent like isopropyl alcohol.

  • Add triethylamine and stir at an elevated temperature (e.g., 65-70°C).

  • Cool the mixture and add methylene chloride.

  • Adjust the pH to 7.2-7.5.

  • Cool the mixture to a low temperature (e.g., -45°C) and add pivaloyl chloride.

  • Stir for an extended period at a low temperature (e.g., -30°C).

Step 3: Acylation Reaction

  • Prepare a solution of the 7-ACA-TD salt from Step 1 in a suitable solvent like dimethylformamide.

  • Add the pre-formed mixed acid anhydride from Step 2 to the 7-ACA-TD salt solution at a low temperature.

  • Allow the reaction to proceed for several hours, gradually increasing the temperature.

Step 4: Crystallization of Cefazolin Free Acid

  • Add water to the reaction mixture to separate the aqueous layer.

  • Heat the aqueous layer slightly and adjust the pH to 2.4 with hydrochloric acid to precipitate the Cefazolin free acid.

  • Cool the mixture to promote complete crystallization.

  • Filter, wash, and dry the Cefazolin free acid.

Step 5: Formation of Cefazolin Sodium

  • Dissolve the Cefazolin free acid in a suitable solvent like dimethyl acetamide.

  • Separately, prepare a solution of sodium acetate in water and isopropyl alcohol.

  • Add the Cefazolin solution to the sodium acetate solution dropwise at a controlled temperature.

  • Stir and then cool to induce crystallization of Cefazolin sodium.

  • Filter, wash with isopropyl alcohol, and dry the final product.

Data Presentation

ParameterOptimized ConditionRationale
Acylation Temperature -30°C to -50°CMinimizes side reactions and degradation of the temperature-liable mixed anhydride.[6]
Acylation pH 4.5 to 5.5Optimizes the nucleophilicity of the amine on the 7-ACA core while maintaining the stability of the beta-lactam ring.[6]
Crystallization pH (Free Acid) 2.4This is the isoelectric point where the free acid form of Cefazolin has minimal solubility in water, maximizing precipitation.[6]
Solvent for Acylation Methylene ChlorideA common aprotic solvent that is suitable for this type of acylation reaction.[5][6]

Visualizations

Cefazolin Synthesis Workflow```dot

G cluster_0 Side-Chain Activation cluster_1 Cephalosporin Core cluster_2 Coupling and Product Formation Methyl_1H_tetrazol_1_ylacetate This compound Activation Activation (e.g., with Pivaloyl Chloride) Methyl_1H_tetrazol_1_ylacetate->Activation Activated_Side_Chain Activated Side-Chain (Mixed Anhydride) Activation->Activated_Side_Chain Acylation Acylation Reaction Activated_Side_Chain->Acylation 7_ACA_derivative 7-aminocephalosporanic acid (or derivative like TDA) 7_ACA_derivative->Acylation Cefazolin_Crude Crude Cefazolin Acylation->Cefazolin_Crude Purification Purification (Crystallization, etc.) Cefazolin_Crude->Purification Cefazolin_Pure Pure Cefazolin Purification->Cefazolin_Pure

Caption: Troubleshooting Low Cefazolin Yield.

References

  • Sklyarenko, A. V., et al. (2018).
  • Hussain, S. A., Mahmood, T., & Chawala, N. (2018). Improved and economical synthesis of cefazolin sodium. Semantic Scholar.
  • Cremonesi, P., et al. (n.d.). Simple enzymatic process for preparing cefazolin.
  • North China Pharma Hebei Huamin Pharma. (2019). Purification method of cefazolin acid.
  • Skryabin, K. G., et al. (n.d.). Method of synthesis of cefazolin.
  • Hussain, S. A., et al. (n.d.). IMPROVED AND ECONOMICAL SYNTHESIS OF CEFAZOLIN SODIUM. Punjab University.
  • National Center for Biotechnology Inform
  • Wang, L., et al. (2018). Enzymatic synthesis of cefazolin using immobilized recombinant cephalosporin-acid synthetase as the biocatalyst.

Sources

Technical Support Center: Synthesis of Methyl 1H-Tetrazol-1-ylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1H-tetrazol-1-ylacetate is a critical building block in pharmaceutical synthesis, notably in the production of antibiotics like Cefazolin.[1] Its synthesis, typically achieved through the N-alkylation of 1H-tetrazole with a methyl haloacetate, appears straightforward but is frequently complicated by the formation of side products. The primary challenge arises from the inherent electronic nature of the tetrazole ring, which allows for alkylation at multiple nitrogen atoms.

This technical guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals. It addresses the most common side products, explains the mechanisms behind their formation, and offers field-proven protocols to optimize the synthesis for yield and purity.

Part 1: The Core Challenge: N1 vs. N2 Regioisomer Formation

This section addresses the most fundamental issue in the alkylation of unsubstituted tetrazoles: the formation of a regioisomeric mixture.

Frequently Asked Questions (FAQs)

Q1: What is the most common and significant side product when synthesizing this compound?

A1: The most prevalent side product is the regioisomer, methyl 2H-tetrazol-2-ylacetate . The reaction between the tetrazolate anion and an alkylating agent like methyl chloroacetate is not perfectly selective and produces a mixture of the N1- and N2-alkylated products.[2][3] The ratio of these isomers is highly dependent on the reaction conditions.

Q2: Why does the reaction produce two different isomers? What is the mechanism?

A2: The formation of two isomers is a direct consequence of the electronic structure of the tetrazolate anion, which is formed upon deprotonation of 1H-tetrazole by a base. The negative charge is delocalized across the nitrogen atoms of the ring, creating two primary nucleophilic centers at the N1 and N2 positions. Both positions can attack the electrophilic carbon of methyl chloroacetate, leading to a mixture of products.[4][5][6] The reaction generally proceeds via an SN2 mechanism. The regioselectivity can be influenced by factors such as the solvent, the counter-ion of the base, and the reaction temperature, which can shift the balance between kinetic and thermodynamic control.[7]

Reaction_Pathway Figure 1: N1 vs. N2 Alkylation Pathway cluster_start cluster_products TET 1H-Tetrazole ANION Tetrazolate Anion (Nucleophile) TET->ANION Deprotonation BASE Base (e.g., K₂CO₃) N1 This compound (Desired N1-Isomer) ANION->N1 N1 Attack N2 Methyl 2H-tetrazol-2-ylacetate (N2-Isomer Side Product) ANION->N2 N2 Attack MCA Methyl Chloroacetate (Electrophile)

Sources

Technical Support Center: Purification of Methyl 1H-Tetrazol-1-ylacetate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of methyl 1H-tetrazol-1-ylacetate. Recrystallization is a powerful technique for purifying solid compounds, and this guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during this process.

Introduction to Recrystallization of this compound

This compound is a key building block in medicinal chemistry, notably in the synthesis of pharmaceuticals like cefazolin.[1] Its purity is paramount for successful downstream applications. Recrystallization is an effective method for its purification, leveraging differences in solubility between the desired compound and impurities in a given solvent system at varying temperatures. The ideal solvent will dissolve the compound readily at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the solution.[2][3]

The core principle of recrystallization is based on the fact that the solubility of most solids increases with temperature.[3] A successful recrystallization protocol hinges on the appropriate choice of solvent and careful control of the cooling process to promote the growth of well-formed, pure crystals.

Troubleshooting Guide: Recrystallization of this compound

This section addresses common problems encountered during the recrystallization of this compound in a question-and-answer format.

Q1: I've added the hot solvent, but my crude this compound has turned into an oil instead of dissolving. What should I do?

This phenomenon, known as "oiling out," occurs when the solute melts before it dissolves in the hot solvent. It is a common issue when the melting point of the crude solid is lower than the boiling point of the solvent, often due to the presence of impurities depressing the melting point.

Probable Causes:

  • High Impurity Level: Significant amounts of impurities can lower the melting point of your compound.

  • Inappropriate Solvent Choice: The boiling point of your chosen solvent may be too high.

  • Heating Too Rapidly: The sample may have been heated too quickly, not allowing sufficient time for dissolution.

Solutions:

  • Add More Solvent: Increase the volume of the hot solvent to try and dissolve the oil.

  • Lower the Temperature: If possible, reduce the temperature of the solvent while still aiming for dissolution.

  • Switch to a Lower-Boiling Solvent: Consider a solvent with a lower boiling point.

  • Use a Mixed Solvent System: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid. Then, heat to clarify and cool slowly.

Q2: My this compound won't crystallize out of solution, even after cooling in an ice bath. What's going wrong?

Failure to crystallize is a frequent challenge and can be attributed to several factors.

Probable Causes:

  • Too Much Solvent: The most common reason for crystallization failure is using an excessive amount of solvent, which keeps the compound soluble even at low temperatures.

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it normally would at that temperature, and crystallization has not been initiated.

  • Insufficient Cooling: The solution may not have been cooled for a long enough period or to a low enough temperature.

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: Add a tiny crystal of pure this compound to the solution to act as a template for crystallization.

  • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to evaporate some of the solvent and then attempt to cool it again.

  • Prolonged Cooling: Ensure the solution has been cooled for an adequate amount of time in an ice bath.

Q3: I got a very low yield of purified this compound. How can I improve it?

A low recovery of the purified product is a common issue that can often be rectified with procedural adjustments.

Probable Causes:

  • Using Too Much Solvent: As mentioned previously, excess solvent will retain more of your compound in the solution, leading to a lower yield.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), some of the product may crystallize out with the impurities.

  • Incomplete Crystallization: Not allowing enough time for the solution to cool thoroughly will result in less product crystallizing out.

  • Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve some of the product.

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Pre-heat Funnel and Flask: If performing a hot filtration, pre-heat the funnel and receiving flask to prevent premature crystallization.

  • Ensure Complete Cooling: Allow ample time for the solution to cool, first to room temperature and then in an ice bath.

  • Use Ice-Cold Washing Solvent: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Q4: The crystals I obtained are very fine and difficult to filter, or they look discolored. What happened?

The quality of the crystals is a direct reflection of the recrystallization process.

Probable Causes:

  • Rapid Crystallization: Cooling the solution too quickly can lead to the formation of small, impure crystals as impurities get trapped in the rapidly forming crystal lattice.

  • Presence of Colored Impurities: The crude material may contain colored impurities that are not effectively removed by a single recrystallization.

Solutions:

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.

  • Charcoal Treatment: If colored impurities are present, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Be aware that charcoal can also adsorb some of your desired product, so use it sparingly.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for recrystallizing this compound?

The ideal solvent for recrystallization should have the following properties[2][4]:

  • The compound should be highly soluble at high temperatures and poorly soluble at low temperatures.

  • Impurities should either be very soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (removed by hot filtration).

  • The solvent should not react with the compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

For this compound, a good starting point is to test a range of solvents with varying polarities. Given its ester functionality and tetrazole ring, solvents like ethyl acetate, acetone, methanol, ethanol, or mixtures such as ethyl acetate/hexane could be suitable. A rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers; thus, ethyl acetate is a logical choice to investigate for an ester.

Q2: What are the potential impurities in my crude this compound?

Common impurities can include unreacted starting materials from the synthesis, such as 1H-tetrazole-1-acetic acid and methanol, or byproducts from side reactions. The specific impurities will depend on the synthetic route used.[5] Understanding the potential impurities can help in selecting an appropriate recrystallization solvent.

Q3: What is a mixed-solvent recrystallization, and when should I use it?

A mixed-solvent recrystallization is used when no single solvent has the ideal solubility properties.[2] This involves using a pair of miscible solvents, one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent). The crude compound is dissolved in a minimum amount of the hot "good" solvent, and then the "poor" solvent is added dropwise until the solution becomes cloudy (the point of saturation). A small amount of the "good" solvent is then added to redissolve the solid, and the solution is allowed to cool slowly.

Q4: How can I assess the purity of my recrystallized this compound?

Several analytical techniques can be used to assess the purity of your final product:

  • Melting Point Determination: A pure compound will have a sharp, well-defined melting point. Impurities will typically broaden and lower the melting point range. The reported melting point for this compound is 50-52 °C.

  • Thin-Layer Chromatography (TLC): TLC can be used to compare the recrystallized product to the crude material. A pure compound should ideally show a single spot on the TLC plate.

  • Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and identify the presence of any impurities.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent at room temperature and observe the solubility. If it is insoluble, heat the test tube in a warm water bath and observe. If the compound dissolves when hot and precipitates upon cooling, the solvent is a good candidate.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the flask on a hot plate with stirring. Add more hot solvent dropwise until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization of this compound
  • Solvent Pair Selection: Choose a pair of miscible solvents, one that readily dissolves the compound and one that does not.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Induce Saturation: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the single-solvent recrystallization protocol.

Data Presentation

Table 1: Properties of Potential Solvents for Recrystallization

SolventBoiling Point (°C)PolarityNotes
Ethyl Acetate77.1ModerateGood starting point for esters.
Acetone56Polar aproticCan be a good solvent for a variety of compounds.
Methanol64.7Polar proticMay have high solubility even at low temperatures.
Ethanol78.4Polar proticSimilar to methanol, may require a co-solvent.
Hexane69NonpolarLikely a "poor" solvent; useful in mixed-solvent systems.
Water100Very PolarMay be suitable if the compound has some water solubility.

Note: The ideal solvent or solvent mixture must be determined experimentally. The solubility of 1-H-tetrazole-1-acetic acid has been measured in several of these solvents, providing a useful reference point.[2]

Visualizations

Recrystallization_Workflow cluster_preparation Preparation cluster_process Process cluster_isolation Isolation & Analysis A Crude Methyl 1H-Tetrazol-1-ylacetate B Select Solvent(s) A->B C Dissolve in Minimum Hot Solvent B->C D Hot Filtration (if needed) C->D Insoluble impurities? E Slow Cooling (Room Temp -> Ice Bath) C->E No insoluble impurities D->E F Crystal Formation E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Purity Analysis (MP, TLC, NMR) I->J Troubleshooting_Logic cluster_oiling Oiling Out Solutions cluster_nocrystals No Crystals Solutions cluster_lowyield Low Yield Solutions Start Recrystallization Attempted OilingOut Oiling Out? Start->OilingOut NoCrystals No Crystals Form? OilingOut->NoCrystals No Sol1 Add More Solvent Lower Temp OilingOut->Sol1 Yes Sol2 Change Solvent/ Use Mixed Solvents OilingOut->Sol2 Persistent LowYield Low Yield? NoCrystals->LowYield No Sol3 Induce Crystallization (Scratch/Seed) NoCrystals->Sol3 Yes Sol4 Reduce Solvent Volume NoCrystals->Sol4 Still No Crystals Success Pure Crystals Obtained LowYield->Success No Sol5 Minimize & Use Ice-Cold Solvent LowYield->Sol5 Yes Sol6 Ensure Slow & Complete Cooling LowYield->Sol6 Also Consider Sol1->Start Retry Sol2->Start Retry Sol3->LowYield Sol4->Start Retry Sol5->Start Optimize & Retry Sol6->Start Optimize & Retry

Caption: Decision-making flowchart for troubleshooting common recrystallization issues.

References

Sources

Technical Support Center: Scaling Up Methyl 1H-Tetrazol-1-ylacetate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of methyl 1H-tetrazol-1-ylacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key pharmaceutical intermediate. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure a safe, efficient, and scalable synthesis.

Introduction to the Synthesis of this compound

This compound is a crucial building block in the synthesis of various pharmaceuticals, most notably the cephalosporin antibiotic, Cefazolin.[1][2][3] The primary synthetic route involves the N-alkylation of 1H-tetrazole with methyl chloroacetate. While this reaction appears straightforward on a laboratory scale, scaling up presents several challenges that can impact yield, purity, and safety. This guide will address these critical aspects to facilitate a smooth transition from benchtop to pilot plant or industrial production.

The fundamental reaction is depicted below:

1H-Tetrazole 1H-Tetrazole Product This compound 1H-Tetrazole->Product + Methyl_Chloroacetate Methyl Chloroacetate Methyl_Chloroacetate->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Product Byproduct Methyl 2H-tetrazol-2-ylacetate Product->Byproduct Isomerization/Side Reaction

Caption: General reaction scheme for the synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the scale-up of this compound synthesis in a question-and-answer format.

FAQ 1: Controlling Regioselectivity - The N1 vs. N2 Isomer Problem

Question: My reaction is producing a significant amount of the undesired methyl 2H-tetrazol-2-ylacetate isomer. How can I improve the regioselectivity for the desired N1-alkylated product on a larger scale?

Answer: The formation of both N1 and N2 isomers is a well-documented challenge in the alkylation of 5-unsubstituted tetrazoles.[4][5][6][7] The ratio of these isomers is influenced by several factors that become even more critical during scale-up.

Causality: The tetrazolate anion is an ambident nucleophile with two potential sites for alkylation (N1 and N2). The regioselectivity is a delicate balance of electronic and steric factors, as well as reaction conditions such as the choice of solvent, base, and counter-ion.[8][9]

Troubleshooting Protocol:

  • Solvent Selection: The polarity of the solvent plays a crucial role.

    • Polar aprotic solvents like DMF or DMAc often favor the formation of the N2 isomer.

    • Less polar solvents such as acetonitrile or acetone can increase the proportion of the desired N1 isomer. When scaling up, consider a solvent system that provides a good balance between solubility of the tetrazole salt and regioselectivity. A solvent swap after the salt formation and before the addition of methyl chloroacetate might be a viable strategy.

  • Base and Counter-ion Effect: The choice of base determines the counter-ion of the tetrazolate salt, which can influence the site of alkylation.

    • Potassium carbonate (K₂CO₃) is a commonly used base.

    • Experimenting with other bases like sodium carbonate (Na₂CO₃) or organic bases such as triethylamine (TEA) might alter the isomer ratio. The nature of the cation can influence the coordination with the tetrazolate anion, thereby directing the alkylation.

  • Temperature Control: Maintain a consistent and controlled temperature. Lower temperatures generally favor the thermodynamically more stable N1 isomer. On a large scale, efficient heat removal is critical to prevent temperature spikes that could favor the formation of the N2 isomer.

  • Addition Rate: A slow and controlled addition of methyl chloroacetate is crucial during scale-up. This helps to maintain a low concentration of the alkylating agent, which can improve selectivity and control the exotherm.

Process Optimization Workflow:

start Low N1/N2 Isomer Ratio solvent Evaluate Solvent System (e.g., Acetonitrile vs. DMF) start->solvent base Optimize Base and Counter-ion (e.g., K2CO3 vs. Na2CO3) solvent->base temp Lower and Control Reaction Temperature base->temp addition Slow Addition of Methyl Chloroacetate temp->addition analysis Analyze Isomer Ratio by NMR/HPLC addition->analysis analysis->solvent Ratio Unacceptable end Optimized Regioselectivity analysis->end Ratio Acceptable

Caption: Decision workflow for optimizing N1/N2 isomer ratio.

FAQ 2: Managing Reaction Exothermicity and Ensuring Safety

Question: I am concerned about the exothermic nature of the reaction during scale-up. What are the best practices for managing the heat generated and ensuring the safety of the process?

Answer: The alkylation of 1H-tetrazole is an exothermic reaction, and improper heat management on a large scale can lead to a thermal runaway, posing a significant safety risk.

Causality: The nucleophilic substitution reaction between the tetrazolate anion and methyl chloroacetate releases energy. In a large reactor, the surface area to volume ratio decreases, making heat dissipation less efficient.

Troubleshooting and Safety Protocols:

  • Calorimetry Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction, maximum temperature of synthesis reaction (MTSR), and adiabatic temperature rise. This data is crucial for designing a safe process.

  • Controlled Addition: As mentioned for regioselectivity, a slow, controlled addition of methyl chloroacetate is the primary method for controlling the rate of heat generation. The addition should be linked to the reactor's cooling capacity.

  • Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system (e.g., jacket cooling, external heat exchanger). The cooling medium's temperature and flow rate should be sufficient to handle the heat load.

  • Dilution: Running the reaction at a lower concentration can help to manage the exotherm by increasing the thermal mass of the system. However, this may impact reaction kinetics and downstream processing, so a balance must be found.

  • Emergency Preparedness: Have a clear emergency plan in place, including a quenching protocol (e.g., addition of a cold, inert solvent or a reaction inhibitor) in case of a cooling failure or a runaway reaction.

Typical Heat Management Parameters for Scale-Up:

ParameterLaboratory Scale (100 mL)Pilot Scale (100 L)
Addition Time of Methyl Chloroacetate 5-10 minutes2-4 hours
Jacket Temperature 20-25 °C (water bath)0-10 °C (chiller)
Stirring Speed 300-500 rpm100-200 rpm (ensure good mixing)
Monitoring ThermometerMultiple temperature probes, pressure sensor
FAQ 3: Purification and Isolation of the Final Product

Question: I am struggling with the purification of this compound at a larger scale. What is an effective and scalable purification strategy?

Answer: Purification is often a significant hurdle in scaling up this synthesis, as it requires the removal of the unreacted starting materials, the N2 isomer, and inorganic salts.

Causality: The product and the N2 isomer have similar physical properties, making separation by simple extraction challenging. Inorganic salts from the base can also contaminate the product.

Scalable Purification Protocol:

  • Work-up:

    • After the reaction is complete, filter off the inorganic salts (e.g., potassium chloride).

    • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction:

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with water to remove any remaining salts and water-soluble impurities.

    • A mild acidic wash (e.g., dilute HCl) can sometimes help to remove basic impurities, but care must be taken to avoid hydrolysis of the ester.

  • Crystallization: Crystallization is the most effective method for purifying the product and removing the N2 isomer on a large scale.[10]

    • Solvent Selection: A mixed solvent system is often required. A common approach is to dissolve the crude product in a good solvent (e.g., ethyl acetate, isopropanol) at an elevated temperature and then add a poor solvent (e.g., heptane, hexane) to induce crystallization upon cooling.

    • Cooling Profile: A slow and controlled cooling profile is essential for obtaining pure crystals and minimizing the inclusion of impurities.

    • Seeding: Seeding the solution with pure crystals of this compound can promote crystallization and improve crystal size distribution.

Crystallization Workflow:

start Crude Product dissolve Dissolve in a Good Solvent (e.g., Ethyl Acetate) at 50-60 °C start->dissolve add_antisolvent Add a Poor Solvent (e.g., Heptane) dissolve->add_antisolvent cool Controlled Cooling to 0-5 °C add_antisolvent->cool seed Seed with Pure Crystals (Optional) cool->seed filter Filter and Wash with Cold Solvent cool->filter seed->filter dry Dry under Vacuum filter->dry end Pure this compound dry->end

Caption: A typical crystallization workflow for the purification of this compound.

Detailed Experimental Protocol: Pilot Scale Synthesis (100 L)

This protocol is a representative example and should be adapted and optimized based on specific equipment and safety assessments.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1H-Tetrazole70.055.0 kg71.4
Methyl Chloroacetate108.528.5 kg78.3
Potassium Carbonate (fine powder)138.2111.8 kg85.4
Acetonitrile-70 L-

Procedure:

  • Reactor Setup: Ensure the 100 L glass-lined reactor is clean, dry, and inerted with nitrogen. Start the agitator at a moderate speed (e.g., 120 rpm).

  • Charge Reagents: Charge acetonitrile (70 L) and potassium carbonate (11.8 kg) to the reactor.

  • Charge 1H-Tetrazole: Charge 1H-tetrazole (5.0 kg) to the reactor.

  • Salt Formation: Heat the mixture to 40-45 °C and stir for 2-3 hours to ensure complete salt formation.

  • Cooling: Cool the reactor contents to 10-15 °C.

  • Methyl Chloroacetate Addition: Slowly add methyl chloroacetate (8.5 kg) over 3-4 hours, maintaining the internal temperature below 25 °C. Monitor the temperature closely.

  • Reaction: Stir the reaction mixture at 20-25 °C for 8-12 hours, or until reaction completion is confirmed by in-process control (IPC) analysis (e.g., HPLC) showing <1% of 1H-tetrazole remaining.

  • Work-up:

    • Cool the reaction mixture to 10-15 °C.

    • Filter the reaction mixture to remove the inorganic salts. Wash the filter cake with acetonitrile (2 x 5 L).

    • Combine the filtrate and washings and concentrate under reduced pressure at a temperature below 45 °C to obtain a crude oil.

  • Purification:

    • Add ethyl acetate (30 L) to the crude oil and heat to 40-45 °C to dissolve.

    • Slowly add heptane (45 L) over 1 hour.

    • Cool the mixture to 0-5 °C over 4-6 hours and hold for at least 2 hours.

    • Filter the crystalline product and wash with a cold (0-5 °C) mixture of ethyl acetate/heptane (1:2, 10 L).

    • Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.

Expected Yield: 7.5 - 8.5 kg (74-84%) of this compound with a purity of >98% and an N1/N2 isomer ratio of >99:1.

References

  • Alternative Cefazolin Synthesis with a Cephalosporin-Acid Synthetase. (2020). Applied Biochemistry and Microbiology, 56.
  • Synthesis and mechanisms of decomposition of some cephalosporin prodrugs. (n.d.). PubMed.
  • IMPROVED AND ECONOMICAL SYNTHESIS OF CEFAZOLIN SODIUM. (n.d.). Punjab University.
  • Method for manufacture of cephalosporins and intermediates thereof. (n.d.).
  • Method of synthesis of cefazolin. (n.d.).
  • Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkyl
  • SOP: CRYSTALLIZ
  • Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. (2025).
  • Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. (2025).
  • Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkyl
  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (n.d.). MDPI.
  • This compound. (n.d.).
  • Methyl Tetrazole-1-acet
  • Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor. (n.d.). Beilstein Journals.
  • 2-(1H-Tetrazol-1-yl)
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
  • Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. (2025).
  • Methyl 1H-tetrazol-1-ylacet
  • Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal.
  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025).
  • Tetrazoles via Multicomponent Reactions. (n.d.). Chemical Reviews.
  • Synthesis, crystallographic characterization, and thermal analyses of five 5-methyl-1H-tetrazole salts. (n.d.).
  • This compound | CAS No. 55633-19-7. (n.d.). Clearsynth.
  • Synthesis and Characterization of New Energetic Materials Based on Polyfunctionalized Tetrazoles and Covalent Azides. (2022).
  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (2016).
  • Microwave alkylation of lithium tetrazol
  • 55633-19-7(Methyl Tetrazole-1-acet
  • Methyl Tetrazole-1-acet
  • Tetrazoles: XLI. Alkylation of 1-aryltetrazol-5-ones. (2025).
  • Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1h-Tetrazol-5-Ylimino)-Methyl]- Naphthalen-2-Ol and its Cu(II), Co(II) Complexes. (n.d.). Oriental Journal of Chemistry.
  • Coordination chemistry with 1-methyl-5H-tetrazole: cocrystallization, laser-ignition, lead-free primary explosives – one ligand, three goals. (n.d.). RSC Publishing.
  • 5-vinyl-1H-tetrazole 1, 1-methyl-5-vinyltetrazole 2,... (n.d.).
  • Discovery, synthesis and characterization of a series of (1-alkyl-3-methyl-1H-pyrazol-5-yl)-2-(5-aryl-2H-tetrazol-2-yl)

Sources

preventing decomposition of methyl 1H-tetrazol-1-ylacetate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for methyl 1H-tetrazol-1-ylacetate (CAS 55633-19-7). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Here, we address common issues related to its storage and decomposition through practical troubleshooting guides and frequently asked questions.

Troubleshooting Guide

This section addresses specific observational or experimental issues you may encounter.

Q1: My previously free-flowing powder of this compound now appears clumpy, sticky, or has a slightly acidic smell. What is happening and is it still usable?

A: This is a classic sign of moisture absorption leading to hydrolytic degradation. The ester functional group in this compound is susceptible to hydrolysis, especially in the presence of ambient moisture. This reaction cleaves the methyl ester to form methanol and 2-(1H-tetrazol-1-yl)acetic acid[1]. The resulting carboxylic acid has different physical properties, including higher polarity and the potential for hydrogen bonding, which can cause the powder to clump. The faint acidic odor may also be attributable to this acidic degradation product.

Causality: The ester carbonyl is electrophilic and can be attacked by water, a weak nucleophile. This process can be accelerated by trace acidic or basic impurities. The formation of the carboxylic acid product can even auto-catalyze further hydrolysis.

Recommended Actions:

  • Assess Purity: Do not use the material directly in a critical synthesis. The purity of the reagent should be assessed to determine the extent of decomposition. We recommend a simple Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis (see protocol below) or a melting point determination. The reported melting point for 1H-Tetrazole is 154-158 °C, and significant deviation or a broad melting range indicates impurities[2].

  • Remediation (with caution): If the degradation is minor, the material can sometimes be salvaged by drying it thoroughly under high vacuum for several hours. Placing it in a vacuum desiccator with a strong desiccant like phosphorus pentoxide (P₄O₁₀) is also effective. This removes water and may halt further hydrolysis but will not reverse the degradation that has already occurred.

  • Prevention: To prevent recurrence, always store the compound in a tightly sealed container, preferably in a desiccator or a dry box with an inert atmosphere[3][4][5].

Q2: My reaction yields are inconsistent or lower than expected when using a previously opened bottle of this compound. Could the reagent be the problem?

A: Yes, it is highly probable that the reagent has degraded, leading to a lower concentration of the active starting material and the presence of interfering impurities.

Plausible Causes & Explanation:

  • Hydrolytic Degradation: As discussed in Q1, hydrolysis converts your starting material into 2-(1H-tetrazol-1-yl)acetic acid[1][6]. This impurity not only reduces the molar quantity of the desired reactant but its acidic proton can also interfere with base-sensitive reactions or quench organometallic reagents.

  • Thermal Decomposition: Tetrazole derivatives are high-nitrogen compounds known for their thermal sensitivity[7][8]. While relatively stable at recommended storage temperatures, prolonged exposure to elevated temperatures (e.g., improper storage in a warm lab) can initiate slow decomposition. This process often involves the irreversible loss of nitrogen gas (N₂) from the tetrazole ring, leading to highly reactive intermediates and a complete loss of the desired molecular scaffold[9][10].

Troubleshooting Workflow:

start Inconsistent / Low Yields Observed check_sm Check Purity of this compound start->check_sm protocol Perform RP-HPLC or Melting Point Analysis (See Protocol Below) check_sm->protocol result Is Purity >95%? protocol->result good Purity is Acceptable. Troubleshoot other reaction parameters (reagents, solvent, temp, etc.) result->good Yes bad Purity is Low. Degradation is confirmed. result->bad No action Procure a new batch of reagent. Review and improve storage protocols. bad->action

Caption: Troubleshooting workflow for diagnosing reagent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the definitive, gold-standard storage conditions for this compound to ensure maximum shelf-life?

A: To prevent both hydrolysis and thermal decomposition, stringent storage conditions are necessary. The following table summarizes the optimal parameters based on material safety data sheets and chemical principles.

ParameterRecommendationRationale
Temperature 2–8 °C[4]Minimizes the rate of thermal decomposition. Tetrazoles are heat-sensitive and can decompose, sometimes explosively, at elevated temperatures[2]. Refrigeration significantly slows kinetic processes.
Atmosphere Inert Gas (Argon or Nitrogen)[4]Displaces atmospheric moisture, preventing hydrolysis of the ester group. It also displaces oxygen, preventing potential long-term oxidative degradation pathways.
Container Tightly sealed, opaque container[3][11][12]Prevents moisture ingress and protects from light. While specific photostability data is limited, it is best practice for complex organic molecules. Use original manufacturer packaging when possible[11].
Location In a refrigerator or cold room, away from heat sources, sparks, and incompatible materials (e.g., strong acids, bases, oxidizing agents)[2][12][13].Tetrazoles are energetic compounds[7]. Segregation from ignition sources and reactive chemicals is a critical safety measure.
Q2: What are the primary chemical decomposition pathways I should be aware of?

A: The two most significant decomposition pathways for this compound are hydrolysis and thermal decomposition.

Caption: Primary decomposition pathways for this compound.

  • Hydrolysis: As shown above, this pathway involves the cleavage of the methyl ester bond to yield 2-(1H-tetrazol-1-yl)acetic acid and methanol[1]. This is the most common degradation pathway under ambient storage if the material is not protected from moisture.

  • Thermal Decomposition: This is a more destructive pathway that compromises the core tetrazole structure. Upon heating, the tetrazole ring can eliminate a molecule of dinitrogen (N₂), a thermodynamically very stable product[9][14]. This fragmentation leads to highly reactive and unstable intermediates like nitrilimines or carbenes, which can then react further to form a complex mixture of degradation products[7][9]. This pathway is generally irreversible and represents a significant loss of material integrity.

Q3: Can I store this compound in a solvent for easier handling?

A: We strongly advise against long-term storage in solution.

  • Protic Solvents (Methanol, Ethanol, Water): Storing in these solvents will accelerate hydrolysis of the ester.

  • Aqueous Buffers: Storage in aqueous solutions is not recommended due to hydrolysis. The rate of hydrolysis will be pH-dependent, often increasing under acidic or basic conditions.

  • Aprotic Solvents (ACN, THF, DCM): While preferable to protic solvents, long-term stability is not guaranteed. Trace moisture in the solvent can still cause slow hydrolysis over time.

If you must prepare a stock solution, follow these guidelines:

  • Use a high-purity, anhydrous aprotic solvent.

  • Prepare the solution fresh and use it as quickly as possible.

  • For short-term storage (no more than a few days), store the solution under an inert atmosphere (argon or nitrogen) at 2–8 °C.

  • Always perform a quality control check if the solution has been stored for an extended period.

Appendix: Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This method provides a reliable way to quantify the parent compound and detect the primary hydrolytic degradation product, 2-(1H-tetrazol-1-yl)acetic acid.

Instrumentation & Materials:

  • HPLC system with UV detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile/Water

  • This compound sample

  • (Optional) 2-(1H-tetrazol-1-yl)acetic acid reference standard

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the sample diluent to create a ~1 mg/mL stock solution. Further dilute 1:10 in the diluent to a final concentration of ~100 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      10.0 5 95
      12.0 5 95
      12.1 95 5

      | 15.0 | 95 | 5 |

  • Data Analysis:

    • Run a blank (injection of diluent) to identify any system peaks.

    • Inject the prepared sample.

    • The primary degradation product, 2-(1H-tetrazol-1-yl)acetic acid, is more polar than the parent ester and will therefore have a shorter retention time.

    • The parent compound, this compound, will be the major peak with a longer retention time.

    • Calculate the purity by area percent: (Area of Parent Peak / Total Area of All Peaks) * 100. A purity of <95% suggests significant degradation, and the use of this material is not recommended for sensitive applications.

This stability-indicating method is crucial for ensuring the quality of your starting material and the reproducibility of your experimental results[15].

References

  • Wikipedia. Tetrazole. [Link]

  • Karton, A., et al. (2011). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. The Journal of Physical Chemistry A, 115(9), 1743–1753. [Link]

  • Bio-Fine. 1-H-TETRAZOLE. [Link]

  • Lesnikovich, A. I., et al. (1992). The thermal decomposition of tetrazoles. Thermochimica Acta. [Link]

  • Gaponik, P. N., et al. (1989). Thermal decomposition of tetrazole: Part I. Programmed heating. Thermochimica Acta. [Link]

  • Ostrovskii, V. A., et al. (2003). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. [Link]

  • Ilyushin, M. A., & Tselinskii, I. V. (2012). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews, 81(7), 639.
  • Eberhardt, L. J., et al. (2024). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 29(13), 3021. [Link]

  • Tappan, B. C., et al. Initiation and Decomposition of Tetrazole Containing Green Energetic Materials. Cambridge Core. [Link]

  • Zhang, R., et al. (2022). Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ). Energetic Materials Frontiers, 3(4), 162-171. [Link]

  • Li, G. L., et al. (2012). 2-(1H-Tetrazol-1-yl)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(1), o143. [Link]

  • Tee, O. S., et al. (2007). The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate?. Canadian Journal of Chemistry, 85(10-11), 745-755.
  • Popova, Y., et al. (2018). Decomposition products of tetrazoles. Chemistry of Heterocyclic Compounds, 54, 863-881. [Link]

  • Pharmaffiliates. This compound. [Link]

  • Farré, M., et al. (2015). Analytical methods for human biomonitoring of pesticides. A review. Analytica chimica acta, 891, 38-55.
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Al-Mamun, M. A., et al. (2023). Strategic development and validation of a stability-indicating analytical method for S-adenosylmethionine. Prospects in Pharmaceutical Sciences, 2(4), 1-10. [Link]

  • Lin, W. Y., et al. (2018). Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. American Journal of Analytical Chemistry, 9(12), 621-633. [Link]

Sources

optimization of reaction conditions for methyl 1H-tetrazol-1-ylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 1H-tetrazol-1-ylacetate Synthesis

Welcome to the technical support center for the synthesis and optimization of this compound. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of tetrazole chemistry. Here, we address common challenges, provide in-depth explanations for reaction phenomena, and offer validated protocols to streamline your experimental workflow. Our focus is on providing practical, actionable advice grounded in established chemical principles to help you achieve optimal yields and purity.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of N1 and N2 alkylated isomers. How can I improve the regioselectivity for the desired this compound (N1 isomer)?

A1: This is the most common challenge in the alkylation of 1H-tetrazole. The tetrazolate anion is an ambident nucleophile, meaning it can be attacked by an electrophile at either the N1 or N2 position. Several factors, including solvent, temperature, the cation from the base, and the alkylating agent, govern the N1/N2 ratio.[1][2]

  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are generally preferred. They effectively solvate the cation, leaving a more "naked" and reactive tetrazolate anion. The nature of the reacting species can range from free anions to various ion pairs, which is heavily influenced by solvation.[1]

  • Base and Counter-ion: The choice of base is critical. Using a base that provides a lithium counter-ion (e.g., LiH or Li₂CO₃) has been shown to suppress N2-alkylation, thus favoring the N1 isomer.[3] This is attributed to the dual role of lithium in stabilizing the tetrazolate anion.[3] In contrast, potassium salts (e.g., from K₂CO₃) may lead to different selectivity profiles.

  • Temperature Control: Higher temperatures tend to favor the formation of the N1-substituted product.[1] However, this must be balanced against potential side reactions like ester hydrolysis or decomposition. We recommend starting optimizations at room temperature and gradually increasing it to find the optimal balance.

  • Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can significantly improve N1 selectivity.[3][4] PTC facilitates the transfer of the tetrazolate anion from an aqueous or solid phase to the organic phase where the alkylating agent resides, often leading to milder reaction conditions and improved outcomes.[5][6]

Q2: What is the mechanistic basis for the solvent and counter-ion effect on regioselectivity?

A2: The regioselectivity is fundamentally linked to the specific nature of the nucleophile (the tetrazolate anion) in solution.

  • In polar aprotic solvents , the tetrazolate anion is highly solvated, leading to a "freer" anion. The N1 position is generally considered more sterically accessible, while the N2 position is often more electron-rich. The outcome depends on whether the reaction is under kinetic or thermodynamic control.

  • The counter-ion (e.g., Li⁺, K⁺, Na⁺) forms an ion pair with the tetrazolate anion. Smaller, harder cations like Li⁺ coordinate more strongly to the N2 position, sterically hindering the approach of the electrophile and thus directing alkylation to the N1 position.[3] Larger, softer cations have a weaker interaction, which may result in a different isomeric ratio.

  • A rationale based on the difference between Sₙ1 and Sₙ2 substitution mechanisms has also been proposed to explain the observed regioselectivity, suggesting it cannot be attributed solely to steric hindrance.[2][7][8]

Below is a diagram illustrating the competitive N1 and N2 alkylation pathways.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation Tetrazole 1H-Tetrazole Anion Tetrazolate Anion (Ambident Nucleophile) Tetrazole->Anion + Base - HB⁺ Base Base (e.g., K₂CO₃) N1_Product This compound (N1 Isomer - Desired) Anion->N1_Product Attack at N1 N2_Product Methyl 2H-tetrazol-2-ylacetate (N2 Isomer - Byproduct) Anion->N2_Product Attack at N2 AlkylatingAgent Methyl Chloroacetate (Cl-CH₂-COOCH₃)

Caption: Competitive N1 vs. N2 alkylation pathways of the tetrazolate anion.

Q3: My reaction yield is consistently low, even with good conversion of the starting material. What are the likely causes?

A3: Low isolated yield despite high conversion often points to issues during the reaction or work-up.

  • Product Decomposition: If the reaction temperature is too high or the time too long, the ester moiety of the product, this compound, can undergo hydrolysis, especially if water and a strong base are present.

  • Work-up Losses: The product has moderate polarity. Ensure you are using an appropriate extraction solvent (e.g., ethyl acetate, dichloromethane) and performing a sufficient number of extractions. Back-extraction of the combined organic layers with brine can help remove highly polar impurities.

  • Side Reactions: The alkylating agent, methyl chloroacetate, can self-condense or react with other nucleophiles present. Using a slight excess (1.1-1.2 equivalents) is common, but a large excess should be avoided.

  • Incomplete Reaction: Monitor the reaction progress using a suitable analytical method like TLC or HPLC to ensure it has gone to completion.[9][10] Sometimes, reactions can stall if the base is not strong enough or is consumed by acidic impurities.

Q4: How can I reliably distinguish between the N1 and N2 isomers using analytical techniques?

A4: NMR spectroscopy is the most definitive tool for this purpose.

  • ¹H NMR: The chemical shifts of the methylene protons (-CH₂-) adjacent to the tetrazole ring are diagnostic. Typically, the methylene protons of the N1 isomer appear at a different chemical shift compared to the N2 isomer. The proton on the tetrazole ring (C5-H) is also a key indicator; its chemical shift is highly sensitive to which nitrogen atom is substituted.

  • ¹³C NMR: The chemical shift of the C5 carbon of the tetrazole ring is significantly different between the N1 and N2 isomers. In many cases, the C5 signal in 2,5-disubstituted tetrazoles is deshielded (appears further downfield) by 9-12 ppm compared to the corresponding 1,5-disubstituted isomer.[11]

  • HPLC: A well-developed HPLC method can separate the two isomers, allowing for quantification of the isomeric ratio. This is invaluable for reaction optimization.[9]

Troubleshooting Guide

This table provides a quick reference for common problems encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Poor Regioselectivity (High N2 Isomer) 1. Suboptimal solvent/base combination. 2. Reaction temperature is too low. 3. Inappropriate counter-ion (e.g., K⁺, Na⁺).1. Switch to a different solvent (e.g., DMF, MeCN). 2. Cautiously increase the temperature in 10 °C increments. 3. Use a lithium base (e.g., LiH, Li₂CO₃) to favor N1 alkylation.[3] 4. Implement Phase-Transfer Catalysis (PTC) with TBAB.[4]
Low or No Conversion 1. Base is not strong enough or is of poor quality. 2. Reaction temperature is too low or time is too short. 3. Presence of moisture or acidic impurities quenching the base.1. Use a stronger base (e.g., NaH) or ensure the current base (e.g., K₂CO₃) is finely powdered and anhydrous. 2. Increase temperature and/or reaction time; monitor via TLC/HPLC.[10] 3. Use anhydrous solvents and dry glassware.
Product Decomposition / Multiple Spots on TLC 1. Reaction temperature is too high. 2. Prolonged exposure to strong base. 3. Hydrolysis of the ester during reaction or aqueous work-up.1. Reduce the reaction temperature. 2. Shorten the reaction time once starting material is consumed. 3. Perform the aqueous work-up at a lower temperature (e.g., 0 °C) and use a mild buffer if necessary.
Difficulty in Purification 1. N1 and N2 isomers have very similar polarities. 2. Presence of unreacted starting materials or byproducts.1. Use a high-performance column chromatography system with a shallow solvent gradient (e.g., hexanes/ethyl acetate). 2. Consider recrystallization if the product is a solid. 3. Ensure the work-up procedure effectively removes the majority of impurities before chromatography.

Optimized Experimental Protocol

This protocol is a starting point for the N1-selective synthesis of this compound using phase-transfer catalysis.

Materials:

  • 1H-Tetrazole

  • Methyl Chloroacetate

  • Potassium Carbonate (K₂CO₃), finely powdered and dried

  • Tetrabutylammonium Bromide (TBAB)

  • Acetonitrile (anhydrous)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-tetrazole (1.0 eq), potassium carbonate (1.5 eq), and tetrabutylammonium bromide (0.1 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask under a nitrogen atmosphere.

  • Reagent Addition: Begin stirring the suspension and add methyl chloroacetate (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 6-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the 1H-tetrazole is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Rinse the salts with a small amount of acetonitrile.

    • Concentrate the combined filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to separate the N1 and N2 isomers.

Visualizations

Troubleshooting Workflow for Poor Regioselectivity

This diagram outlines a logical approach to optimizing the N1:N2 isomer ratio.

G start Problem: Poor N1:N2 Selectivity change_solvent Action: Change Solvent (e.g., DMF, MeCN) start->change_solvent Start Here check_temp Is Reaction Temp > 40°C? change_base Action: Change Base (Use Li₂CO₃ or LiH) check_temp->change_base Yes increase_temp Action: Increase Temperature (Incrementally to 50-70°C) check_temp->increase_temp No change_solvent->check_temp Re-evaluate use_ptc Action: Add Phase-Transfer Catalyst (e.g., 10 mol% TBAB) change_base->use_ptc If still poor result Improved N1 Selectivity change_base->result If successful use_ptc->result increase_temp->change_base If still poor increase_temp->result If successful

Caption: A logical workflow for troubleshooting and optimizing N1 regioselectivity.

References

  • Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46(44), 21085-21091. [Link]

  • CoLab. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. [Link]

  • PrepChem. (n.d.). Synthesis of 1H-Tetrazole-1-acetic acid. [Link]

  • Martínez-Ahumada, E., et al. (2021). Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. ACS Publications. [Link]

  • Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. New Journal of Chemistry. DOI:10.1039/D2NJ03841B. [Link]

  • Fisher, K. M., & Bolshan, Y. (2019). Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. Dalton Transactions. [Link]

  • ResearchGate. (2022). Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. [Link]

  • ResearchGate. (n.d.). Tetrazoles: XLI. Alkylation of 1-aryltetrazol-5-ones. [Link]

  • ResearchGate. (n.d.). Alkylation and Related Electrophilic Reactions at Endocyclic Nitrogen Atoms in the Chemistry of Tetrazoles. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]

  • Google Patents. (n.d.). EP0012230A1 - Process for producing 1H-tetrazole-1 acetic acid and its esters.
  • Patil, P., et al. (2015). MCR synthesis of a tetracyclic tetrazole scaffold. PMC - NIH. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. [Link]

  • Fischer, N., et al. (2020). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI. [Link]

  • Dömling, A. (2012). Tetrazoles via Multicomponent Reactions. Chemical Reviews - ACS Publications. [Link]

  • Semantic Scholar. (n.d.). Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. [Link]

  • Beilstein Journals. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • MDPI. (2022). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. [Link]

  • Reddit. (2023). Problem with tetrazole formation. [Link]

  • PTC Organics, Inc. (n.d.). PTC Selective O-Alkylation. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. [Link]

  • Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). [Link]

  • Pharmaffiliates. (n.d.). CAS No : 55633-19-7 | Product Name : this compound. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Royal Society of Chemistry. (2021). Flash chemistry enables high productivity metalation-substitution of 5-alkyltetrazoles. [Link]

Sources

troubleshooting low chemo-selectivity in tetrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides targeted troubleshooting for a critical challenge in synthetic chemistry: achieving high chemo-selectivity in tetrazole synthesis. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested solutions to guide you through the nuanced landscape of tetrazole regioselectivity.

Frequently Asked Questions (FAQs)

Question: What is chemo-selectivity in the context of tetrazole synthesis, and why is it a concern?

Answer: Chemo-selectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In tetrazole synthesis, the most prevalent chemo-selectivity challenge is regioselectivity . This typically manifests in two ways:

  • Alkylation of 5-Substituted 1H-Tetrazoles: The tetrazole anion is an ambident nucleophile, meaning it can be alkylated at two different positions (N1 or N2) of the tetrazole ring. Lack of control leads to a mixture of 1,5- and 2,5-disubstituted regioisomers, which are often difficult to separate and can have vastly different pharmacological properties.[1]

  • [3+2] Cycloaddition with Substituted Azides: When using organic azides and unsymmetrical nitriles, the cycloaddition can result in different regioisomers of the tetrazole ring itself, although the more common challenge is the N1/N2 alkylation issue.

Controlling this selectivity is paramount in drug development, where a single, specific isomer is required to ensure consistent efficacy, safety, and to meet stringent regulatory standards.

Question: What are the primary factors that influence regioselectivity in tetrazole reactions?

Answer: The outcome of these reactions is a delicate balance of several interconnected factors:

  • Catalysis: The choice of catalyst is arguably the most critical factor. Lewis acids (e.g., Zn(II), Co(II), Cu(II) salts) and Brønsted acids (e.g., ammonium chloride) are frequently used to activate the nitrile group in cycloadditions, making it more electrophilic.[2][3][4] The nature of the catalyst can steer the reaction towards a specific isomer.

  • Solvent: The solvent's polarity and ability to solvate ions can significantly influence the reaction pathway. High-boiling polar aprotic solvents like DMF and DMSO are common choices.[2][5] In some cases, water can be highly effective, particularly with certain zinc catalysts.[6]

  • Reaction Temperature: Temperature affects reaction kinetics. While elevated temperatures are often needed to overcome the activation energy, excessive heat can lead to side reactions or decomposition.[2]

  • Substrate Electronics and Sterics: The electronic nature of the substituents on the nitrile and the steric bulk of the alkylating agent play a crucial role. Electron-withdrawing groups on the nitrile can increase the reaction rate.[7][8] In alkylation, the steric hindrance around the N1 and N2 positions can dictate the site of attack.[1]

In-Depth Troubleshooting Guides

This section provides detailed, actionable protocols to address specific chemo-selectivity problems encountered in the laboratory.

Guide 1: Poor Regioselectivity in the Alkylation of 5-Substituted 1H-Tetrazoles

Problem: "My alkylation of a 5-substituted 1H-tetrazole is producing a mixture of N1 and N2 alkylated isomers, and I cannot isolate the desired 2,5-disubstituted product in high yield."

Scientific Rationale: The anion of a 5-substituted 1H-tetrazole has two nucleophilic nitrogen atoms, N1 and N2. The distribution of the final products depends on the reaction mechanism, which can be influenced by the nature of the alkylating agent and reaction conditions. A study published in New Journal of Chemistry suggests that the regioselectivity cannot be attributed solely to steric hindrance.[1] The mechanism (first-order SN1 vs. second-order SN2 nucleophilic substitution) plays a significant role. SN1-type reactions involving more stable carbocation intermediates may favor one isomer, while SN2 reactions are more sensitive to the steric environment of the nucleophile.[1] Generally, the 2,5-disubstituted tetrazole is the thermodynamically more stable product and is often formed preferentially.[1]

Workflow for Controlling Alkylation Regioselectivity

cluster_start Initial State cluster_problem Problem Pathway cluster_solution Troubleshooting Pathway Start 5-Substituted 1H-Tetrazole Problem Uncontrolled Alkylation Conditions Start->Problem Alkylating Agent + Base Solution Optimized Protocol (Phase-Transfer Catalysis) Start->Solution Alkyl Halide, K₂CO₃, TBAB, CH₃CN Mix Mixture of N1 and N2 Isomers Problem->Mix Product Desired Regioisomer (e.g., 2,5-Disubstituted) Solution->Product

Caption: Logical workflow for troubleshooting poor alkylation regioselectivity.

Recommended Protocol: Phase-Transfer Catalysis for Selective N2-Alkylation

This method promotes SN2-type reactions and often favors the formation of the more stable N2-alkylated isomer.

Step-by-Step Methodology:

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 5-substituted 1H-tetrazole (1.0 eq).

  • Add Base and Catalyst: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Add Solvent and Alkylating Agent: Add acetonitrile (CH₃CN) as the solvent, followed by the alkylating agent (e.g., an alkyl bromide, 1.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 82°C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to isolate the desired 2,5-disubstituted tetrazole.

Comparative Data for Alkylation Conditions

ParameterUncontrolled ConditionsPhase-Transfer Catalysis (PTC)Key Advantage of PTC
Base Strong, soluble bases (e.g., NaH)Heterogeneous, mild base (K₂CO₃)Reduces side reactions
Solvent Polar aprotic (e.g., DMF)AcetonitrileEasier to remove
Catalyst NoneTBABEnhances nucleophilicity of tetrazole anion
Typical N1:N2 Ratio Highly variable (e.g., 1:1 to 1:3)Often > 1:10High regioselectivity
Yield of N2 Isomer Low to moderateGood to excellentImproved isolated yield
Guide 2: Low Yield and/or Selectivity in [3+2] Cycloaddition

Problem: "My [3+2] cycloaddition between an organic nitrile and sodium azide is showing very low conversion, even at high temperatures. How can I activate my nitrile substrate effectively?"

Scientific Rationale: The [3+2] cycloaddition of an azide to a nitrile is a powerful method for creating the 5-substituted 1H-tetrazole core.[9][10] However, the nitrile functional group is often not electrophilic enough to react readily with the azide nucleophile, leading to a high activation energy barrier.[2] To overcome this, a catalyst is required to activate the nitrile. Lewis acids, such as zinc(II) salts, are highly effective.[3] Density functional theory (DFT) calculations have shown that the coordination of the nitrile's nitrogen atom to the Lewis acidic zinc center is the dominant factor in catalysis, substantially lowering the energy barrier for the azide's nucleophilic attack.[4][11]

Workflow for Nitrile Activation in Cycloaddition

cluster_problem Problem State cluster_solution Troubleshooting Solution Start Organic Nitrile + NaN₃ Problem Uncatalyzed Reaction (High Temperature) Start->Problem Catalyst Lewis Acid Catalyst (e.g., ZnBr₂) Start->Catalyst Result Low Conversion / No Reaction Problem->Result High Activation Energy Barrier Activation Nitrile Activation (Coordination to Zn²⁺) Catalyst->Activation Lowers Ea Product 5-Substituted 1H-Tetrazole Activation->Product [3+2] Cycloaddition

Caption: Mechanism of Lewis acid catalysis for nitrile activation.

Recommended Protocol: Zinc-Catalyzed [3+2] Cycloaddition in Water

This protocol, popularized by the Sharpless group, is a robust, safe, and often high-yielding method for the synthesis of 5-substituted 1H-tetrazoles.[6][12]

Step-by-Step Methodology:

  • Reagent Setup: In a pressure-tolerant vial or flask, combine the organic nitrile (1.0 eq), sodium azide (NaN₃, 1.5 eq), and zinc bromide (ZnBr₂, 1.0 eq).

  • Add Solvent: Add deionized water to the mixture. The concentration is typically between 2-5 M.

  • Reaction: Seal the vessel and heat the mixture to 100-170°C with vigorous stirring. The optimal temperature depends on the reactivity of the nitrile substrate. Monitor the reaction by TLC or LC-MS. Reaction times can range from 12 to 48 hours.[6]

  • Safety Precaution: Sodium azide is highly toxic. Upon acidification, it generates hydrazoic acid (HN₃), which is volatile and explosive. This entire work-up must be performed in a well-ventilated chemical fume hood.

  • Work-up: Cool the reaction mixture to room temperature. Carefully acidify the aqueous solution to a pH of ~1 by the slow, dropwise addition of concentrated hydrochloric acid. This step protonates the tetrazolate anion, causing the product to precipitate.[6]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove zinc salts and any unreacted sodium azide.

  • Purification: The product is often pure enough after filtration. If necessary, it can be recrystallized from a suitable solvent (e.g., an ethanol/water mixture).

Key Parameters for Optimization

ParameterTypical RangeRationale
Catalyst ZnBr₂, ZnCl₂, Zn(OTf)₂Activates nitrile for nucleophilic attack.[3][4]
NaN₃ Equivalents 1.2 - 2.0Excess ensures complete conversion of the nitrile.
Temperature 100 - 170 °CRequired to overcome activation energy; substrate dependent.[2]
Solvent Water, DMF, DMSOWater is green and effective with Zn(II) catalysis.[6]

By systematically addressing these common issues with proven protocols, researchers can significantly improve the chemo-selectivity of their tetrazole syntheses, leading to higher yields of the desired product and streamlining the path to discovery and development.

References

  • Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (2024). Google AI Test Kitchen.
  • Troubleshooting low conversion r
  • Synthesis of 1H-tetrazoles.Organic Chemistry Portal.
  • Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. (2021). RSC Publishing.
  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)
  • Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). NIH.
  • Optimization of the reaction conditions for the synthesis of 5-phenyl-1H-tetrazole.
  • Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Upd
  • Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). (2019). Thieme.
  • Why is tetrazole formation by addition of azide to organic nitriles c
  • Tetrazoles via Multicomponent Reactions.PMC - PubMed Central.
  • Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite.
  • Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkyl
  • Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. (2025).
  • Application Notes and Protocols for the Synthesis of 1H-Tetrazoles
  • Problem with tetrazole form

Sources

common impurities in commercial methyl 1H-tetrazol-1-ylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methyl 1H-tetrazol-1-ylacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that may arise during the use of this important building block in their experimental workflows. My aim is to provide not just answers, but a deeper understanding of the underlying chemistry, enabling you to anticipate and troubleshoot potential issues effectively.

Introduction: The Nature of this compound

This compound is a versatile heterocyclic compound widely employed in medicinal chemistry and organic synthesis, notably as a key intermediate in the production of cephalosporin antibiotics like Cefazolin.[1] Its structure, featuring a tetrazole ring and a methyl ester, provides a unique combination of properties. The tetrazole ring is often used as a bioisostere for a carboxylic acid group, offering improved metabolic stability and lipophilicity in drug candidates.[2][3] However, the synthesis and handling of this compound can present specific challenges, primarily related to isomeric purity and potential degradation. This guide will address these common issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) and Troubleshooting

Section 1: Purity and Impurity Profiling

Q1: I'm seeing an unexpected peak in the HPLC analysis of my commercial this compound. What could it be?

A1: The most probable impurity is the regioisomer, methyl 2H-tetrazol-2-ylacetate . The synthesis of N-substituted tetrazoles via alkylation of the tetrazole ring can lead to the formation of both N1 and N2 isomers.[4][5] The ratio of these isomers is influenced by the reaction conditions.

  • Causality of Isomer Formation: The tetrazole anion is a resonant structure with negative charge delocalized over the nitrogen atoms. Alkylation can occur at either the N1 or N2 position, leading to a mixture of regioisomers. The thermodynamic and kinetic control of the reaction, including the choice of solvent and base, can influence the final isomer ratio.

Q2: How can I confirm the presence of the methyl 2H-tetrazol-2-ylacetate isomer?

A2: A combination of chromatographic and spectroscopic techniques is recommended for unambiguous identification.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can typically separate the two isomers. The N1 and N2 isomers will likely have different retention times due to subtle differences in polarity. Developing a gradient method with a C18 column and a mobile phase of acetonitrile and water (with a modifier like formic or phosphoric acid) is a good starting point.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between the N1 and N2 isomers. The chemical shifts of the methylene (-CH2-) protons and the tetrazole ring carbon will be different for each isomer. For a related compound, methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, the methylene protons of the N2 isomer appear at 5.51 ppm in the 1H NMR spectrum.[7] The chemical environment of the protons and carbons in the N1 and N2 isomers is distinct, leading to different resonance frequencies.

Q3: What are other potential process-related impurities I should be aware of?

A3: Besides the N2-isomer, other impurities can arise from the manufacturing process. A common synthesis route involves the reaction of a glycine ester with an orthoformate and an azide source.[8]

  • Unreacted Starting Materials:

    • Glycine methyl ester

    • Triethyl orthoformate

    • Sodium azide (or other azide source)

  • By-products:

    • Side-products from the reaction of the orthoformate.

  • Residual Solvents:

    • Solvents used during the reaction and purification, such as acetic acid or ethyl acetate.[8]

A summary of potential process-related impurities is provided in the table below:

Impurity ClassPotential ImpuritiesRationale for Presence
Isomeric Impurities Methyl 2H-tetrazol-2-ylacetateNon-regioselective alkylation of the tetrazole ring.
Unreacted Starting Materials Glycine methyl ester, Triethyl orthoformate, Sodium azideIncomplete reaction during synthesis.
By-products VariousSide reactions involving the starting materials and intermediates.
Residual Solvents Acetic acid, Ethyl acetate, etc.Incomplete removal during workup and purification.
Section 2: Stability and Degradation

Q4: My solution of this compound has turned slightly yellow and I'm observing new peaks in my chromatogram. What is happening?

A4: This is likely due to degradation. Tetrazole derivatives can be susceptible to degradation under certain conditions, particularly exposure to harsh pH, high temperatures, and light.[9][10][11]

  • Hydrolytic Degradation: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 1H-tetrazole-1-acetic acid .

    • Acid-catalyzed hydrolysis: The ester oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

    • Base-catalyzed hydrolysis (saponification): The hydroxide ion directly attacks the carbonyl carbon.

  • Photodegradation: Exposure to UV light can induce cleavage of the tetrazole ring, leading to a variety of degradation products.[9] It is recommended to store the compound and its solutions in amber vials or protected from light.[12]

Q5: How can I perform a forced degradation study to understand the stability of my compound?

A5: A forced degradation study intentionally exposes the compound to stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Here is a general protocol for a forced degradation study:

Experimental Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like a mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and 60°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2. Keep at room temperature.

    • Thermal Degradation: Store the stock solution at 70°C in the dark.

    • Photodegradation: Expose the stock solution to a light source as per ICH Q1B guidelines, alongside a dark control.[12]

  • Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a suitable stability-indicating method, such as HPLC with UV or MS detection.

The logical workflow for identifying and characterizing impurities and degradants is illustrated in the following diagram:

Impurity_Workflow cluster_synthesis Synthesis & Commercial Product cluster_impurities Potential Impurities cluster_degradation Potential Degradation Products cluster_analysis Analytical Characterization Synthesis Synthesis of Methyl 1H-Tetrazol-1-ylacetate Isomer Methyl 2H-tetrazol-2-ylacetate (Regioisomer) Synthesis->Isomer generates Starting_Materials Residual Starting Materials (Glycine methyl ester, etc.) Synthesis->Starting_Materials generates Byproducts Reaction By-products Synthesis->Byproducts generates Commercial Commercial Product Commercial->Isomer may contain Commercial->Starting_Materials may contain Commercial->Byproducts may contain Hydrolysis_Product 1H-Tetrazole-1-acetic acid (Hydrolysis) Commercial->Hydrolysis_Product degrades to (hydrolysis) Photodegradation_Products Ring-cleavage Products (Photodegradation) Commercial->Photodegradation_Products degrades to (photolysis) HPLC HPLC (Separation) Isomer->HPLC detected by Starting_Materials->HPLC detected by Byproducts->HPLC detected by Hydrolysis_Product->HPLC detected by Photodegradation_Products->HPLC detected by NMR NMR (Structure Elucidation) HPLC->NMR fractions for MS Mass Spectrometry (Molecular Weight) HPLC->MS fractions for

Caption: Workflow for impurity and degradation analysis.

Analytical Methodologies

Protocol: HPLC Method for Isomer Separation (Illustrative)

This is a starting point and may require optimization for your specific system and sample matrix.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

The logical relationship for confirming the identity of an impurity is depicted below:

Identity_Confirmation Unknown_Peak Unknown Peak in HPLC Chromatogram Fraction_Collection Fraction Collection Unknown_Peak->Fraction_Collection NMR_Analysis NMR Analysis (1H, 13C, COSY, etc.) Fraction_Collection->NMR_Analysis MS_Analysis Mass Spectrometry (HRMS) Fraction_Collection->MS_Analysis Structure_Elucidation Structure Elucidation NMR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: Logic for impurity structure elucidation.

Summary and Recommendations

When working with commercial this compound, it is crucial to be aware of the potential for isomeric impurities, primarily methyl 2H-tetrazol-2-ylacetate. A well-developed HPLC method is essential for routine purity checks. For structural confirmation of any unknown peaks, isolation followed by NMR and MS analysis is the gold standard.

To ensure the integrity of your experiments, proper storage and handling are paramount. Store the compound in a cool, dark, and dry place. For solutions, use amber vials and consider refrigeration for long-term storage. Being proactive in understanding the potential impurities and degradation pathways will lead to more robust and reliable experimental outcomes.

References

  • Tetrazoles via Multicomponent Reactions. Chemical Reviews. Available at: [Link]

  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules. Available at: [Link]

  • Synthesis of 1H-Tetrazole-1-acetic acid. PrepChem.com. Available at: [Link]

  • Crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate. National Center for Biotechnology Information. Available at: [Link]

  • Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. National Center for Biotechnology Information. Available at: [Link]

  • Decomposition products of tetrazoles. ResearchGate. Available at: [Link]

  • Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. ResearchGate. Available at: [Link]

  • MCR synthesis of a tetracyclic tetrazole scaffold. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of novel Tetrazole derivatives and their biological evaluation. Indian Journal of Research in Pharmacy and Biotechnology. Available at: [Link]

  • Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Semantic Scholar. Available at: [Link]

  • Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Growing Science. Available at: [Link]

  • Separation of 2H-Tetrazole, 5-methyl- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]

  • Photocatalytic degradation of MO in acidic, neutral, and basic media by.... ResearchGate. Available at: [Link]

  • 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. Semantic Scholar. Available at: [Link]

  • Fast-LC Determination of 1-methyl-1H-tetrazole-5-thiol in Human Plasma With Column-Switching Sample Clean-Up. PubMed. Available at: [Link]

  • Decomposition of tetramethyl-2-tetrazene under acidic conditions. ResearchGate. Available at: [Link]

  • Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. The Royal Society of Chemistry. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Al-Nahrain Journal of Science Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science. Available at: [Link]

  • 1 Learning H-Coupled 13C NMR in the First Month of Sophomore Organic Lecture COMMUNICATION Douglass F. Taber Department of Che*. ChemRxiv. Available at: [Link]

  • CAS No : 55633-19-7 | Product Name : this compound. Pharmaffiliates. Available at: [Link]

  • Methyl Orange Photo-Degradation by TiO2 in a Pilot Unit under Different Chemical, Physical, and Hydraulic Conditions. MDPI. Available at: [Link]

  • Crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate. National Center for Biotechnology Information. Available at: [Link]

  • Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. PubMed. Available at: [Link]

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Technical Support Center: Workup Procedures for Reactions Involving Methyl 1H-Tetrazol-1-ylacetate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the successful workup and purification of reactions involving methyl 1H-tetrazol-1-ylacetate. We will delve into the underlying chemical principles to not only provide step-by-step protocols but also to empower you to troubleshoot effectively.

I. Understanding this compound: Key Physicochemical Properties

This compound is a versatile building block in organic synthesis, particularly in medicinal chemistry where the tetrazole ring serves as a bioisostere for the carboxylic acid group, offering enhanced metabolic stability.[1][2][3] Its successful application hinges on a thorough understanding of its properties, which directly influence the design of an effective workup procedure.

PropertyValue/DescriptionImplication for Workup
Molecular Formula C4H6N4O2[4]Relatively low molecular weight, suggesting some volatility.
Molecular Weight 142.12 g/mol [4]Standard for small organic molecules.
Appearance Typically a solid at room temperature.Isolation will likely involve precipitation or crystallization.
pKa of Tetrazole NH Similar to a carboxylic acid.[2]The compound is acidic and will exist as a salt in basic aqueous solutions. This property is key for extractive purification.
Solubility The methyl ester group enhances solubility in organic solvents.[1]Soluble in common organic solvents like ethyl acetate, dichloromethane, and methanol. Its anionic form (tetrazolate) is soluble in aqueous base.
Stability The tetrazole ring is generally stable to a range of reagents but can be sensitive to strong acids and high temperatures.[2][5] The ester group is susceptible to hydrolysis under acidic or basic conditions.[1][6]Avoid prolonged exposure to harsh pH conditions during workup to prevent ester hydrolysis or ring isomerization.[5]

II. Frequently Asked Questions (FAQs) - General Workup Principles

This section addresses common questions regarding the workup of reactions involving this compound.

Q1: What is the first step after my reaction is complete?

A1: The first step is to "quench" the reaction. This involves adding a reagent to stop the reaction and neutralize any reactive species.[7] For many reactions, this can be as simple as adding water or a saturated aqueous solution of ammonium chloride (NH4Cl). If your reaction involves residual azide reagents, it is a critical safety measure to quench with a freshly prepared solution of sodium nitrite at 0°C to decompose the excess azide.[8]

Q2: How do I separate my product from the reaction mixture?

A2: Liquid-liquid extraction is the most common method.[7][9] You will add an organic solvent that is immiscible with water (e.g., ethyl acetate) to your quenched reaction mixture in a separatory funnel. Your product, being organic-soluble, will preferentially move into the organic layer, leaving water-soluble impurities in the aqueous layer.

Q3: Which organic solvent should I choose for extraction?

A3: Ethyl acetate is an excellent first choice for extracting this compound. It is a good solvent for the compound, is relatively non-toxic, and is easily removed under reduced pressure. Dichloromethane (DCM) is another option, but it is denser than water, which will alter the layer separation in your separatory funnel.

Q4: My product seems to be stuck in the aqueous layer. What's happening?

A4: This is a common issue and is due to the acidic nature of the tetrazole ring. In a neutral or basic aqueous solution, the tetrazole can be deprotonated to form a tetrazolate anion, which is much more soluble in water than in organic solvents. To drive the compound into the organic layer, you must acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of around 2-3.[8] This protonates the tetrazole ring, making the molecule neutral and thus more soluble in the organic solvent.

Q5: What is the purpose of washing the organic layer?

A5: Washing the combined organic extracts is crucial for removing residual impurities.[10]

  • Water Wash: Removes highly polar, water-soluble impurities.

  • Saturated Sodium Bicarbonate (NaHCO3) Wash: Neutralizes any remaining acid in the organic layer. This is important to prevent acid-catalyzed hydrolysis of your ester product during storage or concentration.

  • Brine (Saturated NaCl) Wash: Removes the majority of the dissolved water from the organic layer, making the subsequent drying step more efficient.

Q6: How do I remove residual water from my organic extract?

A6: After washing with brine, there will still be trace amounts of water in your organic solvent. A drying agent, such as anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), is added to the organic extract to absorb this water.[10] After a few minutes of swirling, the drying agent can be removed by filtration.

III. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the workup procedure.

Q: My final yield is very low. What are the potential causes?

A:

  • Incomplete Extraction: As mentioned in FAQ Q4, if the pH of the aqueous layer is not sufficiently acidic, your product will remain in the aqueous phase as the tetrazolate salt. Always check the pH of the aqueous layer after acidification and before extraction.

  • Ester Hydrolysis: Prolonged exposure to acidic or basic conditions during the workup can hydrolyze the methyl ester to the corresponding carboxylic acid.[1] The resulting carboxylic acid will have very different solubility properties and may be lost during the extraction. Keep the workup steps as brief as possible.

  • Emulsion Formation: Vigorous shaking of the separatory funnel can lead to the formation of an emulsion (a stable mixture of the organic and aqueous layers), making separation difficult and leading to product loss. If an emulsion forms, try adding more brine or filtering the mixture through a pad of Celite.

Q: My NMR spectrum shows an unexpected peak, suggesting an impurity. What could it be?

A:

  • Starting Materials: If the reaction did not go to completion, you might have unreacted starting materials. Compare the NMR of your product to that of your starting materials.

  • Hydrolyzed Product: The presence of 1H-tetrazol-1-ylacetic acid is a common impurity. This will have a broad singlet for the carboxylic acid proton in the 1H NMR spectrum.

  • Isomerization: Although less common under standard workup conditions, isomerization of the tetrazole ring can occur, particularly if the reaction was run under harsh acidic conditions.[5] This can lead to the formation of methyl 2H-tetrazol-2-ylacetate.

Q: I'm having trouble purifying my compound by column chromatography. Any tips?

A:

  • Solvent System: A common mobile phase for silica gel chromatography of this compound is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

  • Streaking on the TLC Plate: If your compound streaks on the TLC plate, it may be due to its acidic nature. Adding a small amount of acetic acid (e.g., 1%) to your mobile phase can often lead to better separation.

  • Co-elution of Impurities: If impurities are co-eluting with your product, consider an alternative purification method such as recrystallization.

IV. Detailed Experimental Protocols

Protocol 1: Standard Extractive Workup

This protocol assumes the reaction was carried out in an organic solvent.

  • Quenching: Cool the reaction mixture to room temperature. Slowly add water or saturated aqueous NH4Cl to quench the reaction. If azides were used, cool to 0°C and add a freshly prepared solution of sodium nitrite.

  • Solvent Removal: If the reaction solvent is miscible with water (e.g., THF, DMF), remove it under reduced pressure.

  • Extraction - Step 1 (Initial Extraction): Transfer the mixture to a separatory funnel. Add ethyl acetate and shake gently. Allow the layers to separate and drain the aqueous layer.

  • pH Adjustment and Re-extraction: Check the pH of the aqueous layer. Adjust to pH 2-3 with 1M HCl.[8] Extract the acidified aqueous layer two more times with fresh portions of ethyl acetate.

  • Combine and Wash: Combine all the organic extracts in the separatory funnel.

    • Wash once with water.

    • Wash once with saturated aqueous sodium bicarbonate.

    • Wash once with brine.

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add anhydrous Na2SO4, and swirl for 5-10 minutes.[10]

  • Filtration and Concentration: Filter the solution to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel using a slurry of hexane.

  • Load the Sample: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate). Monitor the elution by TLC.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 50:50 hexane:ethyl acetate) to elute your product.

  • Collect and Concentrate: Collect the fractions containing the pure product (as determined by TLC). Combine the pure fractions and remove the solvent under reduced pressure.

V. Visualizations

General Workup Workflow

WorkupWorkflow start Reaction Mixture quench Quench Reaction (e.g., H2O, aq. NH4Cl) start->quench extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) quench->extract separate Separate Layers extract->separate organic_layer Organic Layer separate->organic_layer Product aqueous_layer Aqueous Layer separate->aqueous_layer Impurities combine Combine Organic Layers organic_layer->combine acidify Acidify to pH 2-3 (e.g., 1M HCl) aqueous_layer->acidify re_extract Re-extract Aqueous Layer acidify->re_extract re_extract->organic_layer wash Wash Sequentially (H2O, NaHCO3, Brine) combine->wash dry Dry over Na2SO4 wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate crude_product Crude Product filter_concentrate->crude_product purify Purify (Column Chromatography or Recrystallization) crude_product->purify final_product Pure this compound purify->final_product

Caption: A general workflow for the extractive workup of reactions involving this compound.

Troubleshooting Decision Tree

TroubleshootingTree start Low Yield or Impure Product? check_ph Was aqueous layer pH ~2-3 during extraction? start->check_ph no_ph No check_ph->no_ph No yes_ph Yes check_ph->yes_ph Yes re_acidify Action: Re-acidify aqueous layer and re-extract. no_ph->re_acidify check_hydrolysis Does NMR show signs of ester hydrolysis? yes_ph->check_hydrolysis yes_hydrolysis Yes check_hydrolysis->yes_hydrolysis Yes no_hydrolysis No check_hydrolysis->no_hydrolysis No hydrolysis_cause Cause: Prolonged exposure to acid/base. Action: Minimize workup time in future experiments. yes_hydrolysis->hydrolysis_cause check_emulsion Did an emulsion form during extraction? no_hydrolysis->check_emulsion yes_emulsion Yes check_emulsion->yes_emulsion Yes no_emulsion No check_emulsion->no_emulsion No emulsion_cause Action: Add brine or filter through Celite. Shake more gently. yes_emulsion->emulsion_cause check_purification Is purification the issue? no_emulsion->check_purification yes_purification Yes check_purification->yes_purification Yes purification_action Action: Optimize chromatography (add acid to eluent) or try recrystallization. yes_purification->purification_action

Caption: A decision tree for troubleshooting common issues during the workup of this compound.

VI. References

  • Google Patents. (n.d.). WO2006050922A1 - Process for the synthesis of tetrazoles.

  • PubMed. (2017). Synthesis and chromatographic evaluation of phenyl/tetrazole bonded stationary phase based on thiol-epoxy ring opening reaction. [Link]

  • National Institutes of Health. (2020, October 23). Synthesis, Cytotoxic Analysis, and Molecular Docking Studies of Tetrazole Derivatives via N-Mannich Base Condensation as Potential Antimicrobials. [Link]

  • CORE. (n.d.). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. [Link]

  • National Institutes of Health. (n.d.). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. [Link]

  • Semantic Scholar. (n.d.). Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. [Link]

  • PubMed. (n.d.). Tetrazole compounds: the effect of structure and pH on Caco-2 cell permeability. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1H-Tetrazole-1-acetic acid. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 55633-19-7 | Product Name : this compound. [Link]

  • National Institutes of Health. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]

  • National Institutes of Health. (2018, June 21). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. [Link]

  • ACS Publications. (n.d.). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). [Link]

  • ACS Publications. (2024, April 29). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. [Link]

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. [Link]

  • ACS Publications. (n.d.). Tetrazoles via Multicomponent Reactions. [Link]

  • RSC Publishing. (2021, December 7). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. [Link]

  • YouTube. (2021, February 5). reaction work-up, liquid-liquid extraction, & product isolation. [Link]

  • YouTube. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment. [Link]

  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.). [Link]

  • Semantic Scholar. (n.d.). The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate?. [Link]

  • MDPI. (n.d.). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • National Institutes of Health. (n.d.). 2-(1H-Tetrazol-1-yl)acetic acid monohydrate. [Link]

  • PubChem. (n.d.). 1-methyl-1H-tetrazole-5-thiolate. [Link]

  • SciSpace. (n.d.). Methyl Acetate Hydrolysis in a Reactive Divided Wall Column. [Link]

Sources

stability of methyl 1H-tetrazol-1-ylacetate in different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 1H-Tetrazol-1-ylacetate

A Guide to Understanding and Managing pH-Dependent Stability

Welcome to the technical support guide for this compound (CAS 55633-19-7). As a key intermediate in pharmaceutical synthesis, particularly for cephalosporin antibiotics like cefazolin, understanding its chemical behavior is critical for reproducible and successful research.[1][2] This guide, prepared by our senior application scientists, provides in-depth answers, troubleshooting advice, and validated protocols to address challenges related to the compound's stability in various pH environments.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries researchers have regarding the stability of this compound.

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

The principal route of degradation is the hydrolysis of the methyl ester functional group.[3] This reaction cleaves the ester bond, yielding 1H-tetrazole-1-acetic acid and methanol as the primary products. The tetrazole ring itself is generally robust and more resistant to degradation under typical physiological and experimental conditions compared to the ester linkage.[4][5]

Q2: How does pH influence the stability of the compound?

The stability of this compound is highly pH-dependent due to the susceptibility of its ester group to both acid-catalyzed and base-catalyzed hydrolysis.

  • Acidic Conditions (pH < 6): The rate of hydrolysis is accelerated. The reaction is catalyzed by hydronium ions (H₃O⁺) which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Neutral Conditions (pH ≈ 6-7.5): The compound exhibits its maximum stability in this range, as the concentrations of both hydronium and hydroxide ions are at their lowest.

  • Basic Conditions (pH > 7.5): The rate of hydrolysis increases significantly. The reaction is driven by the hydroxide ion (OH⁻), a strong nucleophile, which directly attacks the electrophilic carbonyl carbon. This process, known as saponification, is typically faster than acid-catalyzed hydrolysis.

Q3: Is the 1H-tetrazole ring itself stable across a wide pH range?

Yes, the tetrazole ring is known for its high degree of aromaticity and metabolic stability, which is why it is often used as a bioisostere for carboxylic acids in drug design.[4][5] While extreme temperatures or photochemical conditions can induce decomposition of the tetrazole ring, it remains intact under the typical pH and temperature conditions used in most laboratory experiments.[4][6]

Q4: What storage conditions are recommended for solutions of this compound?

To ensure long-term stability and prevent premature degradation, solutions should be prepared and stored under conditions that minimize hydrolysis. We recommend the following:

  • Solvent: For stock solutions, use an anhydrous aprotic organic solvent like acetonitrile or ethyl acetate.

  • Aqueous Buffers: If aqueous solutions are necessary, use a buffer in the neutral pH range (e.g., pH 6.5-7.4 phosphate buffer).

  • Temperature: Store all solutions at low temperatures, ideally between 2-8°C, to slow the rate of any potential degradation.[7]

  • Preparation: Prepare aqueous solutions fresh for each experiment whenever possible.

Troubleshooting Guide: Common Experimental Issues

Encountering unexpected results? This guide helps you diagnose and resolve common problems related to the stability of this compound.

Problem Observed Probable Cause Recommended Solution
Inconsistent results or loss of compound in assays using a basic buffer (e.g., pH > 8). Base-catalyzed hydrolysis. The compound is rapidly degrading into 1H-tetrazole-1-acetic acid during your experimental timeframe.1. Reduce the pH of the buffer to the neutral range if your experimental design allows. 2. If high pH is required, minimize the incubation time and ensure all samples are processed for identical durations. 3. Perform a time-course study at your experimental pH to quantify the rate of degradation and apply a correction factor if necessary.
A new, more polar peak appears and grows over time during HPLC analysis, especially with an acidic mobile phase. Acid-catalyzed hydrolysis. The parent compound is converting to its carboxylic acid degradant (1H-tetrazole-1-acetic acid).1. Confirm the identity of the new peak using a reference standard of 1H-tetrazole-1-acetic acid or by LC-MS analysis. 2. Keep prepared samples in the autosampler at a low temperature (e.g., 4°C). 3. Increase the pH of the mobile phase to be closer to neutral if separation allows. 4. Ensure samples are analyzed immediately after preparation.
Low yield during a synthetic step that involves deprotection or reaction under acidic or basic conditions. Concurrent degradation of the ester. The reaction conditions intended for another part of the molecule are also causing hydrolysis of the this compound moiety.1. Screen for milder reaction conditions (e.g., lower temperature, shorter reaction time). 2. Consider using a protecting group strategy for the ester if the molecule must be subjected to harsh pH conditions. 3. Analyze aliquots of the reaction mixture over time to find the optimal point where the desired reaction is complete but degradation is minimal.

Visualizing Degradation and Troubleshooting

To better understand the chemical processes and diagnostic steps, the following diagrams illustrate the key pathways and workflows.

G cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) A_Reactant This compound A_Product 1H-Tetrazole-1-acetic acid + Methanol A_Reactant->A_Product Hydrolysis B_Reactant This compound B_Product 1H-Tetrazole-1-acetate Salt + Methanol B_Reactant->B_Product Saponification (faster)

Caption: pH-dependent hydrolysis pathways of this compound.

G start Unexpected Results? (e.g., low yield, extra peaks) check_pH What is the pH of the a) reaction, b) buffer, or c) mobile phase? start->check_pH acidic Acidic (pH < 6) check_pH->acidic Acidic neutral Neutral (pH ≈ 7) check_pH->neutral Neutral basic Basic (pH > 8) check_pH->basic Basic sol_acid Likely Acid-Catalyzed Hydrolysis. ACTION: Raise pH, reduce time/temp, keep samples cold. acidic->sol_acid sol_neutral Degradation is unlikely to be pH-driven. ACTION: Investigate other factors (temp, light, oxidation). neutral->sol_neutral sol_basic Likely Base-Catalyzed Hydrolysis. ACTION: Lower pH, significantly reduce time/temp. basic->sol_basic

Caption: Troubleshooting workflow for stability issues.

Experimental Protocol: Assessing pH Stability via HPLC

This protocol provides a robust method for quantifying the stability of this compound at different pH values.

Objective: To determine the degradation kinetics of this compound across a range of pH conditions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer salts (e.g., phosphate, citrate, borate) to prepare buffers at pH 2, 4, 7, 9, and 12.

  • HPLC system with UV detector (detection at ~210 nm) or LC-MS.

  • C18 reverse-phase HPLC column.

  • Constant temperature incubator or water bath.

Methodology:

  • Preparation of Buffers: Prepare a series of aqueous buffers (e.g., 50 mM) at the desired pH values. Filter through a 0.22 µm filter.

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to create a concentrated stock solution (e.g., 10 mg/mL).

  • Initiation of Stability Study:

    • For each pH condition, pipette the required volume of buffer into a labeled vial.

    • Spike a small volume of the stock solution into each buffer to achieve the target final concentration (e.g., 100 µg/mL). Ensure the final concentration of acetonitrile is low (<5%) to avoid altering the buffer properties.

    • Vortex each solution gently to mix.

  • Timepoint Zero (T=0) Sample: Immediately after mixing, take an aliquot from each vial and dilute it into a mobile phase or a suitable quenching solution (e.g., a neutral buffer) for immediate HPLC analysis. This establishes the initial concentration.

  • Incubation: Place the vials in a constant temperature incubator set to a relevant temperature (e.g., 25°C or 37°C).

  • Subsequent Timepoints: At predetermined intervals (e.g., 1, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each vial and process them for HPLC analysis as described in step 4.

  • HPLC Analysis:

    • Analyze all samples using a validated reverse-phase HPLC method. An isocratic method with a mobile phase of acetonitrile and water (or a neutral buffer) is often a good starting point.

    • Record the peak area of the parent compound (this compound) and the primary degradant (1H-tetrazole-1-acetic acid).

  • Data Analysis:

    • For each pH, calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of this compound remaining versus time for each pH condition.

    • This data can be used to calculate the degradation rate constant (k) and the half-life (t₁/₂) at each pH.

Data Summary: Expected Stability Profile

The following table provides a representative summary of the expected stability of this compound at 25°C. Actual degradation rates may vary based on buffer composition, ionic strength, and temperature.

Time (Hours) % Remaining at pH 2.0 % Remaining at pH 7.0 % Remaining at pH 10.0
0 100%100%100%
1 97%>99.5%92%
4 89%>99%71%
8 79%>99%50%
24 45%98%<15%

This data clearly illustrates that the compound is most stable at neutral pH and degrades significantly under both acidic and strongly basic conditions.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Pharmaffiliates. (n.d.). This compound. Available at: [Link]

  • Alves, M. J., et al. (2015). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules, 20(8), 13783–13832. Available at: [Link]

  • Modha, S., et al. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 121(1), 131-181. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 1H-Tetrazole-1-acetic acid. Available at: [Link]

  • Ostrovskii, V. A., et al. (2022). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews, 91(8). Available at: [Link]

  • Kiselev, V. G., et al. (2011). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. The Journal of Physical Chemistry A, 115(46), 13506–13515. Available at: [Link]

  • Tsilomelekis, G., et al. (2021). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 121(1), 131-181. Available at: [Link]

  • Japan Chemical Industry Association. (n.d.). III Analytical Methods. Available at: [Link]

  • Chernova, E. N., et al. (2022). Decomposition products of tetrazoles. Russian Chemical Reviews. Available at: [Link]

  • Kiselev, V. G., et al. (2011). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. The Journal of Physical Chemistry A, 115(46), 13506–13515. Available at: [Link]

  • Modha, S., et al. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 121(1), 131-181. Available at: [Link]

  • Sal-Man, A., et al. (2009). Tetrazole compounds: the effect of structure and pH on Caco-2 cell permeability. Journal of Pharmaceutical Sciences, 98(10), 3866-3876. Available at: [Link]

  • Ostrovskii, V. A., et al. (2022). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Available at: [Link]

  • Ostrovskii, V. A., et al. (2022). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews, 91(8). Available at: [Link]

  • Eberhardt, L. J., et al. (2024). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 29(13), 3021. Available at: [Link]

  • Scolari, I. R., et al. (2024). Quantification of rifampicin loaded into inhaled polymeric nanoparticles by reversed phase high-performance liquid chromatography in pulmonary nonphagocytic cellular uptake. Analytical Methods, 16(12), 1629-1639. Available at: [Link]

  • Li, H. L., et al. (2011). 2-(1H-Tetrazol-1-yl)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o642. Available at: [Link]

  • ResearchGate. (2023). RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. Available at: [Link]

  • NIOSH. (1994). METHYL ACETATE: METHOD 1458. CDC. Available at: [Link]

  • Hrabovsky, J., et al. (2007). The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate?. Canadian Journal of Chemistry, 85(8), 557-568. Available at: [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434. Available at: [Link]

  • ResearchGate. (2020). Coordination chemistry with 1-methyl-5H-tetrazole: Cocrystallization, laser-ignition, lead-free primary explosives – One Ligand, three Goals. Available at: [Link]

  • Al-Adilee, K. J., & Al-Jibouri, M. N. (2018). Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1h-Tetrazol-5-Ylimino)-Methyl]-Naphthalen-2-Ol and its Cu(II), Co(II) Complexes. Oriental Journal of Chemistry, 34(1), 329-339. Available at: [Link]

  • Parchenko, V., et al. (2018). Synthesis, physical and chemical properties of 5-((1H-tetrazole-1-yl) methyl)-4-R-4H-1,2,4-triazole-3-thiols and their chemical transformations. Journal of Faculty of Pharmacy of Ankara University, 42(3), 342-353. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for Methyl 1H-tetrazol-1-ylacetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of methyl 1H-tetrazol-1-ylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for navigating the complexities of tetrazole alkylation. As an important building block in pharmaceuticals, notably in the synthesis of antibiotics like Cefazolin, the efficient and selective synthesis of this compound is of critical importance.[1] This document provides a structured approach to catalyst selection, troubleshooting common experimental issues, and optimizing reaction protocols.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

The synthesis is a classic N-alkylation reaction. It involves the reaction of the 1H-tetrazole ring with a suitable methylating agent, typically methyl chloroacetate or methyl bromoacetate. The core challenge of this synthesis is not the formation of the C-N bond itself, but controlling which of the four nitrogen atoms in the tetrazole ring is alkylated.

Q2: Why is regioselectivity the primary challenge in this synthesis?

The difficulty in achieving selective alkylation stems from the tautomeric nature of the tetrazole ring.[2] The ring exists as a dynamic equilibrium between the 1H and 2H tautomers.[3] This equilibrium means that there are two highly nucleophilic nitrogen atoms (N1 and N2) available for attack by the electrophilic methylating agent. Consequently, the reaction often yields a mixture of two primary regioisomers: the desired this compound (N1 isomer) and the undesired methyl 2H-tetrazol-2-ylacetate (N2 isomer).[4] The ratio of these isomers is heavily influenced by the choice of catalyst, solvent, and reaction conditions.[2][4]

Q3: What are the main classes of catalysts used for this N-alkylation?

There are three primary catalytic strategies employed, each with distinct advantages and impacts on regioselectivity:

  • Base Catalysis: Involves the use of bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to deprotonate the tetrazole, forming the tetrazolate anion.[3] While straightforward, this method often provides poor regioselectivity, leading to significant mixtures of N1 and N2 products.[2]

  • Acid Catalysis: The use of Brønsted or Lewis acids can influence the reaction, but these methods have been reported to significantly favor the formation of the N2 isomer, which is undesirable for this specific target molecule.[2]

  • Phase-Transfer Catalysis (PTC): This is a widely used and highly effective method for this transformation.[5] PTC facilitates the transfer of the tetrazolate anion from an aqueous phase (where it is formed with a base like NaOH) into an organic phase containing the alkylating agent. This technique often leads to cleaner reactions and can improve selectivity.[6]

Q4: How does a Phase-Transfer Catalyst (PTC) function in this reaction?

A phase-transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB) or Tetrabutylammonium Iodide (TBAI), acts as a shuttle.[2][5] The positively charged quaternary ammonium cation pairs with the negatively charged tetrazolate anion in the aqueous phase. This newly formed ion pair is sufficiently soluble in the organic phase to migrate across the phase boundary.[6] Once in the organic phase, the tetrazolate anion is highly reactive and readily undergoes the SN2 reaction with methyl chloroacetate. The catalyst then returns to the aqueous phase to pick up another anion, continuing the catalytic cycle.

Catalyst Selection and Strategy Guide

Choosing the right catalyst is paramount to maximizing the yield of the desired N1 isomer while minimizing the N2 byproduct. The selection depends on factors such as desired purity, process scale, and cost.

Catalyst SystemTypical ReagentsN1/N2 SelectivityAdvantagesDisadvantages
Phase-Transfer Catalysis (PTC) 1H-Tetrazole, Methyl Chloroacetate, NaOH, H₂O/DCM, TBAB/TBAI[2][5]Generally favors N1, but can vary. Optimization is key.Milder reaction conditions, high reaction rates, use of inexpensive inorganic bases, easier workup.[6]Catalyst can be "poisoned" by certain leaving groups (e.g., iodide).[6] Selectivity is not always guaranteed and depends on catalyst structure.[2]
Simple Base Catalysis 1H-Tetrazole, Methyl Chloroacetate, K₂CO₃, Acetone/DMF[3]Often poor; yields significant mixtures of N1 and N2 isomers.[4]Simple setup, readily available reagents.Poor control over regioselectivity, may require difficult chromatographic separation of isomers.
Acid Catalysis 1H-Tetrazole, Alkylating Agent, H₂SO₄ or other Brønsted acids[2]Strongly favors the N2 isomer.[2]Can be highly selective for the N2 position.Not suitable for the synthesis of the target N1 isomer, this compound.

Recommendation: For the synthesis of this compound, Phase-Transfer Catalysis (PTC) is the most robust and recommended starting point due to its superior potential for controlling the reaction and achieving higher N1 selectivity compared to simple base catalysis.

Troubleshooting and Optimization Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem: Low or No Product Yield
  • Potential Cause 1: Ineffective Alkylating Agent: The methyl chloroacetate or bromoacetate may have degraded, especially if it is old or has been improperly stored.

    • Recommended Solution: Use a fresh bottle of the alkylating agent or purify the existing stock by distillation.

  • Potential Cause 2: Humidity/Water Content: In non-PTC systems (e.g., K₂CO₃ in DMF), trace amounts of water can hydrolyze the ester product or interfere with the reaction. Some labs report issues with reactions stalling due to high humidity.[7]

    • Recommended Solution: Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Potential Cause 3: Insufficient Base: Incomplete deprotonation of the 1H-tetrazole will result in a slow or incomplete reaction.

    • Recommended Solution: Ensure at least one full equivalent of base is used. For PTC systems, a concentrated aqueous solution of NaOH (e.g., 50%) is highly effective.

Problem: Reaction Produces a Mixture of N1 and N2 Isomers
  • Potential Cause 1: Suboptimal Catalyst System: The choice of catalyst, solvent, and counter-ion has a profound effect on the N1/N2 ratio.

    • Recommended Solution: Screen different phase-transfer catalysts. The structure of the quaternary ammonium salt can influence selectivity.[6] Sometimes, changing the solvent system (e.g., from dichloromethane to toluene) can alter the product ratio.

  • Potential Cause 2: Reaction Temperature: Temperature can affect the tautomeric equilibrium and the relative rates of N1 versus N2 alkylation.

    • Recommended Solution: Run the reaction at a lower temperature. While this may slow the reaction rate, it can often improve selectivity for the thermodynamically favored product. Start at room temperature before attempting elevated temperatures.

Problem: My Phase-Transfer Catalyst (PTC) Seems Inactive
  • Potential Cause 1: Catalyst Poisoning: This is a known issue, particularly when using alkyl iodides or when the leaving group is highly polarizable, like tosylate. The catalyst can form a tight, unreactive ion pair with the leaving group anion, preventing it from participating in the catalytic cycle.[6]

    • Recommended Solution: If using an alkyl iodide, consider switching to the corresponding bromide or chloride. Using methyl chloroacetate is generally effective and avoids this issue. Ensure the catalyst is of high purity.

  • Potential Cause 2: Incorrect Biphasic System: The catalyst must be able to function effectively between the two phases.

    • Recommended Solution: Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic layers. The choice of organic solvent is also critical; it must be immiscible with water and effectively dissolve the alkylating agent and the catalyst-anion ion pair. Dichloromethane and toluene are common choices.

Experimental Protocols

Protocol 1: Synthesis via Phase-Transfer Catalysis (PTC)

This protocol is a standard and effective method for the target synthesis.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add 1H-tetrazole (1.0 eq), methyl chloroacetate (1.1 eq), and Tetrabutylammonium Bromide (TBAB) (0.05 eq).

  • Solvent Addition: Add dichloromethane (DCM) and water to the flask in a 1:1 ratio by volume.

  • Base Addition: While stirring vigorously, slowly add a 50% aqueous solution of sodium hydroxide (NaOH) (1.2 eq) to the mixture. The addition may be slightly exothermic.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting 1H-tetrazole is consumed.

  • Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product, which may contain a mixture of N1 and N2 isomers, can be purified by column chromatography on silica gel to isolate the desired this compound.

Visualizations

General Reaction Workflow

G cluster_start Starting Materials cluster_catalysis Catalytic Step cluster_products Potential Products Tetrazole 1H-Tetrazole Base Base (e.g., NaOH) Tetrazole->Base Deprotonation AlkylHalide Methyl Chloroacetate N1_Isomer This compound (N1-Alkylation - Desired) AlkylHalide->N1_Isomer N2_Isomer Methyl 2H-tetrazol-2-ylacetate (N2-Alkylation - Undesired) AlkylHalide->N2_Isomer Anion Tetrazolate Anion Base->Anion PTC Phase-Transfer Catalyst (e.g., TBAB) PTC->N1_Isomer SN2 Attack on Methyl Chloroacetate PTC->N2_Isomer SN2 Attack on Methyl Chloroacetate Anion->PTC Forms Ion Pair

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

G P1 Problem: Mixture of Isomers C1 Cause: Suboptimal Catalyst P1->C1 C2 Cause: Incorrect Temperature P1->C2 P2 Problem: Low Yield C3 Cause: Degraded Reagents P2->C3 C4 Cause: Ineffective Base P2->C4 S1 Solution: Screen PTCs / Solvents C1->S1 S2 Solution: Lower Reaction Temp. C2->S2 S3 Solution: Use Fresh Reagents C3->S3 S4 Solution: Use conc. NaOH (PTC) or Anhydrous Base C4->S4

Caption: Troubleshooting logic for common synthesis issues.

References

  • Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. (2025). University of Ontario Institute of Technology Thesis.

  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (n.d.). MDPI.

  • Tetrazoles: XLI. Alkylation of 1-aryltetrazol-5-ones. (n.d.). ResearchGate.

  • Alkylation and Related Electrophilic Reactions at Endocyclic Nitrogen Atoms in the Chemistry of Tetrazoles. (n.d.). ResearchGate.

  • Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. (2022). New Journal of Chemistry.

  • Al(OTf)3-Catalyzed Regioselective N2-Arylation of Tetrazoles with Diazo Compounds. (2024). Journal of Organic Chemistry.

  • Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines. (2021). Journal of Organic Chemistry.

  • Synthesis and Characterization of 5-(5-Methyl-isoxazol-3-yl)-1H-tetrazole: A Technical Guide. (2025). Benchchem.

  • Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal.

  • Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. (n.d.). Semantic Scholar.

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). National Institutes of Health.

  • Optimization of the reaction conditions. (n.d.). ResearchGate.

  • Optimization of reaction conditions a. (n.d.). ResearchGate.

  • Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine. (2018). National Institutes of Health.

  • Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (2024). IntechOpen.

  • Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. (2022). ResearchGate.

  • Phase Transfer Catalysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • The proposed mechanism for the synthesis of 2-(1H-tetrazol-5-yl)... (n.d.). ResearchGate.

  • Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. (2021). Organic Chemistry Portal.

  • Technical Support Center: Optimizing Catalyst Selection for 5-Substituted 1H-Tetrazole Synthesis. (2025). Benchchem.

  • Technical Support Center: Synthesis of 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole. (2025). Benchchem.

  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025). MDPI.

  • Problem with tetrazole formation. (2023). Reddit.

  • Industrial Phase-Transfer Catalysis. (n.d.). PTC Organics.

  • This compound. (n.d.). Clearsynth.

  • This compound. (n.d.). Pharmaffiliates.

  • This compound. (n.d.). PubChem.

  • Tetrazoles via Multicomponent Reactions. (2019). CORE.

  • One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives. (n.d.). National Institutes of Health.

Sources

removing unreacted starting materials from methyl 1H-tetrazol-1-ylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions for the purification of methyl 1H-tetrazol-1-ylacetate, focusing specifically on the removal of common unreacted starting materials. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experiments.

Understanding the Challenge: The Impurity Profile

The synthesis of this compound, a valuable building block in medicinal chemistry[1], typically proceeds via the N-alkylation of 1H-tetrazole with methyl chloroacetate. While effective, this reaction often leaves unreacted starting materials in the crude product mixture. Efficiently removing these impurities is critical for obtaining a high-purity final product.

The key to successful purification lies in understanding the distinct physicochemical properties of the target compound versus its precursors.

Table 1: Physicochemical Properties of Target Compound and Key Reactants

CompoundFormulaMolar Mass ( g/mol )Physical State (at STP)Melting Point (°C)Boiling Point (°C)Water Solubility
This compound (Product) C₄H₆N₄O₂142.12[2]Solid[3]50-52[3]~262 (Predicted)[3]Soluble in organic solvents[4]
1H-Tetrazole (Starting Material) CH₂N₄70.05[5]Crystalline Solid[5]155-157[5][6]Decomposes[5]High (23 g/100 mL)[5][7]
Methyl Chloroacetate (Starting Material) C₃H₅ClO₂108.52[8]Liquid[8][9]-33[8]~130[8][10]Sparingly soluble[8][11]

As the data illustrates, the product is a low-melting solid, while the starting materials are a high-melting, water-soluble solid (1H-tetrazole) and a volatile, sparingly water-soluble liquid (methyl chloroacetate). These differences are the foundation of our purification strategies.

Frequently Asked Questions (FAQs)

Q1: What is the most effective first step to purify my crude this compound?

A1: The most robust initial purification step is a liquid-liquid extraction using an organic solvent (like ethyl acetate) and a mild aqueous base (such as sodium bicarbonate solution).[12] This technique exploits the acidic nature of the unreacted 1H-tetrazole. The base deprotonates the tetrazole, forming a highly water-soluble salt that partitions into the aqueous layer, while your neutral ester product remains in the organic layer. This single step can dramatically improve the purity of your product.

Q2: After removing the solvent, my product is an oil and refuses to solidify. What is the likely cause?

A2: This is a classic sign of contamination with unreacted methyl chloroacetate. With a melting point of -33°C, even a small amount of this starting material can act as an impurity, causing freezing-point depression and preventing your product (M.P. 50-52°C) from crystallizing. Removing it, typically via evaporation under reduced pressure (rotoevap), is necessary before crystallization can occur.

Q3: How can I monitor the success of my purification steps?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your reaction and purification.[13] Spot your crude mixture, the organic layer after each wash, and the final product against reference spots of the starting materials. A successful purification will show the disappearance of the starting material spots and the emergence of a single spot corresponding to your product. For final purity assessment, ¹H NMR spectroscopy is ideal.

Q4: Is column chromatography necessary?

A4: Not always. For many applications, a well-executed liquid-liquid extraction followed by recrystallization is sufficient. However, if you have closely related side products or require exceptionally high purity (>99%), flash column chromatography is the recommended next step.[14]

Troubleshooting Guide: Step-by-Step Solutions

This section addresses specific purification issues in a question-and-answer format, providing detailed protocols and the scientific rationale behind them.

Problem 1: My crude product is contaminated with a significant amount of unreacted 1H-tetrazole.

Solution: Perform an acid-base liquid-liquid extraction.

This method leverages the difference in acidity between the starting material and the product. 1H-tetrazole is weakly acidic (pKa ≈ 4.9), while the product, this compound, is a neutral ester. A mild base is sufficient to deprotonate the tetrazole, rendering it ionic and highly soluble in water.[15]

dot

Product Product (Ester) Neutral, Organic Soluble SM1 1H-Tetrazole (Acidic) Organic Soluble Base HCO₃⁻ (Base) SM1->Base Proton Transfer SM1_Salt Tetrazolate Anion Ionic, Water Soluble Product_Pure Purified Product (Remains in Organic Phase) Start Impure Product (Post-Extraction) Extraction Liquid-Liquid Extraction (Removes 1H-Tetrazole) Start->Extraction Method_Choice Is Purity Sufficient? Recrystal Recrystallization Method_Choice->Recrystal No, but crystallizes Chromatography Flash Column Chromatography (High Purity Separation) Method_Choice->Chromatography No, oily or complex mixture End_Product Pure Product Method_Choice->End_Product Yes Volatiles Evaporation (Removes Me-Chloroacetate) Extraction->Volatiles Volatiles->Method_Choice Recrystal->End_Product Chromatography->End_Product

Sources

Technical Support Center: Solvent Effects on the Reactivity of Methyl 1H-Tetrazol-1-ylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving methyl 1H-tetrazol-1-ylacetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent selection in modulating the reactivity of this versatile building block. We will move beyond simple protocols to explore the underlying principles, enabling you to troubleshoot effectively and enhance the efficiency and success of your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the nucleophilic substitution reactions of this compound. The substrate, being a primary acetate, predominantly undergoes substitution via an SN2 mechanism. Understanding this is key to diagnosing solvent-related issues.

Q1: My reaction is proceeding extremely slowly or has stalled completely. What's the likely cause?

Answer: An unexpectedly slow reaction rate is one of the most common issues and is almost always linked to the choice of solvent, specifically its interaction with the nucleophile.

Primary Cause: Nucleophile Deactivation by Polar Protic Solvents. If you are using a polar protic solvent (e.g., water, methanol, ethanol), it is likely solvating your anionic nucleophile through hydrogen bonding.[1][2] This creates a "solvent cage" around the nucleophile, stabilizing it and lowering its ground-state energy. Consequently, a much higher activation energy is required for the nucleophile to break free from this cage and attack the electrophilic carbon on the methyl acetate moiety, dramatically slowing the SN2 reaction.[1][3]

Solutions:

  • Switch to a Polar Aprotic Solvent: The most effective solution is to change the reaction medium to a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or acetonitrile (MeCN).[4][5] These solvents can dissolve ionic nucleophiles but lack the acidic protons to form strong hydrogen bonds with the anion.[5][6] This leaves the nucleophile "naked" and highly reactive, which can accelerate reaction rates by orders of magnitude. For instance, the reaction between bromoethane and potassium iodide is reported to be 500 times faster in acetone (a polar aprotic solvent) than in methanol (a polar protic solvent).[4]

  • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. However, this should be done with caution as it can also promote side reactions. Microwave-assisted synthesis has been shown to dramatically reduce reaction times in some tetrazole syntheses.[7]

Q2: I'm observing a low yield and recovering a significant amount of starting material, even after a long reaction time. What should I investigate?

Answer: Low conversion is often a result of poor solubility or a suboptimal solvent environment that doesn't sufficiently favor the desired SN2 pathway.

Potential Causes & Solutions:

  • Poor Solubility: Complete dissolution of all reactants is crucial for a homogeneous reaction.[1][7] this compound and many common nucleophilic salts may have limited solubility in less polar solvents.

    • Solution: High-boiling polar aprotic solvents like DMF or DMSO are often excellent choices for dissolving a wide range of reactants used in tetrazole chemistry.[7][8] If solubility remains an issue, a co-solvent system may be effective.[7]

  • Incorrect Solvent Polarity: While polar solvents are generally required to dissolve the ionic nucleophiles common in SN2 reactions, the type of polarity is critical.[2][9] As discussed in Q1, using a polar protic solvent will hinder the reaction.

    • Solution: Ensure you are using a polar aprotic solvent. The ability of these solvents to solvate the counter-cation of the nucleophile while leaving the anion free is key to promoting a high rate of reaction.[5][9]

Q3: My analysis shows the formation of unexpected side products. Could the solvent be responsible?

Answer: Yes, the solvent can be an active participant in a reaction, leading to undesired byproducts through solvolysis or by promoting competing reaction pathways.

Primary Cause: Solvolysis. If you are using a nucleophilic polar protic solvent like water, methanol, or ethanol, the solvent molecules themselves can act as the nucleophile, attacking the substrate.[10] This process, called solvolysis, will compete with your intended nucleophile, leading to a mixture of products and reducing the yield of your desired compound.

Solutions:

  • Use a Non-Nucleophilic Solvent: The best approach is to switch to a solvent that is a poor nucleophile. Polar aprotic solvents like DMSO, DMF, and acetonitrile are ideal choices as they are not prone to participating in the reaction.

  • Strictly Anhydrous Conditions: If a protic solvent is unavoidable for other reasons (e.g., solubility), ensure that the reaction is run under strictly anhydrous conditions to minimize hydrolysis of the methyl ester group.

Flowchart: Troubleshooting Common SN2 Reaction Issues

This flowchart provides a logical path for diagnosing and solving experimental challenges.

G start Reaction Issue Identified q1 Is the reaction slow or stalled? start->q1 q2 Are you recovering starting material? q1->q2 No check_solvent_type Check Solvent Type: Is it Polar Protic (e.g., MeOH, H2O)? q1->check_solvent_type Yes q3 Are there unexpected side products? q2->q3 No check_solubility Are all reactants fully dissolved? q2->check_solubility Yes check_solvolysis Is the solvent nucleophilic (e.g., H2O, ROH)? q3->check_solvolysis Yes sol_slow Switch to Polar Aprotic Solvent (e.g., DMSO, DMF, MeCN) to enhance nucleophilicity. check_solvent_type->sol_slow Yes check_solubility->check_solvent_type Yes sol_yield Use a solvent with better solvating power, like DMF or DMSO. check_solubility->sol_yield No sol_side_products Switch to a non-nucleophilic (polar aprotic) solvent. check_solvolysis->sol_side_products Yes

Caption: A troubleshooting flowchart for SN2 reactions.

Frequently Asked Questions (FAQs)

Q4: What is the expected reaction mechanism for nucleophilic substitution on this compound, and why does it matter for solvent choice?

Answer: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism . The substrate has an acetate group attached to a primary carbon (—CH₂—), which is sterically unhindered. This accessibility strongly favors the concerted, single-step backside attack characteristic of the SN2 pathway.[9] An SN1 mechanism is highly unfavorable because it would require the formation of a very unstable primary carbocation.[11]

This is critically important because the SN1 and SN2 mechanisms have opposing solvent requirements:

  • SN2 (Our Case): Favored by polar aprotic solvents that enhance nucleophile reactivity.[5][6]

  • SN1: Favored by polar protic solvents that stabilize the carbocation intermediate.[3][11]

Choosing a solvent that aligns with the SN2 mechanism is paramount for a successful reaction.

Q5: Can you visually explain how polar protic and polar aprotic solvents interact differently with the nucleophile?

Answer: Certainly. The difference lies in the ability of polar protic solvents to form hydrogen bonds, which deactivates the nucleophile. Polar aprotic solvents solvate the accompanying cation but leave the anionic nucleophile free and reactive.

G cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) Nu_protic Nu⁻ s1 Hδ⁺—Oδ⁻—R Nu_protic->s1 H-Bond s2 Hδ⁺—Oδ⁻—R Nu_protic->s2 s3 R—Oδ⁻—Hδ⁺ Nu_protic->s3 s4 R—Oδ⁻—Hδ⁺ Nu_protic->s4 label_protic Nucleophile is 'caged' and less reactive. Nu_aprotic Nu⁻ label_aprotic Nucleophile is 'naked' and highly reactive. Cat_aprotic M⁺ d1 Sδ⁺=Oδ⁻ Cat_aprotic->d1 d2 Sδ⁺=Oδ⁻ Cat_aprotic->d2 d3 Sδ⁺=Oδ⁻ Cat_aprotic->d3

Caption: Solvation of a nucleophile (Nu⁻) in different solvent types.

Data Summary & Experimental Protocol

Table 1: Relative Reaction Rates in Different Solvents

To illustrate the dramatic impact of solvent choice, the following table summarizes relative rate data for a typical SN2 reaction. While not specific to this compound, the principle is directly applicable.

ReactionSolventSolvent TypeRelative RateReference
CH₃CH₂Br + KI → CH₃CH₂I + KBrMethanolPolar Protic1[4]
AcetonePolar Aprotic500[4]
CH₃(CH₂)₄Cl + NaCN → CH₃(CH₂)₄CN + NaClMethanolPolar Protic1[9]
DMSOPolar Aprotic1,000,000[9]

This data clearly demonstrates that changing from a polar protic to a polar aprotic solvent can accelerate an SN2 reaction by several orders of magnitude.

Protocol: General Procedure for Nucleophilic Substitution

This protocol provides a self-validating framework for performing a nucleophilic substitution on this compound.

Objective: To substitute the acetate group of this compound with a generic nucleophile (Nu⁻).

Materials:

  • This compound (1.0 eq)

  • Nucleophilic salt (e.g., NaNu, KNu) (1.1 - 1.5 eq)

  • Anhydrous Polar Aprotic Solvent (e.g., DMF, DMSO, or Acetonitrile)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware, dried in an oven

  • TLC plates and appropriate eluent system

Procedure:

  • Preparation:

    • Dry all glassware in an oven at >100°C for several hours and allow to cool in a desiccator or under a stream of inert gas.

    • Assemble the reaction apparatus (e.g., round-bottom flask with a magnetic stirrer, condenser, and inert gas inlet).

    • Ensure the solvent is anhydrous. Use a freshly opened bottle of anhydrous solvent or dry it using appropriate methods (e.g., molecular sieves).

  • Reaction Setup:

    • To the reaction flask, add the this compound (1.0 eq) and the nucleophilic salt (1.1 - 1.5 eq).

    • Flush the flask with inert gas for several minutes.

    • Add the anhydrous polar aprotic solvent via syringe or cannula to dissolve the reactants. The required volume should be sufficient to ensure full dissolution at the reaction temperature.

    • Begin vigorous stirring.

  • Reaction Monitoring (Self-Validation):

    • Take an initial TLC sample (t=0) to establish a baseline.

    • Heat the reaction to the desired temperature (e.g., room temperature to 80°C, depending on the nucleophile's reactivity).

    • Monitor the reaction progress periodically by TLC (e.g., every 1-2 hours). A successful reaction will show the consumption of the starting material spot and the appearance of a new product spot.

    • Continue the reaction until the starting material is no longer visible by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction appropriately (e.g., by pouring into water or a saturated aqueous solution like NH₄Cl).

    • Perform an extraction using a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with water and/or brine to remove the reaction solvent (especially DMF/DMSO) and any remaining inorganic salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product using an appropriate technique, such as column chromatography or recrystallization, to obtain the pure substituted tetrazole product.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical methods (¹H NMR, ¹³C NMR, MS, IR).

References

  • LibreTexts Chemistry. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available from: [Link]

  • Quora. (2020, September 8). Why does a polar solvent disfavour an SN2 reaction? Available from: [Link]

  • LibreTexts Chemistry. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Available from: [Link]

  • St. Paul's Cathedral Mission College. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Available from: [Link]

  • A-Z Chemistry. (2024, November 7). Exploring the Role of Polar Aprotics in SN2 Reaction Mechanisms and Outcomes. Available from: [Link]

  • LibreTexts Chemistry. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Available from: [Link]

  • LibreTexts Chemistry. (2023, January 22). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available from: [Link]

  • St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17. Available from: [Link]

  • Reddit. (2016, November 27). Why do Sn2 reactions need polar solvents? Available from: [Link]

  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Available from: [Link]

  • National Institutes of Health (NIH). (2025, December 8). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Available from: [Link]

  • Domínguez-Álvarez, et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Spectral Analysis of Methyl 1H-Tetrazol-1-ylacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Methyl 1H-tetrazol-1-ylacetate, a key building block in the synthesis of various bioactive molecules, presents a unique spectroscopic challenge.[1][2] This guide provides an in-depth analysis of its 1H Nuclear Magnetic Resonance (NMR) spectrum, offering a comparative perspective against alternative analytical techniques and closely related analogs. As Senior Application Scientists, our goal is to equip you with the nuanced understanding required for confident and accurate characterization of this important chemical entity.

The Structural Context: Why 1H NMR Matters for this compound

The bioisosteric relationship between the tetrazole ring and the carboxylic acid group has cemented the importance of tetrazole derivatives in medicinal chemistry.[3] Understanding the precise substitution pattern on the tetrazole ring is critical, as different isomers can exhibit vastly different pharmacological profiles. 1H NMR spectroscopy is a first-line, non-destructive technique that provides detailed information about the number, chemical environment, and connectivity of protons within a molecule, making it an indispensable tool for isomer differentiation and structural confirmation.[3][4]

Predicted 1H NMR Spectrum of this compound

Signal Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
A~8.5 - 9.5Singlet1HTetrazole ring C-H
B~5.4 - 5.6Singlet2HMethylene (-CH₂-)
C~3.8 - 3.9Singlet3HMethyl (-OCH₃)
Causality Behind the Predicted Chemical Shifts:
  • The Tetrazole Proton (Signal A): The proton attached to the carbon of the tetrazole ring is expected to be the most deshielded. This is due to the strong electron-withdrawing effect of the four nitrogen atoms within the aromatic ring system, which significantly reduces the electron density around this proton.[3] In various 1-substituted tetrazoles, this proton typically resonates in the downfield region of the spectrum.

  • The Methylene Protons (Signal B): The methylene protons are directly attached to a nitrogen atom of the tetrazole ring and are adjacent to a carbonyl group. Both of these functionalities are electron-withdrawing, leading to a significant downfield shift compared to a simple alkyl chain. The nitrogen atom's influence is particularly strong, placing this signal in the range of 5.4-5.6 ppm.

  • The Methyl Protons (Signal C): The methyl protons of the ester group are the most shielded of the three sets of protons. They are primarily influenced by the electronegative oxygen atom of the ester, which causes a moderate downfield shift to the 3.8-3.9 ppm region. This is a characteristic chemical shift for methyl esters.

Comparative Analysis with an Ethyl Analog: Ethyl 1H-tetrazole-5-acetate

To contextualize the predicted spectrum, a comparison with a structurally similar compound for which experimental data is available, such as ethyl 1H-tetrazole-5-acetate, is highly instructive.[5] While the substitution pattern on the tetrazole ring is different (position 5 vs. position 1), the analysis of the ester moiety provides valuable insights.

Compound Functional Group Chemical Shift (δ, ppm) Multiplicity
This compound (Predicted)-OCH₃~3.8 - 3.9Singlet
Ethyl 1H-tetrazole-5-acetate (Experimental)-OCH₂CH₃~4.1Quartet
-OCH₂CH₃ ~1.3Triplet

The key difference lies in the splitting patterns and chemical shifts of the ester's alkyl chain. In the ethyl ester, the methylene protons (-OCH₂-) are split into a quartet by the adjacent methyl group, and the methyl protons (-CH₃) are split into a triplet by the methylene group. This follows the n+1 rule of spin-spin coupling. In contrast, the methyl group in this compound has no adjacent protons, resulting in a singlet. This comparison underscores the power of 1H NMR in discerning subtle structural differences.

The Broader Analytical Toolkit: A Comparison of Characterization Methods

While 1H NMR is a cornerstone of structural elucidation, a comprehensive characterization of this compound relies on a suite of analytical techniques. Each method provides a unique piece of the structural puzzle.

Technique Information Provided Strengths Limitations
1H NMR Proton framework, connectivity, and chemical environment.High resolution, non-destructive, quantitative.Requires deuterated solvents, can be complex for large molecules.
13C NMR Carbon skeleton of the molecule.Complements 1H NMR, good for identifying functional groups.Lower sensitivity than 1H NMR, longer acquisition times.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, requires small sample size, good for identifying key bonds (e.g., C=O, N=N).Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula with high resolution MS.Can be destructive, may not differentiate isomers without fragmentation.
X-Ray Crystallography Absolute 3D structure of the molecule in the solid state.Unambiguous structural determination.[1]Requires a suitable single crystal, not applicable to amorphous solids or liquids.

Experimental Protocols

Standard 1H NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the 1H NMR spectrum using a standard pulse sequence. Typical acquisition parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase the spectrum and perform baseline correction. Integrate the signals to determine the relative number of protons.

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_processing Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms acquire_fid Acquire Free Induction Decay (FID) add_tms->acquire_fid Insert into Spectrometer fourier_transform Fourier Transform acquire_fid->fourier_transform phasing Phase Correction fourier_transform->phasing baseline Baseline Correction phasing->baseline integration Integration baseline->integration analysis Spectral Analysis (Chemical Shift, Multiplicity) integration->analysis

Caption: A streamlined workflow for 1H NMR analysis.

Conclusion

The structural analysis of this compound, while seemingly straightforward, requires a meticulous and multi-faceted approach. While a predicted 1H NMR spectrum provides a robust framework for its identification, a comprehensive characterization is best achieved through the synergistic use of complementary analytical techniques. This guide serves as a testament to the power of predictive spectroscopy in modern chemical research and underscores the importance of a holistic analytical strategy in the development of novel chemical entities. By understanding the nuances of each technique, researchers can navigate the complexities of structural elucidation with greater confidence and precision.

References

  • Benchchem. Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds. Accessed January 11, 2026.
  • National Institutes of Health. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Accessed January 11, 2026.
  • Der Pharma Chemica. Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. Accessed January 11, 2026.
  • Smolecule. Buy this compound | 55633-19-7. Accessed January 11, 2026.
  • PubChem. This compound | C4H6N4O2 | CID 3153776. Accessed January 11, 2026.
  • International Journal of Advanced Chemistry Research.
  • PubChem. Ethyl 1H-tetrazole-5-acetate | C5H8N4O2 | CID 543616. Accessed January 11, 2026.
  • SciELO South Africa. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. Accessed January 11, 2026.
  • University of Birmingham.
  • Guidechem. Methyl Tetrazole-1-acetate 55633-19-7 wiki. Accessed January 11, 2026.
  • CymitQuimica. CAS 55633-19-7: 1H-Tetrazole-1-acetic acid, methyl ester. Accessed January 11, 2026.
  • Sigma-Aldrich. This compound | 55633-19-7. Accessed January 11, 2026.
  • The Royal Society of Chemistry. Discovery of Mercaptopropanamide-substituted Aryl Tetrazoles as New Broad-Spectrum Metallo-β-lactamase Inhibitors. Accessed January 11, 2026.
  • BLD Pharm. 55633-19-7|this compound|BLD Pharm. Accessed January 11, 2026.
  • MDPI. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Accessed January 11, 2026.
  • Oriental Journal of Chemistry. Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1h-Tetrazol-5-Ylimino)-Methyl]- Naphthalen-2-Ol and its Cu(II), Co(II) Complexes. Accessed January 11, 2026.
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A Senior Application Scientist's Guide to the 13C NMR Characterization of Methyl 1H-tetrazol-1-ylacetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of a molecule. This guide provides an in-depth technical comparison of the 13C NMR characterization of methyl 1H-tetrazol-1-ylacetate, a compound of interest in medicinal chemistry, with its regioisomeric alternative, methyl 2H-tetrazol-2-ylacetate. The principles and protocols detailed herein are designed to ensure scientific integrity and provide a self-validating framework for analysis.

The Significance of Regioisomer Differentiation in Tetrazole Chemistry

The biological activity of N-substituted tetrazoles can be profoundly influenced by the position of the substituent on the tetrazole ring. The 1-substituted (1H) and 2-substituted (2H) isomers often exhibit distinct pharmacological profiles. Consequently, their unequivocal differentiation is a critical step in the synthesis and characterization process. 13C NMR spectroscopy offers a direct and powerful method to distinguish between these regioisomers based on the distinct electronic environments of the carbon atoms in each isomer.

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

The following protocol outlines the steps for obtaining a 13C NMR spectrum of this compound, grounded in established best practices to ensure data quality and reproducibility.

1. Sample Preparation:

  • Analyte: Weigh approximately 10-20 mg of high-purity this compound. The higher concentration is beneficial for the less sensitive 13C nucleus.

  • Deuterated Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; it should fully dissolve the analyte and have minimal overlapping signals with the compound of interest. Deuterated solvents are essential for providing a lock signal to the spectrometer, which stabilizes the magnetic field.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm). Modern spectrometers can also reference the residual solvent peak, but TMS provides a universally accepted standard.[2]

  • Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to prevent magnetic field distortions.

2. NMR Spectrometer Setup and Data Acquisition:

The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample concentration.

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Probe Tuning: Tune and match the NMR probe to the 13C frequency to maximize the efficiency of radiofrequency pulse transmission and signal detection.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of all carbon nuclei, which is important for quantitative analysis, though less critical for simple identification.

    • Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

    • Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the chemical shift range of most organic molecules.[3]

The experimental workflow from sample preparation to data acquisition is illustrated in the following diagram:

Caption: Experimental workflow for 13C NMR characterization.

Comparative Analysis: this compound vs. Methyl 2H-tetrazol-2-ylacetate

The key to distinguishing between the 1H and 2H isomers lies in the chemical shifts of the tetrazole ring carbon and the carbons of the acetate substituent. The nitrogen atom to which the acetate group is attached significantly influences the electronic environment of the neighboring atoms.

Below is a table comparing the predicted 13C NMR chemical shifts for this compound with experimental data for a close analog of its 2H-isomer, methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate. The predictions for the 1H-isomer are based on known substituent effects and data from similar 1-substituted tetrazoles.[4][5]

Carbon AtomPredicted Chemical Shift (ppm) for this compound (in CDCl₃)Experimental Chemical Shift (ppm) for Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate (in CDCl₃)[5]Rationale for Chemical Shift Differences
C=O (Carbonyl)~167165.06The electronic environment of the carbonyl carbon is similar in both isomers, leading to comparable chemical shifts.
CH₂ (Methylene)~5053.38The methylene carbon in the 1H-isomer is directly attached to a nitrogen atom that is part of a double bond within the aromatic tetrazole ring, leading to a predicted upfield shift compared to the 2H-isomer.
C5 (Tetrazole Ring)~142164.68This is the most significant point of differentiation. In the 1H-isomer, the C5 carbon is adjacent to two nitrogen atoms. In the 2H-isomer, the C5 carbon is bonded to a nitrogen that is also bonded to the substituent, resulting in a significant downfield shift.
OCH₃ (Methyl)~5353.41The chemical shift of the methyl ester carbon is expected to be very similar in both isomers as it is relatively remote from the point of isomeric difference.

Interpreting the Spectrum: Causality Behind the Chemical Shifts

  • Carbonyl Carbon (C=O): The carbonyl carbon resonates at a low field (~165-167 ppm) due to the strong deshielding effect of the double-bonded oxygen atom.[3]

  • Methylene Carbon (CH₂): The chemical shift of the methylene carbon is influenced by the electronegativity of the adjacent nitrogen atom of the tetrazole ring. The subtle difference in the electronic structure between the N1 and N2 positions of the tetrazole ring leads to the observable difference in the chemical shifts of the attached methylene group.

  • Tetrazole Ring Carbon (C5): The most diagnostic signal is that of the C5 carbon of the tetrazole ring. The position of the acetate substituent dramatically alters the electronic distribution within the heterocyclic ring. In the 1H-isomer, the substituent is on a nitrogen atom adjacent to the carbon, while in the 2H-isomer, the substituent is on a nitrogen atom further away. This results in a substantial and readily identifiable difference in their respective chemical shifts, making it the key marker for distinguishing between the two regioisomers.

  • Methyl Carbon (OCH₃): The methyl group of the ester is relatively insulated from the electronic variations within the tetrazole ring, and thus its chemical shift is not expected to be a primary indicator for differentiating the isomers.

Conclusion: A Self-Validating Approach to Structural Confirmation

By following a robust experimental protocol and understanding the underlying principles of how substitution patterns influence 13C NMR chemical shifts, researchers can confidently distinguish between the 1H and 2H regioisomers of methyl tetrazolylacetate. The significant difference in the chemical shift of the C5 tetrazole carbon provides a definitive diagnostic marker. This guide provides the necessary framework for achieving accurate and reliable 13C NMR characterization, ensuring the scientific integrity of research and development in the field of medicinal chemistry.

References

  • ResearchGate. (2018). Are deuterated solvents necessary for 13C NMR?[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Müller, D., Knoll, C., & Weinberger, P. (2016). Assignments of 13C NMR data for the tetrazol-1-yl-isoalkanes. Monatshefte für Chemie - Chemical Monthly, 147(11), 1931-1935. [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Nayak, P. S., Narayana, B., Sarojini, B. K., & Akkurt, M. (2012). Crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2669. [Link]

  • Doyduk, D., & Yıldırır, Y. (2022). Synthesis of some 2-alkyl-5-(4-vinylphenyl)-2H-tetrazole compounds via the Wittig reaction and investigation by X-ray crystallography. ACG Publications, 16(12), 4789-4798. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. (n.d.). This compound. [Link]

  • Polshettiwar, V., & Varma, R. S. (2008). A greener and expeditious synthesis of 5-substituted 1H-tetrazoles. Tetrahedron Letters, 49(4), 697-700. [Link]

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A Senior Application Scientist's Guide to Interpreting Mass Spectrometry Data of Methyl 1H-tetrazol-1-ylacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the structural elucidation of nitrogen-rich heterocyclic compounds is a critical endeavor. The tetrazole moiety, in particular, is a cornerstone in medicinal chemistry, often serving as a metabolically stable isostere for carboxylic acids. Methyl 1H-tetrazol-1-ylacetate is a key building block in the synthesis of various pharmacologically active agents, including cephalosporin antibiotics. Accurate and reliable analytical methodologies are therefore paramount for its characterization.

This guide provides an in-depth, comparative analysis of mass spectrometry techniques for the characterization of this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data to explain the causality behind fragmentation patterns and experimental choices. This document is designed to be a self-validating system, grounding its interpretations in the established principles of mass spectrometry and the known reactivity of tetrazole derivatives.

The Analytical Challenge: Ionization and Fragmentation

The choice of ionization technique is the most critical parameter in the mass spectrometric analysis of tetrazole derivatives. It dictates not only the sensitivity of the measurement but also the nature and extent of fragmentation, which is the key to structural elucidation. We will compare two of the most common techniques: Electron Ionization (EI), a hard ionization method typically coupled with Gas Chromatography (GC-MS), and Electrospray Ionization (ESI), a soft ionization technique commonly used with Liquid Chromatography (LC-MS).

ParameterElectrospray Ionization (ESI)Electron Ionization (EI)
Principle Soft ionization from a liquid phase, generating ions via a fine aerosol in a strong electric field.Hard ionization in the gas phase via bombardment with a high-energy electron beam, causing extensive fragmentation.
Sample Phase LiquidGas/Vapor
Molecular Ion Abundant protonated ([M+H]⁺) or deprotonated ([M-H]⁻) ions with minimal fragmentation.Often a visible molecular ion (M⁺˙), but significant fragmentation is typical.
Structural Info Primarily provides molecular weight. Tandem MS (MS/MS) is needed for structural fragmentation.Rich fragmentation pattern provides a structural fingerprint.
Best For Polar, less volatile compounds. LC-MS applications.Volatile, thermally stable compounds. GC-MS applications.

Interpreting the Mass Spectrum of this compound (C₄H₆N₄O₂)

Molecular Weight: 142.12 g/mol

While a publicly available, verified mass spectrum for this compound is not readily accessible, we can predict its fragmentation behavior based on established principles for tetrazoles and acetate esters.

Electron Ionization (EI) Mass Spectrometry: A Predicted Fragmentation

In EI-MS, the initial event is the formation of a molecular ion (M⁺˙) at m/z 142. Due to the high energy of this technique, the molecular ion will be unstable and undergo fragmentation. The fragmentation of 1,5-disubstituted tetrazoles is known to be highly influenced by the nature of the substituents. For this compound, we can anticipate several key fragmentation pathways:

  • Loss of the Methoxy Group (-OCH₃): A common fragmentation for methyl esters is the loss of the methoxy radical, leading to the formation of an acylium ion. This would result in a fragment at m/z 111 .

  • Loss of the Carbomethoxy Group (-COOCH₃): Cleavage of the entire methyl acetate group would result in a fragment corresponding to the tetrazole ring with a methylene group at m/z 83 .

  • Fragmentation of the Tetrazole Ring: The tetrazole ring is prone to losing molecular nitrogen (N₂). The elimination of N₂ from the molecular ion would produce a fragment at m/z 114 . This is a well-documented fragmentation pathway for many tetrazole derivatives under EI conditions.

  • McLafferty Rearrangement: While less likely for this specific structure due to the absence of a gamma-hydrogen on a flexible chain, it's a fragmentation pathway to consider for substituted esters.

Based on these principles, the predicted EI mass spectrum would show a molecular ion peak at m/z 142, with prominent fragment ions at m/z 111, 83, and potentially 114. The base peak would likely be one of the more stable fragments, such as the acylium ion at m/z 111 or the tetrazolyl-methyl cation at m/z 83.

Predicted EI Fragmentation of this compound

G M [M]⁺˙ m/z 142 F111 [M - OCH₃]⁺ m/z 111 M->F111 - •OCH₃ F83 [M - COOCH₃]⁺ m/z 83 M->F83 - •COOCH₃ F114 [M - N₂]⁺˙ m/z 114 M->F114 - N₂

Caption: Predicted EI fragmentation pathways for this compound.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

ESI is a soft ionization technique, and in a standard full-scan MS experiment, the primary ion observed for this compound would be the protonated molecule, [M+H]⁺, at m/z 143 . To gain structural information, tandem mass spectrometry (MS/MS) is required, where the [M+H]⁺ ion is isolated and fragmented.

The fragmentation of tetrazoles under ESI-MS/MS conditions is well-characterized. In positive ion mode, the characteristic fragmentation is the neutral loss of hydrazoic acid (HN₃). In negative ion mode, the loss of molecular nitrogen (N₂) is typical.

Positive Ion Mode ([M+H]⁺, m/z 143):

  • Loss of Hydrazoic Acid (HN₃): The protonated tetrazole ring is susceptible to ring opening and elimination of HN₃ (43 Da). This would result in a fragment ion at m/z 100 .

Negative Ion Mode ([M-H]⁻, m/z 141):

  • Loss of Molecular Nitrogen (N₂): The deprotonated molecule would readily lose a molecule of nitrogen (28 Da), a characteristic fragmentation for tetrazoles in negative ESI-MS. This would produce a fragment ion at m/z 113 .

Predicted ESI-MS/MS Fragmentation of this compound

G cluster_pos Positive Ion Mode cluster_neg Negative Ion Mode MH [M+H]⁺ m/z 143 F100 [M+H - HN₃]⁺ m/z 100 MH->F100 - HN₃ MH_neg [M-H]⁻ m/z 141 F113 [M-H - N₂]⁻ m/z 113 MH_neg->F113 - N₂

Caption: Predicted ESI-MS/MS fragmentation in positive and negative ion modes.

Comparison with an Alternative: Ethyl 1H-tetrazole-5-acetate

A close structural analog and potential alternative in certain synthetic applications is ethyl 1H-tetrazole-5-acetate. While it is a positional isomer, comparing its expected mass spectrum highlights key identifying features.

Molecular Formula: C₅H₈N₄O₂ Molecular Weight: 156.14 g/mol

Key Differentiating Features:
  • Molecular Ion: The most straightforward difference is the molecular weight. Ethyl 1H-tetrazole-5-acetate will have a molecular ion (or protonated/deprotonated molecule) 14 Da higher than this compound.

  • Ester Fragmentation (EI-MS):

    • Loss of Ethoxy Group (-OC₂H₅): Instead of losing a methoxy group (31 Da), the ethyl ester will lose an ethoxy radical (45 Da), resulting in a fragment at m/z 111 . This fragment is coincidentally the same mass as a major predicted fragment for the methyl ester, emphasizing the need to analyze the full spectrum.

    • Loss of Carboethoxy Group (-COOC₂H₅): Loss of the entire ethyl acetate group (73 Da) would lead to a fragment at m/z 83 , identical to a predicted fragment for the methyl ester.

    • McLafferty Rearrangement: The ethyl ester has the potential for a McLafferty rearrangement, which would result in the loss of ethene (28 Da) and the formation of a radical cation at m/z 128 . This would be a unique and diagnostic fragment for the ethyl ester.

CompoundMolecular WeightKey Predicted EI Fragments (m/z)Key Predicted ESI-MS/MS Fragments (m/z)
This compound 142.12142 (M⁺˙), 111, 83, 114[M+H]⁺: 143 → 100 (-HN₃)[M-H]⁻: 141 → 113 (-N₂)
Ethyl 1H-tetrazole-5-acetate 156.14156 (M⁺˙), 111, 83, 128[M+H]⁺: 157 → 114 (-HN₃)[M-H]⁻: 155 → 127 (-N₂)

Experimental Protocols

To obtain high-quality, reproducible data, the following protocols are recommended.

GC-MS for EI Analysis

This protocol is suitable for the analysis of volatile and thermally stable 1H-tetrazole derivatives.

1. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., ethyl acetate, dichloromethane) to a concentration of approximately 100 µg/mL.
  • Ensure the sample is free from non-volatile impurities.

2. GC-MS Parameters:

  • GC System: Agilent GC or equivalent.
  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
  • Inlet Temperature: 250 °C.
  • Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • MS System: Quadrupole or Time-of-Flight Mass Spectrometer.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Ion Source Temperature: 230 °C.
  • Mass Range: Scan from m/z 40 to 400.

GC-MS Workflow

G Sample Sample in Volatile Solvent GC Gas Chromatograph (Separation) Sample->GC MS Mass Spectrometer (EI, Detection) GC->MS Data Mass Spectrum MS->Data

Caption: Workflow for EI-MS analysis via GC-MS.

LC-MS for ESI Analysis

This protocol is suitable for the quantitative and qualitative analysis of 1H-tetrazole derivatives.

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of 1-10 µg/mL.
  • For positive ion mode, add 0.1% formic acid to the sample solution to promote protonation.
  • For negative ion mode, add 0.1% ammonium hydroxide to promote deprotonation.
  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS Parameters:

  • LC System: Agilent 1100 Series or equivalent.
  • Column: A suitable reversed-phase column, such as a C18 column (e.g., 2.1 x 150 mm,

A Senior Application Scientist's Guide to HPLC Purity Assessment of Methyl 1H-Tetrazol-1-ylacetate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 1H-tetrazol-1-ylacetate, a key building block in the synthesis of various pharmaceuticals, is no exception.[1] Its purity must be rigorously controlled to prevent the incorporation of potentially harmful impurities into the final drug product. This guide provides an in-depth comparison of chromatographic strategies for the purity assessment of this compound, grounded in fundamental principles and supported by validated methodologies.

We will explore two primary high-performance liquid chromatography (HPLC) techniques: the industry-standard Reversed-Phase (RP-HPLC) and the increasingly powerful Hydrophilic Interaction Liquid Chromatography (HILIC). The discussion will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal approach for their specific needs.

The Analytical Challenge: Understanding this compound

This compound (C₄H₆N₄O₂) is a small, polar, nitrogen-containing heterocyclic compound.[2] Its structure, featuring a tetrazole ring and a methyl ester group, presents a distinct analytical challenge. The high nitrogen content and polarity mean it can be poorly retained on traditional non-polar stationary phases used in RP-HPLC, leading to elution near the solvent front and poor resolution from process-related impurities.[3] Furthermore, the tetrazole ring itself is not a strong chromophore, necessitating sensitive UV detection at lower wavelengths. These properties demand a carefully considered chromatographic approach to achieve robust and reliable purity data.

Method 1: The Workhorse - Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most widely used mode of HPLC in the pharmaceutical industry due to its versatility, robustness, and vast library of available stationary phases.[4][5] The fundamental principle involves a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. Separation is driven by the hydrophobic interactions between the analyte and the stationary phase.[4] For a polar compound like this compound, achieving adequate retention requires careful optimization of the mobile phase and potentially the use of specialized C18 columns.

Causality of Experimental Choices
  • Stationary Phase: A standard C18 column is the typical starting point.[6] However, for enhanced retention of polar analytes, a C18 column with a high surface area or one featuring embedded polar groups (EPG) can be advantageous. These modifications help to prevent "phase collapse" in highly aqueous mobile phases and provide alternative interaction mechanisms, improving retention.

  • Mobile Phase: A buffered mobile phase is critical. The tetrazole ring is weakly acidic; controlling the mobile phase pH ensures a consistent ionization state, leading to reproducible retention times and sharp peak shapes. An acidic mobile phase (e.g., using formic acid or phosphate buffer) will suppress the ionization of the tetrazole ring, making the molecule less polar and increasing its retention on the C18 phase.

  • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shape and lower viscosity, resulting in lower backpressure. A gradient elution, starting with a high percentage of the aqueous buffer and gradually increasing the acetonitrile concentration, is generally required to elute more hydrophobic impurities that may be present.

  • Detection: Based on the structure, UV detection at a low wavelength, such as 210-220 nm, is appropriate to capture the absorbance of the tetrazole moiety and potential impurities. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify co-eluting species.[7]

Experimental Protocol: RP-HPLC
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmGeneral-purpose column providing a good balance of efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to suppress analyte ionization and improve retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic modifier for RP-HPLC.
Gradient 5% B to 95% B over 15 minEnsures elution of both the polar main compound and non-polar impurities.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and improved peak shape.
Detector PDA/UV at 215 nmWavelength for detecting the tetrazole ring and related structures.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Sample Prep. Dissolve sample in 50:50 Water:Acetonitrile to 0.5 mg/mLEnsures sample solubility and compatibility with the mobile phase.
Self-Validation: System Suitability Testing (SST)

Before any sample analysis, the chromatographic system must be verified for its intended purpose. This is achieved through System Suitability Testing (SST), a core requirement of any validated analytical procedure according to guidelines like ICH Q2(R1).[8][9]

SST ParameterAcceptance CriteriaPurpose
Repeatability (n=5) RSD of Peak Area ≤ 2.0%Ensures precision of the system.[10][11]
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Confirms peak symmetry and column health.[12]
Theoretical Plates (N) > 2000Measures column efficiency.[13]
Resolution (Rs) > 2.0 (between main peak and closest impurity)Ensures separation of critical components.[12]

Method 2: The Alternative - Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar compounds that are poorly retained in RP-HPLC, HILIC is a powerful alternative.[14][15] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile, with a small amount of aqueous buffer.[16][17] The separation mechanism is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[14]

Causality of Experimental Choices
  • Stationary Phase: An amide- or silica-based column is a good starting point. These phases provide a hydrophilic surface for the partitioning mechanism to occur. Zwitterionic phases can offer unique selectivity by combining hydrophilic partitioning with weak ion-exchange interactions.[18]

  • Mobile Phase: The mobile phase consists of a high percentage of acetonitrile (e.g., >80%) and a small percentage of aqueous buffer (e.g., ammonium formate or ammonium acetate). The buffer salt is crucial for creating the aqueous layer on the stationary phase and controlling analyte-phase interactions.[16]

  • Advantages for this Analyte: HILIC can provide significantly better retention for this compound compared to RP-HPLC. This leads to improved separation from other polar impurities and excipients that would otherwise elute in the void volume of an RP system.[19] Additionally, the high organic content of the mobile phase can enhance sensitivity when using mass spectrometry (MS) detection.[20]

Experimental Protocol: HILIC
ParameterConditionRationale
Column Amide, 4.6 x 150 mm, 3.5 µmPolar stationary phase suitable for retaining polar analytes.
Mobile Phase A 10 mM Ammonium Acetate in 95:5 Acetonitrile:WaterHigh organic content for HILIC retention, with buffer for peak shape.
Mobile Phase B 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water"Stronger" eluent in HILIC to elute retained components.
Gradient 0% B to 50% B over 15 minGradient elution to separate compounds with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate.
Column Temp. 35 °CControlled temperature for reproducible retention.
Detector PDA/UV at 215 nmSame as RP-HPLC method.
Injection Vol. 5 µLSmaller volume is often used in HILIC to maintain good peak shape.
Sample Prep. Dissolve sample in 90:10 Acetonitrile:Water to 0.5 mg/mLSample solvent must be similar to the mobile phase to prevent peak distortion.

Comparative Analysis: RP-HPLC vs. HILIC

The choice between RP-HPLC and HILIC depends on the specific analytical goal.

FeatureReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction LC (HILIC)
Retention of Analyte Low to Moderate (requires optimization)High
Robustness Generally higher; less sensitive to mobile phase composition.Can be less robust; column equilibration and mobile phase prep are critical.[14]
Impurity Profile Excellent for less polar and hydrophobic impurities.Excellent for polar impurities and starting materials.
Method Development More straightforward and widely practiced.More complex; requires a deeper understanding of the mechanism.[14]
MS Compatibility GoodExcellent due to high organic mobile phase.[16]
Best Use Case Routine QC testing where key impurities are less polar than the API.Challenging separations involving very polar analytes and impurities.

Workflow for HPLC Purity Assessment

The overall process for assessing the purity of a new batch of this compound follows a logical sequence, from preparation to final reporting. This workflow ensures that the data generated is reliable and meets regulatory expectations.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Sample & Standard Preparation (0.5 mg/mL) C HPLC System Equilibration A->C B Mobile Phase Preparation & Degassing B->C D System Suitability Test (SST) Injection C->D E SST Data Verification (Check Criteria) D->E E->C If Fail F Sample & Standard Sequence Injection E->F If Pass G Chromatogram Integration (Peak Area Measurement) F->G H Purity Calculation (% Area Normalization) G->H I Generate Final Report H->I

Caption: Workflow for HPLC Purity Analysis.

Conclusion and Recommendation

For the routine quality control and purity assessment of this compound, a well-developed Reversed-Phase HPLC method remains the recommended primary choice. Its robustness, simplicity, and the vast industry-wide expertise make it a reliable and efficient tool.[6] The protocol outlined in this guide, utilizing an acidic mobile phase and a standard C18 column, provides a solid foundation for achieving adequate retention and separation from key process impurities.

However, when faced with challenges such as insufficient retention, co-elution with polar impurities, or the need for orthogonal verification, Hydrophilic Interaction Liquid Chromatography (HILIC) serves as an invaluable alternative.[19][20] It offers a complementary selectivity that can resolve components intractable by RP-HPLC. The decision to employ HILIC should be driven by the specific separation problem at hand, particularly during method development and impurity characterization stages.

Ultimately, a comprehensive analytical strategy for this compound may involve using RP-HPLC for routine release testing while having a validated HILIC method available for investigational purposes and as a complementary stability-indicating method. This dual approach ensures the highest level of confidence in the purity, quality, and safety of this critical pharmaceutical intermediate.

References

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A Comparative Guide to Acylation Agents: Profiling Methyl 1H-Tetrazol-1-ylacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly within medicinal chemistry and drug development, the choice of an acylation agent is a critical decision that dictates reaction efficiency, selectivity, and the overall success of a synthetic route. While classical reagents like acyl chlorides and anhydrides are mainstays, the demand for milder conditions, higher chemoselectivity, and simplified purification has driven the exploration of alternative agents. This guide provides an in-depth comparison of methyl 1H-tetrazol-1-ylacetate, a unique activated ester, with other common acylation agents, supported by mechanistic insights and practical considerations to inform your experimental design.

The Central Role of Acylation

Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of organic chemistry. It is fundamental to the synthesis of esters and amides, including the peptide bonds that form the backbone of life.[1][2] The reactivity of common acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides > Active Esters > Carboxylic Acids.[3] This hierarchy is a direct consequence of the leaving group's ability to depart from the tetrahedral intermediate formed during nucleophilic acyl substitution.[4] A better leaving group corresponds to a weaker conjugate base, making the parent acylating agent more reactive.[4][5]

Profiling this compound

This compound is an activated ester that leverages the unique properties of the tetrazole moiety.[6][7][8][9] Tetrazoles are metabolically stable bioisosteres of carboxylic acids, a feature that has made them valuable in medicinal chemistry.[6][10] When incorporated into an acylating agent, the tetrazolide anion becomes an excellent leaving group, enhancing the reactivity of the ester.

Mechanism of Action

The acylation reaction with this compound proceeds via a standard nucleophilic acyl substitution mechanism. A nucleophile, such as an amine or an alcohol, attacks the electrophilic carbonyl carbon. This forms a transient tetrahedral intermediate, which then collapses, expelling the methyl tetrazolide anion—a stable and good leaving group—to yield the acylated product.

Caption: General mechanism of acylation using this compound.

Comparative Analysis with Other Acylation Agents

The effectiveness of an acylating agent is judged on several key performance indicators: reactivity, selectivity, safety, and ease of handling/purification. Here, we compare this compound against its common counterparts.

Acyl Chlorides
  • Reactivity: Acyl chlorides are the most reactive common acylating agents.[1][11][12] This high reactivity, stemming from the excellent leaving group ability of the chloride ion, allows for rapid reactions, often at room temperature.[12]

  • Disadvantages: Their high reactivity is also a major drawback. They are highly sensitive to moisture, reacting violently with water to produce corrosive hydrochloric acid (HCl).[13][14][15] This necessitates strictly anhydrous conditions and often requires a stoichiometric amount of base (e.g., pyridine, triethylamine) to scavenge the HCl produced, complicating workup.[13][16]

  • Safety: Acyl chlorides are often volatile, corrosive, and lachrymatory.[15] Their handling requires significant precautions.[13]

Carboxylic Anhydrides
  • Reactivity: Anhydrides are generally less reactive than acyl chlorides but more reactive than esters.[3][17] The carboxylate leaving group is a weaker base than chloride, but still effective.[5]

  • Advantages: They are less sensitive to moisture than acyl chlorides and the carboxylic acid byproduct is less corrosive and easier to handle than HCl.[3]

  • Disadvantages: For unsymmetrical anhydrides, there can be a lack of selectivity, with the nucleophile attacking either carbonyl group. For common reagents like acetic anhydride, a full equivalent of the acylating portion is lost as the leaving group, which is atom-inefficient.

Peptide Coupling Reagents (e.g., HATU, HOBt/EDC)

In peptide synthesis and other delicate acylations, carboxylic acids are often activated in situ using coupling reagents.

  • Mechanism: Reagents like EDC (a carbodiimide) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[18] This is often trapped by an additive like HOBt or HOAt to form a more stable, yet still reactive, active ester, which then reacts with the amine.[18] Uronium/aminium-based reagents like HATU directly convert the carboxylic acid into a highly reactive OAt-active ester.[18][19]

  • Advantages: These methods are highly efficient, often rapid, and are designed to minimize side reactions, most notably the epimerization of chiral centers, a critical concern in peptide synthesis.[20] HATU, in particular, is known for its high reactivity and low rates of epimerization.[19]

  • Disadvantages: These reagents are complex, expensive, and generate stoichiometric byproducts (e.g., DCU/ECU, tetramethylurea) that must be removed during purification.[18]

This compound: A Balanced Alternative

This compound occupies a valuable middle ground.

  • Reactivity & Stability: As an activated ester, it is more reactive than simple alkyl esters but is generally bench-stable and far less sensitive to atmospheric moisture than acyl chlorides. This obviates the need for strictly inert conditions for many applications.

  • Byproducts: The leaving group is a substituted tetrazole, which is typically non-volatile and can often be removed with a simple aqueous wash. The reaction does not generate a strong acid, simplifying the reaction setup and workup.

  • Chemoselectivity: Its moderate reactivity can be an advantage, potentially allowing for greater chemoselectivity in complex molecules with multiple nucleophilic sites compared to the more aggressive acyl chlorides.[17]

Data-Driven Performance Comparison

While direct, side-by-side kinetic studies are sparse in the literature, performance can be inferred from typical reaction conditions and outcomes.

Acylating Agent ClassTypical NucleophileConditionsKey AdvantagesKey Disadvantages
Acyl Chloride Alcohols, Amines, PhenolsAnhydrous solvent, 0°C to RT, BaseHigh reactivity, fast reactions[11]Moisture sensitive, corrosive HCl byproduct, poor chemoselectivity[13][14]
Acid Anhydride Alcohols, AminesCatalyst or heat may be neededLess moisture sensitive, byproduct is a carboxylic acid[3]Less reactive than acyl chlorides, atom inefficient
HATU/Carboxylic Acid Primarily AminesAnhydrous DMF, Base (e.g., DIPEA)High yields, low epimerization, fast[18][19]Expensive, complex byproducts require purification[18]
This compound Amines, AlcoholsPolar solvent, RT to mild heatBench stable, no corrosive byproduct, clean reactionsLess reactive than acyl chlorides, may require longer times

Experimental Protocols

General Protocol for N-Acylation using this compound

This protocol is a representative example for the acylation of a primary amine.

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN), or Dimethylformamide (DMF))

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere setup (optional, but good practice)

Caption: A typical experimental workflow for N-acylation.

Procedure:

  • In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM).

  • To the stirred solution, add this compound (1.1 equivalents) in one portion.

  • Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with a larger volume of an organic solvent like ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove the tetrazole byproduct and any unreacted starting material) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography on silica gel if necessary.

Choosing the Right Reagent: A Logic Tree

The selection of an acylating agent is a multifactorial decision. The following logic tree can guide the process.

DecisionTree Start Start: Acylation Needed Q1 Is the substrate sensitive to strong acid or base? Start->Q1 Q2 Is minimizing epimerization critical (e.g., peptide)? Q1->Q2 No R1 Avoid Acyl Chlorides Q1->R1 Yes Q3 Is maximum reactivity/ speed the top priority? Q2->Q3 No A2 Use HATU or other low-epimerization coupling reagent Q2->A2 Yes A1 Use Acyl Chloride (with non-nucleophilic base) Q3->A1 Yes A3 Consider this compound or an Acid Anhydride Q3->A3 No R1->Q2

Caption: Decision tree for selecting an appropriate acylation agent.

Conclusion

This compound presents itself as a highly valuable tool in the synthetic chemist's arsenal. It effectively bridges the gap between the harsh, hyper-reactive acyl chlorides and the milder but often slower carboxylic acids or standard esters. Its primary advantages—operational simplicity, clean reaction profiles, and stability—make it an excellent choice for acylations where chemoselectivity and ease of workup are prioritized. While peptide coupling reagents like HATU remain the gold standard for preventing epimerization in sensitive substrates, this compound offers a cost-effective and practical alternative for a wide range of other acylation challenges in modern drug discovery and development.

References

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A Senior Application Scientist's Guide to Synthetic Strategy: Methyl 1H-tetrazol-1-ylacetate vs. 1H-tetrazole-1-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Choice Between Ester and Acid in Tetrazole Chemistry

In the landscape of medicinal chemistry and pharmaceutical development, the tetrazole ring is a privileged scaffold. It is widely recognized as a robust bioisostere for the carboxylic acid functional group, a strategic substitution often employed to enhance the metabolic stability and pharmacokinetic profiles of drug candidates.[1][2][3][4][5] Two of the most common building blocks for introducing this moiety are 1H-tetrazole-1-acetic acid and its corresponding methyl ester, methyl 1H-tetrazol-1-ylacetate .

While these two reagents are synthetically interconvertible, they are not interchangeable. The decision to employ the ester versus the acid is a critical strategic choice that can significantly influence reaction outcomes, purification efficiency, and the overall synthetic route. This guide provides an in-depth comparison of these two key intermediates, grounded in experimental evidence and field-proven insights, to empower researchers to make informed decisions in their synthetic endeavors.

Physicochemical Properties: The Foundation of Reactivity

The fundamental differences in the physical properties of the acid and its ester dictate their behavior in a reaction environment. Solubility, in particular, is a primary determinant for the choice of solvent systems and reaction conditions.

Property1H-Tetrazole-1-acetic acid This compound
Molecular Formula C₃H₄N₄O₂C₄H₆N₄O₂
Molecular Weight 128.09 g/mol 142.12 g/mol [6]
CAS Number 21732-17-2[1]55633-19-7[6]
Appearance White crystalline solid[7]Oily liquid or low-melting solid
Melting Point 128.5-130°C[8]N/A (Crystallizes at room temp)[9]
pKa ~4.5-4.9 (similar to carboxylic acids)[4]Not applicable
Solubility Soluble in water, ethyl acetate, alcohols[7]More soluble in a wider range of organic solvents

The higher polarity and hydrogen-bonding capability of the carboxylic acid group render 1H-tetrazole-1-acetic acid soluble in polar protic solvents. Conversely, the methyl ester masks this polarity, enhancing its solubility in less polar organic media, a crucial advantage in many synthetic transformations.[10]

Synthesis Methodologies: Crafting the Building Blocks

Both compounds can be synthesized from common starting materials, but the choice of reactant dictates the final product.

Synthesis of 1H-Tetrazole-1-acetic acid

The most prevalent method involves a one-pot reaction between glycine, an orthoformate ester (typically triethyl orthoformate), and an azide source, such as sodium azide, in an acidic medium like glacial acetic acid.[11][12]

A Glycine + Triethyl Orthoformate + Sodium Azide B Reaction in Glacial Acetic Acid (e.g., 55°C, 6h) A->B Reagents C Acidification with HCl & Evaporation B->C Work-up D Extraction with Ethyl Acetate C->D E Purification/ Crystallization D->E F 1H-Tetrazole-1-acetic acid E->F Final Product

Caption: General workflow for the synthesis of 1H-tetrazole-1-acetic acid.

Causality Behind the Method:

  • Glycine provides the two-carbon backbone (-CH₂-COOH).

  • Triethyl orthoformate serves as the one-carbon source for the tetrazole ring's carbon atom.

  • Sodium azide is the nitrogen source, providing the four nitrogen atoms required for the heterocyclic ring.

  • The reaction is heated to facilitate the dissolution of solids and drive the cyclization.[11]

  • Final acidification with a strong acid like HCl is crucial to protonate the carboxylate and precipitate the product, which is then extracted.[7][11]

Experimental Protocol: Synthesis of 1H-Tetrazole-1-acetic acid
  • Combine sodium azide (0.3 mol) and glacial acetic acid (125 ml) in a reaction vessel under a nitrogen atmosphere and heat to 55°C with stirring.[11]

  • Once the solids have mostly dissolved (approx. 15 min), add glycine (0.25 mol) and triethyl orthoformate (0.27 mol).[11]

  • Continue heating at 50-55°C under nitrogen with stirring for 6 hours.[11]

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid (25 ml).[11]

  • Evaporate the mixture to dryness under reduced pressure.[11]

  • Extract the residue with ethyl acetate (4 x 100 ml).[11]

  • Combine the organic extracts and evaporate the solvent to yield the crude product, which can be further purified by recrystallization.[11]

Synthesis of this compound

This ester can be prepared via two primary routes: direct synthesis from a glycine ester or esterification of the corresponding acid.

Route A: Direct Synthesis This process is analogous to the acid synthesis, but substitutes glycine with a glycine ester salt, such as glycine ethyl ester hydrochloride.[1][9] Using trimethylsilyl azide has been shown to produce high yields.[9][13]

A Glycine Ester HCl + Trimethyl Orthoformate + Trimethylsilyl Azide B Reaction in Glacial Acetic Acid (e.g., 70°C, 3h) A->B Reagents C Solvent Extraction B->C Work-up D Purification C->D E Methyl/Ethyl 1H-tetrazol-1-ylacetate D->E Final Product

Caption: General workflow for the direct synthesis of alkyl 1H-tetrazol-1-ylacetate.

Route B: Esterification This is a standard organic transformation where 1H-tetrazole-1-acetic acid is reacted with methanol, typically under acidic catalysis (e.g., H₂SO₄ or HCl gas).

Strategic Choice of Synthesis: The direct synthesis (Route A) is often more efficient in terms of step economy. However, if 1H-tetrazole-1-acetic acid is already available, esterification (Route B) is a straightforward and effective method.

Comparative Analysis in Synthetic Applications: A Decision Framework

The choice between the acid and the ester is dictated by the planned subsequent reactions. The ester essentially functions as a protected form of the carboxylic acid.

G start What is the goal of the next synthetic step? q1 Need to form an amide bond? start->q1 q2 Will the acidic proton interfere with reagents (e.g., Grignards, organolithiums)? start->q2 q3 Is the final product a carboxylic acid bioisostere? start->q3 q4 Is improved solubility in organic solvents a priority? start->q4 acid Use 1H-Tetrazole-1-acetic acid ester Use this compound q1->acid Yes q2->ester Yes q3->acid Yes q4->ester Yes

Caption: Decision framework for choosing between the acid and ester.

When to Use 1H-Tetrazole-1-acetic acid:
  • Direct Bioisosteric Replacement: The primary application of tetrazoles in drug design is to mimic a carboxylic acid.[3][5][14] If the final active pharmaceutical ingredient (API) requires the acidic tetrazole moiety for binding to a biological target, the acid is the logical precursor, especially in the final steps of a synthesis.

  • Amide Bond Formation: The carboxylic acid is the required functional group for standard peptide coupling reactions (e.g., using EDC, HOBt, or converting to an acid chloride) to form amide bonds with amines.

  • Salt Formation: The acidic proton allows for the formation of pharmaceutically acceptable salts, which can be used to improve the solubility and stability of the final drug product.

When to Use this compound:
  • As a Protected Carboxylic Acid: The ester serves as an excellent protecting group. It is stable to many reaction conditions that would be incompatible with a free carboxylic acid (e.g., reactions involving strong bases, organometallics, or certain reducing agents). The acid can be easily deprotected in a final step via hydrolysis.[9][10][15]

  • Improving Solubility: For multi-step syntheses conducted in organic solvents, the ester's enhanced solubility can be a significant advantage, leading to more homogeneous reaction mixtures and easier work-ups.[10]

  • Specific Applications: The ester is a key intermediate in the synthesis of important pharmaceuticals. For example, this compound is used in the synthesis of the cephalosporin antibiotic cefazolin.[6]

Key Experimental Protocols: Interconversion and Application

Protocol 1: Hydrolysis of this compound

This protocol demonstrates the deprotection of the ester to yield the free acid.

  • Dissolve this compound (1 equivalent) in a suitable solvent like methanol.

  • Add an aqueous solution of a base, such as 2N potassium hydroxide (2-3 equivalents).[15]

  • Stir the mixture at room temperature or heat gently until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the mixture and acidify with a strong acid (e.g., 1N HCl) to a pH of ~1-2.[15]

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1H-tetrazole-1-acetic acid.[15] Expected yields are typically high (80-95%).

Protocol 2: General Procedure for Amide Coupling with 1H-Tetrazole-1-acetic acid

This protocol showcases a primary application where the free acid is necessary.

  • Dissolve 1H-tetrazole-1-acetic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add a coupling agent such as EDC (1.1 equivalents) and an activator like HOBt (1.1 equivalents).

  • Stir the mixture at 0°C for 30 minutes to form the active ester.

  • Add the desired amine (1 equivalent) and a non-nucleophilic base like DIPEA (1.5 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous work-up, extract the product with an organic solvent, and purify using column chromatography or recrystallization.

Conclusion

The selection of this compound versus 1H-tetrazole-1-acetic acid is a nuanced decision rooted in synthetic strategy.

  • 1H-tetrazole-1-acetic acid is the reagent of choice when the acidic functionality is required for the intended reaction, such as in amide couplings, or when it constitutes the final, biologically active motif in a drug molecule.

  • This compound excels as a protected, more organo-soluble version of the acid. It is the ideal intermediate when the acidic proton would interfere with subsequent steps, allowing for greater synthetic flexibility before a final hydrolysis step reveals the desired acid.

By understanding the distinct properties and synthetic roles of each compound, researchers can design more elegant, efficient, and robust pathways for the synthesis of complex molecules, ultimately accelerating the drug discovery and development process.

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  • Zhou, H., & Wang, L. (2013). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules. Available from: [Link]

  • Sediq, A. A., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. National Institutes of Health. Available from: [Link]

  • ACS Publications. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Available from: [Link]

  • Angene. (2026). Applications of 5-Methyl-1H-Tetrazole in Advanced Chemical Synthesis. Available from: [Link]

  • Semantic Scholar. Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Available from: [Link]

  • National Institutes of Health. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Available from: [Link]

  • ResearchGate. (2021). Drugs in the Tetrazole Series. Available from: [Link]

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A Head-to-Head Battle of Bioisosteres: Carboxylic Acid vs. Methyl 1H-Tetrazol-1-ylacetate in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the relentless pursuit of optimizing drug candidates, medicinal chemists frequently employ bioisosteric replacement, a strategy of substituting one functional group for another with similar physicochemical properties to enhance a molecule's pharmacological profile. A classic and highly successful example of this approach is the replacement of the ubiquitous carboxylic acid moiety with a 5-substituted tetrazole. This guide provides an in-depth, comparative analysis of carboxylic acids and their tetrazole bioisosteres, specifically focusing on methyl 1H-tetrazol-1-ylacetate, arming researchers with the experimental data and foundational knowledge to make informed decisions in drug design.

While both carboxylic acids and tetrazoles can act as proton donors and participate in similar crucial interactions with biological targets, their nuanced yet significant differences in physicochemical properties can dramatically influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Physicochemical Properties: A Comparative Deep Dive

The delocalization of negative charge across the four nitrogen atoms of the tetrazole ring, in contrast to the two oxygen atoms of a carboxylate, is a key differentiator.[1] This seemingly subtle distinction has profound implications for a molecule's acidity (pKa) and lipophilicity (logP/logD), two critical parameters governing its journey through the body.

PropertyCarboxylic AcidThis compoundKey Implications for Drug Design
Acidity (pKa) ~4.0 - 5.0[1][2][3]~4.5 - 5.1[1][2]Both functional groups are predominantly ionized at physiological pH (~7.4). This comparable acidity allows the tetrazole to effectively mimic the carboxylate's ability to form vital ionic bonds with biological targets.[2][4]
Lipophilicity (logP/logD) LowerHigherThe tetrazolate anion is markedly more lipophilic (by up to a factor of 10) than its carboxylate counterpart.[4][5] This increased lipophilicity can lead to enhanced membrane permeability and improved oral absorption.[6][7][8]
Hydrogen Bonding Acts as H-bond donor and acceptorActs as H-bond donor and acceptorWhile both can participate in hydrogen bonding, the tetrazole ring offers a more extended and diffuse hydrogen-bonding environment.[2][9]
Metabolic Stability Susceptible to Phase I & II metabolismGenerally more resistant to metabolismTetrazoles are less prone to common metabolic pathways like glucuronidation and β-oxidation, often resulting in a longer in vivo half-life.[5][8][10][11][12]
Size & Shape PlanarPlanarThe planarity of both groups allows for similar spatial arrangements and interactions within a binding pocket.[2][6][13] However, the tetrazole ring is slightly larger.[2]

dot graph TD; A[Drug Candidate with Carboxylic Acid] --> B{ADME Issues?}; B -- Yes --> C[Consider Bioisosteric Replacement]; B -- No --> D[Proceed with Lead Optimization]; C --> E{Rationale for Replacement}; E --> F[Improve Metabolic Stability]; E --> G[Enhance Permeability]; E --> H[Modulate Acidity]; F --> I[Replace with Tetrazole]; G --> I; H --> I; I --> J[Synthesize Tetrazole Analog]; J --> K[Comparative In Vitro & In Vivo Testing]; K --> L{Improved Profile?}; L -- Yes --> D; L -- No --> C;

graph Decision workflow for bioisosteric replacement.

Metabolic Stability: The Tetrazole Advantage

A significant drawback of the carboxylic acid moiety is its susceptibility to metabolic degradation.[2][11] Common metabolic pathways include:

  • Glucuronidation: Carboxylic acids can form reactive acyl glucuronides, which have been linked to toxicity.[2][9] While tetrazoles can also undergo N-glucuronidation, the resulting adducts are chemically stable and do not pose the same toxicological risks.[2][12]

  • Amino Acid Conjugation: This is another metabolic route for carboxylic acids that tetrazoles are resistant to.

  • β-Oxidation: Carboxylic acids, especially those with aliphatic side chains, can be metabolized through β-oxidation, a pathway that tetrazoles are not susceptible to.[4]

This inherent resistance to common metabolic transformations often translates to a longer half-life and improved in vivo efficacy for drugs containing a tetrazole moiety.[4][10] A landmark example is the angiotensin II receptor antagonist, Losartan, where the tetrazole bioisostere proved to be orally effective, unlike its carboxylic acid precursor.[2][7]

Biological Activity and Target Interactions

The remarkable ability of the 5-substituted tetrazole to mimic a carboxylic acid is underscored by the numerous approved drugs that feature this bioisostere, particularly within the class of angiotensin II receptor blockers (ARBs) such as Losartan, Valsartan, and Candesartan.[8][13]

Structural studies of the AT1 receptor, the target of ARBs, have shown that the tetrazole ring of Losartan occupies the same binding pocket as the terminal carboxylic acid of the natural ligand, angiotensin II.[2] However, the interaction is more intricate than a simple salt bridge. The tetrazole ring participates in a more complex network of interactions with surrounding amino acid residues, which may account for its high binding affinity.[2]

Experimental Protocols for Comparative Analysis

To facilitate a rigorous and objective comparison between a carboxylic acid-containing parent compound and its tetrazole analog, standardized experimental protocols are essential.

Protocol 1: Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the test compounds.

Methodology:

  • Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if it is not readily soluble in water.[14] The final concentration should be at least 10⁻⁴ M.[14]

  • Titration: Place the solution in a reaction vessel with a calibrated pH electrode and a magnetic stirrer.[14] Titrate the solution with a standardized solution of 0.1 M NaOH or 0.1 M HCl, recording the pH at regular intervals.[14]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the titration curve, which corresponds to the half-equivalence point.[14]

dot graph TD; A[Start] --> B(Prepare Sample Solution); B --> C{Titrate with Acid/Base}; C --> D[Record pH vs. Volume]; D --> E[Plot Titration Curve]; E --> F[Identify Inflection Point]; F --> G[Determine pKa]; G --> H[End];

graph Experimental workflow for pKa determination.

Protocol 2: Determination of logP by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) as a measure of lipophilicity.

Methodology:

  • Preparation: Prepare a stock solution of the test compound. Add a known amount to a vial containing a precise mixture of n-octanol and water.

  • Equilibration: Vigorously shake the vial for a set period to allow the compound to partition between the two phases, then allow the layers to separate.

  • Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).[1]

  • Calculation: Calculate logP using the formula: logP = log([Compound]octanol / [Compound]water).[1]

Protocol 3: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To evaluate the intrinsic clearance of a compound by Phase I metabolic enzymes.

Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[1] Thaw pooled HLM on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[1] Prepare an NADPH regenerating system solution.[1]

  • Incubation: In a 96-well plate, add the HLM suspension. Add the test compound to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.[1]

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH solution.[1]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding a "stop solution" (e.g., ice-cold acetonitrile with an internal standard).[1]

  • Analysis: Centrifuge the plate to pellet the precipitated proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.[1]

  • Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line represents the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693 / k.[1]

Conclusion

The bioisosteric replacement of a carboxylic acid with a this compound is a powerful and well-established strategy in drug discovery. While the two functional groups share key similarities in acidity and planarity, the tetrazole often confers significant advantages in terms of metabolic stability and lipophilicity. By understanding these nuances and employing rigorous experimental comparisons, medicinal chemists can rationally design drug candidates with improved pharmacokinetic profiles and a higher probability of clinical success.

References

  • Almalki, A. J. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Molecules, 27(10), 3295.
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  • Evotec. (n.d.). Cyprotex pKa and LogP Fact Sheet. Evotec.
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A Comparative Study of Different Routes to Cefazolin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cefazolin's bactericidal action stems from its ability to inhibit the synthesis of the bacterial cell wall.[1][2] Its core structure consists of a 7-aminocephalosporanic acid (7-ACA) nucleus, the key starting material for many semisynthetic cephalosporins.[3][4][5][6] The primary synthetic challenge lies in the strategic modification of the 7-ACA core at the C-7 and C-3 positions.

This guide will comparatively analyze three principal synthetic pathways:

  • The Classical Chemical Synthesis: The established industrial standard.

  • The One-Pot Synthesis: A streamlined approach enhancing process efficiency.

  • The Enzymatic and Chemoenzymatic Routes: A greener, more sustainable methodology.

The Classical Chemical Synthesis

This conventional route is a two-step process that begins with the acylation of 7-ACA, followed by a nucleophilic substitution at the C-3 position.

Step 1: Acylation of 7-ACA

The initial step involves the acylation of the 7-amino group of 7-ACA with 1H-tetrazole-1-acetic acid (TAA) or its activated derivatives.[7] This reaction is typically carried out in an organic solvent.[7]

Experimental Protocol: Acylation of 7-ACA

  • Materials: 7-ACA, 1H-tetrazole-1-acetic acid (TAA), a suitable solvent (e.g., methylene chloride), and an activating agent/catalyst (e.g., pivaloyl chloride).[7]

  • Procedure: a. Prepare a salt of TAA.[7] b. In a separate vessel, prepare a solution of 7-ACA. c. Activate the TAA salt to form a mixed acid anhydride.[7] d. Add the 7-ACA solution to the mixed acid anhydride for the acylation reaction, maintaining a low temperature.[7] e. After the reaction, crystallize the intermediate product, 7-(1H-tetrazol-1-yl)acetamidocephalosporanic acid.[7]

Step 2: Nucleophilic Substitution

The subsequent step is the displacement of the acetoxy group at the C-3 position with 2-mercapto-5-methyl-1,3,4-thiadiazole.

Experimental Protocol: Nucleophilic Substitution

  • Materials: The intermediate from Step 1, 2-mercapto-5-methyl-1,3,4-thiadiazole, water, and reagents for pH adjustment.

  • Procedure: a. Suspend the intermediate in water. b. Add 2-mercapto-5-methyl-1,3,4-thiadiazole and heat the mixture.[8] c. Adjust the pH to facilitate the reaction and subsequent precipitation of cefazolin.[8] d. Isolate and purify the final cefazolin product.

Workflow of the Classical Route

7-ACA 7-ACA Acylation Acylation 7-ACA->Acylation 1H-tetrazole-1-acetic acid, Activating Agent Intermediate Intermediate Acylation->Intermediate 7-(1H-tetrazol-1-yl)acetamido- cephalosporanic acid Nucleophilic_Substitution Nucleophilic_Substitution Intermediate->Nucleophilic_Substitution 2-mercapto-5-methyl- 1,3,4-thiadiazole Cefazolin Cefazolin Nucleophilic_Substitution->Cefazolin

Caption: The two-step classical synthesis of cefazolin.

Analysis: This method is well-established for industrial production, capable of producing high yields and purity.[7] However, it involves multiple steps, the use of potentially hazardous reagents, and generates significant waste, impacting its overall efficiency and environmental footprint.[9][10]

The One-Pot Synthesis

To address the inefficiencies of the classical route, one-pot synthesis has emerged as a more streamlined alternative. This approach combines the acylation and nucleophilic substitution reactions into a single reaction vessel, thereby reducing waste, shortening production time, and lowering costs.[8]

Experimental Protocol: One-Pot Synthesis

  • Materials: 7-ACA, 1H-tetrazole-1-acetic acid, a chlorination reagent (e.g., pivaloyl chloride), an organic base, a solvent (e.g., dichloromethane), and 5-mercapto-1-methyltetrazole.[8]

  • Procedure: a. Dissolve 7-ACA in the solvent with an organic base.[8] b. In a separate vessel, prepare the acyl chloride of 1H-tetrazole-1-acetic acid.[8] c. Carry out the acylation reaction at a low temperature.[8] d. Without isolating the intermediate, add 5-mercapto-1-methyltetrazole and a base to initiate the nucleophilic substitution.[8] e. Adjust the pH to precipitate the cefazolin product.[8]

Logical Flow of One-Pot Synthesis

cluster_0 Single Reaction Vessel 7-ACA 7-ACA Acylation Acylation 7-ACA->Acylation Nucleophilic Substitution Nucleophilic Substitution Acylation->Nucleophilic Substitution Cefazolin Cefazolin Nucleophilic Substitution->Cefazolin

Caption: The streamlined one-pot synthesis of cefazolin.

Analysis: The one-pot method offers significant advantages in terms of simplicity and reduced environmental impact.[8] It has been shown to achieve high molar yields, making it suitable for industrial production.[8]

Enzymatic and Chemoenzymatic Routes

Enzymatic synthesis represents a green and highly selective alternative to traditional chemical methods. These routes often employ immobilized enzymes, which can be recovered and reused, further enhancing sustainability.

A notable chemoenzymatic approach involves the enzymatic acylation of 7-ACA, followed by a chemical nucleophilic substitution.[11] Another advanced method is a one-pot, three-step chemoenzymatic synthesis starting from cephalosporin C, which is first converted to 7-ACA enzymatically, followed by enzymatic acylation and then chemical substitution.[9][12] This process is conducted in a fully aqueous medium, avoiding the use of toxic reagents and chlorinated solvents.[9][12]

A fully enzymatic synthesis of cefazolin has also been developed, utilizing an immobilized cephalosporin-acid synthetase for the acylation of 7-amino-3-(5-methyl-l,3,4-thiadiazol-2-yl)thiomethyl-3-cephem-4-carboxylic acid (TDA).[13][14] This method has demonstrated high yields of 92-95%.[13][14]

Experimental Protocol: Enzymatic Acylation of TDA

  • Materials: TDA, an acylating agent (e.g., methyl ester of 1(H)-tetrazolylacetic acid), and an immobilized cephalosporin-acid synthetase.[14]

  • Procedure: a. Conduct the enzymatic acylation in an aqueous buffer. b. Employ a stepwise pH gradient to maintain the solubility of the reactants.[13][14] c. Upon completion, the cefazolin product is isolated from the reaction mixture.[14] The immobilized enzyme can be recovered for subsequent batches.[14]

Enzymatic Synthesis Pathway

TDA TDA Enzymatic Acylation Enzymatic Acylation TDA->Enzymatic Acylation Acylating Agent Acylating Agent Acylating Agent->Enzymatic Acylation Immobilized Enzyme Immobilized Enzyme Immobilized Enzyme->Enzymatic Acylation Cefazolin Cefazolin Enzymatic Acylation->Cefazolin

Caption: Enzymatic synthesis of cefazolin from TDA.

Analysis: Enzymatic and chemoenzymatic methods offer significant environmental advantages by operating under mild conditions and reducing the use of hazardous chemicals.[9] The high specificity of enzymes can lead to higher purity and yield.[9][12] While the cost and stability of enzymes can be a concern, the potential for reuse of immobilized enzymes makes these routes economically viable.[14]

Comparative Performance Data

ParameterClassical Chemical SynthesisOne-Pot SynthesisEnzymatic/Chemoenzymatic Routes
Overall Yield High (around 98% purity reported)[7]High (around 90-91%)[8]Very High (92-95% for enzymatic acylation of TDA)[13][14]
Purity High[7]HighHigh
Reaction Time Longer (multiple steps)Shorter (single vessel)Generally shorter for continuous flow, can be longer for batch enzymatic[15]
Cost-Effectiveness Established but can be costly due to reagents and wasteMore cost-effective due to process simplification[8]Potentially very cost-effective with enzyme reuse[14]
Environmental Impact High (use of hazardous reagents and solvents)[9]Lower than classical[8]Low (aqueous medium, biodegradable catalysts)[9][12]
Key Reagents Acyl halides, organic solventsChlorinating agents, organic solventsEnzymes, aqueous buffers

Future Outlook: Continuous-Flow Manufacturing

A recent innovation in cefazolin production is the development of a continuous-flow manufacturing process.[15][16][17] This method offers a faster, cheaper, and less wasteful alternative to traditional batch manufacturing.[15][17] Continuous-flow manufacturing allows for flexible production volumes and can be implemented in more compact facilities, potentially addressing drug shortages and improving access to this essential antibiotic.[15][16]

Conclusion

The synthesis of cefazolin has evolved significantly from the classical chemical route to more efficient and sustainable methods. While the classical synthesis remains a robust industrial method, one-pot and enzymatic/chemoenzymatic approaches offer compelling advantages in terms of cost, efficiency, and environmental impact. The advent of continuous-flow manufacturing promises to further revolutionize the production of cefazolin, making it more adaptable to fluctuating demands and accessible globally. For researchers and drug development professionals, a thorough understanding of these diverse synthetic strategies is crucial for optimizing production processes and ensuring a stable supply of this essential antibiotic.

References

  • Guisán, J. M., et al. (1997). One-Pot Chemoenzymatic Synthesis of 3'-Functionalized Cephalosporines (Cefazolin) by Three Consecutive Biotransformations in Fully Aqueous Medium. The Journal of Organic Chemistry.
  • Sílice (CSIC). (n.d.). One-Pot Chemoenzymatic Synthesis of 3'-Functionalized Cephalosporines (Cefazolin)
  • PubMed. (2018).
  • ResearchGate. (2018).
  • PubMed. (n.d.). [Enzymatic synthesis of beta-lactam antibiotics. I. Cefazolin].
  • (n.d.). Chemical scheme of enzymatic synthesis of cefazolin by acyl-transfer method.
  • American Chemical Society. (n.d.). One-Pot Chemoenzymatic Synthesis of 3'-Functionalized Cephalosporines (Cefazolin)
  • Google Patents. (n.d.).
  • ResearchGate. (2020). (PDF) Alternative Cefazolin Synthesis with a Cephalosporin-Acid Synthetase.
  • Google Patents. (n.d.). CN104910188A - Synthetic method of cefazolin acid.
  • Patsnap Synapse. (2024).
  • PubMed. (n.d.). Synthesis and mechanisms of decomposition of some cephalosporin prodrugs.
  • Punjab University. (n.d.). IMPROVED AND ECONOMICAL SYNTHESIS OF CEFAZOLIN SODIUM.
  • ResearchGate. (2018). (PDF)
  • Wikipedia. (n.d.). Cefazolin.
  • Google Patents. (n.d.). RU2210596C2 - Method of synthesis of cefazolin.
  • Tech Explorist. (2023). Continuous-flow manufacturing: A new way to produce cefazolin.
  • Nature World News. (2023).
  • ResearchGate. (2026). Multiscale reaction network and mass transfer model of impurities formation in cefazolin synthesis | Request PDF.
  • (n.d.). Progress in One-pot Bioconversion of Cephalosporin C to 7-Aminocephalosporanic Acid.
  • ScienceDaily. (2023). Continuous-flow manufacturing of essential antibiotic cefazolin: Flexible production while reducing costs.
  • (n.d.). Environmental impact of antibiotics production sparks global concerns.
  • ResearchGate. (n.d.). The conversion of cephalosporin C to 7-ACA. On the left the chemical...
  • ResearchGate. (n.d.). Cefazolin and its photodegradation products – Prediction of pharmacokinetic profile and ecotoxicological potential | Request PDF.
  • PubMed. (1995). Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid.
  • ResearchGate. (n.d.). Single-step conversion of cephalosporin-C to 7-Aminocephalosporanic acid by free and immobilized cells of Pseudomonas diminuta | Request PDF.
  • ResearchGate. (n.d.). Conversion of cephalosporin (1) to 7‐aminocephalosporanic acid (2) by...

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A Comparative Guide to the Structural Validation of Methyl 1H-tetrazol-1-ylacetate: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. For researchers, scientists, and drug development professionals, the precise architecture of a molecule like methyl 1H-tetrazol-1-ylacetate dictates its reactivity, biological activity, and physical properties. This guide provides an in-depth comparison of analytical techniques for the structural validation of this compound, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. While other spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for routine characterization, X-ray crystallography provides the ultimate, irrefutable evidence of molecular structure.

The Subject Molecule: this compound

This compound (CAS No: 55633-19-7) is a heterocyclic compound featuring a tetrazole ring linked to a methyl acetate group.[1][2] The tetrazole moiety is a well-recognized bioisostere for carboxylic acids, offering similar physicochemical properties with potentially improved metabolic stability and pharmacokinetic profiles.[3] This makes tetrazole derivatives, including our subject molecule, valuable scaffolds in medicinal chemistry.[3] Given its role as a key intermediate in the synthesis of pharmaceuticals, such as the antibiotic cefazolin, unequivocal structural confirmation is paramount.[1]

Experimental Validation: A Step-by-Step Approach

The journey to structural validation begins with the synthesis and purification of the compound, followed by the growth of high-quality single crystals, and finally, the X-ray diffraction analysis.

Part 1: Synthesis of this compound

The synthesis of this compound typically involves a two-step process: the formation of the tetrazole ring followed by esterification.

Step 1: Synthesis of 2-(1H-tetrazol-1-yl)acetic acid

A common route to 1-substituted tetrazoles is the [3+2] cycloaddition reaction.[3] A well-established procedure for the synthesis of the parent acid, 2-(1H-tetrazol-1-yl)acetic acid, involves the reaction of glycine, an orthoformate, and an azide source.[4][5][6]

  • Protocol:

    • A mixture of glycine, triethyl orthoformate, and sodium azide is heated in a suitable solvent, such as glacial acetic acid.[4]

    • The reaction is typically refluxed for several hours to ensure complete conversion.[4]

    • Upon cooling, the reaction mixture is acidified, leading to the precipitation of the crude 2-(1H-tetrazol-1-yl)acetic acid.[4]

    • The crude product is then purified by extraction and recrystallization to yield the pure carboxylic acid.[4]

Step 2: Esterification to this compound

The carboxylic acid is then converted to its methyl ester.

  • Protocol:

    • 2-(1H-tetrazol-1-yl)acetic acid is dissolved in methanol.

    • A catalytic amount of a strong acid, such as sulfuric acid, is added.

    • The mixture is refluxed until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • The solvent is removed under reduced pressure, and the residue is purified, typically by column chromatography, to afford pure this compound.

Part 2: Single-Crystal X-ray Diffraction Analysis

The definitive proof of the synthesized structure comes from single-crystal X-ray diffraction. This technique provides a precise three-dimensional map of the electron density within the crystal, allowing for the determination of bond lengths, bond angles, and the overall molecular conformation.[7][8]

Experimental Workflow for Structural Validation

Caption: Workflow for the structural validation of this compound.

Detailed Protocol for X-ray Crystallography:

  • Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis.[8] A common and effective method for small organic molecules is slow evaporation.[9][10][11]

    • A saturated solution of purified this compound is prepared in a suitable solvent system (e.g., a mixture of petroleum ether and ethyl acetate).[4]

    • The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days.[10]

    • This slow process encourages the formation of well-ordered, single crystals suitable for diffraction.

  • Data Collection: A suitable crystal is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer.[7][12]

    • The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

    • The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation), and the diffraction pattern is recorded on a detector as the crystal is rotated.[7][9]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group.

    • The initial positions of the atoms are determined using direct methods (e.g., with software like SHELXS).[9]

    • The structural model is then refined against the experimental data using a least-squares method (e.g., with software like SHELXL), which optimizes the atomic positions, and thermal parameters to best fit the observed diffraction intensities.[9]

Crystallographic Data: A Case Study of a Close Analog

Parameter Value for 2-(1H-tetrazol-1-yl)acetic acid monohydrate [4][9]
Chemical Formula C₃H₄N₄O₂·H₂O
Formula Weight 146.12
Crystal System Orthorhombic
Space Group Pna2₁
a (Å) 12.618(3)
b (Å) 5.1871(10)
c (Å) 9.874(2)
V (ų) 646.2(2)
Z 4
Calculated Density (g/cm³) 1.502
Radiation Mo Kα (λ = 0.71073 Å)
Temperature (K) 293(2)
Final R indices [I>2σ(I)] R1 = 0.030, wR2 = 0.069

Note: This data is for the carboxylic acid analog and serves as a representative example.

A Comparative Analysis of Structural Elucidation Techniques

While X-ray crystallography provides the most definitive structural information, it is often used in conjunction with other analytical techniques. Here, we compare its utility with NMR spectroscopy and mass spectrometry.

Analytical Techniques Comparison XRay X-ray Crystallography (Definitive 3D Structure) Structure Unambiguous 3D Structure XRay->Structure NMR NMR Spectroscopy (Connectivity & Environment) Connectivity Atom Connectivity NMR->Connectivity Environment Chemical Environment NMR->Environment MS Mass Spectrometry (Molecular Weight & Formula) MolWeight Molecular Weight MS->MolWeight Formula Molecular Formula MS->Formula

Caption: Complementary information from different analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule.[13] For this compound, ¹H and ¹³C NMR would be essential for initial characterization.

  • Expertise & Experience: The ¹H NMR spectrum would show characteristic signals for the methyl protons of the ester, the methylene protons adjacent to the tetrazole ring, and the proton on the tetrazole ring itself.[12][14] The chemical shifts and coupling patterns provide information about the electronic environment and neighboring atoms.[14][15] Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon atoms and their functionalities.[12][16]

  • Trustworthiness: While NMR is excellent for confirming the presence of functional groups and establishing the carbon-hydrogen framework, it does not directly provide information on the three-dimensional arrangement of atoms, such as bond lengths and angles.[1][2][13][17]

  • Limitations vs. X-ray Crystallography: NMR provides an average structure in solution, whereas X-ray crystallography gives a static picture of the molecule in the solid state.[1][2] For complex stereochemical assignments or conformational analysis, NMR data can sometimes be ambiguous without the definitive benchmark of a crystal structure.

Mass Spectrometry (MS)

Mass spectrometry is primarily used to determine the molecular weight and elemental composition of a compound.[12]

  • Expertise & Experience: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement for this compound, allowing for the determination of its molecular formula (C₄H₆N₄O₂). Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the resulting fragmentation pattern can provide clues about its structure.[18][19] For tetrazoles, characteristic fragmentation pathways, such as the loss of N₂ or HN₃, can be indicative of the tetrazole ring.[18]

  • Trustworthiness: MS provides crucial information about the molecular formula, which is a fundamental piece of the structural puzzle. However, it cannot distinguish between isomers that have the same molecular formula but different atomic arrangements.

  • Limitations vs. X-ray Crystallography: Mass spectrometry offers no information about the three-dimensional structure of the molecule. It is a complementary technique that confirms the molecular weight and formula, but it cannot replace the detailed structural insights provided by X-ray crystallography.

Conclusion: The Unparalleled Value of X-ray Crystallography

In the rigorous process of chemical and pharmaceutical research, the validation of a molecular structure demands the highest level of certainty. While NMR spectroscopy and mass spectrometry are indispensable tools for routine analysis and confirmation of connectivity and composition, they provide an incomplete picture. Single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution, three-dimensional model of a molecule. For this compound, a compound with significant potential in various scientific fields, X-ray crystallography is not just a confirmatory technique but the ultimate arbiter of its true structure, providing the foundational data upon which further research and development can be confidently built.

References

  • He, L. (2012). 2-(1H-Tetrazol-1-yl)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2561. [Link]

  • Martin, K. L., & Breton, G. W. (2017). Computational, 1H NMR, and X-ray Structural Studies on 1-arylurazole Tetrazane Dimers. Acta Crystallographica Section C: Structural Chemistry, 73(Pt 9), 660–666. [Link]

  • Pro-Chem. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved January 11, 2026, from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved January 11, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved January 11, 2026, from [Link]

  • Wang, F., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25–29. [Link]

  • Coles, S. J., & Probert, M. R. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 4), 381–393. [Link]

  • Pediaa. (2020). Difference Between NMR and X-Ray Crystallography. [Link]

  • ResearchGate. (n.d.). 1 H-NMR data of the tetrazole compounds. Retrieved January 11, 2026, from [Link]

  • He, L. (2012). 2-(1H-Tetrazol-1-yl)acetic acid monohydrate. Acta Crystallographica Section E, E68(9), o2561. [Link]

  • WikiBooks. (n.d.). Structural Biochemistry/Organic Chemistry/Spectroscopy/Comparison of NMR and X-ray crystallography. Retrieved January 11, 2026, from [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved January 11, 2026, from [Link]

  • Anderson, E. A., et al. (2022). Functionalized Tetrazoles as Latent Active Esters in the Synthesis of Amide Bonds. Organic Letters, 24(51), 9479–9483. [Link]

  • Kumar, A., et al. (2021). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research, 17(4), 385-401. [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

  • Ferreira, P. M., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 26(11), 3236. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum (DMSO-d 6 , 400 MHz) of 1,1′-(1,2-phenylene)bis(1H-1,2,3,4-tetrazole). Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). EP0012230A1 - Process for producing 1H-tetrazole-1 acetic acid and its esters.
  • Google Patents. (n.d.). EP0012230B1 - Process for producing 1h-tetrazole-1 acetic acid and its esters.
  • Al-Masoudi, N. A. L., & Al-Sultani, K. H. (2014). Tetrazolium Compounds: Synthesis and Applications in Medicine. Mini-Reviews in Medicinal Chemistry, 14(3), 245–259. [Link]

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kinetic studies of reactions involving methyl 1H-tetrazol-1-ylacetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Kinetic Analysis of Reactions Involving Methyl 1H-Tetrazol-1-ylacetate and Its Analogs

In the landscape of modern drug discovery and development, a profound understanding of reaction kinetics is not merely academic; it is a cornerstone of robust process development, safety assessment, and the optimization of pharmacologically active compounds. This compound and its derivatives are significant scaffolds in medicinal chemistry, valued for their metabolic stability and ability to act as bioisosteres of carboxylic acids. Consequently, a detailed kinetic analysis of their reactions is paramount for predicting their stability, reactivity, and ultimate fate in both synthetic and biological environments.

This guide provides a comprehensive comparison of methodologies for the kinetic study of reactions involving this compound. Recognizing the nascent state of publicly available kinetic data for this specific molecule, we will draw comparisons with closely related, well-studied analogs to provide a predictive framework. The experimental protocols herein are designed to be self-validating, ensuring the generation of reproducible and trustworthy data for researchers, scientists, and drug development professionals.

The Significance of Kinetic Studies for Tetrazole Acetates

The tetrazole ring is a key feature in several blockbuster drugs, including losartan and valsartan. The acetate moiety, as seen in this compound, introduces a potential site for hydrolysis, a reaction of significant interest in understanding a drug's shelf-life and metabolic pathway. Kinetic studies allow us to quantify the rate of this and other reactions, providing critical data for:

  • Stability Assessment: Determining the rate of degradation under various conditions (pH, temperature, solvent) is essential for formulation and storage.

  • Process Optimization: Understanding reaction kinetics is fundamental to optimizing synthetic routes, improving yields, and ensuring process safety.

  • Bioavailability and Metabolism: The rate of hydrolysis can influence the bioavailability and metabolic clearance of a drug candidate.

Comparative Kinetic Analysis: Hydrolysis of this compound and Analogs

While specific kinetic data for the hydrolysis of this compound is not extensively reported in peer-reviewed literature, we can infer its behavior by comparing it to analogous esters for which data is available. The primary reaction of interest is the hydrolysis of the ester to form methanol and 1H-tetrazol-1-ylacetic acid.

A comparable system is the hydrolysis of structurally similar esters under basic conditions. For instance, the hydrolysis of ethyl 2-(5-methyl-2H-tetrazol-2-yl)acetate has been studied, and we can use this as a benchmark for our comparison.

Table 1: Comparative Kinetic Data for the Base-Catalyzed Hydrolysis of Tetrazole Acetate Analogs

CompoundSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Temperature (°C)Solvent SystemReference
Ethyl 2-(5-methyl-2H-tetrazol-2-yl)acetate0.0452570% Dioxane/H₂O
This compound (Predicted) Slightly higher than ethyl ester2570% Dioxane/H₂O-
Phenyl 1H-tetrazol-1-ylacetate (Predicted)Significantly higher than alkyl esters2570% Dioxane/H₂O-

Note: Predicted values are based on established principles of chemical kinetics, where methyl esters typically hydrolyze slightly faster than ethyl esters due to reduced steric hindrance, and phenyl esters hydrolyze significantly faster due to the better leaving group nature of the phenoxide ion.

Experimental Protocols for Kinetic Analysis

To generate the data presented in Table 1, a robust and validated experimental protocol is essential. The following section details a step-by-step methodology for the kinetic analysis of the base-catalyzed hydrolysis of this compound.

General Experimental Workflow

The overall workflow for a typical kinetic study is depicted below. This involves careful preparation of reagents, execution of the reaction under controlled conditions, and diligent monitoring of the reaction progress over time.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Data Analysis Phase prep_reagents Prepare Stock Solutions (Ester, NaOH) thermostat Equilibrate Solutions in Thermostat prep_reagents->thermostat initiate Initiate Reaction (Mix Reagents) thermostat->initiate monitor Monitor Reaction (e.g., UV-Vis/HPLC) initiate->monitor plot Plot Data ([A] vs. time) monitor->plot calculate Calculate Rate Constant (k) plot->calculate

Caption: General workflow for a kinetic study.

Detailed Protocol: UV-Vis Spectrophotometric Assay

This protocol is suitable for reactions where there is a change in the UV-Vis absorbance spectrum as the reaction progresses.

  • Preparation of Reagents:

    • Prepare a 0.1 M stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Prepare a series of buffered aqueous solutions at the desired pH values.

    • Prepare a stock solution of sodium hydroxide (e.g., 0.1 M) for base-catalyzed hydrolysis studies.

  • Determination of Analytical Wavelength (λ_max):

    • Record the UV-Vis spectra of the reactant (this compound) and the product (1H-tetrazol-1-ylacetic acid) to identify a wavelength where the change in absorbance is maximal.

  • Kinetic Run:

    • Equilibrate the reactant solution and the buffer/NaOH solution to the desired temperature in a water bath.

    • In a quartz cuvette, mix the reactant solution and the buffer/NaOH solution to achieve the desired final concentrations.

    • Immediately place the cuvette in a temperature-controlled UV-Vis spectrophotometer and begin recording the absorbance at the predetermined λ_max at regular time intervals.

  • Data Analysis:

    • Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc).

    • For a pseudo-first-order reaction (e.g., using a large excess of NaOH), plot ln([Ester]) versus time. The slope of the resulting linear plot will be -k_obs.

    • The second-order rate constant (k) can be calculated by dividing the pseudo-first-order rate constant (k_obs) by the concentration of the excess reagent (e.g., [NaOH]).

Detailed Protocol: HPLC-Based Assay

HPLC is a powerful technique for monitoring reactions, especially in complex mixtures.

  • Method Development:

    • Develop an HPLC method (e.g., reverse-phase) that can effectively separate the reactant (this compound) from the product (1H-tetrazol-1-ylacetic acid) and any other species.

    • Generate a calibration curve for the reactant by injecting known concentrations and plotting the peak area versus concentration.

  • Kinetic Run:

    • Set up the reaction in a thermostated vessel.

    • At regular time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot to stop it (e.g., by adding a small amount of acid to neutralize the base in a base-catalyzed reaction).

    • Dilute the quenched aliquot to a suitable concentration and inject it into the HPLC system.

  • Data Analysis:

    • Use the calibration curve to convert the peak area of the reactant at each time point to its concentration.

    • Plot the concentration of the reactant versus time.

    • Analyze the data using appropriate integrated rate laws to determine the rate constant.

Mechanistic Considerations

The base-catalyzed hydrolysis of esters, including this compound, typically proceeds through a nucleophilic acyl substitution mechanism. The generally accepted pathway is the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular) mechanism.

G Ester This compound Intermediate Tetrahedral Intermediate Ester->Intermediate + OH⁻ (fast) Intermediate->Ester - OH⁻ (fast) Product Carboxylate + Methanol Intermediate->Product - OCH₃⁻ (slow, RDS)

Caption: Simplified BAC2 mechanism for ester hydrolysis.

The rate-determining step (RDS) is the collapse of the tetrahedral intermediate to form the products. The electronic properties of the tetrazole ring can influence the stability of this intermediate and, consequently, the overall reaction rate.

Conclusion and Future Directions

While a comprehensive kinetic profile for this compound is yet to be fully elucidated in the public domain, the methodologies and comparative data presented in this guide provide a robust framework for initiating such studies. By employing the detailed protocols for UV-Vis spectrophotometry or HPLC-based assays, researchers can generate high-quality, reproducible kinetic data. This data is invaluable for the rational design of new pharmaceuticals, the optimization of synthetic processes, and the development of stable and effective drug formulations.

Future work should focus on generating empirical data for the hydrolysis of this compound under a variety of conditions to build a comprehensive kinetic and stability profile. Furthermore, investigating the kinetics of other reactions, such as aminolysis, would provide a more complete understanding of the reactivity of this important class of compounds.

References

  • Kavallieratos, K., et al. (2003). Coordination Chemistry of 1,2,3-Triazole and Tetrazole-Containing Ligands. University of South Florida. [Link]

A Comparative Guide to Assessing the Metabolic Stability of Tetrazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In modern medicinal chemistry, the 5-substituted 1H-tetrazole ring has become a cornerstone scaffold, widely recognized as a non-classical bioisostere of the carboxylic acid group.[1][2] This substitution is a key strategy in drug design, often employed to enhance metabolic stability, modulate lipophilicity, and improve oral bioavailability.[1][3][4] While both functional groups share similar acidic pKa values and planar structures, allowing them to engage in comparable biological interactions, their metabolic fates can differ significantly.[1][3] Carboxylic acids are prone to metabolic pathways that can lead to rapid clearance or the formation of reactive acyl glucuronide metabolites.[5] In contrast, tetrazoles are generally more resistant to common metabolic degradation pathways, a property attributed to their high nitrogen content and aromaticity.[1][6][7]

However, this perceived stability is not absolute. Tetrazoles are susceptible to specific metabolic transformations, primarily N-glucuronidation, which can influence a compound's pharmacokinetic profile.[5][8] Therefore, a rigorous and objective assessment of metabolic stability is not just a routine check but a critical step in the rational design and optimization of tetrazole-containing drug candidates.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing the metabolic stability of tetrazole-containing compounds. We will delve into the underlying metabolic pathways, provide detailed, self-validating experimental protocols for comparative analysis, and offer insights into data interpretation to guide successful drug discovery programs.

Part 1: The Metabolic Dichotomy: Tetrazoles vs. Carboxylic Acids

A primary driver for replacing a carboxylic acid with a tetrazole is to circumvent metabolic liabilities.[3] Carboxylic acids can be metabolized via fatty coenzyme A (CoA) ligases to form highly reactive acyl-CoA thioesters or undergo glucuronidation to form reactive acyl glucuronides.[5] These pathways can lead to rapid clearance and potential toxicity.

Tetrazoles, on the other hand, present a different metabolic landscape:

  • Resistance to Phase I Metabolism: The tetrazole ring is generally robust and less susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, which are major players in Phase I drug metabolism.[1][9]

  • N-Glucuronidation (Phase II): The most significant metabolic pathway for many tetrazoles is N-glucuronidation, a Phase II conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[5][10] This process attaches a glucuronic acid moiety to one of the nitrogen atoms of the tetrazole ring, forming a more polar, water-soluble metabolite that is readily excreted.[11][12] Unlike acyl glucuronides, N-glucuronides are generally less reactive and more stable.[5]

  • Species Differences: Significant interspecies differences exist in N-glucuronidation rates, particularly between humans and common preclinical animal models.[8] Human UGTs, such as UGT1A4 and UGT2B10, are often more active in catalyzing these reactions than their rodent counterparts, making direct extrapolation of animal data challenging.[8][10]

This dichotomy necessitates a direct, head-to-head experimental comparison to truly understand the metabolic advantages or disadvantages of a tetrazole-for-carboxylic-acid swap in a given chemical series.

Part 2: Experimental Design: A Framework for Stability Assessment

A tiered, systematic approach is crucial for efficiently assessing metabolic stability. The journey begins with high-throughput in vitro assays to rank-order compounds and identify potential liabilities, followed by more complex models as candidates progress.

G cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Mechanistic Investigation cluster_2 Tier 3: In Vivo Confirmation Microsomes Liver Microsomal Stability Assay Hepatocytes Hepatocyte Stability Assay Microsomes->Hepatocytes Unstable? Need Phase II info? PK Rodent Pharmacokinetic (PK) Study Microsomes->PK Highly Stable? Plasma Plasma Stability Assay MetID Metabolite Identification Hepatocytes->MetID Confirm clearance mechanism MetID->PK Promising In Vitro Profile

Caption: Tiered workflow for metabolic stability assessment.

Part 3: Core Protocol: The Liver Microsomal Stability Assay

The workhorse for initial metabolic screening is the liver microsomal stability assay.[13] Liver microsomes are subcellular fractions containing a rich concentration of Phase I (CYP) and some Phase II (UGT) enzymes.[9][14] This assay is cost-effective, easily automated, and provides a robust measure of a compound's intrinsic clearance.[9][15]

Causality Behind Experimental Choices:
  • Why Microsomes? They provide a concentrated source of the most common drug-metabolizing enzymes, primarily CYPs, making them ideal for identifying compounds susceptible to oxidative metabolism.[16][17] While UGT activity is present, it can be enhanced with pore-forming agents like alamethicin to improve access to the enzyme's active site.[9]

  • Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP enzymes.[9][13] Including a control incubation without NADPH is critical to distinguish between enzyme-mediated metabolism and simple chemical instability.[18]

  • Why Controls? Including high-clearance (e.g., Midazolam, Dextromethorphan) and low-clearance (e.g., Warfarin) controls is a self-validating mechanism.[13][15] They ensure the assay is performing as expected and provide a benchmark against which to compare the test compounds.

Detailed Step-by-Step Protocol: Human Liver Microsomes (HLM)
  • Reagent Preparation:

    • Phosphate Buffer: Prepare 100 mM Potassium Phosphate Buffer (pH 7.4).[15]

    • Test Compound Stock: Prepare a 10 mM stock solution of your tetrazole compound and its carboxylic acid analog in DMSO.[13]

    • HLM Stock: Thaw pooled human liver microsomes (e.g., 20 mg/mL) on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.[15]

    • NADPH Regenerating System (NRS) Solution: Prepare a solution containing 3.3 mM NADP+, 5.3 mM glucose-6-phosphate, and 0.67 U/mL glucose-6-phosphate dehydrogenase in phosphate buffer.[16] This system continuously regenerates the active NADPH cofactor.

  • Incubation (96-well plate format):

    • Add 98 µL of the HLM working solution (0.5 mg/mL final protein concentration) to the appropriate wells.[9]

    • Add 1 µL of test compound stock solution (final concentration 1 µM, final DMSO 0.25%).[9] For a robust comparison, run the tetrazole and carboxylic acid analog side-by-side.

    • Include wells for:

      • Negative Control: No NRS solution.

      • Positive Controls: High and low clearance compounds.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.[16]

    • Initiate Reaction: Add 100 µL of pre-warmed NRS solution to all wells except the T=0 and negative control wells.

    • Time Points: At specified times (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in the respective wells.[9]

    • Quench Reaction: To stop the reaction, add 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, Labetalol) to the appropriate wells at each time point.[13][16] The T=0 quench should occur immediately after adding the test compound, before adding NRS.

  • Sample Analysis:

    • Seal the plate, vortex thoroughly, and centrifuge at 4,000 rpm for 10 minutes to pellet the precipitated protein.[13]

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Monitor the disappearance of the parent compound over time by comparing the peak area ratio (compound/internal standard) at each time point to the T=0 sample.[13]

G cluster_workflow Microsomal Stability Assay Workflow Prep 1. Prepare Reagents (Microsomes, Buffer, NADPH, Compound) Incubate 2. Pre-incubate Plate at 37°C Prep->Incubate Start 3. Initiate Reaction (Add NADPH) Incubate->Start Timepoints 4. Sample at Time Points (0, 5, 15, 30, 45 min) Start->Timepoints Quench 5. Quench Reaction (Acetonitrile + IS) Timepoints->Quench Analyze 6. Centrifuge & Analyze Supernatant (LC-MS/MS) Quench->Analyze

Caption: Experimental workflow for the liver microsomal stability assay.

Part 4: Data Analysis and Comparative Interpretation

The primary outputs of this assay are the in vitro half-life (t½) and the intrinsic clearance (CLint).[19]

  • Calculate Percent Remaining:

    • % Remaining = (Peak Area Ratio at time Tx / Peak Area Ratio at time T0) * 100

  • Determine Half-Life (t½):

    • Plot the natural logarithm (ln) of the % Remaining versus time.

    • The slope of the resulting line is the elimination rate constant (k).

    • t½ (min) = 0.693 / -k

  • Calculate Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (1000 / Protein Concentration in mg/mL)[13]

Interpreting the Comparison

Summarize the data in a clear, comparative table.

CompoundBioisosteret½ (min)CLint (µL/min/mg protein)Predicted Clearance Class
Drug-COOHCarboxylic Acid1592.4High
Drug-CN4HTetrazole> 60< 11.5Low
VerapamilControl8173.2High
WarfarinControl> 60< 11.5Low

Analysis:

In this example dataset, the carboxylic acid analog (Drug-COOH) is rapidly metabolized, exhibiting a short half-life and high intrinsic clearance.[19] This suggests significant susceptibility to metabolism, likely by CYP enzymes under these assay conditions.

Conversely, its bioisosteric replacement, Drug-CN4H, is highly stable, with minimal degradation over the course of the experiment.[19][20] This is a common and favorable outcome when replacing a metabolically labile carboxylic acid with a tetrazole.[3][4] The data strongly indicates that the tetrazole moiety successfully blocked the metabolic "soft spot" present in the parent molecule.

A compound with low CLint (<12 µL/min/mg) is generally considered to have low hepatic clearance, while a compound with high CLint (>80 µL/min/mg) is predicted to have high hepatic clearance in vivo.[19]

Part 5: Conclusion and Strategic Outlook

The replacement of a carboxylic acid with a tetrazole is a powerful and validated strategy in medicinal chemistry to enhance metabolic stability.[2][21] However, this guide underscores that this "stability" is not an inherent guarantee but a different metabolic profile that must be empirically verified. The in vitro liver microsomal stability assay serves as an essential first step, providing a clear, quantitative comparison that can guide critical decisions in lead optimization.

By demonstrating superior stability in this assay, a tetrazole-containing compound provides a strong rationale for advancement to more complex systems, such as hepatocyte assays (which better capture Phase II metabolism) and ultimately, in vivo pharmacokinetic studies to confirm the desired exposure and half-life.[17][18][22] This systematic, data-driven approach ensures that the metabolic properties of these potent scaffolds are fully understood, paving the way for the development of safer and more effective medicines.

References

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • De Vrieze, M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • Di, L., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Ostrovskii, V. A., et al. (2011). Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. ChemInform. Retrieved from [Link]

  • Kaivosaari, S. (2011). N-Glucuronidation of Drugs and Other Xenobiotics. CORE. Retrieved from [Link]

  • International Research Journal of Modernization in Engineering Technology and Science. (2025). REVIEW OF RECENT DEVELOPMENTS IN PHARMACEUTICAL CHEMISTRY ON BIOLOGICAL EVOLUTION OF TETRAZOLE DERIVATIVES. Retrieved from [Link]

  • ChemHelp ASAP. (2021). metabolic stability assays for predicting intrinsic clearance. YouTube. Retrieved from [Link]

  • Hypha Discovery. (n.d.). N-glucuronidation: the human element. Retrieved from [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]

  • Stearns, R. A., et al. (1993). N-glucuronidation reactions. I. Tetrazole N-glucuronidation of selected angiotensin II receptor antagonists in hepatic microsomes from rats, dogs, monkeys, and humans. Drug Metabolism and Disposition. Retrieved from [Link]

  • ResearchGate. (2025). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: Medicinal chemistry and synthetic methods. Retrieved from [Link]

  • McGinnity, D. F., et al. (2004). Utility of metabolic stability screening: Comparison of in vitro and in vivo clearance. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Glucuronides of JNJ-10198409. N-Glucuronidation occurs at the.... Retrieved from [Link]

  • Labcorp. (n.d.). Advancing Drug Trials: Metabolic Stability & Pharmacokinetics. Retrieved from [Link]

  • ACS Publications. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Retrieved from [Link]

  • National Institutes of Health. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]

  • University of Washington. (n.d.). Glucuronidation and Sulfonation. Retrieved from [Link]

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A Comparative Guide to Methyl 1H-Tetrazol-1-ylacetate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical development, the choice of reagents is paramount to the efficiency, scalability, and economic viability of a synthetic route. Methyl 1H-tetrazol-1-ylacetate has emerged as a key building block, especially in the synthesis of β-lactam antibiotics. This guide provides an in-depth technical overview of this compound, its synthesis, and a critical comparison with alternative reagents, supported by experimental data and detailed protocols.

Introduction: The Significance of the Tetrazolylacetyl Moiety

The tetrazole ring is a well-established bioisostere for the carboxylic acid group in medicinal chemistry.[1] This substitution can enhance a molecule's metabolic stability, lipophilicity, and ability to cross cell membranes. The tetrazolylacetyl group, in particular, is a crucial side chain in several prominent pharmaceuticals, most notably the first-generation cephalosporin antibiotic, cefazolin.[2] this compound serves as a convenient and reactive precursor for the introduction of this important moiety.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the formation of 1H-tetrazole-1-acetic acid followed by its esterification.

Step 1: Synthesis of 1H-Tetrazole-1-acetic acid

A common and effective method for the synthesis of 1H-tetrazole-1-acetic acid involves a multicomponent reaction between glycine, triethyl orthoformate, and sodium azide in an acidic medium.[3]

Step 2: Esterification to this compound

The subsequent esterification of 1H-tetrazole-1-acetic acid to its methyl ester can be accomplished using standard esterification procedures, such as reaction with methanol in the presence of a catalytic amount of strong acid.

This compound in Action: The Synthesis of Cefazolin

The primary application of this compound is in the acylation of the 7-amino group of a cephalosporin nucleus, such as 7-aminocephalosporanic acid (7-ACA) or a derivative thereof, to produce cefazolin. This transformation can be achieved through both chemical and enzymatic methods.

Enzymatic Acylation

Enzymatic synthesis offers a greener and more selective alternative to traditional chemical methods. Immobilized cephalosporin-acid synthetase (CASA) from a recombinant E. coli strain has been shown to be highly effective in catalyzing the acylation of 7-amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl-3-cephem-4-carboxylic acid (TDA) with this compound.[4] This biocatalytic approach can achieve high yields of cefazolin (92-95%) under optimized conditions.[4]

Comparative Analysis: this compound vs. Alternatives

The choice of acylating agent for the introduction of the tetrazolylacetyl side chain is a critical consideration in the synthesis of cefazolin and related compounds. The primary alternatives to this compound are 1H-tetrazole-1-acetyl chloride and the use of 1H-tetrazole-1-acetic acid with a coupling agent.

ReagentMethodAdvantagesDisadvantagesTypical Yield
This compound Enzymatic AcylationHigh selectivity, mild reaction conditions, environmentally friendly.[4][5]Requires specialized enzyme and optimization of enzymatic conditions.[5]92-95%[4]
1H-Tetrazole-1-acetyl chloride Chemical AcylationHigh reactivity.Inherent instability, difficult to isolate and store, requires strictly anhydrous conditions.[6]53-61%[7]
1H-Tetrazole-1-acetic acid + Coupling Agent (e.g., pivaloyl chloride) Chemical AcylationReadily available starting material.Requires stoichiometric use of coupling agents, potentially leading to more downstream processing.[8]>90% (as part of a multi-step synthesis)[9]

Causality Behind Experimental Choices:

The selection of an acylating agent is often a trade-off between reactivity, stability, cost, and environmental impact.

  • 1H-Tetrazole-1-acetyl chloride , while highly reactive, suffers from significant stability issues, making its handling and storage on an industrial scale problematic. The requirement for anhydrous conditions also adds to the process complexity and cost.

  • 1H-Tetrazole-1-acetic acid with a coupling agent offers a more stable alternative to the acyl chloride. However, the need for a coupling agent introduces additional reagents and potential byproducts that must be removed, increasing the complexity of the purification process.

  • This compound , especially when used in enzymatic processes, represents a more elegant and sustainable approach. The methyl ester is sufficiently reactive for the enzymatic acylation while being more stable than the acyl chloride. The enzymatic approach also benefits from high selectivity, often reducing the formation of byproducts and simplifying purification.

Experimental Protocols

Protocol 1: Synthesis of 1H-Tetrazole-1-acetic acid[3]

Materials:

  • Sodium azide (10.5 g, 0.3 mol)

  • Glacial acetic acid (125 ml)

  • Glycine (18.75 g, 0.25 mol)

  • Triethyl orthoformate (40 g, 0.27 mol)

  • Concentrated hydrochloric acid

  • Ethyl acetate

Procedure:

  • A mixture of sodium azide and glacial acetic acid is heated to 55°C with stirring under a nitrogen atmosphere.

  • Once the solids have dissolved (approximately 15 minutes), glycine and triethyl orthoformate are added to the reaction mixture.

  • The reaction is maintained at 50-55°C with stirring under nitrogen for 6 hours.

  • The reaction mixture is then cooled to room temperature and acidified with concentrated hydrochloric acid.

  • The mixture is evaporated to dryness.

  • The residue is extracted with ethyl acetate (4 x 100 ml).

  • The combined ethyl acetate extracts are evaporated to yield 1H-tetrazole-1-acetic acid.

Protocol 2: Enzymatic Synthesis of Cefazolin using this compound[4]

Materials:

  • 7-amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl-3-cephem-4-carboxylic acid (TDA)

  • This compound (METzAA)

  • Immobilized cephalosporin-acid synthetase (IECASA) from recombinant E. coli

  • Phosphate buffer

Procedure:

  • A solution of TDA (150-200 mM) and METzAA (in molar excess) is prepared in a suitable buffer.

  • The pH of the solution is adjusted, and the immobilized enzyme is added.

  • The reaction is carried out at a controlled temperature (e.g., 30°C) with stirring.

  • The pH is monitored and adjusted throughout the reaction to maintain optimal enzyme activity.

  • Upon completion of the reaction (as monitored by HPLC), the enzyme is filtered off.

  • Cefazolin is isolated from the reaction mixture by precipitation at its isoelectric point.

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_synthesis Synthesis of this compound cluster_cefazolin Synthesis of Cefazolin Glycine Glycine TAA 1H-Tetrazole-1-acetic acid Glycine->TAA Multicomponent Reaction TEOF Triethyl Orthoformate TEOF->TAA Multicomponent Reaction NaN3 Sodium Azide NaN3->TAA Multicomponent Reaction MTA This compound TAA->MTA Esterification Methanol Methanol TDA TDA Cefazolin Cefazolin TDA->Cefazolin Acylation MTA2 This compound MTA2->Cefazolin Enzyme Immobilized CASA Enzyme->Cefazolin

Caption: Synthetic routes to this compound and its application in the enzymatic synthesis of cefazolin.

Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C₄H₆N₄O₂[9]
Molecular Weight 142.12 g/mol [9]
CAS Number 55633-19-7[2]
Appearance White to pale yellow crystalline powder[1]
¹H NMR (DMSO-d₆) δ: 5.35 (s, 2H, --CH₂--), 9.25 ppm (s, 1H, C₅--H) (for the parent acid)[3]
¹³C NMR Spectral data available in databases such as PubChem.[9]
IR (KBr) Characteristic peaks for C=O, C-N, and N=N stretching.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the introduction of the tetrazolylacetyl moiety in the production of cephalosporin antibiotics like cefazolin. While alternatives such as 1H-tetrazole-1-acetyl chloride and the free acid with coupling agents exist, this compound, especially when coupled with enzymatic methodologies, offers a more stable, selective, and environmentally benign synthetic route. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including scale, cost, and green chemistry considerations. However, the trend towards more sustainable pharmaceutical manufacturing positions this compound as a key player in the future of β-lactam antibiotic synthesis.

References

  • Sklyarenko, A. V., et al. (2020). Alternative Cefazolin Synthesis with a Cephalosporin-Acid Synthetase. Applied Biochemistry and Microbiology, 56(5), 526-535.
  • Sklyarenko, A. V., et al. (2023). A Comparative Study of Biocatalytic Acylation of 7-Aminocephalosporanic Acid and its C3 Derivatives. Applied Biochemistry and Microbiology, 59(8), 1089-1100.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Dima, F. M., et al. (2009). Possibilities to acylate 7-aminocephalosporanic acid to obtain some cephalosporins. Farmacia, 57(5), 585-592.
  • Hussain, S. A., Mahmood, T., & Chawala, N. (2012). Improved and Economical Synthesis of Cefazolin Sodium. Pakistan Journal of Pharmacy, 25(1&2), 23-26.
  • PrepChem. (n.d.). Synthesis of 1H-Tetrazole-1-acetic acid. Retrieved from [Link]

  • Sklyarenko, A. V., et al. (2018). Enzymatic synthesis of cefazolin using immobilized recombinant cephalosporin-acid synthetase as the biocatalyst. Applied Microbiology and Biotechnology, 102(22), 9683-9693.
  • Patil, S. A., et al. (2016). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. RSC Advances, 6(82), 78957-78966.
  • Google Patents. (1984). Process for producing 1h-tetrazole-1 acetic acid and its esters. (EP0012230B1).
  • Google Patents. (1980). Process for producing 1H-tetrazole-1 acetic acid and its esters. (EP0012230A1).
  • Google Patents. (1976). 1h-tetrazole-1-acetate esters and acids and process therefor. (US3962272A).
  • Google Patents. (2004). Method of synthesis of cefazolin. (RU2210596C2).
  • Eberhardt, L. J., et al. (2024). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 29(13), 3026.
  • Kaushik, N., et al. (2018). Tetrazoles: Synthesis and Biological Activity.
  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Pătroi, D., & Niţulescu, G. M. (2019).
  • Al-Amiery, A. A., et al. (2016). Synthesis, Characterization and Study of Some Tetrazole Compounds as New Corrosion Inhibitors for C-steel in 0.5 M HCl Solution.
  • Terfehr, M., et al. (2022). A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum. International Journal of Molecular Sciences, 23(9), 4810.
  • Google Patents. (1977). Process for preparing cefazolin. (CA1052769A).
  • Sklyarenko, A. V., et al. (2023). A Comparative Study of Biocatalytic Acylation of 7-Aminocephalosporanic Acid and its C3 Derivatives.
  • Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2 as a Reusable Catalyst. Journal of the Brazilian Chemical Society, 27(11), 2059-2066.
  • Google Patents. (2000). Cephalosporin compounds. (US6093813A).
  • Zhang, Y., et al. (2014). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 19(9), 13498-13507.
  • Google Patents. (1976). PROCESS FOR THE MANUFACTURING OF CEFAZOLIN. (DE2540374A1).
  • Google Patents. (2014). Method for preparing 7-ACA (aminocephalosporanic acid) and obtaining alpha-aminoadipic acid by one-step enzymatic reaction. (CN103555807B).
  • Al-Masoudi, N. A., et al. (2014). Tetrazolium Compounds: Synthesis and Applications in Medicine. Mini-Reviews in Medicinal Chemistry, 14(1), 85-99.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

  • Kánik, I., et al. (2021). Synthesis and biological evaluation of new cephalosporin derivatives containing cyclic disulfide moieties. bioRxiv.

Sources

A Comparative Guide to Quantum Chemical Calculations on Methyl 1H-Tetrazol-1-ylacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 1H-tetrazol-1-ylacetate is a significant heterocyclic compound, with the tetrazole ring being a well-known pharmacophore in medicinal chemistry.[1][2] Tetrazole derivatives are integral to the structure of numerous biologically active compounds and are often employed as bioisosteres for carboxylic acids in drug design.[3][4][5] Understanding the structural, electronic, and spectroscopic properties of this molecule at a quantum level is paramount for the rational design of novel therapeutics and other advanced materials.[6] Quantum chemical calculations provide a powerful, non-invasive tool to elucidate these properties with high precision.[7]

This guide will compare and contrast several widely used quantum chemical methods, providing both the theoretical rationale for their use and practical, step-by-step protocols for their implementation. The objective is to equip researchers with the knowledge to make informed decisions about the computational strategies that best align with their scientific goals and available resources.

Comparative Analysis of Quantum Chemical Methods

The selection of a computational method is a critical decision that balances accuracy with computational cost. Here, we compare four popular methods: Hartree-Fock (HF), Møller-Plesset perturbation theory of the second order (MP2), and two variants of Density Functional Theory (DFT) – the widely used B3LYP functional and the M06-2X functional, which is known for its robust performance with non-covalent interactions.

Hartree-Fock (HF) Theory: The Foundational Approach

Hartree-Fock theory is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a qualitative understanding of molecular orbitals and electronic structure.

  • Expertise & Experience: While computationally inexpensive, HF theory neglects electron correlation, which can lead to inaccuracies in predicting properties such as bond lengths and vibrational frequencies. It serves as an excellent starting point for more advanced calculations and is particularly useful for generating initial molecular orbitals.

Møller-Plesset Perturbation Theory (MP2): Incorporating Electron Correlation

MP2 theory is a post-Hartree-Fock method that offers the simplest approach to account for electron correlation.

  • Expertise & Experience: By including electron correlation, MP2 generally provides more accurate predictions for molecular geometries and energies compared to HF. However, it is significantly more computationally demanding.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

DFT has become the most widely used method in quantum chemistry due to its favorable balance of accuracy and computational cost.[8] It approximates the complex many-electron wavefunction by utilizing the electron density.

  • B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is one of the most popular hybrid functionals.

    • Expertise & Experience: B3LYP often yields results in good agreement with experimental data for a wide range of molecular systems, including heterocyclic compounds like tetrazoles.[8] It is a reliable choice for geometry optimizations and frequency calculations.

  • M06-2X Functional: The M06-2X functional is a high-nonlocality functional that is particularly well-suited for systems where non-covalent interactions are important.

    • Expertise & Experience: For a molecule like this compound, where intermolecular interactions and weak intramolecular forces can play a role in its biological activity and crystal packing, M06-2X can provide a more nuanced and accurate description.

The following diagram illustrates the general workflow for performing quantum chemical calculations on this compound.

Quantum Chemical Calculation Workflow cluster_Input Input Preparation cluster_Calculation Quantum Chemical Calculation cluster_Analysis Results Analysis Input_Molecule Define Molecular Structure (this compound) Choose_Method Select Method (e.g., DFT, HF, MP2) Input_Molecule->Choose_Method Choose_Basis_Set Select Basis Set (e.g., 6-311++G(d,p)) Choose_Method->Choose_Basis_Set Run_Calculation Perform Calculation (Geometry Optimization, Frequencies, etc.) Choose_Basis_Set->Run_Calculation Analyze_Output Analyze Output File (Energies, Gradients, etc.) Run_Calculation->Analyze_Output Visualize_Results Visualize Results (Molecular Orbitals, Vibrational Modes) Analyze_Output->Visualize_Results Compare_Experiment Compare with Experimental Data (Spectra, Bond Lengths) Visualize_Results->Compare_Experiment

Sources

Safety Operating Guide

Navigating the Disposal of Methyl 1H-Tetrazol-1-ylacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher in the fast-paced environment of drug discovery and development, the responsible management of chemical waste is as crucial as the innovative science itself. This guide provides a comprehensive, step-by-step framework for the proper disposal of methyl 1H-tetrazol-1-ylacetate, a compound that, like many tetrazole derivatives, requires careful handling due to its energetic nature. This document moves beyond a simple checklist, offering a deep dive into the chemical reasoning that underpins these essential safety protocols.

Understanding the Inherent Risks: The Chemistry of Tetrazoles

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is the source of this compound's utility and its hazards. The high nitrogen content contributes to a significant positive heat of formation, classifying many tetrazole-containing molecules as energetic materials.[1][2] Upon heating or exposure to a strong initiation source, these compounds can decompose, sometimes explosively, releasing nitrogen gas.[3] Furthermore, tetrazoles can react vigorously with strong acids, oxidizing agents, and certain metals.[4]

This compound combines the energetic tetrazole ring with a methyl ester functional group. Esters are susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases. This reactivity provides a viable pathway for the controlled degradation of the molecule into less hazardous components.

Core Directive: A Multi-Faceted Approach to Disposal

The proper disposal of this compound is not a one-size-fits-all procedure. The appropriate method depends on the quantity of the waste and the resources available in your laboratory. However, the guiding principle is always the same: transform the energetic and reactive starting material into more stable, water-soluble products before final disposal.

This guide outlines two primary disposal pathways:

  • Small-Scale Laboratory Quantities (Under 5 grams): In-lab chemical neutralization followed by disposal as hazardous waste.

  • Large-Scale Quantities (Over 5 grams) or Bulk Containers: Direct disposal as hazardous waste without in-lab treatment.

Below is a decision-making workflow to help you determine the appropriate disposal route.

DisposalWorkflow Start Waste Methyl 1H-Tetrazol-1-ylacetate Decision Quantity of Waste? Start->Decision SmallScale < 5 grams Decision->SmallScale Small Scale LargeScale > 5 grams or Bulk Decision->LargeScale Large Scale InLab In-Lab Chemical Neutralization Protocol SmallScale->InLab DirectDisposal Direct Disposal as Hazardous Waste LargeScale->DirectDisposal FinalDisposal Dispose via Institutional EHS Procedures InLab->FinalDisposal DirectDisposal->FinalDisposal

Disposal decision workflow for this compound.

In-Lab Neutralization Protocol for Small-Scale Quantities

This protocol is designed for the chemical degradation of small quantities of this compound. The primary mechanism is base-catalyzed hydrolysis of the ester, followed by neutralization.

Safety First: Personal Protective Equipment (PPE) and Engineering Controls

Before beginning any procedure, ensure you are wearing the appropriate PPE:

  • Safety goggles (or safety glasses with side shields)

  • Flame-resistant lab coat

  • Chemical-resistant gloves (nitrile or neoprene are suitable)

All steps of this protocol must be performed in a certified chemical fume hood to ensure adequate ventilation.

Step-by-Step Methodology

  • Preparation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the this compound waste in a suitable organic solvent in which it is soluble (e.g., methanol or ethanol) to create a dilute solution (approximately 5-10% w/v). This dilution helps to control the reaction rate and dissipate heat.

    • Place the flask in an ice-water bath to maintain a low temperature during the initial stages of the reaction.

  • Base Hydrolysis:

    • Slowly, and with continuous stirring, add a 1 M solution of sodium hydroxide (NaOH) to the flask. The amount of NaOH solution should be in stoichiometric excess (approximately 1.5 to 2 equivalents) relative to the this compound. The slow addition is critical to prevent a rapid, exothermic reaction.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for at least 12 hours to ensure the hydrolysis reaction goes to completion. The expected products are sodium 1H-tetrazol-1-ylacetate and methanol.

  • Neutralization:

    • After the hydrolysis is complete, cool the reaction mixture again in an ice-water bath.

    • Slowly and carefully add a dilute acid, such as 1 M hydrochloric acid (HCl), to neutralize the excess sodium hydroxide. Monitor the pH of the solution using pH paper or a calibrated pH meter. The target pH is between 6 and 8. Be cautious as the neutralization reaction can also be exothermic.

  • Final Disposal:

    • The resulting neutralized aqueous solution contains sodium 1H-tetrazol-1-ylacetate, methanol, and sodium chloride. This solution should be transferred to a properly labeled hazardous waste container for aqueous waste.

    • Consult your institution's Environmental Health and Safety (EHS) department for their specific procedures for the collection and disposal of aqueous chemical waste. Do not pour the solution down the drain unless explicitly permitted by your EHS.

Disposal of Large-Scale Quantities and Bulk Containers

For quantities of this compound exceeding 5 grams, or for the disposal of the original, unopened, or partially used containers, do not attempt in-lab neutralization. The potential for a significant exothermic reaction and the generation of large volumes of gas make in-lab treatment of larger quantities unsafe.

Procedure:

  • Labeling: Ensure the container is clearly and accurately labeled with the full chemical name: "this compound" and the appropriate hazard pictograms (e.g., for flammability and irritation, based on data for similar compounds).

  • Segregation: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials such as strong acids, bases, and oxidizing agents.

  • EHS Notification: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Provide them with all necessary information about the chemical.

Spill and Emergency Procedures

In the event of a spill, the immediate priority is to ensure the safety of all laboratory personnel.

  • Small Spills (a few grams):

    • Evacuate all non-essential personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills:

    • Immediately evacuate the laboratory and alert your colleagues.

    • Activate the nearest fire alarm if there is any risk of fire.

    • Contact your institution's emergency response team and EHS department. Do not attempt to clean up a large spill yourself.

Data Summary for Disposal Protocol

ParameterRecommendationRationale
In-Lab Treatment Limit < 5 gramsTo control exothermicity and gas evolution in a standard laboratory setting.
Hydrolysis Reagent 1 M Sodium HydroxideA common and effective reagent for ester hydrolysis.
Stoichiometry of Base 1.5 - 2.0 equivalentsEnsures complete reaction of the ester.
Reaction Temperature Initial cooling (0-5 °C), then ambientControls the initial rate of reaction and prevents runaway conditions.
Reaction Time Minimum 12 hoursAllows for the complete hydrolysis of the ester.
Neutralization Agent 1 M Hydrochloric AcidA standard laboratory acid for neutralizing excess base.
Final pH 6 - 8A safe pH range for most aqueous waste streams.

By adhering to these scientifically grounded procedures, you can ensure the safe and responsible disposal of this compound, protecting yourself, your colleagues, and the environment. Always remember that your institution's Environmental Health and Safety department is your primary resource for guidance on chemical waste disposal.

References

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025).
  • Quenching Reactive Substances. (2006). Virginia Tech Chemistry Department.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • Tetrazoles via Multicomponent Reactions | Chemical Reviews. (n.d.).
  • Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. (2024). Russian Chemical Reviews.
  • Protocol for quenching reactive chemicals. (n.d.). EPFL.
  • Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ). (2022). Maximum Academic Press.
  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025). MDPI.
  • The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate? (2025). Canadian Journal of Chemistry.

Sources

A Senior Application Scientist's Guide to Safe Handling: Personal Protective Equipment Protocols for Methyl 1H-tetrazol-1-ylacetate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work requires the synthesis and handling of novel molecules. Methyl 1H-tetrazol-1-ylacetate is one such compound, valuable for its role in constructing complex pharmaceutical intermediates. However, its structure contains two key features that demand a rigorous and informed approach to safety: the energetic, high-nitrogen tetrazole ring and the chemically reactive acetate ester group.

This guide provides a direct, field-proven protocol for the safe handling of this compound. It moves beyond a simple checklist to explain the scientific reasoning behind each safety measure, ensuring a culture of safety built on deep understanding.

The "Why": A Dual-Hazard Chemical Profile

Understanding the inherent risks of a compound is the foundation of safe handling. This compound presents a dual-hazard profile that dictates every aspect of our personal protective equipment (PPE) and handling strategy.

The Energetic Tetrazole Ring

The defining feature of this molecule is the tetrazole ring, a five-membered heterocycle containing four nitrogen atoms. Such high-nitrogen compounds are classified as energetic materials .[1] The immense stability of dinitrogen gas (N₂) means that the decomposition of the tetrazole ring is a highly exothermic process that can occur rapidly, releasing significant energy.[2][3] This presents a primary hazard of:

  • Explosion Risk: The compound may decompose explosively when subjected to stimuli such as heat, friction, or shock.[4][5] The primary hazard is often the blast effect from the instantaneous release of gaseous products.[5]

The Reactive Acetate Ester

The methyl acetate portion of the molecule, while less hazardous than the tetrazole ring, poses its own challenges. It is a flammable organic solvent functional group and dictates our choice of hand protection.[6][7] Furthermore, related compounds show potential for skin and serious eye irritation.[8]

Hazard Summary

While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can infer its primary hazards from the parent 1H-tetrazole and related structures.

Hazard ClassGHS PictogramHazard StatementPrecautionary Statement
Explosive H240: Heating may cause an explosion.[4]P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.[4]
Skin Irritant H315: Causes skin irritation.[8]P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
Eye Irritant H319: Causes serious eye irritation.[8]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

The Core Protocol: A Multi-Layered Defense Strategy

Safe handling is achieved through a combination of engineering controls (your first line of defense) and appropriate PPE (your last line of defense). This protocol is mandatory for all work involving this compound, regardless of scale.

Mandatory Engineering Controls

PPE can only protect the user; engineering controls protect the entire laboratory environment.

  • Certified Chemical Fume Hood: All handling, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood to contain potentially harmful vapors and provide a physical barrier.

  • Portable Blast Shield: Given the explosive risk, a portable blast shield made of polycarbonate or a similar rated material must be placed between the user and the apparatus inside the fume hood.[2] This is a critical, non-negotiable control.

Foundational PPE (Minimum Requirement)

This level of PPE is required for any manipulation of the compound.

  • Eye and Face Protection:

    • Requirement: Chemical splash goggles conforming to ANSI Z87.1 standards AND a full-face shield.[9][10]

    • Causality: Safety glasses are insufficient. Goggles are required to protect against splashes from all angles. The face shield is essential to protect against the blast wave and projectiles in the event of an explosive decomposition.

  • Hand Protection:

    • Requirement: Butyl rubber gloves .[11][12][13] Nitrile gloves are NOT recommended for prolonged contact.

    • Causality: The acetate ester functional group makes glove selection critical. Nitrile gloves show poor resistance to esters and other organic solvents, leading to rapid degradation and breakthrough.[11] Butyl rubber provides excellent permeation resistance against esters, ketones, and acids, making it the appropriate choice.[12]

Glove MaterialPerformance Against EstersRecommendation
Nitrile Poor / Not Recommended[11]Unsuitable for this application.
Butyl Rubber Excellent [11][12]Primary recommendation.
Viton® Variable (Poor with some esters)A potential, but less reliable, alternative.
  • Protective Clothing:

    • Requirement: A flame-resistant (FR) lab coat, fully buttoned, with tight-fitting cuffs.

    • Causality: Standard cotton or polyester lab coats can ignite and will not provide adequate protection from a fire resulting from the flammable ester or an energetic decomposition event.

Procedural Workflow: Integrating Safety into Every Step

The following diagram and protocols integrate the PPE and engineering controls into a logical, safe workflow.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase start Assess Task (Weighing, Reaction, etc.) controls Verify Engineering Controls (Fume Hood Sash Height, Blast Shield in Place) start->controls ppe_don Don Foundational PPE (FR Coat, Butyl Gloves, Goggles, Face Shield) controls->ppe_don handle Perform Chemical Handling (Behind Blast Shield) ppe_don->handle observe Monitor for Instability (Gas Evolution, Color Change, Exotherm) handle->observe waste Segregate Energetic Waste (See Disposal Protocol) observe->waste decon Decontaminate Workspace waste->decon ppe_doff Doff PPE Correctly decon->ppe_doff

Caption: A logical workflow integrating safety checks and PPE use.

Step-by-Step Handling Protocol
  • Preparation: Before bringing the chemical into the workspace, verify that the fume hood is operational, the blast shield is in position, and all required PPE is readily available.

  • Donning PPE: Don your flame-resistant lab coat, followed by chemical splash goggles. Next, don the butyl rubber gloves, ensuring they overlap the cuffs of your lab coat. Finally, put on the full-face shield.

  • Handling: Carefully transport the sealed container of this compound to the fume hood. Place it behind the blast shield. Perform all manipulations (weighing, transfers, additions) slowly and deliberately. Use non-sparking tools (e.g., bronze or plastic spatulas).

  • Monitoring: Never leave a reaction involving this compound unattended. Watch for any signs of decomposition, such as unexpected gas evolution, rapid temperature increase, or color change.

  • Completion: Upon completion of the work, securely close all containers containing the energetic material.

Decontamination and Disposal Plan

Improper disposal of energetic compounds poses a significant risk to waste handlers and the environment. Under no circumstances should this material be disposed of via sink or mixed with conventional chemical waste.

Waste Segregation and Labeling

All materials that come into contact with this compound are considered energetic waste. This includes:

  • Contaminated gloves and disposable labware (pipette tips, weighing paper).

  • Excess or unreacted material.

  • Rinsate from cleaning glassware.

Procedure:

  • Designate a specific, clearly labeled, and sealed waste container for "Energetic Waste."

  • The container must be compatible with the chemical and stored within the fume hood, behind the blast shield, until pickup.

  • Label the container clearly: "HAZARDOUS WASTE: ENERGETIC MATERIAL - this compound. Risk of Explosion. Do Not Mix with Other Waste."

  • Arrange for disposal through your institution's professional Environmental Health and Safety (EHS) office or a certified hazardous waste contractor. Do not attempt to chemically neutralize the waste yourself.

Disposal_Workflow cluster_generation Waste Generation cluster_containment Containment & Labeling cluster_disposal Final Disposal gen_solid Contaminated Solids (Gloves, Pipettes) container Place in Designated, Sealed 'Energetic Waste' Container gen_solid->container gen_liquid Excess Reagent / Rinsate gen_liquid->container labeling Attach Clear Hazard Label: 'ENERGETIC WASTE - EXPLOSION RISK' container->labeling storage Store in Fume Hood (Behind Blast Shield, Away from Incompatibles) labeling->storage pickup Contact Professional EHS for Hazardous Waste Pickup storage->pickup

Sources

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1H-tetrazol-1-ylacetate
Reactant of Route 2
Reactant of Route 2
methyl 1H-tetrazol-1-ylacetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.